molecular formula C3H3NaO3 B119257 Sodium pyruvate-2-13C CAS No. 87976-70-3

Sodium pyruvate-2-13C

Cat. No.: B119257
CAS No.: 87976-70-3
M. Wt: 111.04 g/mol
InChI Key: DAEPDZWVDSPTHF-CGOMOMTCSA-M
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Description

Sodium pyruvate-2-13C, also known as this compound, is a useful research compound. Its molecular formula is C3H3NaO3 and its molecular weight is 111.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-oxo(213C)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEPDZWVDSPTHF-CGOMOMTCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583980
Record name Sodium 2-oxo(2-~13~C)propanoate
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URL https://comptox.epa.gov/dashboard/DTXSID60583980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87976-70-3
Record name Sodium 2-oxo(2-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Sodium Pyruvate-2-13C: Tracing Mitochondrial Metabolism and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Sodium pyruvate-2-13C, a stable isotope-labeled metabolite, and its pivotal role in modern biomedical research. As drug development and disease modeling demand a more dynamic understanding of cellular processes, tools that can elucidate metabolic flux in real-time have become indispensable. Here, we move beyond static snapshots of metabolite concentrations to illuminate the intricate, dynamic network of biochemical reactions. We will dissect the unique advantages of labeling the C2 position of pyruvate, detail its applications from cell culture to non-invasive in vivo imaging, and provide actionable protocols for its implementation in the laboratory.

The Principle: Why Stable Isotope Tracing with Pyruvate?

Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying the flow, or "flux," of metabolites within a biological system.[1] By replacing specific atoms in a molecule with their heavier, non-radioactive stable isotopes (like Carbon-13, ¹³C), we can track the journey of these labeled compounds through biochemical reactions.[2][3] These isotopes are naturally occurring, safe, and do not alter the chemical properties of the molecule, making them ideal tracers.[1][4]

Pyruvate is a cornerstone of intermediary metabolism. It is the end product of glycolysis and stands at a critical metabolic crossroads, linking cytosolic processes with mitochondrial energy production.[5][6] Its fate—conversion to lactate, alanine, or acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle—is tightly regulated and often reprogrammed in diseases like cancer, neurodegeneration, and heart disease.[3][7][8] This makes labeled pyruvate an exceptionally informative probe for cellular metabolic status.

The Advantage of the C2 Position: Unlocking the TCA Cycle

The specific position of the ¹³C label on the pyruvate molecule dictates which metabolic pathways can be effectively traced. Sodium pyruvate-2-¹³C offers distinct and superior advantages for studying mitochondrial metabolism compared to its C1- or C3-labeled counterparts.[9][10]

  • [1-¹³C]Pyruvate: When this isotopologue enters the mitochondria, the pyruvate dehydrogenase (PDH) complex decarboxylates it, releasing the ¹³C label as ¹³CO₂.[11] While this is useful for measuring PDH flux, it prevents the label from entering the TCA cycle as part of acetyl-CoA. Therefore, it is primarily used to study fluxes directly connected to pyruvate itself, such as the conversion to lactate and alanine.[9]

  • [3-¹³C]Pyruvate: The C3 label is also retained in acetyl-CoA. However, distinguishing the contributions from PDH versus another key anaplerotic enzyme, pyruvate carboxylase (PC), can be challenging due to overlapping signals from different isotopomers.[10]

  • [2-¹³C]Pyruvate: This is the superior tracer for investigating the subsequent metabolism of pyruvate-derived acetyl-CoA within the mitochondrial TCA cycle.[9] The C2 label is retained on the acetyl group of acetyl-CoA after the PDH reaction. This labeled acetyl-CoA then condenses with oxaloacetate to form citrate, allowing the ¹³C atom to be tracked as it moves through the entire TCA cycle, labeling intermediates like glutamate.[7] This provides a direct, unambiguous window into TCA cycle activity.[10]

Comparative Overview of ¹³C-Pyruvate Isotopologues
IsotopologuePrimary ApplicationKey Metabolic ReadoutsLimitations
Sodium Pyruvate-1-¹³C Glycolysis, PDH FluxLactate, Alanine, Bicarbonate (from CO₂)Label is lost before TCA cycle entry[7][11]
Sodium Pyruvate-2-¹³C TCA Cycle Flux , Mitochondrial MetabolismAcetyl-CoA, Citrate, Glutamate , AcetylcarnitineLess direct measure of PDH flux compared to C1
Sodium Pyruvate-3-¹³C General MetabolismLactate, Alanine, TCA IntermediatesCan be difficult to distinguish PDH vs. PC pathways[10]

The metabolic journey of the label from [2-¹³C]pyruvate is visualized below. This pathway underscores its utility in directly assessing the metabolic activity of mitochondria.

TCA_Cycle_Tracing cluster_cytosol Cytosol cluster_mitochondria Mitochondria Pyruvate Pyruvate-2-13C PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH Enters Mitochondria AcetylCoA Acetyl-CoA-1-13C PDH->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Glutamate Glutamate-5-13C TCA_Cycle->Glutamate Multiple Steps

Caption: Metabolic fate of the 13C label from Sodium Pyruvate-2-13C.

Core Application: Hyperpolarized ¹³C Magnetic Resonance

The most transformative application of Sodium pyruvate-2-¹³C is in hyperpolarized Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI).[9]

The Technology: Dynamic Nuclear Polarization (DNP)

Standard ¹³C-NMR and MRI suffer from inherently low sensitivity due to the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C nucleus.[5] Dynamic Nuclear Polarization (DNP) is a technique that overcomes this limitation by dramatically boosting the signal-to-noise ratio (SNR) by over 10,000-fold.[5][9] The process involves polarizing the ¹³C-pyruvate sample at very low temperatures (~1 K) in a high magnetic field.[9] Upon rapid dissolution into a biocompatible solution, this "hyperpolarized" state is temporarily maintained, creating a powerful, injectable imaging agent whose metabolic conversions can be tracked in real-time in vivo.[5]

In Vivo Applications: A Non-Invasive Metabolic Biopsy

Hyperpolarized [2-¹³C]pyruvate allows for the direct, non-invasive assessment of TCA cycle flux in living organisms, including humans.[7][11] Following intravenous injection, the conversion of [2-¹³C]pyruvate into downstream metabolites like [5-¹³C]glutamate can be measured with high temporal resolution.[7][12]

Case Study 1: Cardiac Metabolism and Ischemia In the heart, the Krebs cycle is fundamental to energy production.[7] Studies using hyperpolarized [2-¹³C]pyruvate in perfused hearts have shown that post-ischemia, the production of ¹³C-labeled citrate and glutamate is significantly decreased, while lactate production is elevated. This provides a direct measure of the switch away from oxidative metabolism that is characteristic of ischemic injury.[7] The ability to monitor this shift non-invasively offers profound potential for diagnosing and monitoring treatment for cardiac diseases.

Case Study 2: Brain Energy Metabolism The brain has a high metabolic rate, and disruptions in energy metabolism are central to many neurological disorders. The first studies in humans have demonstrated the feasibility of using hyperpolarized [2-¹³C]pyruvate to map cerebral energy metabolism.[11] Researchers can observe the uptake of [2-¹³C]pyruvate into the brain and its subsequent conversion to [2-¹³C]lactate and [5-¹³C]glutamate, providing novel insights into the metabolic cascades of the TCA cycle in healthy and diseased brains.[11][12]

Experimental Protocols & Methodologies

The following protocols provide a framework for typical in vitro and in vivo experiments. These should be adapted based on the specific cell line, animal model, and available instrumentation.

Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells

This protocol outlines the use of Sodium pyruvate-2-¹³C to trace TCA cycle metabolism in adherent cells, with analysis performed by Gas or Liquid Chromatography-Mass Spectrometry (GC/LC-MS).

Objective: To measure the incorporation of the ¹³C label from pyruvate into TCA cycle intermediates.

Materials:

  • Adherent cells of interest (e.g., primary hepatocytes, cancer cell line).

  • Standard cell culture medium and reagents.

  • Glucose- and pyruvate-free DMEM.[10]

  • Sodium pyruvate-2-¹³C (e.g., Cambridge Isotope Laboratories, Inc., CLM-1580).[13]

  • Methanol (LC-MS grade), Chloroform, and Water for extraction.

  • Liquid nitrogen.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Culture under standard conditions.

  • Medium Exchange (Adaptation): One hour before introducing the tracer, aspirate the standard medium and wash cells once with sterile PBS. Add glucose- and pyruvate-free DMEM supplemented with dialyzed serum (if required) and other necessary nutrients (e.g., glutamine). This "starvation" step enhances the uptake and utilization of the subsequently added labeled pyruvate.

  • Tracer Introduction: Prepare fresh labeling medium by dissolving Sodium pyruvate-2-¹³C in the glucose-free DMEM to a final concentration of 1-10 mM. Aspirate the adaptation medium and add the labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes) to observe the dynamic labeling of downstream metabolites. For steady-state analysis, a longer incubation (e.g., 6-24 hours) may be required.

  • Metabolite Extraction:

    • Place the culture plate on dry ice to quench all metabolic activity instantly.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and collect the cell/methanol mixture into a microcentrifuge tube.

    • Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Preparation for MS: Transfer the supernatant (containing metabolites) to a new tube. Dry the extract completely under a stream of nitrogen or using a vacuum concentrator. The dried pellet can be stored at -80°C or reconstituted for analysis.

  • Data Acquisition and Analysis: Reconstitute the sample in an appropriate solvent for your chromatography system. Analyze using GC-MS or LC-MS to separate and detect metabolites. The resulting mass spectra will show mass isotopologue distributions (MIDs) for TCA cycle intermediates (e.g., citrate, malate, glutamate). An increase in the M+1 or M+2 isotopologues of these metabolites over time indicates flux from the [2-¹³C]pyruvate tracer.

Protocol 2: In Vivo Hyperpolarized ¹³C MRI in a Rodent Model

This protocol provides a generalized workflow for an in vivo animal study using hyperpolarized Sodium pyruvate-2-¹³C. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[14]

Hyperpolarization_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Prep Prepare [2-13C]Pyruvic Acid with Trityl Radical & Gd Contrast Agent Polarize Polarize Sample in DNP Polarizer (~1 K, High Magnetic Field, ~1-2 hours) Prep->Polarize Dissolve Rapidly Dissolve Polarized Solid in Hot, Buffered Aqueous Solution Polarize->Dissolve QC Quality Control (Check pH, Temperature, Concentration) Dissolve->QC Inject Inject Hyperpolarized Agent via Tail Vein Catheter QC->Inject < 60 seconds Animal Anesthetize Animal (e.g., Sprague-Dawley Rat) Position in MR Scanner Animal->Inject Monitor Monitor Animal Physiology (Respiration, Temperature) Acquire Begin Rapid 13C MRSI Acquisition (within seconds of injection) Inject->Acquire Process Process Raw MR Data (Spectral Fitting, Phasing) Acquire->Process Map Generate Metabolic Maps (Pyruvate, Lactate, Glutamate) Process->Map Quantify Kinetic Modeling (Calculate Flux Rates, e.g., kPG) Map->Quantify

Caption: Workflow for an in vivo hyperpolarized 13C experiment.

Step-by-Step Methodology:

  • Agent Preparation: A preparation of [2-¹³C]pyruvic acid is mixed with a stable radical (e.g., OX063 trityl radical) and a gadolinium-based contrast agent.[14] This mixture is inserted into a DNP polarizer.

  • Hyperpolarization: The sample is polarized for 1-2 hours at low temperature and high magnetic field.[14]

  • Dissolution: The hyperpolarized solid is rapidly dissolved using a heated, pressurized sterile buffer to create an injectable solution at a physiological pH (~7.5) and concentration (e.g., 80-100 mM).[14]

  • Animal Handling: A male Sprague-Dawley rat is anesthetized, and a catheter is placed in a tail vein for injection. The animal is positioned within the MR scanner on a heated pad to maintain body temperature.[14]

  • Injection and Acquisition: The hyperpolarized [2-¹³C]pyruvate solution is injected intravenously. Immediately following the injection, rapid ¹³C MR spectroscopy or imaging sequences are initiated to capture the signal from the injected pyruvate and its metabolic products before the hyperpolarized state decays.[15]

  • Data Analysis: The acquired data are processed to generate separate images or spectra for [2-¹³C]pyruvate, [2-¹³C]lactate, and [5-¹³C]glutamate. The ratios of these metabolites (e.g., Glutamate/Pyruvate) can be calculated to provide a quantitative map of regional metabolic activity. Kinetic models can also be applied to estimate the rate constants of metabolic conversion.[12]

Conclusion and Future Outlook

Sodium pyruvate-2-¹³C is a uniquely powerful tool for interrogating mitochondrial metabolism. Its ability to directly and unambiguously trace carbon flux through the TCA cycle sets it apart from other labeled pyruvate substrates.[9] When combined with the revolutionary sensitivity enhancement of hyperpolarization, it enables the non-invasive, real-time visualization of cellular energy production in vivo. This provides researchers and drug developers with an unprecedented window into the metabolic reprogramming that underlies cancer, cardiovascular disease, and neurodegeneration. As the technology becomes more widespread, the application of hyperpolarized [2-¹³C]pyruvate is poised to accelerate the discovery of new diagnostic biomarkers and facilitate the development of novel therapies that target metabolic vulnerabilities.

References

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Sources

understanding the role of Sodium pyruvate-2-13C in metabolic tracing

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Understanding the Role of Sodium Pyruvate-2-13C in Metabolic Tracing

Introduction: Pyruvate as a Central Hub in Cellular Metabolism

In the intricate network of cellular metabolism, pyruvate stands at a critical crossroads. As the end-product of glycolysis, it represents a pivotal node from which carbon can be directed toward multiple essential pathways.[1] The metabolic fate of pyruvate is dictated by the cell's energetic state, oxygen availability, and biosynthetic requirements.[2][3] It can be converted into acetyl-CoA for oxidation in the tricarboxylic acid (TCA) cycle, carboxylated to oxaloacetate to replenish TCA cycle intermediates (anaplerosis), reduced to lactate during anaerobic conditions, or transaminated to form alanine.[2][4]

Metabolic tracing, or flux analysis, utilizes isotopically labeled substrates to follow the journey of atoms through these complex networks.[5][6] By supplying cells with a nutrient in which a common atom (like 12C) is replaced by its heavier, stable isotope (13C), we can track the incorporation of this label into downstream metabolites.[7] This allows for the quantitative measurement of reaction rates, or fluxes, providing a functional readout of the metabolic state that is often more informative than static metabolite concentrations alone.[6][8]

This compound is a particularly powerful tracer because its 13C-label is positioned on the central carbonyl carbon (CH₃-¹³CO-COO⁻). This specific labeling allows researchers to precisely distinguish between the two primary entry points of pyruvate into mitochondrial metabolism: oxidative decarboxylation versus anaplerotic carboxylation. This guide will elucidate the biochemical journey of this labeled carbon, detail the experimental methodologies for its use, and explain the interpretation of the resulting data.

The Biochemical Journey of the 2-13C Label

Once transported into the mitochondrial matrix,[2] this compound faces two principal enzymatic fates, each leading to a distinct and traceable labeling pattern in downstream metabolites. The choice between these pathways is a key determinant of cellular phenotype, distinguishing between energy production and biomass synthesis.

Oxidative Decarboxylation via Pyruvate Dehydrogenase (PDH)

Under aerobic conditions, the primary fate of pyruvate is its conversion to acetyl-CoA, catalyzed by the pyruvate dehydrogenase (PDH) complex.[9] This reaction involves the removal of the carboxyl group (C1) as CO₂. Since the label in this compound is on the second carbon, it is retained during this process.

  • Reaction: [2-13C]Pyruvate → [2-13C]Acetyl-CoA + CO₂

  • Significance: This labeled acetyl-CoA then enters the TCA cycle by condensing with unlabeled oxaloacetate to form citrate. The 13C label is now at the C2 position of citrate. As this [2-13C]citrate is metabolized through the first turn of the TCA cycle, the label is transferred to the C5 position of α-ketoglutarate and subsequently to the C5 position of glutamate.[10][11] Observing a [5-13C]glutamate signal is therefore a direct indicator of pyruvate flux through PDH and into the TCA cycle for oxidative metabolism.[12]

Anaplerotic Carboxylation via Pyruvate Carboxylase (PC)

Pyruvate carboxylase (PC) catalyzes the ATP-dependent carboxylation of pyruvate to form the four-carbon TCA cycle intermediate, oxaloacetate.[3] This anaplerotic reaction is crucial for replenishing intermediates that are withdrawn from the cycle for the synthesis of biomass, such as amino acids and lipids.[13]

  • Reaction: [2-13C]Pyruvate + CO₂ → [2-13C]Oxaloacetate

  • Significance: The 13C label is retained at the C2 position of oxaloacetate. This [2-13C]oxaloacetate can then be converted to other TCA cycle intermediates like malate and aspartate, which will also carry the label at the C2 position.[14] If this labeled oxaloacetate condenses with unlabeled acetyl-CoA, it forms [5-13C]citrate. The ability to distinguish the labeling patterns originating from PC versus PDH is the cornerstone of using pyruvate tracers to dissect mitochondrial function.[15]

The diagram below illustrates the divergent paths of the 13C label from this compound as it enters the TCA cycle.

G cluster_cytosol Cytosol cluster_mito Mitochondrion Pyruvate [2-13C]Pyruvate PDH PDH Pyruvate->PDH PC PC Pyruvate->PC AcetylCoA [2-13C]Acetyl-CoA PDH->AcetylCoA Oxidative Decarboxylation OAA [2-13C]Oxaloacetate PC->OAA Anaplerotic Carboxylation Citrate Citrate AcetylCoA->Citrate [2-13C]Citrate OAA->Citrate [5-13C]Citrate (with unlabeled Acetyl-CoA) Malate Malate OAA->Malate [2-13C]Malate Aspartate Aspartate OAA->Aspartate [2-13C]Aspartate TCA_Cycle TCA Cycle Citrate->TCA_Cycle AKG α-Ketoglutarate Glutamate Glutamate AKG->Glutamate [5-13C]Glutamate (from PDH pathway) TCA_Cycle->AKG G A 1. Experimental Design - Select tracer - Determine labeling duration B 2. Cell Culture / Animal Model Prep A->B C 3. Tracer Administration - Switch to 13C-labeled media B->C D 4. Quenching & Extraction - Rapidly halt metabolism - Extract metabolites C->D E 5. Analytical Measurement - LC-MS/MS - NMR Spectroscopy D->E F 6. Data Analysis - Correct for natural abundance - Calculate MIDs - Flux modeling E->F

Caption: General experimental workflow for 13C metabolic tracing.

Protocol 1: Stable Isotope Labeling in Cultured Cells

This protocol outlines the fundamental steps for introducing this compound to adherent cells in culture.

Objective: To achieve isotopic steady state, where the fractional enrichment of 13C in intracellular metabolites becomes constant. [8] Materials:

  • Cell culture medium lacking standard sodium pyruvate.

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent).

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled pyruvate.

  • Phosphate Buffered Saline (PBS), ice-cold.

  • Liquid nitrogen.

Procedure:

  • Culture Preparation: Seed cells in multi-well plates (e.g., 6-well plates) and grow to the desired confluency (typically 80-90%).

  • Media Formulation: Prepare the labeling medium by supplementing pyruvate-free base medium with dFBS, glutamine, and other necessary components. Finally, add this compound to the desired final concentration (e.g., 1-2 mM).

  • Initiate Labeling: Aspirate the standard culture medium from the cells. Gently wash the cells once with pre-warmed PBS.

  • Tracer Introduction: Add the pre-warmed 13C-labeling medium to the cells. Place the plates back into the incubator.

  • Incubation: The labeling duration depends on the pathways of interest. For central carbon metabolism, isotopic steady state is often reached within a few hours. [8]A preliminary time-course experiment (e.g., collecting samples at 0, 1, 2, 4, 8 hours) is essential to determine the optimal labeling time for your specific cell line and conditions.

  • Metabolite Quenching: Proceed immediately to the quenching and extraction protocol.

Protocol 2: Metabolite Quenching and Extraction

This step is critical for preserving the metabolic state of the cells at the time of collection. The goal is to instantly halt all enzymatic activity. [16] Objective: To rapidly stop metabolism and efficiently extract polar metabolites.

Materials:

  • Ice-cold 80% Methanol (-80°C).

  • Liquid nitrogen.

  • Cell scraper.

  • Microcentrifuge tubes.

Procedure:

  • Rapid Quenching: Remove the culture plate from the incubator. Immediately aspirate the labeling medium.

  • Washing (Optional but recommended): Quickly wash the cell monolayer with ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.

  • Halting Metabolism: Place the plate on a bed of dry ice or float in a liquid nitrogen bath to flash-freeze the cells.

  • Extraction: Add a pre-chilled (-80°C) extraction solvent, typically 80% methanol (v/v), directly to the frozen cell monolayer (e.g., 1 mL for a 6-well plate).

  • Cell Lysis & Collection: Place the plate on dry ice for 15 minutes to allow for cell lysis. Use a cell scraper to scrape the frozen cell lysate into the methanol.

  • Harvesting: Transfer the cell lysate/methanol slurry to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Storage: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. Store immediately at -80°C until analysis by LC-MS or NMR.

Analytical Techniques and Data Interpretation

The extracted metabolites are complex mixtures that require powerful analytical techniques to separate and quantify the incorporation of 13C. The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. [5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most common technique for metabolic tracing due to its high sensitivity and throughput. [17]It measures the mass-to-charge ratio of ions, allowing it to distinguish between unlabeled metabolites and their 13C-labeled isotopologues.

  • How it Works: The LC separates the metabolites in the extract over time. As each metabolite elutes, it is ionized and enters the mass spectrometer, which measures the abundance of each isotopologue (e.g., M+0 for the unlabeled molecule, M+1 for the molecule with one 13C, M+2 with two 13C, etc.). [18]* Data Output: The primary output is a Mass Distribution Vector (MDV) or Mass Isotopomer Distribution (MID) for each metabolite. [19]This vector represents the fractional abundance of each isotopologue.

  • Interpretation: The MDV of TCA cycle intermediates reveals the relative contributions of different pathways. For example, using this compound:

    • PDH Activity: Leads to the formation of [2-13C]Acetyl-CoA, which generates M+2 citrate upon entering the TCA cycle.

    • PC Activity: Leads to the formation of [2-13C]Oxaloacetate, which generates M+1 malate , M+1 aspartate , and M+1 citrate (after condensation with unlabeled acetyl-CoA).

MetabolitePrimary Entry RouteExpected 13C Isotopologue (from [2-13C]Pyruvate)Interpretation
Citrate PDHM+2Indicates flux of pyruvate to acetyl-CoA.
Citrate PCM+1Indicates anaplerotic flux of pyruvate to oxaloacetate.
Malate PCM+1Direct measure of pyruvate carboxylase activity. [13]
Aspartate PCM+1Surrogate for oxaloacetate labeling. [13]
Glutamate PDH (1st Turn)M+2Indicates completion of the first turn of the TCA cycle from pyruvate-derived acetyl-CoA. [10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS, NMR offers the unique advantage of resolving the specific position of the 13C label within a molecule (positional isotopomers). [20][21]

  • How it Works: NMR detects the magnetic properties of atomic nuclei. 13C-NMR can directly detect the labeled carbons, while more advanced techniques like 2D 1H-13C HSQC can identify protons attached to 13C carbons, providing unambiguous positional information. [22][23]* Data Output: NMR spectra show distinct peaks for each carbon in a molecule, allowing for the quantification of 13C enrichment at specific atomic positions.

  • Interpretation: For this compound, NMR can definitively confirm that the label in glutamate is at the C5 position (indicating PDH flux) or that the label in malate is at the C2 position (indicating PC flux). This level of detail is invaluable for complex flux modeling and validating pathway activity. [15][24]

Conclusion: A Powerful Tool for Mechanistic Insight

This compound is a versatile and informative tracer for dissecting central carbon metabolism. Its unique labeling position enables the simultaneous assessment of oxidative metabolism (PDH) and anaplerosis (PC), providing deep insights into the metabolic decisions that govern cell fate. By combining carefully designed labeling experiments with high-resolution analytical techniques like LC-MS and NMR, researchers can quantify metabolic fluxes and uncover the mechanisms underlying physiological and pathological states. This knowledge is fundamental for identifying metabolic vulnerabilities in diseases like cancer and for developing novel therapeutic strategies that target cellular metabolism.

References

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Sources

An In-Depth Technical Guide to the Core Principles of 13C-Labeled Pyruvate in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Window into Real-Time Metabolism

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular analysis, providing unparalleled insight into the structure and dynamics of chemical compounds. However, when applied to the study of in-vivo metabolism, particularly using the stable carbon-13 (¹³C) isotope, its utility has historically been hampered by a fundamental limitation: exceedingly low sensitivity.[1][2] The low natural abundance of ¹³C (1.1%) and its smaller gyromagnetic ratio compared to protons result in signals that are too weak for real-time metabolic tracking in living systems.[2]

This guide delves into the transformative technology that shattered this sensitivity barrier: hyperpolarization . Specifically, we will explore the principles and applications of hyperpolarized [1-¹³C]pyruvate, a non-radioactive probe that has revolutionized our ability to visualize and quantify metabolic pathways in vivo. By leveraging a technique known as dissolution Dynamic Nuclear Polarization (d-DNP), the NMR signal from ¹³C-pyruvate can be enhanced by more than 10,000-fold, turning a previously impossible measurement into a powerful tool for researchers, clinicians, and drug developers.[3][4][5][6] This technology provides a direct, real-time view of cellular metabolism, offering profound insights into the biochemical underpinnings of health and disease.

Part 1: The Physics of Hyperpolarization - From Near-Zero to Hero

To appreciate the significance of hyperpolarized ¹³C-pyruvate, one must first understand the concept of nuclear spin polarization. In a conventional NMR experiment, the sample is placed in a strong magnetic field. The nuclear spins of the target atoms, like ¹³C, align either with or against this field. A tiny excess of spins aligns with the field, governed by the Boltzmann distribution. This fractional, equilibrium polarization is minuscule—on the order of parts per million—and is the source of the inherently weak NMR signal.[7]

Dissolution Dynamic Nuclear Polarization (d-DNP) is a physical process designed to dramatically increase this polarization far beyond its thermal equilibrium state.[8]

The DNP Process: A Step-by-Step Causality

The core principle of DNP is to transfer the very high polarization of electron spins to the nuclear spins of ¹³C. This is achieved through a precise, multi-stage process:

  • Sample Formulation: The process begins with a carefully prepared sample. Typically, [1-¹³C]pyruvic acid is mixed with a stable organic radical, which serves as a source of highly polarizable unpaired electrons (e.g., the trityl radical OXO63), all within a glass-forming solvent that ensures a homogenous solid matrix upon freezing.[5][7][9]

  • Cryogenic Cooling & Magnetic Alignment: This formulation is placed in a specialized apparatus called a "polarizer." Here, it is cooled to cryogenic temperatures (around 1 Kelvin) within a strong magnetic field (typically 3 to 5 Tesla).[5][8][10] At this extreme state, the electron spins of the radical become almost completely polarized (>99%).

  • Microwave-Induced Polarization Transfer: The key step involves irradiating the frozen sample with microwaves at a frequency specifically tuned to the electron spin resonance. This microwave energy facilitates the transfer of the near-perfect polarization from the electrons to the nearby ¹³C nuclei of the pyruvate molecules.[5][7][8] This process is slow, often requiring 1 to 3 hours to reach maximum nuclear polarization.[5][9]

  • Rapid Dissolution: Once the ¹³C nuclei are "hyperpolarized," the solid sample is rapidly dissolved using a sterile, superheated aqueous buffer.[8][10][11] This transforms the frozen pellet into a liquid, injectable solution at a physiologically compatible temperature and pH in a matter of seconds.

  • A Fleeting State of High Signal: The resulting solution contains ¹³C-pyruvate with a nuclear polarization of 20-40% or higher—an enhancement of 10,000 to 100,000 times over its thermal equilibrium state.[3][4][9][12] This hyperpolarized state is transient and decays back to equilibrium with a time constant known as the T1 relaxation time (typically 40-80 seconds for [1-¹³C]pyruvate).[4][11] This finite window is why the subsequent injection and data acquisition must be performed with extreme speed and efficiency.

DNP_Workflow cluster_polarizer DNP Polarizer System cluster_delivery Injection Preparation cluster_scanner MR Scanner Sample [1-13C]Pyruvic Acid + Trityl Radical Cooling Cryogenic Cooling (~1 K, 3-5 T) Sample->Cooling Load Sample Microwave Microwave Irradiation (~94 GHz) Cooling->Microwave Align Spins Polarized Solid Hyperpolarized 13C-Pyruvate Microwave->Polarized Transfer Polarization (1-3 hours) Dissolution Rapid Dissolution (Heated Buffer) Polarized->Dissolution < 10 seconds Injectable Injectable HP [1-13C]Pyruvate Solution Dissolution->Injectable Injection IV Injection Injectable->Injection < 30 seconds Acquisition Rapid 13C MRS/MRSI Data Acquisition Injection->Acquisition

Workflow of dissolution Dynamic Nuclear Polarization (d-DNP).

Part 2: [1-¹³C]Pyruvate - A Central Hub for Metabolic Inquiry

Pyruvate is the end-product of glycolysis and stands at a critical intersection of major metabolic pathways, making it an ideal substrate for metabolic imaging.[5][6] The specific labeling of the C1 carbon ([1-¹³C]pyruvate) is a deliberate and crucial experimental choice. The fate of this labeled carbon atom can be tracked by ¹³C NMR spectroscopy as pyruvate is converted into various downstream metabolites.

Key Metabolic Fates of [1-¹³C]Pyruvate:

Upon entering a cell, hyperpolarized [1-¹³C]pyruvate is rapidly metabolized, and its labeled carbon appears in several key products, each with a unique chemical shift in the ¹³C NMR spectrum:

  • Conversion to [1-¹³C]Lactate: Catalyzed by the enzyme lactate dehydrogenase (LDH), this is often the most prominent metabolic conversion observed, particularly in cancer cells.[5][6][13][14] Many tumors exhibit high rates of glycolysis even in the presence of oxygen (the "Warburg effect"), leading to significant lactate production.[5][13] The detection of a high [1-¹³C]lactate signal is therefore a powerful biomarker of this altered metabolic state.[9]

  • Conversion to [1-¹³C]Alanine: Through the action of alanine transaminase (ALT), the ¹³C label can be incorporated into alanine. This provides insight into amino acid metabolism and nitrogen balance within the cell.[5][12]

  • Entry into the TCA Cycle via PDH: Pyruvate dehydrogenase (PDH) converts pyruvate to acetyl-CoA, which then enters the Tricarboxylic Acid (TCA) cycle for oxidative phosphorylation. In this reaction, the C1 carbon of pyruvate is cleaved off and released as ¹³CO₂.[15] In the bloodstream and tissues, this ¹³CO₂ rapidly hydrates to form [¹³C]bicarbonate (H¹³CO₃⁻), which is readily detectable by ¹³C NMR.[5][15] The bicarbonate signal serves as a direct readout of PDH flux and mitochondrial activity.

The strategic placement of the label at the C1 position allows for the simultaneous and distinct measurement of flux through these competing pathways within seconds of substrate administration.

Metabolic_Fates Pyruvate HP [1-13C]Pyruvate (Extracellular) Pyruvate_in HP [1-13C]Pyruvate (Intracellular) Pyruvate->Pyruvate_in MCT1/4 Transport Lactate HP [1-13C]Lactate Pyruvate_in->Lactate LDH Alanine HP [1-13C]Alanine Pyruvate_in->Alanine ALT AcetylCoA Acetyl-CoA Pyruvate_in->AcetylCoA PDH Bicarbonate HP [13C]Bicarbonate AcetylCoA->Bicarbonate TCA Cycle & Carbonic Anhydrase TCA TCA Cycle

Metabolic fates of hyperpolarized [1-¹³C]pyruvate.

Part 3: Experimental Protocol & Data Acquisition

A successful hyperpolarized ¹³C experiment is a race against time, demanding a tightly integrated and validated workflow from polarization to data acquisition.

Standard Operating Procedure: An Overview
StepActionKey Considerations & CausalityTypical Duration
1Sample Preparation & Polarization A sterile fluid path containing [1-¹³C]pyruvic acid and a trityl radical is loaded into the DNP polarizer.[9] The system is cooled and subjected to microwave irradiation.2-3 hours
2Quality Control (Pre-dissolution) The solid-state polarization level is measured. This step is crucial to ensure that a sufficient signal enhancement has been achieved before proceeding.5 minutes
3Dissolution & Neutralization The hyperpolarized solid is rapidly dissolved in a heated, sterile buffer containing a neutralizing base. The final solution must be at a physiological pH and temperature.[9]~10 seconds
4Transfer & Injection The hyperpolarized solution is swiftly transported to the MR scanner and administered to the subject via intravenous (IV) injection.[5] Minimizing delay is critical to preserve polarization.< 30 seconds
5MR Data Acquisition Dynamic ¹³C MR data acquisition begins concurrently with or immediately following the injection to capture the arrival of pyruvate and the subsequent formation of its metabolic products.[4][16]1-4 minutes
NMR/MRI Acquisition: Capturing the Dynamic Signal

Acquiring data from the transiently hyperpolarized signal requires specialized hardware and intelligent pulse sequence design.

  • Hardware Requirements: Clinical and preclinical MR systems must be equipped with hardware capable of transmitting and receiving radiofrequency (RF) signals at the ¹³C Larmor frequency. This includes multinuclear amplifiers and specialized, dual-tuned RF coils that can handle both ¹H (for anatomical imaging and setup) and ¹³C frequencies.[16][17]

  • Pulse Sequence Design: The goal is to acquire spatially and spectrally resolved data as quickly as possible.

    • Spectroscopic Imaging (CSI): Often used in preclinical settings, CSI provides a full ¹³C spectrum for each voxel, but can be relatively slow.[13]

    • Metabolite-Specific Imaging: For clinical applications, faster techniques are essential. Sequences like spectral-spatial echo-planar imaging (spspEPI) use RF pulses that selectively excite only the frequencies of interest (e.g., pyruvate and lactate), allowing for much faster imaging.[13]

  • The Flip Angle Strategy (A Self-Validating System): A critical aspect of sequence design is managing the hyperpolarized magnetization. Each RF pulse "uses up" a fraction of the signal. To preserve the signal from the abundant injected pyruvate substrate for as long as possible, it is excited with a very small flip angle (e.g., 4-15°).[13][18] Conversely, the metabolic products (lactate, alanine, bicarbonate), which are present at much lower concentrations, are excited with a larger flip angle (e.g., 25-40°) to maximize their detectable signal at each time point.[13][18] This variable flip angle approach is a self-validating system that optimizes the signal-to-noise ratio (SNR) for both substrate and products throughout the dynamic scan.

Experimental_Workflow cluster_prep Preparation cluster_subject Subject & Scanner cluster_analysis Data Processing Polarizer DNP Polarization (2-3 hours) Dissolve Dissolution & QC (< 1 min) Polarizer->Dissolve Inject IV Injection (~12-15 sec) Dissolve->Inject Acquire Dynamic 13C Acquisition (1-4 min) Inject->Acquire Process Spectral Processing & Denoising Acquire->Process Quantify Kinetic Modeling & Quantification Process->Quantify Result Metabolic Maps & Flux Rates Quantify->Result

End-to-end experimental and data analysis workflow.

Part 4: Data Interpretation and Quantitative Analysis

The raw output of a hyperpolarized ¹³C experiment is a time-series of spectra or images. Proper analysis extracts quantitative biomarkers that reflect the underlying metabolic activity.

From Raw Spectra to Metabolic Insight

The acquired data reveals several peaks corresponding to [1-¹³C]pyruvate and its downstream metabolites, each distinguished by its unique chemical shift.[12][15][19] The area under each peak is proportional to the amount of the respective metabolite in the tissue at that point in time.

Quantitative Metrics

Two primary methods are used to quantify metabolic activity:

  • Metabolite Ratios: The simplest and most common approach is to calculate the ratio of the integrated signal (Area Under the Curve, AUC) of a product to that of the substrate. The lactate-to-pyruvate ratio ([¹³C]Lactate AUC / [¹³C]Pyruvate AUC) is a robust biomarker that provides a snapshot of glycolytic activity.[4][5] It has been repeatedly shown to be elevated in cancerous tissues compared to healthy tissue.[5]

  • Kinetic Modeling: A more sophisticated analysis involves fitting the dynamic signal curves of the substrate and products to a mathematical model of metabolic exchange.[13][14][20] This approach can account for substrate delivery, T1 decay, and RF pulse effects to calculate an apparent rate constant for the metabolic conversion, most notably the pyruvate-to-lactate conversion rate (kPL).[13][14][21] This provides a more direct measure of metabolic flux.

Quantitative Data Summary
Parameter[1-¹³C]Pyruvate[1-¹³C]Lactate[1-¹³C]Alanine[¹³C]Bicarbonate
Typical Chemical Shift (at 3T) ~171 ppm~183 ppm~177 ppm~161 ppm
Typical T1 Relaxation Time ~48 s[14]~28 s[14]VariesVaries
Example kPL in Tumor N/A0.045 s⁻¹[16]N/AN/A
Example kPL in Normal Tissue N/A0.009 - 0.016 s⁻¹[16]N/AN/A
A Critical Consideration: The Role of Transporters

It is a crucial point of scientific integrity to understand what is actually being measured. While it is tempting to attribute the pyruvate-to-lactate conversion rate solely to the activity of the LDH enzyme, the reality is more complex. The overall measured flux is a multi-step process that includes:

  • Delivery of pyruvate to the tissue via blood flow.

  • Transport of pyruvate across the cell membrane.

  • Intracellular enzymatic conversion.

Recent authoritative studies have demonstrated that the transport of pyruvate into the cell, primarily mediated by Monocarboxylate Transporters (MCTs, particularly MCT1), can be the rate-limiting step in the overall observed conversion to lactate.[22] Therefore, the hyperpolarized ¹³C-pyruvate experiment should be interpreted as a functional readout of the entire pathway from transport to conversion, not just enzymatic activity alone.

Part 5: Applications in Oncology and Drug Development

The ability to non-invasively map key metabolic pathways in real-time has profound implications, most notably in the field of oncology.

  • Cancer Detection and Characterization: Hyperpolarized ¹³C MRI can differentiate cancerous tissue from healthy tissue based on its elevated lactate production.[1][5][6] Studies in prostate, brain, and breast cancer have shown that higher-grade, more aggressive tumors often exhibit a higher lactate-to-pyruvate ratio.[4][16][23][24]

  • Early Assessment of Treatment Response: Perhaps the most powerful application is in monitoring therapeutic response. A successful therapy that targets a cell's metabolism will disrupt its ability to convert pyruvate to lactate. This change can be detected by hyperpolarized ¹³C MRI within hours or days of starting treatment, long before any change in tumor size would be visible on conventional anatomical imaging (e.g., CT or standard MRI).[5][9][16] This provides a rapid, non-invasive pharmacodynamic biomarker, allowing clinicians to determine if a treatment is working and enabling a switch to a more effective therapy if it is not.

  • Guiding Drug Development: In drug development, this technique allows researchers to confirm that a novel therapeutic is engaging its intended metabolic target in vivo. By measuring changes in metabolic flux, developers can optimize dosing and gain crucial evidence of biological activity early in the preclinical and clinical trial process.[5][21]

Beyond oncology, this technology is being actively explored for applications in cardiology (assessing myocardial metabolism), neurology (probing brain energy metabolism), and metabolic diseases of the liver and kidney.[3][18][23][24][25]

Conclusion and Future Outlook

Hyperpolarized ¹³C-pyruvate NMR and MRI represent a paradigm shift in metabolic research. By overcoming the fundamental sensitivity limitations of ¹³C NMR, this technology provides a safe, non-radioactive method to visualize and quantify dynamic metabolic processes in living systems. Its ability to provide early and specific readouts of metabolic function has established it as a transformative tool for cancer research, with a clear path toward broader clinical translation for improved diagnosis and personalized treatment strategies.[23][26][27] As the technology matures and new hyperpolarized probes are developed, we will continue to unlock unprecedented insights into the complex metabolic networks that govern life.

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  • Ohliger, M. A., & Larson, P. E. Z. (2015). Hyperpolarized 13C MRI: State of the Art and Future Directions. Radiology. [Link]

  • Marco-Rius, I., et al. (2019). First hyperpolarized [2-¹³C]pyruvate MR studies of human brain metabolism. Magnetic Resonance in Medicine. [Link]

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Unraveling Cellular Respiration: A Technical Guide to the Applications of Sodium Pyruvate-2-13C

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of Sodium pyruvate-2-13C in the study of cellular respiration. We will move beyond simple protocols to explore the underlying principles and experimental design considerations that are crucial for robust and insightful metabolic research.

Introduction: The Power of Stable Isotopes in Metabolic Analysis

Cellular respiration is a complex network of biochemical reactions essential for life. To truly understand this network, we need to trace the flow of molecules, or metabolic flux, through its intricate pathways. Stable isotope tracers, like 13C-labeled molecules, are indispensable tools for this purpose.[1] By replacing a standard carbon-12 atom with a heavier, non-radioactive carbon-13 isotope, we can follow the journey of a specific molecule and its metabolic products.

Sodium pyruvate holds a central position in metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle.[2] The specific labeling of pyruvate at the second carbon position (C2) with 13C offers unique advantages for interrogating mitochondrial metabolism, making this compound a powerful probe for cellular respiration studies.[3][4]

Why the C2 Position Matters: A Strategic Choice for Tracing Mitochondrial Metabolism

The choice of labeling position on pyruvate is a critical experimental decision. While [1-13C]pyruvate is widely used, its 13C label is lost as 13CO2 during the pyruvate dehydrogenase (PDH) reaction, the gateway to the TCA cycle.[3] This prevents direct tracking of the carbon backbone into subsequent mitochondrial pathways.

In contrast, the 13C label on this compound is retained on the acetyl-CoA molecule produced by PDH.[3][5][6] This allows for the direct tracing of the carbon atom as it enters the TCA cycle and is incorporated into various intermediates, providing a clearer picture of mitochondrial activity.[7][8]

Core Applications of this compound

Tracing the Tricarboxylic Acid (TCA) Cycle with Precision

This compound is an exceptional tool for dissecting the TCA cycle. The 13C label from [2-13C]pyruvate enters the cycle as [2-13C]acetyl-CoA. Through successive turns of the cycle, this label is incorporated into various intermediates, allowing for the assessment of their synthesis and turnover.

Key Measurable Outputs:

  • [5-13C]glutamate: A key indicator of TCA cycle activity, as the label from [2-13C]acetyl-CoA is transferred to α-ketoglutarate and subsequently to glutamate.[3]

  • [1-13C]acetylcarnitine: Reflects the activity of carnitine acetyltransferase and can serve as a buffer for acetyl-CoA pools.[5][6]

  • Labeling patterns in other TCA intermediates: Detailed analysis of the mass isotopologue distribution in citrate, succinate, fumarate, and malate can reveal the relative contributions of different metabolic pathways.

TCA_Cycle_Tracing Pyruvate This compound AcetylCoA [2-13C]Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Acetylcarnitine [1-13C]Acetylcarnitine AcetylCoA->Acetylcarnitine CAT Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Glutamate [5-13C]Glutamate aKG->Glutamate Transamination Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Joins with new Acetyl-CoA

Assessing Pyruvate Carboxylase Activity and Anaplerosis

Pyruvate can also enter the TCA cycle via pyruvate carboxylase (PC), an anaplerotic reaction that replenishes TCA cycle intermediates by converting pyruvate to oxaloacetate.[9] Using [2-13C]pyruvate allows for the differentiation of carbon entry through PC versus PDH. The labeling patterns in TCA cycle intermediates will differ depending on the entry point, providing a means to quantify the relative contribution of each pathway.[10]

Investigating Glycolysis and Gluconeogenesis

While the primary strength of [2-13C]pyruvate lies in probing mitochondrial metabolism, it also provides insights into cytosolic pathways. The conversion of [2-13C]pyruvate to [2-13C]lactate and [2-13C]alanine can be monitored to assess the activity of lactate dehydrogenase and alanine transaminase, respectively.[10][11] Furthermore, in tissues capable of gluconeogenesis, such as the liver, the incorporation of the 13C label into glucose can be tracked to study this pathway.[11][12]

Advanced Techniques: Hyperpolarized [2-13C]Pyruvate for Real-Time Metabolic Imaging

A groundbreaking application of this compound is its use in a hyperpolarized state for magnetic resonance (MR) imaging and spectroscopy.[3][7][13] Dynamic nuclear polarization (DNP) dramatically increases the MR signal of the 13C-labeled pyruvate, enabling real-time, non-invasive monitoring of its metabolic conversion in vivo.[14][15]

Hyperpolarized [2-13C]pyruvate has been instrumental in:

  • Cancer Metabolism Studies: Detecting altered metabolic pathways in tumors, such as increased lactate production, and monitoring early response to therapy.[16][17][18]

  • Cardiac Metabolism Research: Assessing TCA cycle flux and metabolic flexibility in the heart.[5][6][19]

  • Neuro-metabolism Imaging: Investigating brain energy metabolism in healthy and diseased states.[3][17]

Experimental Design and Methodologies

A successful metabolic study using this compound requires careful planning and execution. Below are generalized protocols for cell culture and in vivo studies.

Protocol 1: 13C Labeling of Cultured Cells
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare culture medium containing this compound at a physiological concentration. The standard glucose concentration may need to be adjusted depending on the experimental goals.

  • Labeling: Replace the standard culture medium with the 13C-labeled medium and incubate for a predetermined time to achieve isotopic steady state. The time required will vary depending on the cell type and the metabolites of interest.[20]

  • Metabolite Extraction: Rapidly quench metabolism by, for example, washing with ice-cold saline and then extracting metabolites using a cold solvent mixture (e.g., methanol:water or methanol:chloroform:water).

  • Sample Analysis: Analyze the extracted metabolites by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Cell_Culture_Workflow A 1. Seed Cells B 2. Prepare 13C-labeled Medium A->B C 3. Incubate for Labeling B->C D 4. Quench Metabolism & Extract C->D E 5. Analyze by MS or NMR D->E

Protocol 2: In Vivo Studies with Hyperpolarized [2-13C]Pyruvate
  • Hyperpolarization: Prepare a sterile solution of [2-13C]pyruvic acid with a polarizing agent and hyperpolarize using a DNP polarizer.[7]

  • Dissolution and Neutralization: Rapidly dissolve the hyperpolarized sample in a suitable buffer to create a neutral, injectable solution of this compound.[7]

  • Animal Preparation: Anesthetize the animal and insert a catheter for intravenous injection.

  • Injection and Data Acquisition: Inject the hyperpolarized this compound and immediately begin MR data acquisition to dynamically monitor the conversion of pyruvate to its metabolic products.[3]

  • Data Analysis: Process the acquired MR spectra or images to quantify the levels of [2-13C]pyruvate and its downstream metabolites over time.

Data Analysis and Interpretation

The analysis of 13C labeling data requires specialized software and a solid understanding of metabolic pathways.

  • Mass Spectrometry: Data is typically analyzed to determine the mass isotopologue distribution (MID) of key metabolites. The MID reveals the number of 13C atoms incorporated into each molecule, providing insights into pathway activity.[21]

  • NMR Spectroscopy: Provides positional information about the 13C label within a molecule, which can be crucial for distinguishing between different metabolic routes.[22]

Table 1: Comparison of Analytical Techniques for 13C-Labeled Metabolite Analysis

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity HighLow
Information Mass Isotopologue DistributionPositional Isotopomer Information
Sample Throughput HighLow
Instrumentation Widely availableMore specialized

Conclusion: A Versatile Tool for Unlocking Metabolic Secrets

This compound is a powerful and versatile tool for investigating cellular respiration. Its unique ability to trace carbon flow through the TCA cycle provides invaluable insights into mitochondrial function. When combined with advanced techniques like hyperpolarization, it enables real-time, non-invasive metabolic imaging with significant translational potential. By carefully designing experiments and utilizing the appropriate analytical platforms, researchers can leverage this compound to unravel the complexities of cellular metabolism in health and disease.

References

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  • Yoshihara, H. A. I., et al. (2022). [¹³C]bicarbonate labelled from hyperpolarized [1-¹³C]pyruvate is an in vivo marker of hepatic gluconeogenesis in fasted state. Communications Biology, 5(1), 1-11. [Link]

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  • Feng, B., et al. (2020). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Metabolites, 10(4), 147. [Link]

  • Merritt, M. E., et al. (2016). Detection of Localized Changes in the Metabolism of Hyperpolarized Gluconeogenic Precursors 13C-Lactate and 13C-Pyruvate in Kidney and Liver. Journal of Biological Chemistry, 291(22), 11685-11695. [Link]

  • Marin-Valencia, I., et al. (2012). Hepatic Gluconeogenesis Influences 13C Enrichment in Lactate in Human Brain Tumors During Metabolism of [1,2-¹³C]acetate. Journal of Cerebral Blood Flow & Metabolism, 32(10), 1819-1828. [Link]

  • Dam, G., et al. (2011). Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in. Proceedings of the International Society for Magnetic Resonance in Medicine, 19, 2975. [Link]

  • MetabolomicsMI. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics, Charles Evans [Video]. YouTube. [Link]

  • Lee, J., et al. (2020). Dynamic 13C MR spectroscopy as an alternative to imaging for assessing cerebral metabolism using hyperpolarized pyruvate in humans. Magnetic Resonance in Medicine, 84(4), 1735-1747. [Link]

  • de Graaf, R. A., et al. (2013). 13C NMR spectroscopy applications to brain energy metabolism. Frontiers in neuroenergetics, 5, 10. [Link]

  • Cha, H. S., et al. (2016). Molecular detection of inflammation in cell models using hyperpolarized 13C-pyruvate. Theranostics, 6(11), 1845. [Link]

  • Chen, H. Y., et al. (2021). Probing human heart TCA cycle metabolism and response to glucose load using hyperpolarized [2-¹³ C]pyruvate MRS. JCI insight, 6(11). [Link]

  • Chen, H. Y., et al. (2021). Probing Human Heart TCA Cycle Metabolism and Response to Glucose Load using Hyperpolarized [2-13C]Pyruvate MR Spectroscopy. bioRxiv. [Link]

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  • Merritt, M. E., et al. (2016). Detection of localized changes in the metabolism of hyperpolarized gluconeogenic precursors 13 C-lactate and 13 C-pyruvate in kidney and liver. Journal of Biological Chemistry, 291(22), 11685-11695. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2013). 13C metabolic flux analysis in cell line and bioprocess development. Current opinion in biotechnology, 24(6), 1049-1055. [Link]

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  • Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 13(5), 598-609. [Link]

  • Yao, C. H., et al. (2016). 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. Journal of Biological Chemistry, 291(45), 23512-23523. [Link]

  • Lu, H., et al. (2018). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. Metabolites, 8(2), 24. [Link]

  • Chen, A. P., et al. (2009). Co-polarization of (1-¹³C) Pyruvate and 13C Sodium Bicarbonate by Dynamic Nuclear Polarization allows Simultaneous. Proceedings of the International Society for Magnetic Resonance in Medicine, 17, 321. [Link]

  • Rodrigues, T. B., et al. (2020). Hyperpolarized 13 C-Pyruvate Metabolism as a Surrogate for Tumor Grade and Poor Outcome in Renal Cell Carcinoma—A Proof of Principle Study. Cancers, 12(1), 195. [Link]

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exploring mitochondrial metabolism with Sodium pyruvate-2-13C

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Exploring Mitochondrial Metabolism with Sodium Pyruvate-2-13C

Foreword

The mitochondrion, the powerhouse of the cell, is a hub of metabolic activity central to health and disease. Understanding the intricate network of reactions within this organelle is paramount for researchers in basic science and drug development. Pyruvate stands at a critical metabolic crossroads, linking the cytosolic process of glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle. The choice of tool to interrogate this junction dictates the depth of insight one can achieve. This guide provides a deep dive into the theory and application of this compound, a powerful stable isotope tracer that unlocks a granular view of mitochondrial function, far surpassing the capabilities of more conventional tracers. As your Senior Application Scientist, my goal is not just to provide protocols, but to illuminate the causality behind each step, empowering you to design, execute, and interpret these complex experiments with confidence.

The Strategic Advantage of the C2 Label: Why [2-¹³C]Pyruvate?

Stable isotope tracers allow us to follow the journey of atoms through metabolic pathways. While glucose is a common starting point, pyruvate tracers offer a more direct interrogation of mitochondrial entry. However, not all pyruvate isotopologues are created equal. The specific position of the ¹³C label is a critical experimental choice that determines the questions you can answer.

Pyruvate has two primary fates upon entering the mitochondrial matrix:

  • Oxidative Decarboxylation via Pyruvate Dehydrogenase (PDH): Pyruvate is converted to Acetyl-CoA, which then enters the TCA cycle. In this reaction, the carboxyl carbon (C1) is lost as CO₂.[1][2]

  • Anaplerosis via Pyruvate Carboxylase (PC): Pyruvate is carboxylated to form oxaloacetate, a TCA cycle intermediate. This reaction replenishes intermediates that may have been withdrawn for biosynthesis.[3][4]

Using [1-¹³C]pyruvate, the label is immediately lost as ¹³CO₂ during the PDH reaction.[5] While this can be used to measure PDH flux, it prevents the tracing of carbons through subsequent turns of the TCA cycle. In contrast, the label from [2-¹³C]pyruvate is retained on the acetyl group of Acetyl-CoA, allowing it to be tracked as it incorporates into citrate and all subsequent TCA cycle intermediates.[6][7] This makes it an exceptionally powerful tool for dissecting the downstream activity of the TCA cycle.

Table 1: Comparison of Common ¹³C-Pyruvate Tracers

TracerPrimary Metabolic Fate of ¹³C LabelKey Insights ProvidedLimitations
Sodium [1-¹³C]Pyruvate Lost as ¹³CO₂ via PDH; Retained as C1 of Oxaloacetate via PC.Measures PDH flux (via ¹³CO₂/bicarbonate) and PC-mediated anaplerosis.[8][9]Label does not enter the TCA cycle via PDH, preventing analysis of downstream cycle flux.
Sodium [2-¹³C]Pyruvate Enters TCA cycle as C1 of Acetyl-CoA via PDH; Enters as C2 of Oxaloacetate via PC.Directly traces carbon into the TCA cycle via PDH, allowing measurement of TCA cycle activity and downstream metabolite synthesis.[5][6]Cannot directly measure the decarboxylation step of PDH.
Sodium [U-¹³C₃]Pyruvate All three carbons are labeled.Provides the most comprehensive labeling data for computational metabolic flux analysis (MFA).[10]Can lead to complex spectra and mass isotopomer distributions that are challenging to interpret without advanced modeling.

The Metabolic Journey: Key Checkpoints for [2-¹³C]Pyruvate

To interpret labeling data correctly, a firm grasp of the key enzymatic control points is essential. The journey of [2-¹³C]pyruvate from the cytosol to the TCA cycle is governed by a series of regulated steps.

Pyruvate_Fates cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Pyruvate_cyt Pyruvate (CH₃-C(=O)-COO⁻) Pyruvate_2_13C [2-¹³C]Pyruvate (CH₃-¹³C(=O)-COO⁻) MPC MPC Pyruvate_2_13C->MPC Transport Pyruvate_mit [2-¹³C]Pyruvate PDH PDH Pyruvate_mit->PDH Oxidative Decarboxylation PC PC Pyruvate_mit->PC Anaplerotic Carboxylation AcetylCoA [1-¹³C]Acetyl-CoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Condensation with OAA OAA_PC [2-¹³C]Oxaloacetate OAA_PC->TCA_Cycle Replenishment MPC->Pyruvate_mit PDH->AcetylCoA PC->OAA_PC

Caption: Entry of [2-¹³C]Pyruvate into the mitochondrial TCA cycle.

  • Mitochondrial Pyruvate Carrier (MPC): Pyruvate, generated from glycolysis in the cytosol, must first traverse the inner mitochondrial membrane. This transport is mediated by the MPC, a heterodimeric complex of MPC1 and MPC2.[11][12] The activity of the MPC is a critical regulatory point; its inhibition or downregulation can significantly alter cellular metabolism and is implicated in various diseases, including cancer.[13][14]

  • Pyruvate Dehydrogenase Complex (PDC): Once in the matrix, the primary oxidative fate of pyruvate is its conversion to acetyl-CoA, catalyzed by the multi-enzyme pyruvate dehydrogenase complex.[15][16] This is a highly regulated, irreversible step. The complex is inhibited by its products (Acetyl-CoA and NADH) and regulated by phosphorylation/dephosphorylation cycles, making it a key sensor of the cell's energy state.[2] When [2-¹³C]pyruvate is the substrate, the ¹³C label is retained on the acetyl group, becoming the C1 of acetyl-CoA.

  • Pyruvate Carboxylase (PC): As an alternative to oxidation, pyruvate can be carboxylated to form oxaloacetate by PC, an enzyme crucial for anaplerosis ("filling up") the TCA cycle.[17] This pathway is vital when TCA cycle intermediates are siphoned off for biosynthesis of molecules like amino acids or fatty acids. When [2-¹³C]pyruvate is the substrate, the ¹³C label becomes the C2 of oxaloacetate.

Experimental Design and Execution: A Self-Validating Protocol

A successful tracer experiment hinges on meticulous planning and execution. The goal is to introduce the [2-¹³C]pyruvate and allow the cell's metabolic network to reach an isotopic steady state, where the fractional labeling of intermediates is stable.

Caption: General workflow for a ¹³C stable isotope tracing experiment.

Protocol: Steady-State Labeling of Adherent Cells
  • Cell Seeding: Plate cells in standard growth medium and allow them to reach the desired confluency (typically 60-80%). The goal is to have a healthy, exponentially growing population.

    • Causality: Seeding density is critical. Too sparse, and cells may exhibit altered metabolism. Too dense, and nutrient limitation or contact inhibition can confound results.

  • Prepare Labeling Medium: Prepare a fresh batch of culture medium that is identical to the standard growth medium, except that unlabeled sodium pyruvate is replaced with Sodium [2-¹³C]Pyruvate . The concentration should be matched to the original medium (e.g., 1 mM).

    • Trustworthiness: Using a pre-formulated pyruvate-free medium as the base ensures that the only source of pyruvate is the labeled tracer you provide.

  • Initiate Labeling: Aspirate the standard medium from the cell culture plates. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites. Immediately add the pre-warmed ¹³C-labeling medium.

    • Causality: The wash step is crucial for minimizing the dilution of the tracer with unlabeled pyruvate, ensuring rapid and efficient incorporation of the ¹³C label.

  • Incubate to Steady State: Place the cells back in the incubator for a predetermined duration. For many mammalian cell lines, 18-24 hours is sufficient to approach isotopic steady state for TCA cycle intermediates.[18]

    • Self-Validation: To confirm steady state, a pilot experiment should be performed where samples are collected at multiple time points (e.g., 8, 16, 24 hours). Steady state is achieved when the fractional enrichment of key metabolites (like glutamate) does not change between the later time points.[18]

  • Quench Metabolism: This step must be performed as rapidly as possible to halt all enzymatic activity.

    • Aspirate the labeling medium.

    • Immediately place the culture dish on a bed of dry ice.

    • Add a pre-chilled quenching solution, such as 80% methanol (-80°C), to cover the cell monolayer.

    • Causality: Failure to quench metabolism instantly will allow enzymatic reactions to continue, leading to artifactual changes in metabolite levels and labeling patterns.

  • Metabolite Extraction:

    • Scrape the frozen cells into the quenching solution.

    • Transfer the cell slurry to a pre-chilled tube.

    • Perform a series of freeze-thaw cycles or sonication to ensure complete cell lysis and extraction of intracellular metabolites.

    • Centrifuge the extract at high speed (e.g., >13,000 x g) at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Sample Preparation for Analysis: The extracted sample can now be prepared for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For GC-MS, samples are typically dried down and chemically derivatized to increase their volatility.

Analytical Methods and Data Interpretation

The choice of analytical platform depends on the specific biological question, required sensitivity, and available instrumentation.

Mass Spectrometry (MS)

Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) are the most common platforms for ¹³C flux analysis. They separate complex metabolite mixtures and measure the mass-to-charge ratio of the resulting ions. The incorporation of ¹³C atoms increases the mass of a metabolite, allowing us to determine its Mass Isotopomer Distribution (MID) .

  • M+0: The metabolite contains only naturally abundant isotopes (mostly ¹²C).

  • M+1: The metabolite has incorporated one ¹³C atom.

  • M+2: The metabolite has incorporated two ¹³C atoms, and so on.

Table 2: Predicted ¹³C Labeling in TCA Intermediates from [2-¹³C]Pyruvate

Metabolite (Carbon Atoms)Primary Labeled Isotopologue(s)Pathway of Formation
Acetyl-CoA (2C)M+1PDH pathway
Citrate (6C)M+1First turn of TCA cycle
α-Ketoglutarate (5C)M+1First turn of TCA cycle
Succinate (4C)M+1First turn of TCA cycle
Fumarate (4C)M+1First turn of TCA cycle
Malate (4C)M+1First turn of TCA cycle
Glutamate (5C)M+1Transamination of α-Ketoglutarate
Aspartate (4C)M+1Transamination of Oxaloacetate
Citrate (6C)M+2Second turn of TCA cycle

This table assumes entry primarily through the PDH pathway. Anaplerotic entry via PC will produce different initial labeling patterns.

By analyzing the MIDs of TCA cycle intermediates like citrate and glutamate, we can trace the path of the ¹³C label. For example, after one turn of the TCA cycle, the M+1 isotopologue of citrate will be dominant. The appearance of M+2 citrate indicates that the labeled carbon has traversed the entire cycle and re-entered by condensing with another labeled acetyl-CoA molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy detects the ¹³C nucleus directly, providing information about the specific position of the label within a molecule's carbon skeleton.[10][19] While generally less sensitive than MS, NMR can provide unique structural information without the need for chemical derivatization. Hyperpolarization techniques can dramatically increase the NMR signal (by >10,000-fold), enabling real-time, in vivo metabolic imaging in preclinical and even clinical settings.[6][20][21] Using hyperpolarized [2-¹³C]pyruvate, researchers can dynamically monitor its conversion to downstream metabolites like [5-¹³C]glutamate in real-time, providing a powerful readout of TCA cycle flux.[5][22]

From Data to Biology: Metabolic Flux Analysis

The ultimate goal of a tracer experiment is often to quantify the rates, or fluxes, of metabolic reactions. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a computational technique that uses the experimentally measured MIDs and known metabolic network stoichiometry to calculate intracellular fluxes.[23][24][25]

By feeding the MIDs from a [2-¹³C]pyruvate experiment into an MFA model, one can determine:

  • The relative contribution of pyruvate to TCA cycle acetyl-CoA (PDH flux).

  • The rate of anaplerosis from pyruvate (PC flux).

  • The overall turnover rate (flux) of the TCA cycle.

  • The rate at which TCA intermediates are used for biosynthesis (cataplerosis).

This quantitative output provides a systems-level view of mitochondrial metabolism that is unattainable with simple metabolite concentration measurements.

Conclusion

Sodium [2-¹³C]pyruvate is a uniquely informative tracer for dissecting mitochondrial metabolism. Its ¹³C label is strategically positioned to enter and be retained within the TCA cycle via the critical PDH reaction, enabling a detailed interrogation of downstream metabolic activity. By combining robust experimental protocols with high-resolution analytical techniques and computational flux modeling, researchers can gain unprecedented quantitative insights into the workings of the cellular powerhouse. This knowledge is fundamental to advancing our understanding of cellular physiology and is a critical component in the development of next-generation therapeutics for metabolic diseases.

References

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  • Wikipedia. Pyruvate dehydrogenase complex. Wikipedia. [Link]

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  • Wikipedia. Pyruvate carboxylase. Wikipedia. [Link]

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  • McCommis, K. S., & Finck, B. N. (2020). Mitochondrial Pyruvate Carrier Function in Health and Disease across the Lifespan. Current Opinion in Physiology. [Link]

  • Danson, M. J., et al. (1978). Mechanism of action of the pyruvate dehydrogenase multienzyme complex from Escherichia coli. Proceedings of the National Academy of Sciences. [Link]

  • Patel, M. S., et al. (2014). The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation. Journal of Biological Chemistry. [Link]

  • Thakur, C. S., et al. (2012). Asymmetry of 13C labeled 3-pyruvate affords improved site specific labeling of RNA for NMR spectroscopy. Journal of Biomolecular NMR. [Link]

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  • Chen, A. P., et al. (2011). Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. Molecular Imaging and Biology. [Link]

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Probing the Engine of the Cell: A Guide to Measuring TCA Cycle Flux Using Sodium Pyruvate-2-13C

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, critical for energy production and the synthesis of biosynthetic precursors. Its activity, or flux, is a vital indicator of cellular health, disease state, and response to therapeutic intervention. Stable isotope tracing provides a powerful method to quantify these dynamics.[1] This guide offers an in-depth exploration of Sodium pyruvate-2-13C as a specific and effective probe for interrogating TCA cycle flux. We will dissect the biochemical rationale for its use, provide detailed experimental workflows for its application, and discuss the analysis and interpretation of the resulting data, empowering researchers to confidently measure the metabolic heartbeat of their biological systems.

The Principle: Why Trace Metabolic Flux?

Static measurements of metabolite concentrations provide a snapshot of the cellular state but fail to capture the dynamic nature of metabolic networks.[2] Metabolic flux, the rate of turnover of molecules through a pathway, is the true functional output of these networks.[3] By introducing a substrate labeled with a stable (non-radioactive) isotope like Carbon-13 (¹³C), we can trace the path of these labeled atoms as they are incorporated into downstream metabolites.[4] The rate and pattern of this incorporation, analyzed primarily by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the precise calculation of intracellular fluxes.[5][6] This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), has become the gold standard for quantifying cellular metabolism.[6]

The Probe: The Strategic Advantage of Sodium Pyruvate-2-¹³C

Pyruvate stands at a critical metabolic crossroads. Its entry into the mitochondria and conversion to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex is the primary gateway to the TCA cycle for glucose-derived carbons.[7] The choice of which carbon atom on pyruvate to label is a crucial experimental design decision.

  • [1-¹³C]Pyruvate: When pyruvate labeled at the first carbon is acted upon by PDH, the ¹³C label is cleaved off and released as ¹³CO₂.[8][9] While this is an excellent method for measuring PDH flux directly, it provides no information about the subsequent fate of the acetyl-CoA within the TCA cycle itself.[10][11]

  • [2-¹³C]Pyruvate: In contrast, when pyruvate is labeled at the second carbon, this ¹³C atom is retained on the acetyl group of acetyl-CoA.[12] This labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate, allowing the ¹³C label to be traced through successive cycle intermediates.[10][13] This makes Sodium pyruvate-2-¹³C the superior probe for specifically interrogating the downstream activity of the TCA cycle.

The journey of the ¹³C label from [2-¹³C]pyruvate into the initial stages of the TCA cycle is a foundational concept for data interpretation.

TCACycleEntry cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Pyr_cyto Pyruvate-2-13C Pyr_mito Pyruvate-2-13C Pyr_cyto->Pyr_mito MPC PDH PDH Pyr_mito->PDH - CO₂ AcetylCoA Acetyl-CoA-1-13C CS Citrate Synthase AcetylCoA->CS OAA Oxaloacetate (M+0) OAA->CS Citrate Citrate (M+1) AKG α-Ketoglutarate (M+1) Citrate->AKG ... Glutamate Glutamate (M+1) AKG->Glutamate in equilibrium PDH->AcetylCoA CS->Citrate

Caption: Metabolic fate of the ¹³C label from Sodium pyruvate-2-¹³C.

As illustrated, the ¹³C label (originally the C2 of pyruvate) becomes the C1 of acetyl-CoA. This M+1 acetyl-CoA combines with unlabeled (M+0) oxaloacetate to form M+1 citrate. Through subsequent enzymatic steps, this leads to M+1 α-ketoglutarate. Because α-ketoglutarate is in rapid equilibrium with glutamate, the abundant glutamate pool also becomes M+1 labeled, making it an excellent and sensitive readout of TCA cycle activity.[14][15]

The Method: A Validated Experimental Workflow

Executing a successful ¹³C tracer experiment requires meticulous attention to detail at each stage, from cell culture to data analysis. The goal is to introduce the labeled substrate and allow the cellular metabolic network to reach an "isotopic steady state," where the labeling pattern of intracellular metabolites becomes constant.[2][5]

ExperimentalWorkflow A 1. Cell Seeding & Growth Establish healthy, logarithmically growing cell cultures. B 2. Isotope Labeling Switch to medium containing This compound. A->B C 3. Metabolic Quenching Rapidly halt all enzymatic activity using cold solvent (e.g., 80% Methanol). B->C D 4. Metabolite Extraction Lyse cells and collect polar metabolites. C->D E 5. Sample Analysis Analyze extracts using LC-MS or NMR. D->E F 6. Data Processing Correct for natural 13C abundance and determine Mass Isotopologue Distributions (MIDs). E->F G 7. Flux Calculation Input MIDs into software to model and calculate TCA cycle flux. F->G

Caption: High-level experimental workflow for ¹³C-MFA.

Step-by-Step Protocol: Tracer Analysis in Adherent Cells

This protocol provides a framework for a typical experiment. Optimization is essential for each specific cell line and experimental condition.

  • Cell Culture and Media Preparation:

    • Seed cells (e.g., 1-2 million cells per 60 mm dish) and grow to ~80% confluency in standard culture medium.

    • Prepare the tracer medium: Use a base medium (e.g., DMEM) lacking standard sodium pyruvate. Supplement this medium with all necessary components (serum, antibiotics) and the desired concentration of Sodium pyruvate-2-¹³C (e.g., 1 mM).

    • Causality Insight: Using pyruvate-free base medium ensures that the sole source of pyruvate is the ¹³C-labeled tracer, preventing dilution of the label and ensuring accurate flux measurements.

  • Isotopic Labeling:

    • Aspirate the standard medium from the cell culture dishes.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

    • Add the pre-warmed ¹³C tracer medium to the cells.

    • Incubate for a predetermined duration to approach isotopic steady state. For the TCA cycle, this is typically achieved within 2-6 hours.[2]

    • Self-Validation: To confirm steady state, perform a time-course experiment (e.g., collect samples at 2, 4, 6, and 8 hours) and demonstrate that the labeling enrichment in key metabolites like glutamate does not significantly change in the later time points.[5]

  • Metabolic Quenching and Extraction:

    • Place culture dishes on dry ice to rapidly cool them.

    • Aspirate the tracer medium.

    • Immediately add a pre-chilled (-80°C) quenching/extraction solution (e.g., 80:20 Methanol:Water) to the dish (e.g., 1 mL for a 60 mm dish).

    • Causality Insight: Rapidly dropping the temperature and introducing an organic solvent denatures enzymes, instantly halting metabolic activity and preserving the isotopic labeling pattern as it existed within the living cells.

    • Incubate the plates at -80°C for at least 15 minutes.

    • Scrape the cells in the extraction solvent and transfer the resulting lysate to a microcentrifuge tube.

    • Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

  • Sample Analysis:

    • The extracted metabolites can be analyzed directly by Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR.

    • LC-MS: Offers high sensitivity and is the preferred method for measuring mass isotopologue distributions (MIDs) for a large number of metabolites.[5]

    • NMR: While less sensitive, NMR can distinguish the exact position of ¹³C labels within a molecule (isotopomers), providing a deeper level of detail for complex flux modeling.[14][16]

Data Interpretation: From Raw Peaks to Biological Insight

The primary output from an MS-based analysis is the mass isotopologue distribution (MID) for each detected metabolite. An isotopologue is a molecule that differs only in its isotopic composition. For example, M+0 is the unlabeled molecule, M+1 has one ¹³C atom, M+2 has two, and so on.

After correcting for the natural abundance of ¹³C (~1.1%), the measured MIDs reveal the contribution of the tracer to each metabolite pool.

MetaboliteExpected Primary IsotopologueBiochemical Rationale
Pyruvate M+1The supplied tracer is labeled at the C2 position.
Acetyl-CoA M+1The C1 of pyruvate is lost as CO₂, retaining the C2 label.[12]
Citrate M+1Formed from M+1 Acetyl-CoA and unlabeled (M+0) Oxaloacetate.
α-Ketoglutarate M+1The first turn of the cycle retains the single ¹³C label.
Glutamate M+1In equilibrium with α-Ketoglutarate, reflecting its labeling.[10]
Malate (1st Turn) M+1The ¹³C label is retained through the first turn of the cycle.
Malate (2nd Turn) M+2If M+1 Malate is converted to M+1 Oxaloacetate and condenses with another M+1 Acetyl-CoA.

Table 1: Expected primary mass isotopologues in TCA cycle intermediates after introducing Sodium pyruvate-2-¹³C and allowing the system to reach isotopic steady state.

A high fractional enrichment of M+1 in citrate and glutamate is a direct and robust indicator of high TCA cycle flux from the exogenous pyruvate source. Conversely, a low enrichment suggests that other substrates (like glutamine or fatty acids) are the primary fuel for the TCA cycle, or that the overall cycle activity is suppressed.[5][17] For precise flux quantification, these MIDs are fed into computational models that use stoichiometric balancing to calculate the rates for each reaction in the network.[3][18]

Conclusion: A Powerful Tool for Metabolic Discovery

Sodium pyruvate-2-¹³C is a highly specific and informative probe for dissecting the oxidative metabolism of glucose-derived carbons. Its ability to introduce a traceable ¹³C label directly into the TCA cycle enables researchers to move beyond static metabolite levels and quantify the functional activity of this central metabolic engine. By following a robust, self-validating experimental workflow and carefully interpreting the resulting isotopic enrichment patterns, scientists in basic research and drug development can gain unparalleled insights into cellular physiology, identify metabolic liabilities in disease, and elucidate the mechanism of action of novel therapeutics.

References

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An In-depth Technical Guide to Sodium Pyruvate-2-13C: Properties, Synthesis, and Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Sodium pyruvate-2-13C, a stable isotope-labeled compound crucial for advanced metabolic research. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, a detailed synthetic pathway, and its pivotal applications, particularly in the realm of hyperpolarized magnetic resonance imaging (MRI).

Introduction: The Significance of Positional Isotopic Labeling

Sodium pyruvate, the sodium salt of pyruvic acid, is a key intermediate in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. The strategic placement of a carbon-13 (¹³C) isotope at the C2 position of the pyruvate molecule provides a powerful tool for tracing the metabolic fate of the acetyl-CoA precursor. Unlike the C1-labeled counterpart, which is lost as ¹³CO₂ during the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex, the ¹³C label at the C2 position is retained.[1] This unique characteristic allows for the direct observation and quantification of flux through the TCA cycle and related metabolic pathways, offering unparalleled insights into cellular bioenergetics in both healthy and diseased states.[2]

Chemical and Physical Properties

Sodium pyruvate-2-¹³C is a white to pale yellow crystalline powder.[3] It is stable under recommended storage conditions, though it is advisable to protect it from light and moisture.[4]

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Chemical Formula CH₃¹³COCOONa[4][5]
Molecular Weight 111.04 g/mol [4][5][6]
CAS Number 87976-70-3[4][5][7]
Isotopic Purity ≥98% (typically 99 atom % ¹³C)[5][7]
Chemical Purity ≥98%[4][5]
Appearance White to pale yellow solid/powder[3]
Solubility Soluble in water (100 mg/mL)[3]
Melting Point >300 °C[8]
Storage Conditions 2-8°C, protect from light[4][8]

Synthesis of this compound

The synthesis of Sodium pyruvate-2-¹³C can be achieved through a multi-step process starting from a ¹³C-labeled precursor. A common strategy involves the introduction of the ¹³C label via a Grignard reaction with ¹³CO₂, followed by subsequent chemical transformations to yield the final product. The following is a representative synthetic protocol based on established chemical principles and patent literature.

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic route. Researchers should consult original literature and perform appropriate safety assessments before implementation.

Step 1: Synthesis of 2-¹³C-Prop-1-en-2-ol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon), place magnesium turnings.

  • Grignard Reagent Formation: Add a solution of vinyl bromide in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings to initiate the formation of the vinyl Grignard reagent.

  • Carboxylation with ¹³CO₂: Bubble ¹³CO₂ gas (from a cylinder or generated from Ba¹³CO₃) through the Grignard reagent solution at 0°C. The ¹³CO₂ will insert into the carbon-magnesium bond.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-¹³C-acrylic acid.

Step 2: Conversion to Pyruvic Acid-2-¹³C

  • Ozonolysis: Dissolve the 2-¹³C-acrylic acid in a mixture of dichloromethane and methanol at -78°C. Bubble ozone gas through the solution until a blue color persists.

  • Reductive Work-up: Add a reducing agent, such as dimethyl sulfide, to the reaction mixture and allow it to warm to room temperature. This will cleave the ozonide and form the pyruvic acid.

  • Purification: Remove the solvent under reduced pressure. The crude pyruvic acid-2-¹³C can be purified by vacuum distillation.

Step 3: Formation of Sodium Pyruvate-2-¹³C

  • Neutralization: Dissolve the purified pyruvic acid-2-¹³C in a suitable solvent such as ethanol.

  • Salt Formation: Slowly add one molar equivalent of sodium hydroxide or sodium bicarbonate solution to the pyruvic acid solution with stirring.

  • Isolation: The Sodium pyruvate-2-¹³C will precipitate out of the solution. The solid can be collected by filtration, washed with a cold solvent (e.g., acetone), and dried under vacuum.

SynthesisWorkflow VinylBromide Vinyl Bromide + Mg Grignard Grignard Reaction VinylBromide->Grignard CO2 ¹³CO₂ CO2->Grignard AcrylicAcid 2-¹³C-Acrylic Acid Grignard->AcrylicAcid Ozonolysis Ozonolysis AcrylicAcid->Ozonolysis PyruvicAcid Pyruvic Acid-2-¹³C Ozonolysis->PyruvicAcid Neutralization Neutralization PyruvicAcid->Neutralization NaOH NaOH / NaHCO₃ NaOH->Neutralization FinalProduct Sodium Pyruvate-2-¹³C Neutralization->FinalProduct

Caption: Synthetic workflow for this compound.

Applications in Metabolic Research

The primary application of Sodium pyruvate-2-¹³C lies in its use as a tracer for probing mitochondrial metabolism in real-time using hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS) and Magnetic Resonance Imaging (MRI).[1][2]

Hyperpolarized ¹³C MRI and MRS

Hyperpolarization is a process that dramatically increases the nuclear spin polarization of a substrate, leading to a signal enhancement of over 10,000-fold in MRI and MRS experiments.[9] This allows for the non-invasive, real-time imaging of metabolic pathways in vivo.

When hyperpolarized [2-¹³C]pyruvate is introduced into a biological system, its metabolic conversion to downstream products can be monitored. The ¹³C label at the C2 position is incorporated into acetyl-CoA, which then enters the TCA cycle. The label can subsequently be detected in various intermediates of the cycle, most notably in the C5 position of glutamate, as well as in other related metabolites like acetylcarnitine.[2] This provides a direct measure of TCA cycle flux and mitochondrial oxidative metabolism.[2]

This technique is particularly valuable for:

  • Cancer Metabolism: Investigating the Warburg effect and alterations in mitochondrial metabolism in tumors.[10]

  • Cardiac Metabolism: Assessing myocardial substrate utilization and metabolic flexibility in heart disease.

  • Neuro-metabolism: Studying brain energy metabolism in neurological disorders.

  • Drug Development: Evaluating the metabolic effects of novel therapeutic agents.

MetabolicPathway cluster_Mitochondrion Mitochondrion Pyruvate [2-¹³C]Pyruvate AcetylCoA [2-¹³C]Acetyl-CoA Pyruvate->AcetylCoA PDH Lactate [2-¹³C]Lactate Pyruvate->Lactate LDH Citrate [¹³C]Citrate AcetylCoA->Citrate Acetylcarnitine [¹³C]Acetylcarnitine AcetylCoA->Acetylcarnitine Isocitrate [¹³C]Isocitrate Citrate->Isocitrate AlphaKG [¹³C]α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA [¹³C]Succinyl-CoA AlphaKG->SuccinylCoA Glutamate [5-¹³C]Glutamate AlphaKG->Glutamate Succinate [¹³C]Succinate SuccinylCoA->Succinate Fumarate [¹³C]Fumarate Succinate->Fumarate Malate [¹³C]Malate Fumarate->Malate Oxaloacetate [¹³C]Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Metabolic fate of this compound.

The ability to distinguish between glycolytic activity (conversion to lactate) and oxidative metabolism (entry into the TCA cycle) makes Sodium pyruvate-2-¹³C an invaluable tool for understanding the metabolic reprogramming that occurs in various diseases.[2]

Conclusion

Sodium pyruvate-2-¹³C is a highly specialized and powerful tool for the scientific community. Its unique isotopic labeling allows for the direct and non-invasive interrogation of mitochondrial metabolism, providing critical insights into cellular function in health and disease. The synthetic route, while requiring careful execution, is achievable with standard organic chemistry techniques. As hyperpolarization technology continues to advance, the applications of Sodium pyruvate-2-¹³C in preclinical and potentially clinical research are poised to expand significantly, promising new avenues for diagnostics and therapeutic monitoring.

References

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  • Merritt, M. E., et al. (2011). Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. NMR in Biomedicine, 24(1), 59-67. [Link]

  • National Center for Biotechnology Information. (2008). Hyperpolarized sodium 1-[13C]pyruvate. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

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  • HiMedia Laboratories. (2025). Sodium pyruvate. [Link]

  • Woitek, R., et al. (2020). The use of hyperpolarised 13C-MRI in clinical body imaging to probe cancer metabolism. The British Journal of Radiology, 93(1111), 20200173. [Link]

  • Merritt, M. E., et al. (2011). Use of hyperpolarized [1-13C]pyruvate and [2-13C]pyruvate to probe the effects of the anticancer agent dichloroacetate on mitochondrial metabolism in vivo in the normal rat. ResearchGate. [Link]

  • Park, I., et al. (2018). Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients. Cancer Research, 78(14), 3755–3760. [Link]

  • Zaccagna, F., et al. (2022). Consensus recommendations for hyperpolarized [1-13C]pyruvate MRI multi-center human studies. Magnetic Resonance in Medicine, 87(1), 12-30. [Link]

  • Zwingmann, C., & Leibfritz, D. (2004). Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in. Proceedings of the International Society for Magnetic Resonance in Medicine, 12, 1421. [Link]

  • van Heijster, F. H., et al. (2018). ¹³C-NMR spectra of hyperpolarized [1-¹³C]pyruvate from two different... ResearchGate. [Link]

  • Grant, A. (2012). Hyperpolarized Carbon 13 MRI for Imaging of Metabolism and Perfusion. BIDMC Academic Computing. [Link]

  • Schroeder, M. A., et al. (2008). Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. Proceedings of the National Academy of Sciences, 105(33), 12051–12056. [Link]

  • Lee, J., et al. (2023). Hyperpolarized [2–13C]pyruvate MR molecular imaging with whole brain coverage. NeuroImage, 277, 120245. [Link]

  • Brahms, A., et al. (2022). Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruvate. Chemistry – A European Journal, 28(55), e202201210. [Link]

Sources

Introduction: The Role of Sodium Pyruvate-2-¹³C in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe and Effective Use of Sodium Pyruvate-2-¹³C in a Laboratory Setting

Sodium pyruvate-2-¹³C is a non-radioactive, stable isotope-labeled compound pivotal to advancements in metabolic research.[1] As the sodium salt of pyruvic acid, it is a key intermediate in cellular metabolism, directly participating in fundamental energy pathways such as the Krebs cycle.[2] The incorporation of a heavy carbon isotope (¹³C) at the second carbon position transforms this metabolite into a powerful tracer. This labeling allows researchers to track the metabolic fate of pyruvate through complex biochemical networks using analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4][5]

Unlike its radiolabeled counterparts (e.g., containing ¹⁴C), Sodium pyruvate-2-¹³C is stable and does not emit ionizing radiation, significantly simplifying handling, storage, and disposal procedures.[6][] Its application is crucial in fields ranging from drug development to fundamental biology, particularly in studies involving hyperpolarization for enhanced Magnetic Resonance Imaging and Spectroscopy (MRI/MRS) sensitivity.[8][9][10] This guide provides a comprehensive framework for the safe handling, storage, experimental application, and disposal of Sodium pyruvate-2-¹³C, ensuring both personnel safety and data integrity.

Hazard Identification and Risk Assessment

While Sodium pyruvate-2-¹³C is not radioactive, it is a chemical substance that requires careful handling. The primary hazards are associated with its physical form as a powder and its chemical properties.

GHS Hazard Classification: Based on available Safety Data Sheets (SDS), Sodium Pyruvate is classified with the following hazards:

  • H315: Causes skin irritation.[11]

  • H319: Causes serious eye irritation.[11][12]

  • H335: May cause respiratory irritation.[11]

  • H317: May cause an allergic skin reaction.[12][13]

These classifications mandate the use of appropriate personal protective equipment and engineering controls to minimize exposure. The causality is straightforward: as a fine powder, the substance can become airborne and be inhaled, while direct contact can irritate sensitive tissues like the eyes and skin.

Hazard StatementGHS ClassificationPotential EffectSource
H315Skin Irritant (Category 2)Causes redness, itching, or inflammation upon skin contact.[11]
H319Eye Irritant (Category 2A)Causes serious irritation, redness, and pain upon eye contact.[11][12][13]
H335STOT SE (Category 3)May cause irritation to the respiratory tract if inhaled.[11]
H317Skin Sensitizer (Category 1)May cause an allergic skin reaction upon repeated contact.[12][13]

Prerequisite Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is fundamental to maintaining the chemical integrity of Sodium pyruvate-2-¹³C and ensuring laboratory safety.

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the risk assessment. The goal is to create a barrier between the researcher and the chemical.

  • Hand Protection: Wear protective gloves resistant to the product, such as nitrile rubber gloves.[12] Gloves must be inspected before use and disposed of properly after handling.

  • Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact with the powder.[12][14]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[14] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[12][15]

Engineering Controls

Engineering controls are the primary line of defense in minimizing inhalation exposure.

  • Ventilation: Use the compound only in a well-ventilated area.[11][15] For procedures that may generate dust, such as weighing, a chemical fume hood or a ventilated balance enclosure is strongly recommended. This is crucial to prevent the powder from becoming airborne and causing respiratory irritation.[16]

Storage and Stability

Proper storage is critical for maintaining the isotopic and chemical purity of the compound. Degradation can compromise experimental results.

  • Temperature and Conditions: The compound should be stored in a cool, dry, and well-ventilated place.[16][17] Specific supplier recommendations often mandate refrigeration.[3]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[16][18]

  • Light Sensitivity: Protect the compound from light, which can accelerate the degradation of organic molecules.[3][14]

ParameterRecommended ConditionRationaleSource
Storage Temperature +2°C to +8°C (Refrigerated)To minimize degradation and maintain long-term stability.[3]
Atmosphere Store in a dry place.The compound can be hygroscopic; moisture can affect stability and weighing accuracy.[18]
Light Exposure Protect from light.To prevent potential photodegradation.[3][14]
Container Tightly-closed original container.To prevent contamination and moisture ingress.[16][18]
Spill and Exposure Procedures

In the event of a spill or accidental exposure, a swift and correct response is essential.

  • Spill Cleanup: For a dry spill, prevent further dust generation. Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[16][18] Avoid breathing the dust.[11]

  • In case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[11][15] Remove contact lenses if present and easy to do, and continue rinsing.[11] Seek medical attention if irritation persists.[15]

  • In case of Skin Contact: Wash the affected area with plenty of soap and water.[11][15] If skin irritation or a rash occurs, seek medical advice.[15]

  • In case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11][15] Call a poison center or doctor if you feel unwell.[11]

Experimental Workflow: From Bench to Assay

The utility of ¹³C-labeled compounds is entirely dependent on the precision of the experimental protocol. This section outlines a validated workflow for preparing and using Sodium pyruvate-2-¹³C in a common application: cell culture-based metabolic flux analysis.

G cluster_prep Preparation & QC cluster_app Application cluster_analysis Analysis A Receive Compound & Verify CoA B Store at +2°C to +8°C Protect from Light A->B C Weighing (Ventilated Enclosure) B->C D Prepare Stock Solution (e.g., 100 mM in Ultrapure H₂O) C->D E Sterile Filtration (0.22 µm Filter) D->E F Add to Cell Culture Medium (Final Conc. ~1 mM) E->F G Incubate with Cells (Time Course) F->G H Quench Metabolism & Extract Metabolites G->H I Analyze by LC-MS or NMR H->I J Data Processing (Correct for Natural Abundance) I->J K Interpret Labeling Patterns & Determine Metabolic Flux J->K G A Waste Generation (e.g., Contaminated media, unused solution) B Segregate as Hazardous Chemical Waste A->B E Handle Empty Containers C Do NOT mix with Radioactive or Biohazardous Waste D Collect in a Clearly Labeled, Compatible Waste Container B->D I Arrange for Pickup by Certified Personnel D->I F Triple-Rinse with Appropriate Solvent E->F G Collect Rinsate as Hazardous Waste F->G H Dispose of Rinsed Container as Regular Lab Waste F->H G->D

Sources

Unveiling Cellular Secrets: A Technical Guide to Discovering Novel Metabolic Pathways with Sodium Pyruvate-2-13C

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, understanding the dynamic flow of nutrients is paramount. This guide provides an in-depth exploration of a powerful technique—stable isotope tracing with Sodium pyruvate-2-13C—to not only quantify metabolic fluxes but also to illuminate previously uncharted metabolic territories. We will delve into the core principles, provide field-proven insights into experimental design, and offer a detailed protocol, moving beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice.

The Foundation: Stable Isotope Tracing and Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a cornerstone for quantitatively dissecting the intricate network of biochemical reactions within a cell.[1][2] By introducing a substrate labeled with a stable (non-radioactive) isotope, such as Carbon-13 (¹³C), we can trace the journey of its atoms as they are incorporated into downstream metabolites.[3][4] This allows us to map the flow of carbon through various pathways, providing a dynamic snapshot of cellular activity that static metabolomic measurements cannot capture.[5][6]

The choice of the isotopic tracer is a critical experimental decision that directly influences the quality and scope of the data obtained.[7][8] While uniformly labeled substrates like [U-¹³C]-glucose are excellent for broadly surveying central carbon metabolism, position-specific labels, such as Sodium pyruvate-2-¹³C, offer a more focused lens to investigate specific metabolic nodes.[9][10]

Why this compound? A Strategic Choice for Probing Mitochondrial Metabolism and Beyond

Pyruvate occupies a pivotal position in cellular metabolism, acting as the final product of glycolysis and a primary substrate for the tricarboxylic acid (TCA) cycle within the mitochondria.[11][12][13] The specific labeling of the second carbon (C2) of pyruvate (CH₃-¹³CO-COO⁻Na⁺) provides distinct advantages for uncovering novel metabolic activities, particularly those linked to mitochondrial function.[10][14]

The strategic power of Sodium pyruvate-2-¹³C lies in how the ¹³C label is processed by key enzymes at the gateway to the TCA cycle:

  • Pyruvate Dehydrogenase (PDH): This enzyme complex converts pyruvate to acetyl-CoA, releasing the first carbon (C1) as CO₂. When using [2-¹³C]pyruvate, the ¹³C-labeled carbon is retained in the acetyl group of acetyl-CoA, which then enters the TCA cycle.[15] This makes it an exceptional tracer for monitoring the subsequent rounds of the TCA cycle and the biosynthesis of molecules derived from TCA cycle intermediates, such as amino acids and fatty acids.[14]

  • Pyruvate Carboxylase (PC): This anaplerotic enzyme converts pyruvate directly to oxaloacetate, a four-carbon TCA cycle intermediate. In this reaction, the ¹³C label from [2-¹³C]pyruvate is incorporated into oxaloacetate. By tracking the distribution of this label in TCA cycle metabolites, we can quantify the contribution of this important replenishing pathway.[6]

In contrast, using [1-¹³C]pyruvate would result in the immediate loss of the label as ¹³CO₂ through the PDH reaction, providing limited information about downstream mitochondrial metabolism.[14][16] Therefore, [2-¹³C]pyruvate is the superior choice for in-depth investigation of the TCA cycle and its connections to other metabolic pathways.[14][17]

Visualizing the Metabolic Fate of this compound

cluster_cytosol Cytosol cluster_mitochondria Mitochondria Pyruvate Pyruvate-2-13C PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH PC Pyruvate Carboxylase (PC) Pyruvate->PC AcetylCoA Acetyl-CoA (13C) PDH->AcetylCoA Loses C1 Oxaloacetate Oxaloacetate (13C) PC->Oxaloacetate Retains C2 Citrate Citrate (13C) AcetylCoA->Citrate Fatty_Acids Fatty Acids AcetylCoA->Fatty_Acids Biosynthesis Oxaloacetate->Citrate TCA_Cycle TCA Cycle TCA_Cycle->Oxaloacetate Regeneration Amino_Acids Amino Acids TCA_Cycle->Amino_Acids Biosynthesis Citrate->TCA_Cycle

Caption: Metabolic fate of this compound in the mitochondria.

Experimental Workflow: A Step-by-Step Guide with Scientific Rationale

The successful discovery of novel metabolic pathways using Sodium pyruvate-2-¹³C hinges on a meticulously executed experimental workflow. Each step is designed to ensure data integrity and reproducibility.

Cell Culture and Isotope Labeling

The initial phase involves culturing cells in a controlled environment and introducing the labeled substrate.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling. This is crucial as metabolic activity can vary significantly with cell density and growth phase.

  • Media Preparation: Prepare a custom culture medium that is devoid of unlabeled pyruvate. This is a critical step to maximize the incorporation of the ¹³C label and avoid isotopic dilution from endogenous sources. The concentration of Sodium pyruvate-2-¹³C should be optimized for the specific cell type and experimental goals, typically in the range of the normal pyruvate concentration in standard media.

  • Adaptation Phase (Optional but Recommended): For some cell lines, a gradual adaptation to the custom medium over a few passages can minimize metabolic stress and ensure a more stable metabolic phenotype.

  • Labeling: Replace the standard culture medium with the pre-warmed, pyruvate-free medium containing Sodium pyruvate-2-¹³C. The duration of labeling is a key parameter.

    • Steady-State Labeling: For many applications, allowing the cells to reach isotopic steady-state is desirable. This is the point at which the isotopic enrichment of key metabolites remains constant over time.[6] The time to reach steady-state varies between cell lines and metabolic pathways but is often achieved within one to two cell doubling times.

    • Dynamic Labeling: To study the kinetics of metabolic fluxes, a time-course experiment with multiple short labeling periods can be performed.[18]

  • Control Group: Always include a parallel culture with unlabeled sodium pyruvate to serve as a negative control and to account for the natural abundance of ¹³C.

Expert Insight: The choice between steady-state and dynamic labeling depends on the research question. Steady-state analysis provides a time-averaged view of metabolic fluxes, while dynamic labeling can reveal the rapid responses of metabolic pathways to perturbations.

Metabolite Quenching and Extraction

This is a critical step to halt all enzymatic activity instantaneously and extract the metabolites for analysis. Inefficient quenching can lead to significant artifacts in the measured isotopic enrichment.

Step-by-Step Protocol:

  • Rapid Medium Removal: Aspirate the labeling medium as quickly as possible.

  • Washing (Optional but context-dependent): A rapid wash with ice-cold phosphate-buffered saline (PBS) can remove extracellular metabolites. However, this step must be performed extremely quickly to prevent leakage of intracellular metabolites.

  • Quenching: Immediately add a cold quenching solution, typically a methanol-based solution (e.g., 80% methanol at -80°C), to the culture plate. This rapidly inactivates enzymes and preserves the metabolic state of the cells.

  • Cell Lysis and Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube. Further extraction can be achieved by freeze-thaw cycles or sonication.

  • Phase Separation: Centrifuge the lysate to pellet cell debris and proteins. The supernatant containing the polar metabolites is then collected for analysis.

Trustworthiness Check: The effectiveness of the quenching and extraction procedure should be validated. This can be done by monitoring the stability of known labile metabolites or by assessing the energy charge of the cells.

Analytical Techniques: Mass Spectrometry and NMR

The extracted metabolites are then analyzed to determine the extent and position of ¹³C incorporation. The two primary analytical platforms for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[19]

Mass Spectrometry (MS):

  • Principle: MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of ¹³C results in a predictable mass shift in the metabolite and its fragments.

  • Techniques: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used.[7][20] High-resolution MS is essential for accurately resolving the different isotopologues (molecules that differ only in their isotopic composition).[21]

  • Advantages: High sensitivity, high throughput, and the ability to analyze a wide range of metabolites.[14]

  • Data Analysis: The raw data consists of mass spectra for each metabolite. The relative abundance of each isotopologue is calculated after correcting for the natural abundance of ¹³C.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR exploits the magnetic properties of atomic nuclei. ¹³C-NMR can directly detect the presence of the ¹³C label at specific positions within a molecule.[9][22]

  • Advantages: Provides positional information about the label, which is invaluable for distinguishing between different metabolic pathways. It is also non-destructive.[9][23]

  • Disadvantages: Lower sensitivity compared to MS, requiring larger sample amounts.[24]

Expert Insight: The choice between MS and NMR, or their complementary use, depends on the specific research goals. MS is often the first choice for its sensitivity and broad metabolite coverage, while NMR provides unique positional information that can be critical for resolving complex metabolic questions.[25]

Visualizing the Experimental Workflow

cluster_workflow Experimental Workflow A 1. Cell Culture (Exponential Growth) B 2. Media Exchange (Pyruvate-free + this compound) A->B C 3. Isotope Labeling (Steady-State or Dynamic) B->C D 4. Rapid Quenching (-80°C Methanol) C->D E 5. Metabolite Extraction D->E F 6. Analytical Detection (LC-MS/MS or NMR) E->F G 7. Data Analysis (Isotopologue Distribution) F->G H 8. Pathway Discovery G->H

Caption: A streamlined workflow for this compound labeling experiments.

Data Interpretation: From Isotopologue Distributions to Novel Pathways

The ultimate goal of a ¹³C tracing experiment is to translate the measured isotopologue distributions into meaningful biological insights. This involves both quantitative analysis and deductive reasoning.

Quantifying Metabolic Fluxes

The fractional contribution of different pathways to the production of a particular metabolite can be calculated from the isotopologue distribution data. For example, by analyzing the isotopologues of citrate, we can determine the relative contributions of PDH and PC to the oxaloacetate pool. More advanced computational modeling, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), can be used to estimate the absolute fluxes through a metabolic network.[7][26][27]

MetaboliteIsotopologueOriginating Pathway(s)Implication
Citrate M+2PDHIndicates flux through the canonical start of the TCA cycle.
M+3PCIndicates anaplerotic replenishment of the TCA cycle.
Malate M+2PDH (after one turn of TCA)Reflects ongoing TCA cycle activity.
M+3PCDirect evidence of pyruvate carboxylase activity.
Glutamate M+2PDH (via α-ketoglutarate)Shows the connection between the TCA cycle and amino acid metabolism.
Discovering the Unexpected: Identifying Novel Pathways

The true power of untargeted metabolomics combined with stable isotope tracing lies in its potential for discovery.[3][5][28] If the ¹³C label appears in a metabolite where it is not predicted by known pathways, it strongly suggests the existence of a novel metabolic route.

A Hypothetical Discovery Scenario:

  • Observation: In a Sodium pyruvate-2-¹³C labeling experiment, you observe a significant M+1 peak for a metabolite identified as Compound X , a molecule not known to be directly connected to pyruvate metabolism.

  • Hypothesis Generation: The presence of a single ¹³C atom suggests that a two-carbon unit derived from pyruvate (via acetyl-CoA) has been combined with an unlabeled precursor molecule.

  • Pathway Elucidation: Further investigation using techniques like tandem mass spectrometry (MS/MS) to fragment Compound X can help to pinpoint the location of the ¹³C label. This structural information, combined with bioinformatics and literature searches, can lead to the identification of a novel enzymatic reaction or a previously uncharacterized pathway.

Expert Insight: The discovery of novel pathways often begins with a meticulous and unbiased analysis of the entire dataset. Do not focus solely on the expected labeled metabolites. The unexpected signals are often the most scientifically valuable.

Conclusion: A Powerful Tool for a New Era of Metabolic Research

Sodium pyruvate-2-¹³C is more than just a metabolic tracer; it is a key that can unlock a deeper understanding of cellular physiology and disease. By combining a robust experimental design with advanced analytical techniques and a curious, open-minded approach to data interpretation, researchers can move beyond mapping known pathways to discovering the novel metabolic circuits that drive cellular function. This knowledge is fundamental for identifying new drug targets and developing innovative therapeutic strategies.

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Methodological & Application

Application Notes and Protocols for Using Sodium Pyruvate-2-13C in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Unraveling Cellular Metabolism with Sodium Pyruvate-2-13C

Sodium pyruvate occupies a critical juncture in cellular metabolism, linking the glycolytic pathway in the cytoplasm to the tricarboxylic acid (TCA) cycle within the mitochondria.[1][2] By using pyruvate labeled with the stable isotope carbon-13 at the second carbon position (this compound), researchers can trace the journey of this key metabolite through central carbon metabolism. This powerful technique, known as stable isotope tracing or metabolic flux analysis, provides a dynamic snapshot of cellular physiology, revealing the rates of metabolic pathways rather than just the static concentrations of metabolites.[3]

Unlike the more commonly used [1-13C]pyruvate, which loses its label as 13CO2 during the pyruvate dehydrogenase (PDH) reaction, the 13C label from [2-13C]pyruvate is retained in acetyl-CoA.[4] This makes it an invaluable tool for probing the downstream metabolic activities of the TCA cycle, including the synthesis of key intermediates like citrate and glutamate, as well as anaplerotic and cataplerotic fluxes.[4][5] These insights are crucial for understanding the metabolic reprogramming that occurs in various physiological and pathological states, including cancer, neurodegenerative diseases, and inborn errors of metabolism.[1][4][6]

This guide provides a comprehensive protocol for the use of this compound in cell culture, from experimental design and media preparation to sample collection and downstream analysis. It is intended for researchers, scientists, and drug development professionals seeking to integrate stable isotope tracing into their experimental workflows.

Section 1: The Rationale and Experimental Design

The Scientific Premise: Why Choose this compound?

The choice of an isotopic tracer is paramount for a successful metabolic flux experiment. The key advantage of using this compound lies in its ability to trace carbon atoms that enter the TCA cycle. When [2-13C]pyruvate is decarboxylated by the pyruvate dehydrogenase complex, it forms [1-13C]acetyl-CoA. This labeled acetyl-CoA then combines with oxaloacetate to form [1-13C]citrate, initiating a cascade of labeled intermediates throughout the TCA cycle.[7] This allows for the detailed investigation of TCA cycle activity and the contribution of pyruvate to mitochondrial metabolism.[4]

Furthermore, tracing the label from [2-13C]pyruvate can also illuminate the activity of pyruvate carboxylase (PC), an anaplerotic enzyme that converts pyruvate to oxaloacetate, replenishing TCA cycle intermediates.[8][9][10] This pathway results in a different labeling pattern compared to the PDH route, enabling the dissection of these two critical pyruvate fates.

Key Considerations for Experimental Design

Before initiating a labeling experiment, several factors must be carefully considered to ensure robust and interpretable data:

  • Cell Type and Metabolic Phenotype: The metabolic characteristics of the chosen cell line will significantly influence the experimental design. Highly glycolytic cells, such as many cancer cell lines, may exhibit rapid conversion of pyruvate to lactate, while cells with high oxidative phosphorylation activity will show greater incorporation of the label into the TCA cycle.[1]

  • Basal Media Composition: Standard cell culture media like Dulbecco's Modified Eagle Medium (DMEM) are often supplemented with unlabeled sodium pyruvate.[11][12] It is crucial to use a pyruvate-free basal medium to avoid isotopic dilution and ensure that the observed labeling patterns are derived solely from the supplied this compound. Many commercial suppliers offer DMEM formulations without sodium pyruvate.[12][13]

  • Isotopic Steady State: For accurate metabolic flux analysis, it is often desirable for the intracellular pools of metabolites to reach an isotopic steady state, where the isotopic enrichment of the metabolites remains constant over time. The time required to reach this state varies depending on the cell type and the specific metabolic pathway being investigated. A time-course experiment is recommended to determine the optimal labeling duration.

  • Downstream Analytical Method: The choice of analytical platform for detecting the 13C-labeled metabolites will impact sample preparation and the type of data that can be obtained. The two most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[3][14]

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for a cell culture experiment using this compound.

G cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Isotope Labeling cluster_harvest Phase 3: Sample Collection cluster_analysis Phase 4: Analysis A Select Pyruvate-Free Basal Medium B Prepare Labeling Medium with This compound A->B C Seed Cells and Culture to Desired Confluency D Remove Standard Medium C->D Cells reach exponential phase E Wash Cells with PBS D->E F Add Pre-warmed Labeling Medium E->F G Incubate for Determined Time F->G H Aspirate Labeling Medium G->H Incubation complete I Quench Metabolism with Cold Solvent H->I J Extract Metabolites I->J K Collect Cell Extract J->K L Sample Preparation for NMR or MS K->L Analyze samples M Data Acquisition L->M N Data Analysis and Flux Calculation M->N

Caption: A generalized workflow for stable isotope tracing experiments using this compound in cell culture.

Section 2: Detailed Protocols

Preparation of 13C-Labeling Medium

This protocol describes the preparation of a labeling medium using a pyruvate-free basal medium. The final concentration of this compound will typically be similar to that of standard DMEM, which is 1 mM.[15]

Materials:

  • Pyruvate-free DMEM (or other suitable basal medium)

  • This compound

  • Fetal Bovine Serum (FBS), dialyzed if necessary

  • L-glutamine (if not already in the basal medium)

  • Penicillin-Streptomycin solution

  • Sterile, ultrapure water

  • 0.22 µm sterile filter

Procedure:

  • Reconstitute Basal Medium: If starting from a powdered medium, reconstitute it in ultrapure water according to the manufacturer's instructions. Ensure that the formulation is free of unlabeled sodium pyruvate.

  • Prepare a Stock Solution of this compound:

    • Calculate the amount of this compound needed to prepare a concentrated stock solution (e.g., 100 mM).

    • Dissolve the powder in sterile, ultrapure water.

    • Sterile-filter the stock solution using a 0.22 µm filter.

    • Store the stock solution at 2-8°C for up to two weeks.[15]

  • Prepare the Final Labeling Medium:

    • To the pyruvate-free basal medium, add the required supplements such as FBS, L-glutamine, and antibiotics to their final desired concentrations.

    • Add the this compound stock solution to achieve the final working concentration (typically 1 mM). For example, add 1 mL of a 100 mM stock solution to 99 mL of supplemented basal medium.

    • The complete labeling medium is now ready for use.

ComponentRecommended Final ConcentrationNotes
This compound1 mMThis is a typical starting concentration.
Fetal Bovine Serum (FBS)10% (v/v)Use of dialyzed FBS can reduce background levels of unlabeled metabolites.
L-Glutamine2-4 mMEssential for many cell lines.
Penicillin-Streptomycin1% (v/v)To prevent bacterial contamination.

Table 1: Recommended concentrations for components of the 13C-labeling medium.

Isotopic Labeling of Adherent Cells

This protocol is for labeling adherent cells grown in multi-well plates.

Materials:

  • Adherent cells in culture

  • Complete standard cell culture medium

  • Prepared 13C-labeling medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching/extraction solution (e.g., 80:20 methanol:water at -80°C)[16]

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that ensures they will be in the exponential growth phase at the time of the experiment.[16]

  • Initiating the Labeling:

    • When cells reach the desired confluency (typically 70-80%), aspirate the standard culture medium.

    • Gently wash the cells once with pre-warmed PBS to remove any residual unlabeled pyruvate.

    • Add the pre-warmed 13C-labeling medium to the cells.[16]

  • Incubation: Incubate the cells under their normal culture conditions (e.g., 37°C, 5% CO2) for the predetermined labeling duration.

  • Metabolite Quenching and Extraction:

    • At the end of the incubation period, aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.[16]

    • Add the cold quenching/extraction solution to the cells to halt all enzymatic activity.[16]

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.[16]

  • Sample Collection:

    • Centrifuge the cell lysate at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.[16]

    • Collect the supernatant, which contains the extracted metabolites.[16]

    • Store the samples at -80°C until ready for analysis.

Section 3: Understanding the Metabolic Fate of 2-13C Pyruvate

The 13C label from this compound is incorporated into a variety of downstream metabolites, providing a rich dataset for metabolic analysis.

Entry into the TCA Cycle

As previously mentioned, [2-13C]pyruvate enters the TCA cycle primarily through the action of pyruvate dehydrogenase, forming [1-13C]acetyl-CoA. This leads to the formation of TCA cycle intermediates with the label on specific carbon atoms. For example, the first turn of the cycle will produce [1-13C]citrate, [1-13C]α-ketoglutarate, and after the scrambling of the label in the symmetric succinate molecule, a mixture of labeled malate and oxaloacetate.

Anaplerosis and Other Pathways

The label can also be traced through other important metabolic pathways:

  • Pyruvate Carboxylase: This reaction will produce [2-13C]oxaloacetate, leading to a different set of labeled TCA cycle intermediates compared to the PDH pathway.[5][17]

  • Alanine Aminotransferase: Pyruvate can be transaminated to form [2-13C]alanine.

  • Lactate Dehydrogenase: In the cytosol, pyruvate can be reduced to [2-13C]lactate.[17]

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic fates of the 13C label from this compound.

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Pyruvate [2-13C]Pyruvate Lactate [2-13C]Lactate Pyruvate->Lactate LDH Alanine [2-13C]Alanine Pyruvate->Alanine ALT MitoPyruvate [2-13C]Pyruvate Pyruvate->MitoPyruvate MPC AcetylCoA [1-13C]Acetyl-CoA MitoPyruvate->AcetylCoA PDH Citrate [1-13C]Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate AKG [1-13C]α-Ketoglutarate Citrate->AKG SuccinylCoA [4-13C]Succinyl-CoA AKG->SuccinylCoA Glutamate [5-13C]Glutamate AKG->Glutamate Transaminase Succinate [1,4-13C]Succinate SuccinylCoA->Succinate Fumarate [1,4-13C]Fumarate Succinate->Fumarate Malate [1,4-13C]Malate Fumarate->Malate Malate->Oxaloacetate TCA Cycle

Caption: The metabolic fate of the 13C label from [2-13C]pyruvate in central carbon metabolism.

Section 4: Downstream Analysis

The collected cell extracts can be analyzed using either NMR or MS to determine the isotopic enrichment in various metabolites.

Sample Preparation for Analysis
  • For GC-MS: The extracted metabolites need to be dried completely, often under a stream of nitrogen or using a vacuum concentrator.[16] The dried metabolites are then derivatized to make them volatile for gas chromatography.[16][18]

  • For LC-MS: The sample preparation is often simpler, and the extracted metabolites can sometimes be directly injected after appropriate dilution.

  • For NMR: The lyophilized samples are typically redissolved in a deuterated solvent like D2O.[17] The concentration of the sample is a critical factor for obtaining a good signal-to-noise ratio, especially for 13C NMR.[19]

Data Interpretation

The data from the analytical instrument will provide information on the mass isotopomer distribution for each metabolite of interest. This information can be used to:

  • Qualitatively assess pathway activity: The presence of 13C in downstream metabolites confirms the activity of the corresponding metabolic pathways.

  • Quantitatively determine metabolic fluxes: By using computational models, the fractional enrichment data can be used to calculate the rates of the reactions in the metabolic network.[3]

Section 5: Troubleshooting and Best Practices

  • Low Label Incorporation: This could be due to isotopic dilution from unlabeled pyruvate in the medium or serum. Ensure the use of pyruvate-free basal medium and consider using dialyzed FBS. The labeling time may also need to be optimized.

  • Cell Viability Issues: Ensure that the labeling medium is properly supplemented and that the cells are not incubated for an excessively long period under labeling conditions.

  • Variability between Replicates: Maintain consistency in cell seeding density, confluency at the time of labeling, and the timing of all steps in the protocol.

By following this detailed guide, researchers can confidently employ this compound to gain valuable insights into the intricacies of cellular metabolism.

References

  • Metabolism of [2-13C]pyruvate through carboxylation and... - ResearchGate. Available at: [Link]

  • Developing a Method to Estimate the Downstream Metabolite Signals from Hyperpolarized [1-13C]Pyruvate - Semantic Scholar. Available at: [Link]

  • Developing a Method to Estimate the Downstream Metabolite Signals from Hyperpolarized [1-13C]Pyruvate - PubMed Central. Available at: [Link]

  • 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC. Available at: [Link]

  • Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo - bioRxiv. Available at: [Link]

  • Isotope tracing reveals glycolysis and oxidative metabolism in childhood tumors of multiple histologies - PubMed Central. Available at: [Link]

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  • Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - NIH. Available at: [Link]

  • Choice of DMEM, formulated with or without pyruvate, plays an important role in assessing the in vitro cytotoxicity of oxidants and prooxidant nutraceuticals - ResearchGate. Available at: [Link]

  • Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in - ISMRM. Available at: [Link]

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Probing the Engine of the Cell: A Guide to In Vivo Metabolic Flux Analysis Using Sodium Pyruvate-2-13C

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Static Snapshots to Dynamic Metabolic Realities

In the intricate landscape of cellular biology, metabolism is the dynamic orchestra of life, converting nutrients into energy and the building blocks necessary for survival, proliferation, and function. For researchers in basic science and drug development, merely identifying the presence and concentration of metabolites—a static snapshot—is often insufficient. The true story lies in the flux, the rate at which these molecules are interconverted through complex biochemical networks. Understanding these dynamic fluxes is paramount to unraveling disease mechanisms and developing targeted therapies.

This guide provides a comprehensive overview and detailed protocols for utilizing Sodium Pyruvate-2-13C as a powerful tracer for in vivo metabolic flux analysis. Pyruvate occupies a critical metabolic node, linking glycolysis to the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production and biosynthesis. By labeling the second carbon (C2) of pyruvate with the stable isotope Carbon-13 (¹³C), we can trace its journey into the mitochondrial TCA cycle, offering a window into the cell's energetic and biosynthetic state. This technique is particularly insightful for studying diseases characterized by altered metabolism, such as cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2][3][4][5]

The Scientific Rationale: Why this compound is a Superior Tracer for TCA Cycle Flux

While [1-¹³C]pyruvate has been widely used, its utility for probing the TCA cycle is limited.[6][7] Upon entry into the mitochondria, the ¹³C label on the first carbon of [1-¹³C]pyruvate is cleaved off as ¹³CO₂ by the pyruvate dehydrogenase (PDH) complex.[6][7] This allows for the measurement of PDH flux but prevents the tracking of the carbon backbone into the TCA cycle itself.

Sodium Pyruvate-2-¹³C overcomes this fundamental limitation. The ¹³C label at the C2 position is retained on the acetyl-CoA molecule formed by PDH. This labeled acetyl-CoA then enters the TCA cycle, and the ¹³C atom is incorporated into downstream metabolites such as citrate, glutamate, and malate.[6][8][9] By measuring the ¹³C enrichment in these TCA cycle intermediates, researchers can gain quantitative insights into the cycle's activity and the relative contributions of different metabolic pathways.[6][8][9][10] This provides a more complete picture of mitochondrial metabolism.[6][9][10]

The metabolic journey of the ¹³C label from Sodium Pyruvate-2-¹³C is illustrated below:

metabolic_pathway cluster_0 Mitochondrion Pyruvate This compound (Labeled at C2) AcetylCoA [2-13C]Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate [4-13C]Citrate AcetylCoA->Citrate alphaKG [4-13C]α-Ketoglutarate Citrate->alphaKG Glutamate [4-13C]Glutamate alphaKG->Glutamate Transaminase SuccinylCoA [3-13C]Succinyl-CoA alphaKG->SuccinylCoA Fumarate [2,3-13C]Fumarate SuccinylCoA->Fumarate Malate [2,3-13C]Malate Fumarate->Malate Oxaloacetate [2,3-13C]Oxaloacetate Malate->Oxaloacetate experimental_workflow A 1. Animal Preparation - Acclimatization - Fasting (optional) - Anesthesia B 2. Tracer Administration - Catheterization - Bolus + Continuous Infusion of this compound A->B C 3. Isotopic Steady State - Monitor 13C enrichment in plasma over time B->C D 4. Sample Collection - Blood - Tissues of interest - Rapid quenching to halt metabolism C->D E 5. Sample Processing - Metabolite Extraction (e.g., Folch or Bligh-Dyer method) D->E F 6. Analytical Detection - NMR Spectroscopy or - Mass Spectrometry (LC-MS/MS) E->F G 7. Data Analysis - Determine 13C enrichment - Metabolic Flux Modeling F->G

Figure 2: A comprehensive workflow for in vivo metabolic flux analysis using Sodium Pyruvate-2-¹³C.

Detailed Protocols

Part 1: Animal Preparation and Tracer Infusion

This protocol is designed for a mouse model but can be adapted for other species.

  • Animal Acclimatization and Preparation:

    • House mice in a controlled environment for at least one week prior to the experiment to minimize stress.

    • For studies of glucose metabolism, fast mice for 12-16 hours to achieve higher fractional enrichment of the tracer in plasma. [11]For other studies, fasting may not be necessary. [11]Ensure ad libitum access to water.

    • Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation). [11]Monitor the animal's vital signs throughout the procedure.

    • Place a catheter in the lateral tail vein for tracer infusion. [11]

  • Tracer Preparation and Administration:

    • Prepare a sterile solution of Sodium Pyruvate-2-¹³C in saline. The concentration will depend on the desired infusion rate and the animal's weight.

    • To achieve isotopic steady state, a bolus-plus-continuous infusion strategy is recommended. [11] * Administer an initial bolus injection to rapidly increase the plasma concentration of the tracer.

    • Immediately follow with a continuous infusion at a constant rate using a syringe pump.

ParameterRecommended Value (for mouse)Rationale
Tracer Sodium Pyruvate-2-¹³CAllows tracing of the carbon backbone into the TCA cycle. [6][8]
Fasting 12-16 hours (for glucose metabolism studies)Increases fractional enrichment of the tracer in plasma. [11]
Infusion Route Intravenous (tail vein)Ensures rapid and systemic distribution of the tracer. [11][12]
Bolus Dose Variable, empirically determinedRapidly brings plasma tracer concentration to the target steady-state level.
Continuous Infusion Rate Variable, empirically determinedMaintains a stable plasma concentration of the tracer (isotopic steady state).
Infusion Duration 90-180 minutesSufficient time to achieve isotopic steady state in most tissues. [13]

Table 1: Recommended parameters for in vivo infusion of Sodium Pyruvate-2-¹³C in a mouse model.

Part 2: Sample Collection and Processing
  • Achieving and Verifying Isotopic Steady State:

    • During the infusion, collect small blood samples at regular intervals (e.g., every 30-60 minutes) via retro-orbital or submandibular puncture. [11] * Analyze the plasma from these samples to determine the fractional enrichment of ¹³C-pyruvate. Isotopic steady state is reached when this enrichment level remains constant over time.

  • Tissue Collection and Quenching:

    • At the end of the infusion period, collect a final blood sample.

    • Euthanize the animal using an approved method (e.g., cervical dislocation under deep anesthesia).

    • Rapidly excise the tissues of interest. Speed is critical to prevent post-mortem metabolic changes.

    • Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen. This instantly halts all enzymatic activity, preserving the metabolic state at the time of collection.

  • Metabolite Extraction:

    • Pulverize the frozen tissue under liquid nitrogen to create a fine powder.

    • Extract metabolites using a biphasic solvent system, such as a methanol/chloroform/water mixture (Folch or Bligh-Dyer method). This separates polar metabolites (including TCA cycle intermediates) from lipids and proteins.

    • Lyophilize the polar phase to obtain a dried metabolite extract.

Part 3: Analytical Detection and Data Analysis

The choice between Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) depends on the specific research question and available instrumentation.

Analytical TechniqueAdvantagesDisadvantages
NMR Spectroscopy - Provides positional information of the ¹³C label. [14][15] - Non-destructive. - Can analyze complex mixtures with minimal sample preparation. [16]- Lower sensitivity compared to MS. [17]
Mass Spectrometry (LC-MS/MS) - High sensitivity and specificity. [17][18] - Can detect a wide range of metabolites. - Provides information on mass isotopomer distributions. [19][20]- Destructive. - Positional information is not directly obtained without fragmentation analysis. [17]

Table 2: Comparison of NMR and Mass Spectrometry for ¹³C-labeled metabolite analysis.

NMR Spectroscopy Analysis:

  • Reconstitute the dried metabolite extract in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

  • Acquire ¹³C NMR spectra. The chemical shifts of the carbon atoms in different metabolites will allow for their identification and the quantification of ¹³C enrichment at specific positions. [14][15] Mass Spectrometry Analysis:

  • Reconstitute the dried metabolite extract in a solvent compatible with liquid chromatography.

  • Separate the metabolites using an appropriate LC method (e.g., HILIC for polar compounds). [17]3. Analyze the eluent using a tandem mass spectrometer (MS/MS). By comparing the mass spectra of the labeled samples to unlabeled controls, the mass isotopomer distribution for each metabolite can be determined. [18][19] Data Interpretation:

The fractional enrichment of ¹³C in TCA cycle intermediates is used to calculate the relative contribution of pyruvate to the acetyl-CoA pool. This data can then be used in metabolic flux analysis (MFA) models to quantify the rates of reactions throughout the metabolic network. [21][22]

Applications in Research and Drug Development

  • Oncology: Elucidate the Warburg effect and identify metabolic vulnerabilities in tumors for targeted cancer therapy. [2][5][23][24][25]* Cardiovascular Disease: Investigate alterations in cardiac energy metabolism in heart failure, ischemia, and diabetic cardiomyopathy. [3][4][26][27]* Neuroscience: Study brain energy metabolism and neurotransmitter synthesis in normal physiology and in neurodegenerative diseases. [10][28][29][30][31]* Drug Development: Assess the on-target and off-target metabolic effects of novel therapeutic compounds in a whole-organism context.

Conclusion

In vivo metabolic flux analysis using Sodium Pyruvate-2-¹³C is a sophisticated yet powerful technique that provides unparalleled insights into the dynamic nature of cellular metabolism. By carefully following the protocols outlined in this guide, researchers can obtain high-quality, reproducible data to advance our understanding of health and disease, and to accelerate the development of next-generation therapies.

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  • Grist, J. T., McLean, M. A., Riemer, F., Schulte, R. F., Deen, S. S., Zaccagna, F., ... & Gallagher, F. A. (2019). Quantifying normal human brain metabolism using hyperpolarized [1–¹³C]pyruvate and magnetic resonance imaging. NeuroImage, 189, 171-179. [Link]

  • Park, I., Chen, A. P., Gordon, J. W., Bok, R. A., Van Criekinge, M., Ferrone, M., ... & Nelson, S. J. (2020). First Hyperpolarized [2-¹³C]Pyruvate MR Studies of Human Brain Metabolism. Magnetic Resonance in Medicine, 83(4), 1167-1175. [Link]

  • Sauer, U. (2006). Metabolic networks in motion: ¹³C-based flux analysis. Molecular Systems Biology, 2, 62. [Link]

  • Keshari, K. R., Sriram, R., Van Criekinge, M., Wilson, D. M., Wang, Z. J., VanBrocklin, H. F., ... & Kurhanewicz, J. (2011). Use of Hyperpolarized [1-¹³C]Pyruvate and [2-¹³C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. Journal of Nuclear Medicine, 52(5), 765-772. [Link]

  • Lee, J., Feng, A., Lee, S., Tang, S., von Morze, C., Wang, Z. J., ... & Larson, P. E. Z. (2023). Probing human heart TCA cycle metabolism and response to glucose load using hyperpolarized [2-¹³C]pyruvate MRS. NMR in Biomedicine, 36(12), e5074. [Link]

  • Sellers, K., & Fan, T. W. (2015). ¹³C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Bio-protocol, 5(22), e1661. [Link]

  • Gordon, J. W., Chen, A. P., Park, I., Van Criekinge, M., Bok, R. A., Larson, P. E. Z., & Nelson, S. J. (2023). Hyperpolarized [2–¹³C]pyruvate MR molecular imaging with whole brain coverage. Magnetic Resonance in Medicine, 90(2), 513-524. [Link]

  • Bastiaansen, J. A. M., & Strijkers, G. J. (2024). MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. Journal of Cardiovascular Development and Disease, 11(5), 143. [Link]

  • Parida, P. K., & Mashimo, T. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols, 3(2), 101297. [Link]

  • Mishkovsky, M., & Comment, A. (2018). Real-time ex-vivo measurement of brain metabolism using hyperpolarized [1-¹³C]pyruvate. Journal of Neuroscience Methods, 307, 1-7. [Link]

  • Patel, A. B., de Graaf, R. A., Mason, G. F., Rothman, D. L., Shulman, R. G., & Behar, K. L. (2013). Modeling of brain metabolism and pyruvate compartmentation using ¹³C NMR in vivo. Journal of Cerebral Blood Flow & Metabolism, 33(5), 738-748. [Link]

  • Johnson, J. M., & Rathmell, J. C. (2025). Optimization of ¹³C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

  • Keshari, K. R., Sriram, R., & Kurhanewicz, J. (2011). Metabolism of Hyperpolarized [1-¹³C]Pyruvate in Isolated Perfused Mouse Livers – A Comparison of Fed and Fasted States. Proceedings of the International Society for Magnetic Resonance in Medicine, 19, 396. [Link]

  • Atherton, H. J., Schroeder, M. A., & Clarke, K. (2015). Validation of the in vivo assessment of pyruvate dehydrogenase activity using hyperpolarised ¹³C MRS. Scientific Reports, 5, 15124. [Link]

  • Lee, J., Feng, A., & Lee, S. (2023). Probing Human Heart TCA Cycle Metabolism and Response to Glucose Load using Hyperpolarized [2-¹³C]Pyruvate MR Spectroscopy. Research Square. [Link]

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Application Notes & Protocols: Hyperpolarized Sodium Pyruvate-2-13C MRI for Tumor Metabolism Imaging

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: Visualizing Metabolism in Real-Time

In the landscape of oncological research and drug development, understanding the metabolic reprogramming of cancer cells is paramount. Tumors often exhibit profound shifts in their metabolic pathways to support rapid proliferation and survival, most notably a reliance on aerobic glycolysis known as the Warburg effect.[1][2] Traditional imaging modalities provide exquisite anatomical detail but offer limited insight into the functional, metabolic state of a tumor. Hyperpolarized Carbon-13 MRI emerges as a transformative technology, enabling non-invasive, real-time visualization of metabolic fluxes in vivo.[3][4][5][6]

This guide provides a comprehensive overview and detailed protocols for the use of hyperpolarized Sodium [2-¹³C]pyruvate, a specialized probe that offers a unique window into not only glycolytic activity but also mitochondrial metabolism via the Tricarboxylic Acid (TCA) cycle.[7][8][9] By tracing the metabolic fate of the ¹³C label from pyruvate, researchers can generate quantitative maps of metabolic activity, providing powerful biomarkers for tumor detection, grading, and crucially, for assessing early therapeutic response long before anatomical changes become apparent.[10][11][12][13] This document is intended for researchers, scientists, and drug development professionals seeking to harness this cutting-edge imaging technique to accelerate their oncology programs.

Principle of the Technology: From Polarization to Metabolic Insight

The Hyperpolarization Process: Dissolution Dynamic Nuclear Polarization (dDNP)

Standard ¹³C MRI is inherently insensitive due to the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C nucleus.[2][5] Hyperpolarization transiently boosts the MRI signal by more than 10,000-fold, making it possible to image the distribution and metabolic conversion of ¹³C-labeled substrates in real-time.[3][5][14]

The most common method to achieve this is dissolution Dynamic Nuclear Polarization (dDNP).[11][15] The process involves:

  • Sample Preparation: A ¹³C-labeled substrate (e.g., [2-¹³C]pyruvic acid) is mixed with a stable free radical (a polarizing agent).[15]

  • Solid-State Polarization: The mixture is cooled to cryogenic temperatures (~1 Kelvin) in a strong magnetic field (3-5 Tesla). Microwave irradiation then transfers the high polarization of the free radical's electrons to the ¹³C nuclei of the pyruvate.[15]

  • Rapid Dissolution: Once a high level of solid-state polarization is achieved, the frozen sample is rapidly dissolved with a superheated, sterile aqueous solution. This process creates a liquid-state, injectable solution of hyperpolarized sodium [2-¹³C]pyruvate.

  • Quality Control & Injection: The resulting solution is rapidly assessed for quality (polarization level, concentration, pH, temperature) before being intravenously injected into the subject.

The hyperpolarized state is transient, decaying back to thermal equilibrium with a T1 relaxation time on the order of 1-2 minutes.[5] Therefore, the subsequent MRI acquisition and the biological processes of interest must occur within this short timeframe.[2]

The Biochemical Advantage of Sodium [2-¹³C]Pyruvate

While [1-¹³C]pyruvate is widely used to probe the conversion to lactate (via Lactate Dehydrogenase, LDH) and bicarbonate (via Pyruvate Dehydrogenase, PDH), the ¹³C label is lost as ¹³CO₂ upon entry into the TCA cycle.[9] Labeling pyruvate at the second carbon position ([2-¹³C]pyruvate) provides a more comprehensive view of mitochondrial metabolism.

Upon entering the cell, hyperpolarized [2-¹³C]pyruvate has several key metabolic fates:

  • Conversion to [2-¹³C]Lactate: A measure of glycolytic activity, catalyzed by LDH. Elevated conversion is a hallmark of the Warburg effect in many cancers.[1]

  • Entry into the TCA Cycle: Pyruvate is converted to Acetyl-CoA by PDH, retaining the ¹³C label at the C1 position of the acetyl group. This labeled acetyl-CoA then enters the TCA cycle.

  • Conversion to [5-¹³C]Glutamate: Through several enzymatic steps within the TCA cycle, the ¹³C label is incorporated into α-ketoglutarate, which can then rapidly exchange with the large endogenous glutamate pool, producing detectable hyperpolarized [5-¹³C]glutamate.[8][9] This provides a direct readout of TCA cycle flux, a critical aspect of mitochondrial function that can be altered in certain tumor types or in response to therapy.[7][9]

This dual probing of both glycolysis and mitochondrial respiration makes [2-¹³C]pyruvate an exceptionally powerful tool for comprehensive metabolic phenotyping of tumors.

Diagram: Metabolic Fate of Hyperpolarized [2-¹³C]Pyruvate

Metabolic_Fate_2_13C_Pyruvate cluster_blood Bloodstream cluster_cell Tumor Cell cluster_mito Mitochondrion Pyruvate_inj Inject Hyperpolarized [2-13C]Pyruvate Pyruvate_cell [2-13C]Pyruvate Pyruvate_inj->Pyruvate_cell MCT1 Transporter Lactate [2-13C]Lactate Pyruvate_cell->Lactate LDH AcetylCoA [1-13C]Acetyl-CoA Pyruvate_cell->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA aKG [5-13C]α-Ketoglutarate TCA->aKG Glutamate [5-13C]Glutamate aKG->Glutamate

Caption: Metabolic pathways of hyperpolarized [2-¹³C]pyruvate in a tumor cell.

Experimental Protocols: From Polarization to Data Analysis

This section provides detailed, step-by-step methodologies for conducting a hyperpolarized [2-¹³C]pyruvate MRI experiment.

Workflow Overview

The entire experimental process requires careful coordination and timing due to the transient nature of the hyperpolarized signal.

Diagram: Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_imaging Phase 2: Imaging Session cluster_analysis Phase 3: Data Processing A Prepare [2-13C]Pyruvic Acid Sample B Load Sample into Hyperpolarizer A->B C Initiate Polarization (~2-3 hours) B->C F Trigger Dissolution of Hyperpolarized Sample C->F Timing is Critical D Position Subject in MRI Scanner E Perform Anatomic & Calibration Scans D->E H Inject Agent & Start Dynamic 13C Acquisition E->H Synchronize G Perform Quality Control Checks F->G G->H I Reconstruct Raw 13C MRI Data J Generate Dynamic Metabolite Maps I->J K Perform Kinetic Modeling (e.g., kPL) J->K L Co-register with Anatomic Images K->L

Caption: End-to-end workflow for a hyperpolarized ¹³C MRI experiment.

Protocol 1: Agent Preparation and Quality Control

Objective: To produce a sterile, injectable solution of hyperpolarized Sodium [2-¹³C]pyruvate that meets all safety and quality standards. This protocol is based on a system like the GE SPINlab.[11][12]

Materials:

  • [2-¹³C]pyruvic acid (≥99% enrichment)

  • Trityl radical (e.g., AH111501 or OXO63)[11][12]

  • Sterile dissolution medium (e.g., TRIS-buffered NaOH solution)

  • Sterile fluid path kit for the hyperpolarizer

Procedure:

  • Sample Formulation: Under sterile conditions, prepare the sample by mixing approximately 1.47 g of [2-¹³C]pyruvic acid with 15 mM of the trityl radical.[8]

  • Polarization: Load the formulated sample into the hyperpolarizer. Initiate the polarization process, which typically takes 2-3 hours at a temperature of ~0.8-1 K and a magnetic field of ~5 T.[8]

  • Subject Preparation: While the sample is polarizing, prepare the subject for imaging, including positioning in the MRI scanner and placing an intravenous catheter.

  • Dissolution: Once polarization reaches the target level (typically >25-30%), trigger the automated dissolution process.[7] The frozen pellet is dissolved in the heated, pressurized dissolution medium.

  • Quality Control (QC): The final injectable solution is automatically dispensed and must be immediately analyzed for the following critical parameters before injection. The entire QC process must be completed in under 30 seconds.

Table 1: Quality Control Parameters for Injectable Hyperpolarized [2-¹³C]Pyruvate

ParameterMeasurement MethodTypical Acceptance RangeRationale for Control
Polarization Level Small aliquot NMR measurement> 20% (liquid state)Ensures sufficient signal-to-noise for imaging.
T1 Relaxation Time Inversion recovery on QC sample> 40 secondsDefines the time window available for injection and imaging.
Pyruvate Concentration UV-Vis Spectrophotometry250 mM[10][12]Ensures consistent dosing and prevents toxicity.
pH pH meter7.0 - 8.0Critical for physiological compatibility and subject safety.
Temperature Temperature probe37 ± 2 °CEnsures physiological compatibility and prevents vasoconstriction.
Sterility & Endotoxin Performed on representative batchesPassMandatory for any injectable agent to prevent infection and pyrogenic reactions.
Protocol 2: In Vivo MRI Acquisition

Objective: To acquire dynamic ¹³C metabolic data with high temporal and spatial resolution, synchronized with the injection of the hyperpolarized agent.

Procedure:

  • Anatomical Imaging: Acquire high-resolution T1- and T2-weighted proton (¹H) images. These will serve as anatomical references for the metabolic maps.

  • Coil and Shim: Switch to the ¹³C coil. Perform shimming over the region of interest to ensure good magnetic field homogeneity.

  • Calibration: Perform a B1 calibration to map the transmit RF field, which is necessary for accurate flip angle correction during data analysis.[16]

  • Injection and Acquisition:

    • Confirm that the hyperpolarized agent has passed all QC checks.

    • Administer the dose as a rapid bolus injection (e.g., 0.43 mL/kg at 5 mL/s), followed by a saline flush.[10][12]

    • Simultaneously, begin the dynamic ¹³C MRI acquisition sequence. The acquisition typically lasts for 60-120 seconds.

Table 2: Typical MRI Acquisition Parameters (3T System)

ParameterPreclinical (e.g., Mouse Model)[1]Clinical (e.g., Human Brain/Prostate)[11][17]
Pulse Sequence 2D/3D Chemical Shift Imaging (CSI) or Echo-Planar Spectroscopic Imaging (EPSI)Dynamic 3D Echo-Planar Spectroscopic Imaging (EPSI) or Metabolite-Specific EPI[1][18]
Temporal Resolution 1 - 3 s2 - 5 s
Spatial Resolution ~ 2 x 2 x 5 mm³~ 5 x 5 x 10 mm³ (Brain) / 7 x 7 x 7 mm³ (Prostate)
Field of View (FOV) ~ 4 x 4 cm²~ 20 x 20 cm²
Pyruvate Flip Angle 10° - 15°5° - 20° (Variable flip angle schemes are often used)
Metabolite Flip Angle 20° - 30°20° - 30°
Acquisition Duration 60 s90 - 120 s

Causality Behind Parameter Choices:

  • Low Flip Angles: A low flip angle is used for the abundant injected pyruvate to conserve its non-recoverable magnetization for subsequent time points.

  • Higher Metabolite Flip Angle: A higher flip angle can be used for the less abundant downstream metabolites (lactate, glutamate) to maximize their signal at each time point.

  • Rapid Sequences (EPI/EPSI): These sequences are essential to capture the rapid metabolic conversion and signal decay within the short imaging window.[1][17]

Protocol 3: Data Analysis and Quantification

Objective: To process the raw dynamic ¹³C data to produce quantitative metabolic maps that can be interpreted biologically.

Software: Open-source platforms like SIVIC are commonly used for processing and kinetic modeling.[17]

Procedure:

  • Data Reconstruction: Reconstruct the raw k-space data to generate a time-series of 3D spectroscopic images.

  • Spectral Fitting: At each voxel and time point, fit the spectra to identify and quantify the signal intensity of pyruvate, lactate, and glutamate.

  • Metabolite Map Generation: Create dynamic maps for each metabolite by integrating the area under its respective spectral peak.

  • Kinetic Analysis:

    • Area Under the Curve (AUC) Ratio: A simple, robust method is to sum the signal over the entire acquisition for the metabolite and the substrate and calculate a ratio (e.g., Lactate AUC / Pyruvate AUC).[15] While straightforward, this can be sensitive to variations in the injection bolus.[16]

    • Kinetic Modeling: For a more quantitative measure, fit the dynamic data to a kinetic model. The most common is a two-site exchange model that calculates the apparent rate of conversion of pyruvate to its metabolites (e.g., kPL for pyruvate-to-lactate conversion).[5][16] This method is generally more robust to bolus dynamics.[16]

  • Co-registration: Overlay the final quantitative metabolic maps (e.g., a kPL map) onto the high-resolution anatomical ¹H images for anatomical correlation and interpretation.

Applications in Oncology and Drug Development

Hyperpolarized [2-¹³C]pyruvate MRI provides powerful, actionable data for several key applications:

  • Tumor Phenotyping: Differentiating aggressive, highly glycolytic tumors from more indolent or oxidative phenotypes.[4][13] This can aid in risk stratification and treatment planning.[10][13]

  • Assessing Metabolic Heterogeneity: Mapping the spatial variation of metabolism within a tumor can identify more aggressive sub-regions that may be driving resistance.[10]

  • Early Treatment Response Assessment: A reduction in pyruvate-to-lactate conversion can be a very early indicator of target engagement for drugs that inhibit metabolic pathways.[11][12] This metabolic response often precedes changes in tumor size by weeks or months, allowing for rapid assessment of drug efficacy in clinical trials.[13][19]

  • Investigating Novel Drug Mechanisms: For therapies targeting mitochondrial function, the ability to probe TCA cycle flux via [5-¹³C]glutamate production offers a direct and unique pharmacodynamic biomarker.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Polarization / Low SNR Insufficient polarization time; radical/pyruvate degradation; system malfunction.Verify sample preparation; ensure polarizer is at optimal temperature and vacuum; run system diagnostics.
Signal Bleeding Artifacts (CSI) Coarse spatial resolution leading to point spread function overlap.Implement a metabolite-specific sequence like spspEPI for superior image quality and reduced artifact.[1]
Metabolite Maps Dominated by Vasculature Bolus timing issue; poor tissue perfusion.Ensure acquisition starts precisely with bolus arrival. Use kinetic modeling (kPL) which is less sensitive to perfusion effects than AUC ratios.[16]
High Variability in kPL values Poor B1 calibration; patient motion; low SNR.Ensure accurate B1 mapping and use corrections in analysis. Use motion correction algorithms if available. Improve SNR by optimizing coil setup.

References

  • Gallagher, F. (2021). ISMRM MR Academy - Hyperpolarized 13C Imaging in 2030: A Clinician's View. YouTube. Retrieved from [Link]

  • Park, I., et al. (2018). Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients. PubMed Central. Retrieved from [Link]

  • Park, I., et al. (2018). Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients. Cancer Research - AACR Journals. Retrieved from [Link]

  • Grant, A. (2012). Hyperpolarized Carbon 13 MRI for Imaging of Metabolism and Perfusion. YouTube. Retrieved from [Link]

  • Giovannetti, G., et al. (2024). MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. MDPI. Retrieved from [Link]

  • Lee, W.S., et al. (2020). Hyperpolarized 13C MRI: State of the Art and Future Directions. PubMed Central. Retrieved from [Link]

  • Gordon, J.W., et al. (2023). Metabolite-Specific Echo Planar Imaging for Preclinical Studies with Hyperpolarized 13C-Pyruvate MRI. MDPI. Retrieved from [Link]

  • Athiraman, H., et al. (2014). Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. National Institutes of Health. Retrieved from [Link]

  • Chung, B.T., et al. (2023). Hyperpolarized [2–13C]pyruvate MR molecular imaging with whole brain coverage. National Institutes of Health. Retrieved from [Link]

  • Lee, J., et al. (2019). First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism. PubMed Central. Retrieved from [Link]

  • Autry, A., et al. (2024). Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. PubMed Central. Retrieved from [Link]

  • Sailasuta, N., et al. (2012). Hyperpolarization MRI: Preclinical Models and Potential Applications in Neuroradiology. PubMed Central. Retrieved from [Link]

  • Larson, P.E.Z., et al. (2018). Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients. National Institutes of Health. Retrieved from [Link]

  • Chen, H.Y., et al. (2025). Consensus Recommendations for Hyperpolarized [1-13C]pyruvate MRI Multi-center Human Studies. arXiv. Retrieved from [Link]

  • von Morze, C. (2024). Hyperpolarized 13C Pyruvate MRI: An Important Window into Tumor Metabolism. National Institutes of Health. Retrieved from [Link]

  • Gutte, H., et al. (2021). Pharmacodynamics and pharmacokinetics of hyperpolarized [1-13 C]-pyruvate in a translational oncologic model. PubMed. Retrieved from [Link]

  • Gordon, J.W., et al. (2021). Hyperpolarized 13C MRI Data Acquisition and Analysis in Prostate and Brain at UCSF. National Institutes of Health. Retrieved from [Link]

  • Radiopaedia.org. (2019). Hyperpolarized C-13 MRI. Retrieved from [Link]

  • Yang, C., et al. (2010). Hyperpolarized 13C magnetic resonance metabolic imaging: application to brain tumors. Neoplasia. Retrieved from [Link]

  • Park, I., et al. (2012). Cerebral Dynamics and Metabolism of Hyperpolarized [1- 13 C]pyruvate Using Time-Resolved MR Spectroscopic Imaging. ResearchGate. Retrieved from [Link]

  • Tang, S., et al. (2020). Metabolic imaging with hyperpolarized 13C pyruvate magnetic resonance imaging in patients with renal tumors—Initial experience. eScholarship.org. Retrieved from [Link]

  • Schroeder, M.A., et al. (2009). Cardiovascular Applications of Hyperpolarized MRI. PubMed Central. Retrieved from [Link]

  • Wikipedia. (2023). Hyperpolarized carbon-13 MRI. Retrieved from [Link]

  • Chen, A.P., et al. (2007). Investigation of Tumor Hyperpolarized [1-13C]-Pyruvate Dynamics Using Time-Resolved Multiband RF Excitation Echo-Planar MRSI. Magnetic Resonance in Medicine. Retrieved from [Link]

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Application Notes and Protocols for Sodium Pyruvate-2-13C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the preparation of Sodium Pyruvate-2-13C samples for Nuclear Magnetic Resonance (NMR) analysis. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical methodologies for both standard quantitative ¹³C NMR and advanced hyperpolarized ¹³C NMR studies. The protocols herein are designed to ensure sample integrity, maximize data quality, and provide reproducible results for metabolic research and clinical applications. We emphasize the causality behind experimental choices, offering insights grounded in established scientific principles to create a self-validating system for your experimental workflow.

Introduction: The Significance of this compound in Metabolic Analysis

Sodium pyruvate, a key intermediate in cellular metabolism, serves as a critical node in glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid synthesis. The use of carbon-13 (¹³C) isotopically labeled pyruvate, specifically at the C2 position, provides a powerful tool for tracing metabolic pathways non-invasively. Unlike the more commonly used [1-¹³C]pyruvate, which is rapidly decarboxylated to ¹³CO₂ by pyruvate dehydrogenase (PDH), the ¹³C label in [2-¹³C]pyruvate is retained in acetyl-CoA. This allows for the direct NMR detection of downstream metabolites in the TCA cycle, such as [5-¹³C]glutamate, offering a more detailed window into mitochondrial metabolism[1].

The inherent challenge of ¹³C NMR is its low sensitivity, stemming from the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus compared to protons[2]. However, the use of enriched Sodium Pyruvate-2-¹³C overcomes the natural abundance limitation. For in vivo and real-time metabolic studies, the advent of dissolution Dynamic Nuclear Polarization (dDNP) has revolutionized the field by hyperpolarizing the ¹³C signal, transiently boosting it by over 10,000-fold[3].

This document provides two distinct, yet related, protocols: one for standard quantitative ¹³C NMR and another for hyperpolarized ¹³C NMR, each with specific considerations to ensure high-quality, reproducible data.

Foundational Principles of Sample Preparation

The quality of any NMR spectrum is fundamentally dependent on the quality of the sample. For Sodium Pyruvate-2-¹³C, meticulous sample preparation is paramount to ensure the stability of the molecule and the accuracy of the results. Key considerations include the choice of solvent, sample concentration, pH, and the removal of impurities.

Solvent Selection: The Deuterated Environment

Deuterated solvents are essential for solution-state NMR for several reasons. The deuterium signal is used by the spectrometer's lock system to stabilize the magnetic field, which is crucial for high-resolution spectra[4]. Furthermore, using a deuterated solvent eliminates overwhelming solvent signals in ¹H spectra, and while not strictly necessary for a simple 1D ¹³C spectrum, it is standard practice as it allows for shimming and is required for many advanced NMR experiments that involve ¹H decoupling[4].

For Sodium Pyruvate-2-¹³C, which is a salt, polar deuterated solvents are required.

  • Deuterium Oxide (D₂O): This is the most common solvent for biological samples and is ideal for pyruvate. It is important to note that pyruvate can exist in equilibrium with its hydrated form (pyruvate hydrate) in aqueous solutions, which will be visible in the ¹³C NMR spectrum[5]. The ratio of these forms is pH-dependent.

  • Methanol-d₄ or Ethanol-d₆: These can be used if a non-aqueous polar solvent is required, though solubility may be lower than in D₂O.

  • DMSO-d₆: A highly polar aprotic solvent that can also be used, though it is more viscous[6].

Expert Insight: For hyperpolarized studies, the choice of solvent in the final formulation is critical for in vivo applications. The use of D₂O instead of H₂O has been shown to extend the T₁ relaxation time of hyperpolarized [1-¹³C]pyruvate, resulting in increased signal-to-noise in vivo[7].

Purity and Stability of this compound

The chemical purity of the Sodium Pyruvate-2-¹³C is critical. Commercially available pyruvate can contain impurities such as parapyruvate, which can complicate spectral analysis[8][9]. It is recommended to use high-purity, GMP-grade pyruvate for clinical and in vivo studies[1].

Pyruvate stability is pH-dependent. Alkaline conditions can promote aldol condensation reactions, leading to the formation of impurities. Therefore, maintaining a physiological pH is crucial for sample integrity.

Protocol I: Standard Quantitative ¹³C NMR Analysis

This protocol is designed for applications such as metabolomics, in vitro cell culture studies, and reaction monitoring where absolute or relative quantification of Sodium Pyruvate-2-¹³C and its metabolites is required without hyperpolarization.

Materials and Equipment
  • Sodium Pyruvate-2-¹³C (≥98% purity)

  • High-quality 5 mm NMR tubes

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Internal Standard (e.g., DSS, TSP for aqueous samples)

  • pH meter or pH strips

  • Vortex mixer

  • Pipettes and appropriate tips

  • Filter (e.g., syringe filter or a Pasteur pipette with a cotton plug)

Step-by-Step Protocol
  • Determine the Required Concentration:

    • For ¹³C NMR, a higher concentration is generally better due to the nucleus's low sensitivity[10]. A typical concentration for small molecules is in the range of 10-100 mM[1][11]. For a satisfactory signal-to-noise ratio, aim for at least 50 mg of Sodium Pyruvate-2-¹³C in 0.5-0.6 mL of solvent[11].

  • Weighing and Dissolution:

    • Accurately weigh the required amount of Sodium Pyruvate-2-¹³C in a clean, dry vial.

    • Add the desired volume of D₂O (typically 0.5-0.6 mL for a standard 5 mm NMR tube).

    • If quantitative analysis is required, add a known concentration of an internal standard. For aqueous samples, 3-(trimethylsilyl)-1-propanesulfonic acid, sodium salt (DSS) or sodium trimethylsilyl-[2,2,3,3-D4]-propionate (TSP) are common choices[2][11].

    • Vortex the vial until the pyruvate and internal standard are completely dissolved. Gentle heating can aid dissolution, but avoid excessive heat which could degrade the sample.

  • pH Adjustment:

    • Measure the pH of the solution. For most biological applications and to ensure pyruvate stability, adjust the pH to a physiological range of 7.0-7.6.

    • Use dilute solutions of DCl or NaOD in D₂O for pH adjustment to avoid introducing protonated species.

  • Filtration and Transfer to NMR Tube:

    • It is crucial to remove any particulate matter from the sample, as this can degrade the quality of the NMR spectrum by affecting the magnetic field homogeneity[12].

    • Filter the solution through a syringe filter (0.22 µm) or a Pasteur pipette with a glass wool or cotton plug directly into a clean, high-quality 5 mm NMR tube[12].

    • Ensure the liquid height in the NMR tube is at least 4 cm (approximately 0.6 mL) to be within the detection region of the NMR coil[13].

  • Final Sample Preparation:

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints before inserting it into the spectrometer[10].

Data Presentation: Recommended Sample Parameters
ParameterRecommended ValueRationale
Analyte Concentration 50-100 mMTo ensure adequate signal-to-noise for ¹³C detection.
Solvent D₂O (99.9 atom % D)Provides a lock signal and is biologically compatible.
Internal Standard DSS or TSP (for aqueous)For accurate chemical shift referencing and quantification[2][11].
pH 7.0 - 7.6Maintains pyruvate stability and mimics physiological conditions.
Sample Volume 0.6 mLEnsures the sample is within the active volume of the NMR coil[13].
Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sodium pyruvate-2-13C & Internal Standard dissolve Dissolve in D₂O (0.6 mL) weigh->dissolve ph_adjust Adjust pH to 7.0-7.6 dissolve->ph_adjust filter Filter into NMR Tube ph_adjust->filter nmr_acq Acquire 13C NMR Spectrum filter->nmr_acq Sample Ready process Process Data (Referencing, Integration) nmr_acq->process quantify Quantify Pyruvate & Metabolites process->quantify

Caption: Workflow for standard quantitative ¹³C NMR sample preparation.

Protocol II: Hyperpolarized this compound NMR Analysis

This protocol is for advanced in vivo or real-time metabolic studies using dissolution Dynamic Nuclear Polarization (dDNP). The preparation of hyperpolarized pyruvate is a complex process that requires specialized equipment (a polarizer). The focus here is on the final sample preparation steps post-dissolution, which are critical for patient safety and data quality in clinical research.

CAUTION: The handling of hyperpolarized samples is time-sensitive due to the decay of the hyperpolarized state (T₁ relaxation). All steps must be performed rapidly and efficiently. For human studies, all procedures must follow approved FDA-IND and IRB protocols, and the final product must be sterile and pyrogen-free[1][14].

Core Principles of Hyperpolarized Sample Preparation

The goal is to rapidly dissolve the frozen, polarized [2-¹³C]pyruvic acid sample and neutralize it to a physiologically compatible solution that is sterile and ready for injection. This process involves a superheated aqueous medium for dissolution followed by mixing with a neutralization buffer. The final formulation must meet strict quality control criteria before administration[5][11].

Materials and Equipment
  • GMP-grade [2-¹³C]pyruvic acid formulated with a free radical (e.g., trityl radical)

  • dDNP Polarizer (e.g., GE SPINlab or Oxford Instruments HyperSense)

  • Sterile and pyrogen-free dissolution medium (e.g., sterile water for injection with EDTA)

  • Sterile and pyrogen-free neutralization buffer (e.g., TRIS/NaOH or NaOH/TRIS in D₂O)[7][11]

  • Sterile fluid path and collection vessel

  • Quality control system for measuring concentration, pH, temperature, and polarization level

Step-by-Step Protocol (Post-Polarization)
  • Polarization: The [2-¹³C]pyruvic acid sample containing a stable radical is polarized at low temperature (~1.4 K) and high magnetic field (3.35-5 T) for several hours[11][12].

  • Dissolution and Neutralization:

    • The hyperpolarized sample is rapidly dissolved using a bolus of superheated (e.g., 130°C) sterile dissolution medium[11].

    • This hot, acidic solution is immediately mixed with a room-temperature sterile neutralization buffer to bring the final solution to the desired concentration, physiological pH, and temperature. A common final concentration for injection is around 250 mM[11].

    • The dissolution and neutralization process is typically automated within the polarizer system to ensure speed and sterility. The final solution is passed through a sterilizing filter into a syringe for injection[14].

  • Quality Control (QC):

    • Before injection, a small aliquot of the final product is diverted for rapid quality control. This is a critical release criterion for human studies[5].

    • Parameters to be verified:

      • Pyruvate Concentration: Typically measured by UV-Vis spectroscopy.

      • pH: Must be within a narrow physiological range (e.g., 7.6 ± 0.4)[11].

      • Temperature: Should be close to body temperature.

      • Polarization Level: Measured using a small NMR detector to ensure sufficient signal enhancement.

      • Residual Radical Concentration: Must be below a safe limit[11].

      • Sterility and Endotoxins: While the final product is terminally sterilized, post-release testing for sterility and endotoxins is often performed to validate the process[14].

  • Administration:

    • Once all QC parameters are met, the hyperpolarized Sodium Pyruvate-2-¹³C solution is administered to the subject, typically via intravenous injection.

    • The time from dissolution to the start of injection is critical and should be minimized and recorded, as the hyperpolarized signal decays with the T₁ relaxation time of pyruvate (around 47 seconds in solution)[1][11].

Data Presentation: Typical Release Criteria for Human Studies
QC ParameterTypical Acceptance RangeRationale
Pyruvate Concentration 240 - 260 mMEnsures a consistent and effective dose for metabolic imaging[11].
pH 7.2 - 8.0Ensures physiological compatibility and patient safety[11].
Polarization Level > 10%Guarantees sufficient signal enhancement for in vivo detection[1][11].
Residual Radical < 1 µMMinimizes potential toxicity from the polarizing agent[11].
Sterility SterileEssential for any injectable formulation to prevent infection[14].
Endotoxin Level Below established limitsPrevents pyrogenic (fever-inducing) reactions in the patient.
Workflow Diagram

G cluster_polarize Hyperpolarization cluster_formulate Formulation cluster_qc Quality Control cluster_admin Administration start [2-13C]Pyruvic Acid + Radical polarize Polarize in DNP System (~1.4K, 3.35-5T) start->polarize dissolve Rapid Dissolution (Superheated sterile medium) polarize->dissolve neutralize Mix with Neutralization Buffer & Filter dissolve->neutralize qc_check Check pH, Concentration, Polarization, Sterility neutralize->qc_check inject Intravenous Injection qc_check->inject QC Pass stop STOP (Do Not Inject) qc_check->stop QC Fail mri Dynamic 13C MR Imaging inject->mri

Caption: Workflow for hyperpolarized ¹³C NMR sample preparation and administration.

Conclusion: Ensuring High-Fidelity Metabolic Data

The successful application of Sodium Pyruvate-2-¹³C NMR for metabolic analysis hinges on rigorous and well-understood sample preparation protocols. For standard quantitative studies, careful attention to concentration, pH, and the removal of particulates ensures spectral quality and analytical accuracy. For the cutting-edge application of hyperpolarized ¹³C NMR, the protocol becomes a race against time, demanding rapid, sterile, and precise formulation under stringent quality control to enable the real-time visualization of in vivo metabolism. By understanding the scientific principles behind each step, researchers can confidently prepare high-quality samples, leading to trustworthy and impactful results in the fields of metabolic research and drug development.

References

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Park, I., et al. (2019). First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism. Journal of Magnetic Resonance, 309, 106617. Available at: [Link]

  • Lee, J., et al. (2021). Dynamic 13C MR spectroscopy as an alternative to imaging for assessing cerebral metabolism using hyperpolarized pyruvate in humans. Magnetic Resonance in Medicine, 85(5), 2354-2366. Available at: [Link]

  • IsoLife. (n.d.). Internal Standards in metabolomics. Retrieved from [Link]

  • Chen, A. P., et al. (2013). Hyperpolarized 13C MRI as a Tool for Imaging Tissue Redox State, Oxidative Stress, Inflammation and Cellular Metabolism. ResearchGate. Available at: [Link]

  • Lane, A. N., et al. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. Springer Nature Experiments. Available at: [Link]

  • Markley, J. L., et al. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. National Institutes of Health. Available at: [Link]

  • University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Retrieved from [Link]

  • Larson, P. E. Z., et al. (2024). Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. Magnetic Resonance in Medicine, 91(6), 2204-2228. Available at: [Link]

  • ResearchGate. (2018). Are deuterated solvents necessary for 13C NMR?. Retrieved from [Link]

  • Giraud, N., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1776-1779. Available at: [Link]

  • Fan, T. W.-M., & Lane, A. N. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(18), 9037-9044. Available at: [Link]

  • Le, P. D., et al. (2023). First in-human evaluation of [1-13C]pyruvate in D2O for hyperpolarized MRI of the brain: a safety and feasibility study. National Institutes of Health. Available at: [Link]

  • Fulmer, G. R., et al. (2014). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Molecules, 19(10), 15873-15893. Available at: [Link]

  • University of Pennsylvania. (n.d.). Sample preparation and positioning. Penn Chemistry NMR Facility. Retrieved from [Link]

  • Ye, T., et al. (2021). Sample preparation and data analysis for NMR-based metabolomics. Penn State University. Available at: [Link]

  • Serrao, E., et al. (2020). Impurities of [1-13C]Pyruvic Acid and a Method to Minimize Their Signals for Hyperpolarized Pyruvate Metabolism Studies. ResearchGate. Available at: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectra of hyperpolarized [1-¹³C]pyruvate from two different suppliers. Retrieved from [Link]

  • Shaykhutdinov, R. A., et al. (2009). Quantitative analysis of metabolite concentrations in human urine samples using 13C{1H} NMR spectroscopy. ResearchGate. Available at: [Link]

  • Ivanov, A. D., et al. (2020). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. National Institutes of Health. Available at: [Link]

  • Appleby, K. M., et al. (2024). Hyperpolarised [2-13C]-pyruvate by 13C SABRE in an acetone/water mixture. Royal Society of Chemistry. Available at: [Link]

  • Schmidt, A., et al. (2022). Parahydrogen-Polarized [1-13C]Pyruvate For Reliable and Fast Preclinical Metabolic Magnetic Resonance Imaging. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of pyruvic acid (1, oxo form and its hydrate) at different pH values. Retrieved from [Link]

  • Park, I., et al. (2019). First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism. National Institutes of Health. Available at: [Link]

  • SpectraBase. (n.d.). Sodium pyruvate - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2024). Zero to ultralow magnetic field NMR of [ 1 − 13 C ] pyruvate and [ 2 − 13 C ] pyruvate enabled by SQUID sensors and hyperpolarization. Retrieved from [Link]

Sources

Application Note & Protocol: Data Acquisition for Hyperpolarized ¹³C Pyruvate Metabolic Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Capturing Metabolism in Real-Time

Hyperpolarized (HP) Magnetic Resonance Imaging (MRI) using [1-¹³C]pyruvate represents a paradigm shift in metabolic imaging. By leveraging dissolution Dynamic Nuclear Polarization (dDNP), the ¹³C nuclear spin polarization is enhanced by over 10,000-fold, transforming MRI from a largely anatomical imaging modality into a sensitive tool for probing real-time metabolic pathways in vivo.[1][2][3] This technology offers a non-radioactive, non-invasive window into cellular metabolism, with [1-¹³C]pyruvate serving as a key metabolic precursor.

Upon intravenous injection, HP [1-¹³C]pyruvate is transported into cells and its metabolic fate is determined by the activity of key enzymes. The primary and most widely studied conversion is the exchange of the ¹³C label to lactate via the enzyme lactate dehydrogenase (LDH).[4][5] Elevated conversion of pyruvate to lactate is a hallmark of altered metabolism in many cancers (the Warburg effect), making this a powerful biomarker for tumor detection, grading, and monitoring treatment response.[1][6][7] The technology is rapidly moving into clinical studies for a range of cancers, including prostate, brain, and breast cancer, demonstrating its translational potential.[6][8][9]

The core challenge and directive of this application note is the transient nature of the hyperpolarized signal. The enhanced magnetization is a non-renewable resource that decays back to thermal equilibrium with a T1 relaxation time of approximately 40-67 seconds in vivo.[10] This necessitates highly specialized, rapid, and efficient data acquisition strategies to capture the dynamic conversion of pyruvate to its metabolic products before the signal is lost. This guide provides the scientific rationale, key parameters, and a detailed protocol for robust and reproducible data acquisition in HP ¹³C pyruvate imaging.

The Physics of Acquisition: Managing a Non-Renewable Resource

Unlike conventional ¹H MRI where signal can be repeatedly excited, each radiofrequency (RF) pulse in HP ¹³C imaging permanently consumes a fraction of the available hyperpolarized magnetization.[10] This fundamental constraint governs every aspect of pulse sequence design and parameter selection. The goal is to judiciously "spend" the magnetization over the course of the dynamic scan to optimally capture the arrival of the pyruvate bolus and the subsequent build-up of metabolic products like lactate.

Pulse Sequence Selection

The choice of pulse sequence involves a trade-off between speed, spatial resolution, spectral information, and signal-to-noise ratio (SNR). Common strategies include:

  • Chemical Shift Imaging (CSI): These sequences, often based on echo-planar (EPI) or spiral trajectories, acquire a full spectrum at each voxel, providing rich metabolic information.[11][12][13][14] They are robust but can be slower than metabolite-specific methods.

  • Metabolite-Specific Imaging: These techniques use spectral-spatial (SPSP) RF pulses to excite only a single metabolite at a time (e.g., pyruvate or lactate).[7][15] This is highly efficient for studying the pyruvate-to-lactate conversion, allowing for faster acquisition and higher spatial resolution. Balanced steady-state free precession (bSSFP) sequences can further enhance SNR by taking advantage of long T2 times.[10]

  • IDEAL Spiral CSI: This advanced method combines a spiral readout with echo-time shifting to separate chemical species, offering a robust and efficient way to capture dynamic, multi-slice metabolic data.[11][12][16]

The Role of Flip Angle Strategies

The flip angle is the most critical parameter for managing magnetization. A large flip angle produces a strong initial signal but rapidly depletes the polarization. A small flip angle preserves the signal for longer but yields lower SNR per acquisition.

Variable Flip Angle (VFA) Schemes: To address this challenge, VFA schemes are essential.[10][17][18][19] These strategies dynamically adjust the flip angle over time to account for T1 decay and RF depletion, aiming to maintain a relatively constant signal level throughout the acquisition window.[17] A crucial innovation is the use of metabolite-specific flip angles, where a lower flip angle is applied to the abundant [1-¹³C]pyruvate substrate to preserve it for metabolic conversion, while a higher flip angle is used for the less abundant [1-¹³C]lactate product to maximize its detection.[7][10] This differential approach is critical for accurately quantifying metabolic conversion rates.

Core Data Acquisition Parameters

Successful HP ¹³C imaging requires careful optimization of numerous parameters. While the exact values are sequence- and application-dependent, the following table summarizes key parameters and their scientific rationale. This consensus is drawn from numerous preclinical and clinical studies.[20][21][22][23]

ParameterTypical Range (3T)Rationale & Key Considerations
¹³C Transmit/Receive Coil Dual-tuned ¹³C/¹HEssential for detecting the low-frequency ¹³C signal while using the ¹H channel for anatomical reference imaging and shimming.
Flip Angle (FA) Scheme Variable; e.g., Pyruvate: 5-20°, Lactate: 20-40°Causality: A low FA for pyruvate preserves its magnetization, allowing it to be converted into lactate. A higher FA for lactate maximizes the signal from the newly formed, less concentrated metabolite.[7][10] This is the cornerstone of efficient HP acquisition.
Repetition Time (TR) 2 - 5 secondsCausality: TR must be short enough to capture the rapid metabolic dynamics and bolus transit.[10] The choice is a compromise; shorter TR allows for better temporal resolution but permits less signal recovery and may limit k-space coverage per shot.
Acquisition Delay ~0-5 seconds post-injection startCausality: The acquisition must be timed to the arrival of the HP agent in the tissue of interest. Dynamic acquisitions starting shortly after injection are robust to variations in patient physiology (e.g., cardiac output).[24][25]
Spectral Bandwidth ~5000 HzCausality: Must be sufficient to cover the chemical shift range of all metabolites of interest (pyruvate, lactate, alanine, bicarbonate). Incorrect bandwidth can lead to aliasing artifacts.[24]
Acquisition Matrix 16x16 to 32x32Causality: HP imaging is inherently low-resolution due to SNR limitations and the need for speed. This matrix size provides a balance between spatial localization and maintaining adequate SNR within the short acquisition window.
Field of View (FOV) Application-specificMust be tailored to the anatomy of interest (e.g., prostate, brain, heart).
RF Power Calibration Pre-scan using a ¹³C phantomCausality: Accurate flip angles are critical for quantitative analysis. Calibration using an external phantom (e.g., ¹³C-urea or ethylene glycol) is a mandatory pre-scan step to account for system variations.[10][25]

Experimental Workflow & Protocol

This section outlines a detailed, step-by-step protocol for an in vivo HP [1-¹³C]pyruvate imaging experiment. The workflow is designed to ensure reproducibility and data integrity.

Diagram: HP-¹³C Pyruvate Imaging Workflow

HP_Workflow cluster_prep Pre-Scan Preparation cluster_acq Dynamic Acquisition cluster_post Post-Processing Polarizer 1. Hyperpolarize [1-13C]Pyruvic Acid QC 2. QC Dissolution (Temp, pH, Conc.) Polarizer->QC Inject 5. Inject HP Agent (e.g., 0.43 mL/kg) QC->Inject Sterile Agent Patient 3. Position Patient & Anatomical Scans Cal 4. 13C System Calibration (Center Freq, Tx Power) Acquire 6. Start Dynamic 13C Scan (TR=3s, ~60s duration) Inject->Acquire Recon 7. Reconstruct Data (Metabolite Maps) Acquire->Recon Analysis 8. Kinetic Modeling (kPL, Lac/Pyr Ratio) Recon->Analysis

Caption: High-level experimental workflow for HP ¹³C pyruvate imaging.

Protocol Steps:
  • Hyperpolarization:

    • Prepare a sample of [1-¹³C]pyruvic acid doped with a trityl free radical (e.g., OX63).

    • Load the sample into a dDNP hyperpolarizer (e.g., GE SPINlab). The polarization process typically takes 60-90 minutes.

  • Patient/Subject Preparation:

    • Position the subject in the MRI scanner.

    • Place the dual-tuned ¹³C/¹H coil over the anatomical region of interest.

    • Acquire high-resolution T1- and T2-weighted ¹H anatomical images for localization and later co-registration with metabolic maps.

  • MRI System Calibration (Trustworthiness Check):

    • Place a ¹³C-enriched phantom within the coil's sensitive volume.

    • Perform automated or manual calibration routines to determine the precise ¹³C center frequency and the transmit gain (RF power) required to achieve a reference flip angle (e.g., 90°). This step is non-negotiable for achieving accurate flip angles during the dynamic scan.[10][25]

  • HP Agent Dissolution and Quality Control (QC):

    • Initiate the automated dissolution process, where the polarized solid is rapidly dissolved in a superheated sterile buffer and neutralized to a physiological pH.

    • Self-Validation: Before injection, perform mandatory QC checks on the final liquid bolus. This includes verifying the temperature, pH, pyruvate concentration, and polarization level. These parameters directly impact signal and biological safety.

  • Injection and Dynamic Acquisition:

    • Position the prepared HP [1-¹³C]pyruvate bolus in a power injector.

    • Prime the injection line to the subject's intravenous catheter.

    • Simultaneously start the power injector and the dynamic ¹³C MRI acquisition sequence. A typical injection is 0.43 mL/kg of ~250 mM pyruvate administered over 15-20 seconds.[6]

    • Continue acquiring dynamic data for 60-90 seconds with a temporal resolution of 2-5 seconds.

  • Post-Acquisition:

    • Acquire any additional post-contrast ¹H sequences if required by the study design. Note that gadolinium-based contrast agents can affect ¹³C T1 and should be administered after the HP scan.[23]

Data Analysis and Interpretation

The output of a successful acquisition is a dynamic 4D dataset (3D space + time) containing spectral information.

Diagram: Pyruvate Metabolic Conversion

Metabolism Pyruvate HP [1-13C]Pyruvate (Injected) Lactate HP [1-13C]Lactate (Tumor Marker) Pyruvate->Lactate LDH Alanine [1-13C]Alanine Pyruvate->Alanine ALT Bicarb [13C]Bicarbonate (via PDH) Pyruvate->Bicarb PDH

Sources

using Sodium pyruvate-2-13C to measure pyruvate dehydrogenase flux

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Measuring Pyruvate Dehydrogenase (PDH) Flux Using Sodium Pyruvate-2-13C: A Guide for Researchers

I. Introduction: The Central Role of Pyruvate Dehydrogenase in Cellular Metabolism

The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that serves as a gatekeeper for the entry of carbohydrates into the tricarboxylic acid (TCA) cycle.[1][2] It catalyzes the irreversible oxidative decarboxylation of pyruvate, derived from glycolysis, to acetyl-CoA.[3][4] This reaction is a pivotal control point in cellular metabolism, dictating the balance between anaerobic glycolysis and aerobic respiration.[5] Dysregulation of PDH activity is implicated in a range of metabolic diseases, including cancer, diabetes, and neurodegenerative disorders, making it a key therapeutic target.[2][6]

Measuring the flux through the PDH reaction provides a dynamic view of cellular metabolic status that endpoint metabolite measurements alone cannot offer. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound, a stable isotope tracer, to quantitatively measure PDH flux. By tracing the metabolic fate of the 13C label, we can gain valuable insights into the regulation of central carbon metabolism and the effects of therapeutic interventions.

II. Principle of the Method: Tracing the Fate of 13C from Pyruvate to Downstream Metabolites

The use of this compound relies on the principle of stable isotope tracing.[7] The 13C label on the second carbon of pyruvate is strategically positioned to be retained in acetyl-CoA following the PDH reaction.[8] This allows for the tracking of the labeled carbon as it integrates into various downstream metabolic pathways.

Upon entering the mitochondria, this compound is converted by the PDH complex into [1-13C]acetyl-CoA.[8] This labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate. The 13C label is subsequently incorporated into various TCA cycle intermediates, such as α-ketoglutarate, succinate, fumarate, and malate. A significant portion of the labeled α-ketoglutarate is in equilibrium with the glutamate pool, leading to the formation of [5-13C]glutamate.[9][10]

By measuring the isotopic enrichment of these downstream metabolites, particularly acetyl-CoA and glutamate, using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the rate of PDH flux can be determined.[11][12]

PDH_Flux_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glycolysis Glycolysis Pyruvate_12C Pyruvate (12C) Glycolysis->Pyruvate_12C PDH Pyruvate Dehydrogenase Complex (PDH) Pyruvate_12C->PDH Endogenous Pyruvate_2_13C This compound Pyruvate_2_13C->PDH Enters Mitochondria Acetyl_CoA_13C [1-13C]Acetyl-CoA PDH->Acetyl_CoA_13C TCA_Cycle TCA Cycle Acetyl_CoA_13C->TCA_Cycle Glutamate_13C [5-13C]Glutamate TCA_Cycle->Glutamate_13C via α-ketoglutarate

Figure 1: Metabolic pathway of this compound tracing to measure PDH flux.

III. Materials and Reagents

A. Reagents
  • This compound (≥99% isotopic purity) (e.g., Cambridge Isotope Laboratories, Inc., CLM-1580)[13]

  • Cell culture medium (e.g., DMEM, RPMI-1640) without sodium pyruvate

  • Fetal Bovine Serum (FBS), dialyzed

  • Antibiotics (e.g., Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards for MS analysis (e.g., uniformly 13C-labeled amino acids)

B. Equipment
  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Centrifuge

  • Liquid nitrogen

  • -80°C freezer

  • Lyophilizer (optional)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) or NMR Spectrometer

IV. Experimental Protocol

This protocol provides a general framework for a cell-based assay. It should be optimized for the specific cell line and experimental conditions.

Experimental_Workflow A 1. Cell Seeding & Culture (24-48 hours) B 2. Media Change (Pyruvate-free media) A->B C 3. Isotope Labeling (this compound) B->C D 4. Quenching & Metabolite Extraction (Ice-cold methanol) C->D E 5. Sample Processing (Centrifugation, Supernatant collection) D->E F 6. LC-MS/MS or NMR Analysis E->F G 7. Data Analysis & Flux Calculation F->G

Figure 2: General experimental workflow for measuring PDH flux using this compound.

A. Step 1: Cell Seeding and Culture
  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of the experiment.

  • Culture cells in complete growth medium at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

B. Step 2: Media Change
  • Aspirate the complete growth medium.

  • Wash the cells once with pre-warmed PBS.

  • Add pre-warmed, pyruvate-free culture medium supplemented with dialyzed FBS and any experimental compounds (e.g., drugs, inhibitors).

  • Incubate for a designated period (e.g., 1-2 hours) to allow for cellular adaptation and equilibration.

C. Step 3: Isotope Labeling
  • Prepare a stock solution of this compound in pyruvate-free medium. The final concentration should be similar to physiological pyruvate levels (typically 0.1-1 mM), but may need optimization.

  • Aspirate the medium from the cells and replace it with the this compound containing medium.

  • Incubate for a specific time course. It is recommended to perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the linear range of label incorporation and to ensure isotopic steady state is reached for accurate flux analysis.[14]

D. Step 4: Quenching and Metabolite Extraction
  • To rapidly halt metabolic activity, aspirate the labeling medium and immediately add ice-cold 80% methanol (-80°C). The volume should be sufficient to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

  • Place the culture vessel on dry ice or in a -80°C freezer for 15 minutes to ensure complete quenching.

  • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

E. Step 5: Sample Processing
  • Centrifuge the cell lysate at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

  • The metabolite extract can be stored at -80°C until analysis. For LC-MS analysis, it is often beneficial to dry the extract under a stream of nitrogen or using a lyophilizer and then reconstitute in a suitable solvent.

V. Data Analysis and Interpretation

A. Analytical Measurement

The isotopic enrichment of key metabolites is typically measured by Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS offers high sensitivity and is well-suited for analyzing a wide range of metabolites.[12][15] NMR can provide positional information about the 13C label within a molecule, which can be advantageous for more complex flux analyses.[7]

B. Calculation of Isotopic Enrichment

The mass isotopomer distribution (MID) for each metabolite of interest is determined from the raw analytical data. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).[16] After correcting for the natural abundance of 13C, the fractional enrichment of the 13C label can be calculated.

C. PDH Flux Calculation

A simplified approach to estimate relative PDH flux is to calculate the ratio of the labeled downstream metabolite to the labeled precursor. For example, the ratio of [5-13C]glutamate to total glutamate can be used as a proxy for PDH activity.[10]

For a more quantitative analysis, metabolic flux analysis (MFA) software can be used.[17] These tools utilize mathematical models of metabolic networks to calculate absolute flux values from the measured isotopic labeling patterns.[18]

D. Example Data
ConditionTotal Glutamate (Relative Abundance)[5-13C]Glutamate (Relative Abundance)Fractional Enrichment of GlutamateRelative PDH Flux
Control 100250.251.0
Drug A 95100.1050.42
Drug B 110400.3641.45

Table 1: Example data demonstrating the effect of two different drugs on PDH flux, as measured by the fractional enrichment of glutamate from this compound.

VI. Troubleshooting

Problem Potential Cause Solution
Low 13C enrichment in downstream metabolites Insufficient labeling time or low tracer concentration.Optimize the incubation time and/or increase the concentration of this compound.
Low PDH activity in the chosen cell line.Confirm PDH expression and activity using other methods (e.g., western blot, enzyme activity assay).
High variability between replicates Inconsistent cell numbers or handling during quenching and extraction.Ensure consistent cell seeding density and perform quenching and extraction steps rapidly and uniformly.
Poor peak shape or resolution in LC-MS analysis Suboptimal chromatography conditions or matrix effects.Optimize the LC gradient, column, and sample preparation to minimize matrix effects.
Inaccurate flux calculations The assumption of isotopic steady state is not met.Perform a time-course experiment to ensure that isotopic steady state has been reached.
The metabolic model used for MFA is incomplete or inaccurate.Refine the metabolic model based on known biochemistry and literature data for the specific cell type.

VII. Conclusion

The use of this compound provides a robust and sensitive method for measuring PDH flux in a variety of biological systems. This approach offers valuable insights into the regulation of central carbon metabolism and can be a powerful tool in basic research and drug development. By carefully designing and executing experiments and employing appropriate data analysis strategies, researchers can obtain high-quality, quantitative data on this critical metabolic pathway.

VIII. References

  • Wikipedia. Pyruvate dehydrogenase complex. [Link]

  • Assay Genie. (2023-07-07). Pyruvate dehydrogenase (PDH). [Link]

  • Creative Diagnostics. Pyruvate Dehydrogenase. [Link]

  • Gibson, G. E., & Sheu, K. F. (2002). Pyruvate Dehydrogenase Complex: Metabolic Link to Ischemic Brain Injury and Target of Oxidative Stress. In Oxidative Stress and Brain Ischemia (pp. 143-157). Springer, Boston, MA. [Link]

  • SlidePlayer. PYRUVATE DEHYDROGENASE COMPLEX (PDH-MULTI-ENZYME COMPLEX). [Link]

  • Vo, L. T., & Lee, J. (2023). Role of pyruvate dehydrogenase complex (PDH) in cellular energy metabolism. ResearchGate. [Link]

  • Blazeck, J., & Alper, H. (2013). Comparative 13C Metabolic Flux Analysis of Pyruvate Dehydrogenase Complex-Deficient, l-Valine-Producing Corynebacterium glutamicum. Applied and Environmental Microbiology, 79(1), 235-243. [Link]

  • Jang, C., Hui, S., Lu, W., & Rabinowitz, J. D. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Journal of Clinical Investigation, 128(9), 3773-3782. [Link]

  • Merritt, M. E., Harrison, C., Cudalbu, C., Sherry, A. D., & Malloy, C. R. (2011). Simultaneous investigation of cardiac pyruvate dehydrogenase flux, Krebs cycle metabolism and pH using hyperpolarized [1,2-13C2]pyruvate in vivo. NMR in Biomedicine, 24(2), 133-140. [Link]

  • Lee, J., & Jeon, Y. (2018). Role of the Pyruvate Dehydrogenase Complex in Metabolic Remodeling: A Mini-Review. Journal of Cancer Prevention, 23(3), 113-118. [Link]

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  • Antoniewicz, M. R. (2013). Metabolic Flux Elucidation for Large-Scale Models Using 13C Labeled Isotopes. Current Opinion in Biotechnology, 24(6), 1015-1022. [Link]

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  • Horn, P. J., & Chapman, K. D. (2014). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 4(3), 678-701. [Link]

  • Schroeder, M. A., Atherton, H. J., Heather, L. C., Griffin, J. L., Radda, G. K., Clarke, K., & Tyler, D. J. (2009). Validation of the In Vivo Assessment of Pyruvate Dehydrogenase Activity Using Hyperpolarized 13C-Magnetic Resonance Spectroscopy. PLoS ONE, 4(6), e5821. [Link]

  • Sherry, A. D., & Malloy, C. R. (2008). Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. Proceedings of the National Academy of Sciences, 105(32), 11089-11090. [Link]

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  • Young, J. D. (2014). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 4(4), 1039-1065. [Link]

  • Faubert, B., et al. (2020). In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload. American Journal of Physiology-Heart and Circulatory Physiology, 319(4), H827-H838. [Link]

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  • Liu, X., et al. (2020). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research, 59(15), 6881-6894. [Link]

  • Chen, A. P., et al. (2011). Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. NMR in Biomedicine, 24(6), 673-679. [Link]

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Illuminating Neuro-Metabolic Derangements: Applications of Sodium Pyruvate-2-13C in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Pyruvate at the Crossroads of Brain Energy Metabolism

In the intricate landscape of cerebral bioenergetics, pyruvate stands as a pivotal hub, linking the cytosolic pathway of glycolysis with the mitochondrial tricarboxylic acid (TCA) cycle. The brain's relentless demand for energy makes the efficient utilization of glucose, and subsequently pyruvate, a matter of neuronal life and death.[1] Neurological disorders are frequently characterized by profound disturbances in cellular metabolism, including mitochondrial dysfunction and impaired glucose utilization.[2][3] These metabolic perturbations are not merely epiphenomena but are increasingly recognized as core drivers of neurodegeneration in conditions such as Traumatic Brain Injury (TBI), Alzheimer's disease, and Parkinson's disease.[4][5][6]

To dissect these complex metabolic alterations, researchers require sophisticated tools that can trace the flow of substrates through specific biochemical pathways in real-time. Stable isotope tracing, utilizing molecules like Sodium Pyruvate-2-13C, coupled with advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), has emerged as a powerful strategy to illuminate these pathological metabolic shifts.[7] By replacing a standard carbon-12 atom with its heavier, non-radioactive isotope, carbon-13, at a specific position, we can follow the journey of the pyruvate molecule and its metabolic products, providing a dynamic snapshot of cellular metabolism.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this compound in neurological disorder research. We delve into the underlying principles, provide field-proven insights into experimental design, and offer detailed protocols for in vitro and in vivo studies.

Scientific Foundation: The "Why" Behind 13C-Labeled Pyruvate

The selection of this compound as a metabolic tracer is a deliberate choice rooted in its unique biochemical properties and the information it can unlock. The label at the second carbon position (C2) is strategically placed to trace the entry of pyruvate into the TCA cycle.

Upon entering the mitochondria, pyruvate is decarboxylated by the pyruvate dehydrogenase (PDH) complex to form acetyl-CoA, with the C1 carbon being lost as CO2. The acetyl-CoA, now carrying the 13C label at its methyl carbon, condenses with oxaloacetate to form citrate, thus introducing the label into the TCA cycle.[8] By tracking the incorporation of this 13C label into various TCA cycle intermediates and associated amino acids like glutamate and glutamine, we can quantify the rate of the TCA cycle, a direct measure of mitochondrial oxidative metabolism.[9][10]

Disturbances in the activity of the PDH complex are implicated in several neurological disorders.[11][12][13] Therefore, tracing the metabolic fate of [2-13C]pyruvate provides a direct window into the functionality of this critical enzymatic gatekeeper.

Applications in Neurological Disorder Research

The versatility of this compound allows for its application across a spectrum of neurological disorders, each with its unique metabolic signature.

Traumatic Brain Injury (TBI)

TBI triggers a complex cascade of metabolic disturbances, often characterized by an initial phase of hyperglycolysis followed by a period of depressed metabolism and mitochondrial dysfunction.[4] Studies utilizing hyperpolarized [1-13C]pyruvate have demonstrated altered lactate and bicarbonate production in TBI models, indicating shifts in glycolytic and oxidative metabolism.[7][14][15] The use of [2-13C]pyruvate can further refine these observations by directly probing the flux through the PDH complex and into the TCA cycle, providing a more precise measure of mitochondrial function in the injured brain. Delayed administration of sodium pyruvate has also been shown to improve working memory in experimental TBI models.[12]

Alzheimer's Disease (AD)

A hallmark of AD is cerebral glucose hypometabolism, which can be detected decades before the onset of clinical symptoms. Research suggests that impaired mitochondrial function and reduced PDH activity contribute to this energy deficit.[5] Tracing with this compound in cellular and animal models of AD can elucidate the extent of this mitochondrial impairment and provide a powerful tool for evaluating the efficacy of therapies aimed at restoring metabolic function.

Parkinson's Disease (PD)

Mitochondrial dysfunction, particularly defects in Complex I of the electron transport chain, is a central pathological feature of PD.[6][16][17] This can lead to impaired oxidative phosphorylation and an increased reliance on glycolysis. Studies have shown reduced oxidation of pyruvate in fibroblasts from Parkinson's patients.[18] By using this compound, researchers can directly assess the capacity of neuronal cells to channel pyruvate into the TCA cycle, offering insights into the bioenergetic collapse that contributes to the demise of dopaminergic neurons.

Experimental Workflows: From Bench to Preclinical Models

The application of this compound necessitates a meticulously planned experimental workflow, from the initial cell culture or animal model preparation to the final data analysis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Phase cell_culture Neuronal/Glial Cell Culture labeling Incubation with This compound cell_culture->labeling extraction Metabolite Extraction labeling->extraction nmr NMR Spectroscopy extraction->nmr ms Mass Spectrometry extraction->ms animal_model Animal Model of Neurological Disorder administration Systemic Administration of This compound animal_model->administration tissue_collection Brain Tissue Collection administration->tissue_collection tissue_collection->nmr tissue_collection->ms data_analysis Metabolic Flux Analysis nmr->data_analysis ms->data_analysis

Figure 1: A generalized experimental workflow for utilizing this compound in neurological disorder research, encompassing both in vitro and in vivo approaches followed by analytical investigation.

Detailed Application Notes and Protocols

Protocol 1: In Vitro Metabolic Flux Analysis in Neuronal Cell Culture

This protocol outlines a general procedure for tracing the metabolism of this compound in primary neurons or neuronal cell lines.

1. Cell Culture and Plating:

  • Culture neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells) under standard conditions to the desired confluency in multi-well plates (e.g., 6-well or 12-well plates).

  • Expert Insight: Ensure consistent cell seeding density across all experimental and control wells to minimize variability in metabolic activity.

2. Preparation of Labeling Medium:

  • Prepare a glucose-free culture medium (e.g., DMEM).

  • Supplement the medium with dialyzed fetal bovine serum (if required for the cell type) to minimize the presence of unlabeled pyruvate and other metabolites.

  • Add this compound to a final concentration of 1-10 mM. The optimal concentration should be determined empirically for the specific cell type and experimental question.

  • For control wells, prepare an identical medium with unlabeled sodium pyruvate.

3. Isotopic Labeling:

  • Aspirate the standard culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Add the prepared labeling medium to the cells.

  • Incubate the cells for a defined period (e.g., 1, 4, or 24 hours). A time-course experiment is recommended to determine when isotopic steady-state is reached.

4. Metabolite Extraction:

  • Place the culture plate on ice.

  • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Incubate on ice for 20 minutes with intermittent vortexing.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

  • Trustworthiness Check: Perform a protein assay on the remaining cell pellet to normalize the metabolite data to total protein content.

5. Sample Preparation for Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • The dried extract can then be reconstituted in an appropriate solvent for either NMR or MS analysis.

Protocol 2: In Vivo Administration and Brain Tissue Analysis in a Mouse Model

This protocol provides a framework for in vivo labeling studies in a mouse model of a neurological disorder.

1. Animal Model and Acclimatization:

  • Utilize a relevant mouse model (e.g., TBI, transgenic model of AD or PD) and age-matched wild-type controls.

  • Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment.

2. Preparation of this compound Solution:

  • Dissolve this compound in sterile saline to the desired concentration (e.g., 1-2 g/kg body weight).[19]

  • Ensure the pH of the solution is adjusted to physiological levels (pH 7.4).

3. Administration:

  • Administer the this compound solution via intraperitoneal (i.p.) injection.[4][12]

  • The timing of administration relative to the disease induction or behavioral testing is a critical experimental parameter.

4. Brain Tissue Collection:

  • At a predetermined time point after injection (e.g., 15, 30, or 60 minutes), euthanize the mouse using a method that minimizes post-mortem metabolic changes (e.g., cervical dislocation followed by rapid decapitation or focused microwave irradiation).

  • Immediately dissect the brain and specific brain regions of interest on an ice-cold surface.

  • Flash-freeze the tissue samples in liquid nitrogen.

  • Store the samples at -80°C until metabolite extraction.

5. Metabolite Extraction from Brain Tissue:

  • Homogenize the frozen brain tissue in a pre-chilled solvent mixture (e.g., methanol:chloroform:water).

  • Follow a standard polar metabolite extraction protocol (e.g., Folch extraction).

  • Collect the aqueous phase containing the polar metabolites.

  • Dry the extract and prepare for NMR or MS analysis as described in Protocol 1.

Protocol 3: Analysis of 13C-Labeled Metabolites by NMR Spectroscopy

NMR spectroscopy provides detailed information on the positional enrichment of 13C in metabolites.[20][21][22]

1. Sample Preparation:

  • Reconstitute the dried metabolite extract in a deuterated buffer (e.g., phosphate buffer in D2O) containing a known concentration of an internal standard (e.g., DSS or TSP).

2. NMR Data Acquisition:

  • Acquire 1D and 2D 1H-13C heteronuclear single quantum coherence (HSQC) spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Expert Insight: The use of cryogenically cooled probes can significantly enhance signal-to-noise, which is often a limiting factor in 13C NMR.[23]

3. Data Processing and Analysis:

  • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • Identify and quantify the 13C-labeled metabolites by comparing the spectra to databases (e.g., HMDB, BMRB) and by analyzing the characteristic splitting patterns in the 1H spectra caused by 13C-1H coupling.

  • Calculate the fractional enrichment of 13C in specific carbon positions of key metabolites like glutamate and lactate.

Protocol 4: Analysis of 13C-Labeled Metabolites by Mass Spectrometry

Mass spectrometry offers high sensitivity and is well-suited for measuring mass isotopomer distributions.[24][25]

1. Sample Preparation and Derivatization:

  • Reconstitute the dried metabolite extract in a suitable solvent.

  • For GC-MS analysis, derivatize the metabolites (e.g., using silylation) to increase their volatility.

  • For LC-MS analysis, derivatization may not be necessary.

2. MS Data Acquisition:

  • Analyze the samples using a GC-MS or LC-MS/MS system.

  • Acquire data in full scan mode or using selected ion monitoring (SIM) to enhance sensitivity for specific metabolites.

3. Data Processing and Analysis:

  • Process the raw data to obtain the mass isotopomer distributions (MIDs) for metabolites of interest.

  • Correct the MIDs for the natural abundance of 13C.

  • Utilize software packages (e.g., INCA, VANTED) for metabolic flux analysis, which uses the MIDs and a stoichiometric model of the metabolic network to calculate intracellular fluxes.[21]

Data Presentation and Interpretation

The quantitative data obtained from these experiments can be effectively summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Fractional Enrichment of Key Metabolites in a Neuronal Cell Model of Neurodegeneration

MetaboliteCarbon PositionControl (%)Disease Model (%)p-value
GlutamateC425.3 ± 2.115.8 ± 1.9<0.01
GlutamateC38.1 ± 0.94.2 ± 0.7<0.01
LactateC345.7 ± 3.558.2 ± 4.1<0.05
AspartateC2, C318.9 ± 1.510.5 ± 1.3<0.01

Data are presented as mean ± SEM. Statistical analysis was performed using a Student's t-test.

Interpretation: The hypothetical data in Table 1 suggest that in the disease model, there is a reduced incorporation of the 13C label from pyruvate into TCA cycle-related amino acids (glutamate, aspartate), indicating decreased PDH and/or TCA cycle activity. Conversely, there is an increased labeling of lactate, suggesting a shift towards anaerobic glycolysis.

Visualizing Metabolic Pathways and Fluxes

Graphviz diagrams can be used to illustrate the flow of the 13C label through central carbon metabolism.

Metabolic_Pathway Pyruvate_2_13C Pyruvate-2-13C AcetylCoA_13C Acetyl-CoA-13C Pyruvate_2_13C->AcetylCoA_13C PDH Lactate_2_13C Lactate-2-13C Pyruvate_2_13C->Lactate_2_13C LDH Citrate_13C Citrate-13C AcetylCoA_13C->Citrate_13C alphaKG_13C alpha-Ketoglutarate-13C Citrate_13C->alphaKG_13C TCA Cycle Glutamate_13C Glutamate-13C alphaKG_13C->Glutamate_13C

Figure 2: The metabolic fate of this compound, highlighting its entry into the TCA cycle via pyruvate dehydrogenase (PDH) or its conversion to lactate by lactate dehydrogenase (LDH).

Conclusion: A Powerful Tool for a Complex Problem

This compound, in conjunction with NMR and MS, provides a robust and versatile platform for investigating the intricate metabolic derangements that underlie a wide range of neurological disorders. By enabling the quantitative analysis of key metabolic pathways in real-time, this approach offers invaluable insights into disease pathogenesis and provides a powerful tool for the discovery and evaluation of novel therapeutic strategies aimed at correcting metabolic dysfunction in the brain. The detailed protocols and conceptual framework provided herein are intended to empower researchers to effectively harness this technology in their quest to unravel the complexities of neurological disease.

References

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  • Labelling analysis for ¹³C MFA using NMR spectroscopy. PubMed.
  • 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed.
  • Impaired oxidative decarboxylation of pyruvate in fibroblasts from patients with Parkinson's disease. PubMed.
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  • Visual Workflows for 13C-Metabolic Flux Analysis. ResearchGate. [Link]

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  • Pyruvate Dehydrogenase Deficiency (PDCD): Background, Pathophysiology, Epidemiology. Medscape. [Link]

  • Mice and minipigs with compromised expression of the Alzheimer's disease gene SORL1 show cerebral metabolic disturbances on hyperpolarized [1-13C]pyruv
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Application Notes and Protocols: Tracing De Novo Fatty Acid Synthesis with Sodium Pyruvate-2-13C

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for tracing de novo fatty acid synthesis (dnFAS) using Sodium Pyruvate-2-13C. We delve into the underlying biochemical principles, providing a rationale for the experimental design and the unique advantages of using a C2-labeled pyruvate tracer. This document offers detailed, step-by-step protocols for cell culture labeling, metabolite extraction, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we provide a guide to interpreting the resulting mass isotopologue distribution data to quantify the contribution of pyruvate to the lipogenic acetyl-CoA pool. This application note is designed to be a self-validating system, ensuring scientific integrity and reproducibility in your metabolic flux analysis studies.

Introduction: Unraveling the Dynamics of Fatty Acid Synthesis

De novo fatty acid synthesis is a fundamental metabolic process responsible for the creation of fatty acids from non-lipid precursors. This pathway is not only crucial for energy storage and the generation of structural components of cell membranes but is also increasingly recognized for its role in various pathological states, including cancer and metabolic syndrome. The ability to accurately trace and quantify the flux through this pathway is therefore of paramount importance in both basic research and therapeutic development.

Stable isotope tracing, a powerful technique for elucidating metabolic pathways, allows for the precise tracking of atoms from a labeled substrate as they are incorporated into downstream metabolites.[1] this compound serves as an exceptional tracer for probing dnFAS. Pyruvate occupies a critical metabolic node, linking glycolysis to the tricarboxylic acid (TCA) cycle and, consequently, to the synthesis of fatty acids. By labeling the second carbon (C2) of pyruvate, we can specifically follow its journey into the mitochondrial and cytosolic acetyl-CoA pools, the fundamental building blocks for fatty acid chain elongation.

The primary advantage of using [2-13C]pyruvate over other labeled precursors, such as [1-13C]pyruvate or uniformly labeled glucose, lies in the specific metabolic fate of the C2 carbon. Following the pyruvate dehydrogenase (PDH) reaction, the C1 carbon of pyruvate is lost as CO2, while the C2 and C3 carbons form acetyl-CoA. Thus, [2-13C]pyruvate directly labels the acetyl group of acetyl-CoA, which is then incorporated into growing fatty acid chains. This provides a clearer and more direct measurement of the contribution of pyruvate to dnFAS.[2]

The Biochemical Journey: From Pyruvate-2-13C to Labeled Fatty Acids

Understanding the metabolic pathway is critical to designing and interpreting a tracer experiment. The journey of the 13C label from this compound to a newly synthesized fatty acid involves several key steps and cellular compartments.

  • Cellular Uptake and Conversion to Acetyl-CoA: this compound is readily taken up by cells and transported into the mitochondrial matrix. There, the pyruvate dehydrogenase complex (PDC) catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. In this crucial step, the 13C label at the C2 position of pyruvate becomes the labeled acetyl group of acetyl-CoA ([1-13C]acetyl-CoA).

  • Mitochondrial Metabolism and Export: The newly formed [1-13C]acetyl-CoA can enter the TCA cycle by condensing with oxaloacetate to form citrate. For fatty acid synthesis to occur in the cytosol, this citrate is exported from the mitochondria.

  • Cytosolic Acetyl-CoA Generation: In the cytosol, ATP-citrate lyase (ACLY) cleaves the exported citrate back into oxaloacetate and acetyl-CoA. This reaction regenerates the [1-13C]acetyl-CoA in the cytosol, making it available for lipogenesis.[3]

  • Fatty Acid Elongation: The cytosolic [1-13C]acetyl-CoA serves as the primer for fatty acid synthase (FASN). Subsequent two-carbon units for elongation are provided by malonyl-CoA, which is synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC). As each acetyl-CoA unit is incorporated, the 13C label is integrated into the growing fatty acid chain. This results in a distinct mass isotopologue distribution (MID) in the newly synthesized fatty acids, where the spacing between isotopologues is predominantly M+2, reflecting the incorporation of two-carbon acetyl units.

Below is a Graphviz diagram illustrating the metabolic pathway of this compound to fatty acids.

Fatty_Acid_Synthesis_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Pyruvate_cyto Pyruvate-2-13C AcetylCoA_cyto [1-13C]Acetyl-CoA Pyruvate_mito Pyruvate-2-13C Pyruvate_cyto->Pyruvate_mito Transport MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC FAS Fatty Acid Synthase (FASN) AcetylCoA_cyto->FAS Primer MalonylCoA->FAS FattyAcids 13C-Labeled Fatty Acids FAS->FattyAcids Citrate_cyto Citrate Citrate_cyto->AcetylCoA_cyto ACLY OAA_cyto Oxaloacetate Citrate_cyto->OAA_cyto ACLY AcetylCoA_mito [1-13C]Acetyl-CoA Pyruvate_mito->AcetylCoA_mito PDH TCA_cycle TCA Cycle AcetylCoA_mito->TCA_cycle Citrate_mito Citrate TCA_cycle->Citrate_mito Citrate_mito->Citrate_cyto Transport Data_Analysis_Workflow RawData Raw GC-MS Data (Chromatograms & Spectra) PeakID Peak Identification (e.g., Palmitate-ME) RawData->PeakID MID_Extraction Mass Isotopologue Distribution (MID) Extraction PeakID->MID_Extraction Correction Correction for Natural 13C Abundance MID_Extraction->Correction FC_Calculation Fractional Contribution (FC) Calculation Correction->FC_Calculation Biological_Interpretation Biological Interpretation (Flux Analysis) FC_Calculation->Biological_Interpretation

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Troubleshooting & Optimization

Technical Support Center: Optimizing Signal-to-Noise Ratio in Hyperpolarized Sodium Pyruvate-2-13C Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hyperpolarized (HP) [2-¹³C]pyruvate studies. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you maximize the signal-to-noise ratio (SNR) in your experiments. Achieving a high SNR is paramount for the reliable detection and quantification of metabolic flux, which is the core output of this powerful imaging technique.

This guide is structured to address issues across the entire experimental workflow, from the initial polarization of the agent to the final data acquisition. Each section provides not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions and adapt protocols to your specific research needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that can arise during HP [2-¹³C]pyruvate experiments.

Q1: My overall SNR is consistently low across all metabolites. Where should I start troubleshooting?

A1: Consistently low SNR often points to a systemic issue in the early stages of the workflow. The primary areas to investigate are:

  • Polarization Efficiency: The level of polarization achieved in the solid state is the foundation of your signal.

  • Dissolution and Transfer: Significant polarization is lost during the transition from the solid state at low temperature to the liquid state at a physiological temperature.

  • Coil Performance and Tuning: An improperly tuned or malfunctioning radiofrequency (RF) coil will lead to poor signal reception.

Start by verifying the solid-state polarization levels reported by your polarizer. If these are below expected values, focus on optimizing the DNP process. If polarization is adequate, scrutinize your dissolution and injection procedure for any delays or temperature fluctuations. Finally, always perform phantom scans to confirm your RF coil and MRI system are performing optimally before any in vivo experiment.[1][2]

Q2: I see a strong pyruvate signal, but the signal from my downstream metabolites (e.g., lactate, alanine) is weak or undetectable.

A2: This common issue points towards problems with the biological conversion of pyruvate, the timing of your acquisition, or both. Consider the following:

  • Acquisition Timing: The metabolic conversion of pyruvate is a dynamic process. The optimal time to begin data acquisition varies depending on the organ or tissue being studied.[3] For example, in brain imaging, early lactate signals may originate from blood vessels, necessitating a later acquisition start time for tissue-specific metabolism.[3]

  • Biological Factors: The metabolic rate can be influenced by the physiological state of the subject (e.g., fasting vs. non-fasting) and the specific pathology being investigated.

  • Flip Angle Strategy: The choice of RF pulse flip angles is critical. Higher flip angles provide more signal at a given time point but also consume the hyperpolarized magnetization more rapidly, potentially leaving little for later metabolic conversion.[4] An optimized variable flip angle scheme can help preserve magnetization for observing downstream metabolites.[4]

Q3: How critical is the timing between dissolution, injection, and the start of acquisition?

A3: This timing is absolutely critical and is a major source of signal loss. The hyperpolarized state of ¹³C-pyruvate decays with a T1 relaxation time of approximately 40-80 seconds in the liquid state.[5] Any delay in this sequence directly reduces the available magnetization for your experiment. It is essential to automate and practice the entire process to minimize the time from dissolution to the start of data acquisition.[6]

Q4: Can the composition of my pyruvate sample affect polarization and SNR?

A4: Yes, absolutely. The formulation of the sample for dynamic nuclear polarization (DNP) is a critical factor.

  • Radical Concentration: The concentration of the paramagnetic agent (trityl radical) must be optimized.

  • Glassing Agents: The inclusion of glassing agents like DMSO is necessary for efficient DNP. Interestingly, using ¹³C-enriched DMSO can increase the rate of the DNP process, though it may not increase the maximum polarization of the pyruvate itself.[7]

  • Gadolinium Contrast Agents: The addition of small amounts of gadolinium-based contrast agents (GBCAs) can enhance solid-state polarization.[8] However, it's a trade-off, as they can also decrease the T1 relaxation time in the liquid state. Macrocyclic GBCAs have been shown to provide a good balance of high solid-state polarization enhancement with minimal T1 reduction in the liquid state.[8]

Q5: What are the most important MRI system calibrations to perform before a hyperpolarized experiment?

A5: Due to the low natural abundance of ¹³C, standard ¹H-based calibrations are often insufficient. Key calibrations include:

  • Center Frequency: Accurate determination of the ¹³C resonance frequency is crucial to avoid off-resonance excitation and signal loss.[9] A common method is to reference the ¹H water frequency to calculate the ¹³C frequency.[9][10]

  • Transmit Power (B1) Calibration: This ensures that the RF pulses have the intended flip angles across the region of interest. This is often performed using a phantom.[9][11]

  • Shimming: Good magnetic field homogeneity (B0 shimming) is essential to minimize signal loss and artifacts, especially for spectroscopic imaging techniques.[2]

  • Receiver Gain Calibration: This needs to be carefully set to maximize the dynamic range without causing signal clipping.

Consensus recommendations emphasize the need for standardized phantom-based quality assurance to ensure consistent performance.[2][6]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step guides to address specific, complex problems that can compromise your SNR.

Guide 1: Low Solid-State Polarization

Low polarization at the source is an insurmountable barrier to achieving good SNR. This guide will walk you through optimizing the Dynamic Nuclear Polarization (DNP) process.

Symptoms:

  • The polarization level reported by the polarizer at the end of the build-up period is consistently below the expected range for your system and sample formulation.

  • Final in vivo SNR is globally poor, even with a flawless dissolution and injection process.

Workflow for Troubleshooting Low Polarization:

A troubleshooting workflow for low solid-state polarization.

Detailed Protocol:

  • Verify Sample Formulation:

    • Causality: The efficiency of DNP is highly dependent on the intimate mixing of the [2-¹³C]pyruvate with an electron paramagnetic agent (trityl radical) in a glassy matrix. Incorrect concentrations will lead to suboptimal polarization.[7]

    • Action: Double-check your calculations and preparation procedures for the pyruvate, radical, and any additives like gadolinium-based contrast agents.[8] Ensure accurate measurements and thorough mixing.

  • Optimize Polarizer Parameters:

    • Microwave Frequency and Power: DNP works by transferring polarization from electrons to nuclei via microwave irradiation. The optimal microwave frequency and power must be determined empirically for your specific setup.[12]

    • Protocol: Microwave Calibration:

      • Load a standard pyruvate sample into the polarizer.

      • Perform a microwave frequency sweep, acquiring a solid-state ¹³C NMR signal at each step, to find the frequency that yields the maximum signal.[12]

      • At the optimal frequency, perform a microwave power sweep to find the power level that maximizes the signal without causing excessive sample heating.[12]

    • Sample Position: The sample must be positioned correctly within the microwave cavity for uniform irradiation.

    • Action: Use the polarizer's built-in functions to optimize the sample position, typically by moving the sample vertically while monitoring the solid-state NMR signal.[12]

  • Monitor Polarization Build-Up:

    • Causality: The polarization process follows an exponential build-up curve. Monitoring this allows you to ensure the system is behaving as expected and to determine the optimal polarization time.

    • Action: Track the polarization build-up over time. The time constant of this build-up should be consistent between runs. A significantly longer time constant may indicate a problem with the sample or the polarizer.

Quantitative Data Summary:

ParameterTypical Range/ValueImpact on SNR
Trityl Radical Conc.15 mMCritical for DNP efficiency
Gd-Chelate Conc.0.5 - 2 mMCan boost solid-state polarization[8]
Polarization Level> 20% (system dependent)Directly proportional to SNR
Polarization Buildup T115 - 60 minDetermines required polarization time
Guide 2: Signal Loss During Dissolution and Injection

A high solid-state polarization can be squandered if the transition to an injectable liquid is slow or inefficient.

Symptoms:

  • High solid-state polarization reported by the polarizer, but low signal in phantom or in vivo acquisitions.

  • High variability in SNR between experiments despite consistent polarization levels.

Workflow for Minimizing Dissolution Signal Loss:

A workflow for troubleshooting signal loss during dissolution.

Detailed Protocol:

  • Optimize Dissolution Parameters:

    • Causality: The dissolution process must be extremely rapid to minimize T1 decay in the warm liquid state. The temperature and pressure of the dissolution buffer are key to achieving a fast and complete dissolution of the frozen pyruvate pellet.

    • Action: Follow the manufacturer's recommendations for the dissolution medium temperature and pressure. Ensure the buffer is adequately heated and pressurized before initiating dissolution.

  • Minimize Transfer and Injection Time:

    • Causality: Every second that passes after dissolution results in a loss of hyperpolarization due to T1 relaxation. The "dead time" between the end of dissolution and the start of MR acquisition is a critical parameter to minimize.

    • Action:

      • Physically place the polarizer as close to the MRI scanner as is safely possible.

      • Automate the injection process using a power injector if possible.[6]

      • Practice the entire workflow, from catching the dissolved sample to connecting to the injection line and starting the scan, to make it as fast and reproducible as possible.

  • Quality Control of the Final Product:

    • Causality: The final injected solution must have the correct concentration, volume, temperature, and pH for both efficacy and patient safety.[1] An incorrect pH, for example, can affect enzymatic conversion rates in vivo.

    • Action: Before injection, perform the quality control checks specified by your system and institutional protocols. This typically includes measuring pH, temperature, and pyruvate concentration.[1]

Guide 3: Suboptimal Data Acquisition

Even with a perfectly prepared dose, poor MRI acquisition parameters will result in low SNR and non-quantitative data.

Symptoms:

  • Good signal observed in a simple spectroscopy acquisition, but poor signal or artifacts in imaging sequences.

  • Inconsistent metabolic ratios (e.g., lactate/pyruvate) that do not correlate with the underlying biology.

Workflow for Optimizing Data Acquisition:

A workflow for optimizing MRI data acquisition parameters.

Detailed Protocol:

  • Verify RF Coil Performance:

    • Causality: The RF coil is the "antenna" of the MRI system. Its performance is critical for both transmitting the RF pulses and receiving the weak ¹³C signals. A poorly tuned or mismatched coil will result in significant signal loss.[13][14]

    • Action:

      • Always use a ¹³C-specific or dual-tuned ¹H/¹³C coil.[14]

      • Before the subject enters the scanner, connect the coil and perform tuning and matching according to the manufacturer's instructions.

      • Perform a quality assurance scan on a ¹³C phantom to get a baseline SNR measurement. This helps to distinguish acquisition problems from dose preparation problems.[1][2]

  • System Calibrations:

    • Causality: Accurate frequency and power calibration are essential for on-resonance excitation with the correct flip angle. Off-resonance pulses will lead to severe signal loss.[9]

    • Action: Use a phantom to perform a transmit power calibration.[9] Determine the center frequency accurately, often by referencing the known ¹H water peak.[9][10]

  • Pulse Sequence Optimization:

    • Causality: The hyperpolarized magnetization is a non-renewable resource that is consumed with each RF pulse. The pulse sequence design, particularly the flip angle strategy, must balance the need for signal at each time point with the preservation of magnetization for later time points to observe metabolic conversion.[4][15]

    • Action:

      • Flip Angles: Do not use 90° excitation pulses for dynamic imaging. Use low flip angles (e.g., < 30°) to conserve magnetization.[1] Consider implementing a variable-flip-angle scheme that is optimized for the expected metabolic conversion rate.[4]

      • Acquisition Timing: The delay between injection and the start of acquisition, and the repetition time (TR) between excitations, are critical. These must be optimized based on the tissue of interest and the expected kinetics of pyruvate and its metabolites.[3] For example, a study on rat organs found optimal acquisition start times of 22s for the brain and liver, and 32s for the kidney.[3]

Part 3: References

  • Lee, S. E., et al. (2022). Optimization of Scan Parameters for in vivo Hyperpolarized Carbon-13 Magnetic Resonance Spectroscopic Imaging. Korean Journal of Radiology, 23(5), 557-567. [Link]

  • Friesen-Waldner, L., et al. (2012). Optimisation of dynamic nuclear polarisation of [1-¹³C] pyruvate by addition of gadolinium-based contrast agents. Journal of Magnetic Resonance, 223, 85-89. [Link]

  • Chen, A. P., et al. (2023). Consensus Recommendations for Hyperpolarized [1-¹³C]pyruvate MRI Multi-center Human Studies. Magnetic Resonance in Medicine, 89(5), 1869-1887. [Link]

  • Park, I., et al. (2021). Pilot Study of Hyperpolarized 13C Metabolic Imaging in Pediatric Patients with Diffuse Intrinsic Pontine Glioma and Other CNS Cancers. American Journal of Neuroradiology, 42(1), 168-176. [Link]

  • Gordon, J. W., et al. (2015). Optimizing flip angles for metabolic rate estimation in hyperpolarized carbon-13 MRI. IEEE Transactions on Medical Imaging, 34(11), 2264-2273. [Link]

  • Hövener, J. B., et al. (2018). Performance and reproducibility of ¹³C and ¹⁵N hyperpolarization using a cryogen-free DNP polarizer. Scientific Reports, 8(1), 1-11. [Link]

  • Wissmann, L. (2015). Optimizing reconstruction and acquisition of hyperpolarized 13C cardiac metabolic imaging. ETH Zurich Research Collection. [Link]

  • Chen, A. P., et al. (2023). Consensus Recommendations for Hyperpolarized [1-¹³C]pyruvate MRI Multi-center Human Studies. ResearchGate. [Link]

  • Licht, A. S., et al. (2012). Effect of ¹³C enrichment in the glassing matrix on dynamic nuclear polarization of [1-¹³C]pyruvate. Journal of Magnetic Resonance, 214, 272-276. [Link]

  • Larson, P. E. Z., et al. (2023). Current Methods for Hyperpolarized [1-¹³C]pyruvate MRI Human Studies. Magnetic Resonance in Medicine, 89(5), 1849-1868. [Link]

  • Lee, J., et al. (2024). Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. Cancers, 16(2), 374. [Link]

  • Ardenkjaer-Larsen, J. H., et al. (2012). Hyperpolarized 13C metabolic imaging using dissolution dynamic nuclear polarization. Journal of Magnetic Resonance Imaging, 36(6), 1314-1328. [Link]

  • Bhosale, A. A., & Zhang, X. (2023). Dual-tuned Coaxial-transmission-line RF coils for Hyperpolarized 13C and Deuterium 2H Metabolic MRS Imaging at Ultrahigh Fields. arXiv preprint arXiv:2305.15835. [Link]

  • Giovannetti, G., et al. (2017). Radio Frequency Coils for Hyperpolarized 13 C Magnetic Resonance Experiments with a 3T MR Clinical Scanner: Experience from a Cardiovascular Lab. Applied Magnetic Resonance, 48(10), 1021-1036. [Link]

  • Chen, A. P., et al. (2023). Consensus recommendations for hyperpolarized [1‐ ¹³C]pyruvate MRI multi‐center human studies. Magnetic Resonance in Medicine, 89(5), 1869-1887. [Link]

  • van der Kemp, W. J. M., et al. (2022). RF coil design for accurate parallel imaging on 13C MRSI using 23Na sensitivity profiles. Magnetic Resonance in Medicine, 87(5), 2534-2547. [Link]

  • O'Neill, R., et al. (2022). A reproducible dynamic phantom for sequence testing in hyperpolarised 13 C-magnetic resonance. NMR in Biomedicine, 35(3), e4655. [Link]

  • van der Kemp, W. J. M., et al. (2022). RF coil design for accurate parallel imaging on 13C MRSI using 23Na sensitivity profiles. Magnetic Resonance in Medicine, 87(5), 2534-2547. [Link]

  • Ohliger, M. A., et al. (2021). 55Mn-based fiducial markers for rapid and automated RF coil localization for hyperpolarized 13C MRI. Magnetic Resonance in Medicine, 85(1), 518-530. [Link]

  • Larson, P. E. Z., et al. (2023). Current Methods for Hyperpolarized [1-¹³C]pyruvate MRI Human Studies. ResearchGate. [Link]

  • Larson, P. E. Z., et al. (2023). Current Methods for Hyperpolarized [1-¹³C]pyruvate MRI Human Studies. ResearchGate. [Link]

  • Gallagher, F. A., et al. (2018). Hyperpolarized carbon-13 magnetic resonance spectroscopic imaging: a clinical tool for studying tumour metabolism. The British Journal of Radiology, 91(1090), 20180242. [Link]

  • De Lazzari, E., et al. (2024). MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. Journal of Cardiovascular Development and Disease, 11(5), 143. [Link]

  • Gordon, J. W., et al. (2016). Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients. Magnetic Resonance in Medicine, 75(3), 961-969. [Link]

  • Nelson, S. J., et al. (2013). Metabolic Imaging of Patients with Prostate Cancer Using Hyperpolarized [1-¹³C]Pyruvate. Science Translational Medicine, 5(198), 198ra108. [Link]

  • Wang, Z. J., et al. (2019). Hyperpolarized 13C MRI: State of the Art and Future Directions. Radiology, 291(2), 273-284. [Link]

Sources

Technical Support Center: Hyperpolarized 13C Metabolic Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for hyperpolarized (HP) [1-13C]pyruvate metabolic imaging. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that can lead to poor signal quality in their experiments. Our goal is to provide a logical framework for problem-solving, grounded in the fundamental principles of the technology.

Introduction: The Challenge of the Fleeting Signal

Hyperpolarized 13C MRI is a revolutionary technique for probing real-time metabolic pathways in vivo.[1][2] By increasing the 13C nuclear polarization by over 10,000-fold, we can detect the conversion of [1-13C]pyruvate into downstream metabolites like lactate, alanine, and bicarbonate.[3][4] However, this hyperpolarized state is transient and non-renewable. The signal decays irreversibly with every radiofrequency (RF) pulse and due to T1 relaxation.[5][6] Therefore, maximizing and preserving this signal at every step—from probe preparation to data acquisition—is paramount for a successful experiment.

This guide is structured to follow the experimental workflow, allowing you to systematically identify and address potential sources of signal loss.

Section 1: Pre-Acquisition Troubleshooting: The Hyperpolarized Agent

The quality of the hyperpolarized [1-13C]pyruvate dose is the foundation of your signal. Any deviation from optimal parameters here will inevitably lead to poor in vivo results. A consensus has emerged in the field regarding the critical release criteria that must be met before injection.[7][8][9]

Q: My overall signal (pyruvate and all metabolites) is globally low. Where should I start?

A: Start with the quality control (QC) report for your hyperpolarized pyruvate dose. Before suspecting complex in vivo issues or hardware malfunctions, you must verify that the injected agent met all specifications. Failure to meet these criteria is the most common cause of poor signal.[5][10]

Causality: The entire experiment depends on delivering a highly polarized, physiologically compatible bolus of 13C-pyruvate to the tissue of interest. Low polarization directly translates to a smaller starting magnetization pool. Incorrect concentration, pH, or temperature can alter the physiological response and the metabolic conversion rates, while high levels of residual paramagnetic agents will rapidly destroy the hyperpolarization, quenching the signal before it can be measured.[3][7]

Protocol: Verifying Pyruvate Dose Quality

This protocol outlines the essential QC checks. In most modern systems, like the GE SPINlab, these checks are automated, but it is crucial to understand their significance and verify the output.[3][5]

Step 1: Check Polarization Level. The liquid-state polarization should be measured immediately after dissolution. While there is no universal consensus on a minimum value for all applications, levels below 15-20% are often considered suboptimal and may lead to poor quality data.[11][12]

Step 2: Verify Pyruvate Concentration. The concentration should be within the range specified by your protocol, typically around 250 mM for human studies.[3][11] Deviations can affect both the total amount of available substrate and the safety profile.

Step 3: Confirm Physiological Compatibility.

  • pH: The final pH of the solution must be within a physiological range (e.g., 5.0-9.0) to ensure it is safe for injection and that enzymatic processes are not inhibited.[7][11]

  • Temperature: The temperature should be suitable for injection (e.g., 25–37 °C).[11]

Step 4: Check for Residual Electron Paramagnetic Agent (EPA). The EPA (trityl radical) is essential for the polarization process but must be filtered out before injection.[3] Residual EPA will cause rapid T1 relaxation, destroying the hyperpolarized signal. The concentration should be minimal (e.g., ≤3.0 μM).[7][11]

Step 5: Ensure Correct Volume. The final volume must be sufficient for the planned injection protocol.[7]

Data Presentation: Hyperpolarized [1-13C]Pyruvate Dose Release Criteria

The following table summarizes the commonly accepted release criteria for human studies, which serve as a valuable benchmark for preclinical work as well.

ParameterTypical SpecificationRationale for Rejection
Polarization ≥ 15-20%Insufficient starting signal for imaging.[11]
Pyruvate Concentration 220–280 mMSub-optimal substrate delivery; potential safety concerns.[11]
pH 5.0–9.0Risk of physiological incompatibility and altered enzyme kinetics.[7][11]
Residual EPA ≤ 3.0 µMRapid T1 relaxation will destroy hyperpolarization and reduce signal.[3][7][11]
Temperature 25–37 °CSafety and physiological compatibility.[7][11]
Volume > 38 mL (human)Insufficient dose for planned injection protocol.[11]

Section 2: MRI System & Hardware Troubleshooting

If the pyruvate dose meets all QC specifications, the next logical step is to investigate the MRI hardware, including the RF coils and the main magnetic field homogeneity (B0 shimming).

Q: How can I determine if my 13C RF coil is the source of the problem?

A: RF coil issues can manifest as a complete loss of signal, severe signal drop-off in specific regions, or the introduction of noise and artifacts.[13][14]

Causality: The RF coil is the antenna of the MRI system. It transmits the excitation pulses and receives the faint metabolic signals. A malfunctioning coil—due to a broken cable, a faulty electronic component, or poor connection—will be unable to perform these tasks effectively, leading to catastrophic signal loss.[13][15]

Troubleshooting Steps:

  • Visual Inspection: Check for any visible damage to the coil housing, cables, and connectors. A damaged cable is a very common failure point.[15]

  • Secure Connections: Ensure the coil is properly connected to the scanner interface. A loose connection can lead to intermittent or no signal.

  • Run a Phantom QA Scan: The most definitive test is to use a 13C-enriched phantom. This removes all biological variability and directly tests the performance of the coil and the entire 13C acquisition chain.

Protocol: Basic Phantom Quality Assurance Scan

Objective: To verify the functionality of the 13C RF transmit and receive chain.

Materials:

  • A 13C-enriched phantom (e.g., 1M [1-13C]urea or thermally polarized [1-13C]pyruvate).

  • The 13C RF coil to be tested.

Procedure:

  • Place the 13C phantom inside the RF coil, ensuring it is in the coil's sensitive region.

  • Position the coil and phantom in the isocenter of the MRI scanner.

  • Secure all coil connections to the scanner.

  • Using the scanner's service or research interface, perform a simple, non-localized spectroscopy acquisition. You do not need a hyperpolarized signal for this; a thermally polarized signal from a concentrated phantom is sufficient to confirm coil functionality.

  • Acquire a spectrum with a large number of averages (e.g., 128 or 256) to achieve a detectable signal-to-noise ratio (SNR).

  • Expected Outcome: You should observe a clear 13C peak at the appropriate chemical shift. If no signal is detected despite sufficient averaging, and the scanner reports no errors with the RF chain, the coil itself is likely faulty.

Q: My images look blurry or the spectral peaks are broad. Could this be a shimming issue?

A: Yes, poor B0 magnetic field homogeneity (shimming) is a primary cause of signal loss, particularly for spectroscopic imaging techniques.[16][17]

Causality: Hyperpolarized 13C imaging relies on resolving small frequency differences between metabolites (e.g., pyruvate and lactate). An inhomogeneous B0 field causes spins in different locations to precess at slightly different frequencies. This frequency spread within a single voxel leads to destructive interference, causing the signal to decay faster (poor T2*) and broadening the spectral lines. Broad lines are difficult to distinguish from noise and can overlap, making quantification impossible.[18][19]

Solution:

  • Always Perform High-Quality Shimming: Use the scanner's automated shimming routines over the specific volume of interest before each experiment. These routines typically use the strong proton (1H) signal to map and correct for B0 inhomogeneities.[7][16]

  • Targeted Shim Volume: Ensure your shim box is tightly drawn around the anatomical region you intend to image. Shimming a larger volume than necessary can compromise the homogeneity within your specific target.

  • Avoid Air-Tissue Interfaces: Regions near sinuses or the lungs are notoriously difficult to shim due to large magnetic susceptibility differences.[18] Be aware that signal quality may be intrinsically lower in these areas.

Section 3: Acquisition & Post-Injection Troubleshooting

Even with a perfect dose and a well-calibrated scanner, sub-optimal acquisition parameters can waste the hyperpolarized signal.

Q: My pyruvate signal is strong, but my downstream metabolite signals (e.g., lactate, bicarbonate) are very weak or absent.

A: This is a classic and complex problem that can stem from physiological, technical, or timing-related issues.

G start Weak Metabolite Signal (e.g., Lactate) qc_check Was Pyruvate Dose QC Passed? start->qc_check phys_check Is Low Conversion Expected? qc_check->phys_check Yes fix_qc Address Dose Preparation (See Section 1) qc_check->fix_qc No timing_check Is Acquisition Timing Optimal? phys_check->timing_check No healthy_tissue Result May Be Correct (e.g., healthy tissue, effective therapy) phys_check->healthy_tissue Yes fa_check Are Flip Angles Correct? timing_check->fa_check Yes adjust_delay Adjust Post-Injection Delay (e.g., 2s vs 5s) timing_check->adjust_delay No adjust_fa Optimize Flip Angles (e.g., lower pyruvate FA, higher lactate FA) fa_check->adjust_fa No

Detailed Breakdown:

  • Physiological Plausibility: Is low metabolic conversion expected?

    • Causality: The conversion of pyruvate to lactate is catalyzed by the enzyme lactate dehydrogenase (LDH). In many aggressive cancers, this pathway is highly upregulated (the "Warburg effect"), leading to a strong lactate signal.[3][20] Conversely, in healthy tissue or in tumors responding well to therapy, lactate production may be low, and the weak signal you are observing could be the correct biological result.[1][21]

  • Acquisition Timing: Are you capturing the metabolic peak?

    • Causality: The injected [1-13C]pyruvate must travel through the vasculature, be taken up by the cells, and then be metabolized. This process takes time. If you start your acquisition too early, you may only see the pyruvate bolus arriving. If you start too late, the transient lactate signal may have already peaked and decayed.

    • Solution: The optimal post-injection delay is critical and can vary by organ. For example, capturing the early arrival of pyruvate in the brain may require a very short delay (e.g., 2 seconds), while other applications might use longer delays.[11] It is essential to either use a validated delay for your application or perform pilot experiments to determine the peak metabolic window.

  • RF Flip Angles: Are you using your magnetization wisely?

    • Causality: Every RF pulse consumes a fraction of the available hyperpolarized magnetization. A large flip angle on the abundant pyruvate signal will deplete it quickly, leaving less magnetization available to be converted into and detected as lactate.[5]

    • Solution: Use a variable flip angle scheme. This involves applying a small flip angle (e.g., 20°) to the pyruvate resonance and a larger flip angle (e.g., 30°) to the less abundant lactate and bicarbonate resonances.[11] This strategy "conserves" the pyruvate signal, allowing it to be converted to lactate over a longer period, while using larger pulses to maximize the signal from the metabolites themselves.[22]

Section 4: Data Analysis & Interpretation

After a successful acquisition, issues can still arise during data processing and interpretation.

Q: My final metabolite maps are very noisy. How can I improve the SNR?

A: While post-processing can help, the most significant SNR improvements come from choices made during acquisition planning.

Causality: SNR is a fundamental trade-off against spatial and temporal resolution. The hyperpolarized signal is finite, and dividing it among many small voxels or many rapid time points will naturally result in lower SNR per voxel/timepoint.

Solutions:

  • Coarser Spatial Resolution: If your application can tolerate it, increasing the voxel size (e.g., from 2mm to 4mm isotropic) will substantially increase the SNR per voxel.[20]

  • Longer Temporal Resolution: Acquiring fewer time points (e.g., a 3s temporal resolution instead of 1s) allows for more signal to accumulate between measurements.[20]

  • Kinetic Modeling: Instead of analyzing single time points, kinetic models that use the entire dynamic data series can provide more robust estimates of metabolic conversion rates (e.g., kPL), which can be more reliable than noisy metabolite ratios at a single time point.[1][3]

Q: My lactate-to-pyruvate (L/P) ratio is highly variable between experiments. What could be the cause?

A: The L/P ratio is a common metric but can be sensitive to several experimental variables. Inconsistent ratios often point to a lack of standardization in the acquisition protocol.

Causality: The L/P ratio is a snapshot of the relative concentrations of two dynamic species. If the timing of that snapshot relative to the bolus arrival and metabolic peak is not consistent, the ratio will be highly variable.

Solutions for Robust Quantification:

  • Standardize Timing: Use a consistent post-injection delay and acquisition window for all subjects in a study.

  • Use Area-Under-the-Curve (AUC) Ratios: Instead of a ratio at a single time point, calculating the ratio of the total AUC for lactate to the total AUC for pyruvate is a more robust metric that integrates the signal over the entire acquisition and is less sensitive to minor timing variations.[8]

  • Consider Biological Factors: Be aware that the L/P ratio can be influenced by factors other than the pathology of interest, such as diet, fasting state, and acute illness, which can affect baseline metabolism.[23][24]

G Pyruvate [1-13C]Pyruvate (Injected) Lactate [1-13C]Lactate Pyruvate->Lactate LDH Alanine [1-13C]Alanine Pyruvate->Alanine ALT AcetylCoA [1-13C]Acetyl-CoA Pyruvate->AcetylCoA PDH Bicarb [13C]Bicarbonate AcetylCoA->Bicarb TCA Cycle

Frequently Asked Questions (FAQs)

  • Q1: Can I perform a second injection in the same session?

    • A: Yes, this is often done to assess reproducibility or test a therapeutic intervention. A waiting period of at least 15 minutes is typically recommended to minimize the effects of residual metabolism from the first dose.[11]

  • Q2: Why is my signal low in the brain?

    • A: Brain studies can be challenging due to the need for the pyruvate to cross the blood-brain barrier. Furthermore, areas near the skull and sinuses are prone to B0 inhomogeneity, which can degrade signal quality.[1][11] Advanced, brain-specific shimming and acquisition protocols are often required.

  • Q3: What is the difference between using [1-13C]pyruvate and [2-13C]pyruvate?

    • A: The position of the 13C label determines which metabolic pathways can be tracked. With [1-13C]pyruvate, the label is lost as 13CO2 when pyruvate enters the TCA cycle via pyruvate dehydrogenase (PDH). With [2-13C]pyruvate, the label is retained on acetyl-CoA, allowing for the detection of downstream TCA cycle metabolites like [5-13C]glutamate, providing a different window into cellular metabolism.[21]

References

  • Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. (2023). Journal of Magnetic Resonance Imaging. [Link]

  • Metabolic analysis of 13C-labeled pyruvate for noninvasive assessment of mitochondrial function. (2010). Annals of the New York Academy of Sciences. [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. (2015). Experimental & Molecular Medicine. [Link]

  • Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. (2024). Cancers. [Link]

  • Consensus Recommendations for Hyperpolarized [1-13C]pyruvate MRI Multi-center Human Studies. (2023). Magnetic Resonance in Medicine. [Link]

  • Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients. (2018). Magnetic Resonance in Medicine. [Link]

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  • Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. (2023). ResearchGate. [Link]

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  • Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. (2023). Journal of Magnetic Resonance Imaging. [Link]

  • Consensus recommendations for hyperpolarized [1->13>C]pyruvate MRI multi-center human studies. (2025). Magnetic Resonance in Medicine. [Link]

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common experimental artifacts with Sodium pyruvate-2-13C and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium Pyruvate-2-13C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of using this powerful isotopic tracer.

Introduction: The Power and Pitfalls of this compound

This compound is a crucial tool for dissecting cellular metabolism. The strategic placement of the heavy carbon isotope on the second carbon (the carbonyl carbon) allows for the tracing of pyruvate's entry into the tricarboxylic acid (TCA) cycle via pyruvate dehydrogenase (PDH). Unlike [1-13C]pyruvate, where the label is lost as 13CO2 during the PDH reaction, the label from [2-13C]pyruvate is incorporated into acetyl-CoA and can be followed into citrate, glutamate, and other TCA cycle intermediates.[1][2][3] This makes it an invaluable tracer for studying mitochondrial function and cellular energetics.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the handling, stability, and use of this compound.

Question 1: How should I prepare and store my this compound solutions to minimize degradation?

Answer: Proper preparation and storage are critical to prevent the degradation of pyruvate, which can introduce artifacts into your experiments.

  • Storage of Solid Compound: The solid form of this compound should be stored refrigerated at 2-8°C and protected from light.[4][5]

  • Solution Preparation: Dissolve the solid in your desired buffer or cell culture medium immediately before use. Pyruvate is soluble in water, yielding a clear, colorless solution.[6]

  • Solution Stability: Pyruvic acid in solution can polymerize and decompose upon standing.[6] While sterile-filtered solutions can be stable for up to 24 months at 2-8°C, it is best practice to use freshly prepared solutions for your experiments to avoid the accumulation of degradation products.[6]

  • pH Considerations: Be mindful of the pH of your final solution, as it can influence the stability of pyruvate.

ParameterRecommendationRationale
Storage (Solid) 2-8°C, protected from lightTo prevent degradation and polymerization.
Solution Prep Prepare fresh before each experimentTo minimize the formation of degradation products.
Solvent Cell culture grade water or desired bufferEnsure compatibility with your experimental system.
Sterilization Sterile filter if necessary for cell cultureTo prevent microbial contamination.

Question 2: What are the expected downstream metabolites of [2-13C]pyruvate, and where should I expect to see the 13C label?

Answer: Understanding the metabolic fate of the 2-13C label is key to designing your experiment and interpreting your data.

  • Pyruvate Dehydrogenase (PDH) Pathway: [2-13C]pyruvate is decarboxylated by PDH to form [1-13C]acetyl-CoA.[7]

  • TCA Cycle Entry: [1-13C]acetyl-CoA condenses with oxaloacetate to form [1-13C]citrate.

  • Glutamate Labeling: After several turns of the TCA cycle, the label will be incorporated into various positions of TCA cycle intermediates. A key and often measured downstream metabolite is glutamate. The 13C label from [1-13C]acetyl-CoA will primarily appear in the C5 position of glutamate.[1][3]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you may encounter.

Issue 1: Unexpected Peaks in my 13C NMR Spectrum

The appearance of unexpected peaks in your 13C NMR spectrum can be perplexing. Here’s a breakdown of potential causes and how to troubleshoot them.

Potential Cause 1: Pyruvate Degradation and Dimerization

Pyruvate can undergo dimerization to form parapyruvic acid, which can exist in several isomeric forms.[8] This and other degradation products will appear as unexpected peaks in your NMR spectrum.

  • Identification: These peaks may appear close to the pyruvate signal.[8]

  • Solution:

    • Use Fresh Solutions: Always prepare your this compound solutions immediately before your experiment.

    • Optimize Storage: If you must store solutions, do so at 2-8°C for a limited time.

    • Run a Standard: Analyze a fresh solution of this compound by NMR to identify the characteristic chemical shifts of any minor impurities or degradation products.

Potential Cause 2: Pyruvate Hydrate

In aqueous solutions, pyruvate exists in equilibrium with its hydrate form.[9] This is not a degradation product but a distinct chemical species that will have its own resonance in the 13C NMR spectrum.

  • Identification: The pyruvate hydrate peak will be a separate, identifiable signal from the pyruvate peak.[10]

  • Solution: This is a normal occurrence and should be accounted for in your analysis. The equilibrium between pyruvate and its hydrate is pH and temperature-dependent.

Potential Cause 3: Contaminants in the Starting Material

While commercially available this compound is generally of high purity, trace impurities from the synthesis process can sometimes be present.[11]

  • Identification: These may appear as small, sharp peaks in your spectrum.

  • Solution:

    • Check the Certificate of Analysis (CoA): The CoA from the supplier should provide information on the purity of the compound.

    • Run a High-Resolution NMR: A high-resolution 1D 13C NMR of the starting material can help identify any minor contaminants.

Issue 2: Inaccurate or Unexpected Isotopic Labeling Patterns in Metabolites (Isotopic Scrambling)

Isotopic scrambling occurs when the 13C label appears in positions other than those predicted by the primary metabolic pathway. This can lead to significant errors in metabolic flux analysis.[10]

Potential Cause 1: Reversible Reactions

Many enzymatic reactions in central carbon metabolism are reversible. This can lead to the redistribution of the 13C label. For example, the reversibility of aconitase in the TCA cycle can lead to scrambling of the label in citrate.

Potential Cause 2: Futile Cycles and Interconnected Pathways

Metabolic pathways are highly interconnected. The label from [2-13C]pyruvate can enter other pathways, leading to unexpected labeling patterns. For instance, pyruvate can be carboxylated to oxaloacetate, which can then enter gluconeogenesis or other biosynthetic pathways.[12]

Potential Cause 3: Isotopic Scrambling in the TCA Cycle

A well-known point of isotopic scrambling in the TCA cycle is at the level of succinate and fumarate. Because these molecules are symmetrical, the label can be distributed between C1 and C4, and C2 and C3 of the subsequent oxaloacetate.[13][14] This will affect the labeling pattern of downstream metabolites like malate and aspartate.

Solutions to Mitigate and Account for Isotopic Scrambling:

  • Dynamic Labeling Experiments: Instead of a single endpoint measurement, collect samples at multiple time points to track the propagation of the label through the metabolic network. This can help to distinguish between direct labeling and scrambling.

  • Use of Multiple Tracers: In parallel experiments, use different isotopologues of a substrate (e.g., [1-13C]glucose and [U-13C]glucose) to provide more constraints on your metabolic model.

  • Comprehensive Metabolic Models: Your metabolic model for flux analysis should include known reversible reactions and interconnected pathways to accurately account for potential scrambling.

Issue 3: Artifacts in Hyperpolarized 13C MRI/MRS Experiments

Hyperpolarization dramatically increases the signal-to-noise ratio of 13C NMR, but it also introduces unique potential artifacts.

Potential Cause 1: Chemical Shift Displacement

The large spectral dispersion of 13C resonances can lead to chemical shift displacement artifacts, especially in slice-selective acquisitions.[2]

  • Solution: Employ specialized pulse sequences designed to minimize these artifacts, such as spectrally selective excitation of limited frequency bands.[2]

Potential Cause 2: Temperature-Dependent Chemical Shifts

The chemical shifts of pyruvate and its metabolic product lactate are dependent on temperature.[4]

  • Solution: Maintain a constant and known temperature during your experiments. This is especially critical for in vivo studies where temperature gradients can exist.

Part 3: Experimental Protocols and Data Interpretation

This section provides a detailed protocol for a typical cell culture labeling experiment and a guide to interpreting the resulting data.

Protocol: 13C Labeling of Cultured Cells with this compound
  • Cell Culture: Grow cells to the desired confluency in their standard growth medium.

  • Medium Exchange:

    • Aspirate the standard growth medium.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add pre-warmed experimental medium containing a known concentration of this compound and other necessary nutrients.

  • Incubation: Incubate the cells for the desired labeling period. This can range from minutes to hours, depending on the metabolic pathways of interest.

  • Metabolic Quenching and Metabolite Extraction:

    • Aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol to quench all enzymatic activity.

    • Scrape the cells in the cold methanol and transfer to a microcentrifuge tube.

    • Centrifuge at high speed in a refrigerated centrifuge to pellet cell debris.

    • Transfer the supernatant (containing the extracted metabolites) to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Sample Analysis: Resuspend the dried metabolites in a suitable solvent for NMR or MS analysis.

Data Interpretation Workflow

cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Metabolic Modeling cluster_3 Biological Interpretation A 13C NMR or MS Data Acquisition B Peak Identification and Integration A->B Raw Data C Correction for Natural 13C Abundance B->C Peak List D Mass Isotopomer Distribution (MID) Analysis C->D Corrected MIDs E Metabolic Flux Analysis (MFA) D->E Input for MFA F Pathway Activity and Flux Maps E->F Calculated Fluxes

Caption: Workflow for 13C data analysis.

Conclusion

References

  • Chung, B. T., et al. (2019). First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism. Journal of Magnetic Resonance, 309, 106617. [Link]

  • Wiesinger, F., et al. (2013). Dynamic metabolic imaging of hyperpolarized [2-(13) C]pyruvate using spiral chemical shift imaging with alternating spectral band excitation. Magnetic Resonance in Medicine, 70(5), 1337-1345. [Link]

  • Rodríguez-Rodríguez, P., et al. (2018). 13C-Pyruvate labeling pattern from [2-13C]glucose by recycling PPP underestimates PPP contribution to glucose metabolism. Frontiers in Neuroscience, 12, 92. [Link]

  • Miloushev, V. Z., et al. (2018). ¹³C-NMR spectra of hyperpolarized [1-¹³C]pyruvate from two different commercial sources show markedly different impurity profiles. Magnetic Resonance in Medicine, 80(3), 889-896. [Link]

  • Merritt, M. E., et al. (2007). Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. Proceedings of the National Academy of Sciences, 104(50), 19773-19777. [Link]

  • Larson, P. E., et al. (2018). Temperature dependent chemical shifts of pyruvate and lactate enable in vivo hyperpolarized 13C MRSI thermometry. Scientific Reports, 8(1), 1-11. [Link]

  • Marco-Rius, I., et al. (2018). Comparative evaluation of hyperpolarized [13C]pyruvate and [13C]lactate for imaging neuronal and glioma metabolism. NeuroImage, 166, 12-20. [Link]

  • Chung, B. T., et al. (2019). First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism. Journal of Magnetic Resonance, 309, 106617. [Link]

  • Hui, S., et al. (2017). A roadmap for interpreting 13C metabolite labeling patterns from cells. Cell Metabolism, 25(4), 770-781. [Link]

  • Chen, H. Y., et al. (2023). Hyperpolarized [2–13C]pyruvate MR molecular imaging with whole brain coverage. NeuroImage, 280, 120350. [Link]

  • Golman, K., et al. (2003). Real-time metabolic imaging. Proceedings of the National Academy of Sciences, 100(18), 10435-10439. [Link]

  • Dodd, M. S., et al. (2017). Hyperpolarized 13C magnetic resonance reveals early- and late-onset changes to in vivo pyruvate metabolism in the failing heart. European Heart Journal, 38(34), 2648-2657. [Link]

  • Schmidt, A., et al. (2021). Signal-enhanced real-time magnetic resonance of enzymatic reactions at millitesla fields. Chemical Science, 12(1), 314-319. [Link]

  • Sellers, K., et al. (2015). 13C labeling patterns in products of glycolysis, PPP and mitochondrial Krebs cycle with [U-13C]-Glc as tracer. ResearchGate. [Link]

  • Faubert, B., et al. (2018). Artefactual formation of pyruvate from in-source conversion of lactate. bioRxiv. [Link]

  • Mamedov, I. Z., et al. (2021). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research, 60(31), 11417-11433. [Link]

  • Chen, H. Y., et al. (2023). Hyperpolarized [2-13C]pyruvate MR molecular imaging with whole brain coverage. NeuroImage, 280, 120350. [Link]

  • Moyer, M., et al. (2022). Hyperpolarized [1- 13 C]pyruvate magnetic resonance spectroscopic imaging identifies elevated lactate in epileptic tissue. Brain Communications, 4(5), fcac227. [Link]

  • LibreTexts. (2021). 7.8: Fate of Pyruvate. Chemistry LibreTexts. [Link]

  • Lumen Learning. Pyruvate Oxidation. Biology for Majors I. [Link]

  • Chung, B. T., et al. (2019). First Hyperpolarized [2-13C]Pyruvate MR Studies of Human Brain Metabolism. ISMRM 27th Annual Meeting & Exhibition. [Link]

  • Park, I., et al. (2012). Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. Magnetic Resonance in Medicine, 68(5), 1367-1372. [Link]

  • Nelson, S. J., et al. (2013). Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients. Science Translational Medicine, 5(198), 198ra108. [Link]

  • Li, Y., et al. (2013). The Production of Pyruvate in Biological Technology: A Critical Review. Critical Reviews in Biotechnology, 33(2), 167-181. [Link]

  • O'Donnell-Tormey, J., et al. (1987). The importance of sodium pyruvate in assessing damage produced by hydrogen peroxide. Cancer Research, 47(21), 5614-5617. [Link]

  • Schroeder, M. A., et al. (2009). Production of hyperpolarized 13CO2 from [1-13C]pyruvate in perfused liver does reflect total anaplerosis but is not a unique measure of flux through pyruvate carboxylase. Metabolomics, 5(4), 438-450. [Link]

  • Torres, A. M., & Price, W. S. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21441. [Link]

  • Gray, L. R., et al. (2014). The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1846(2), 271-285. [Link]

  • Torres, A. M., & Price, W. S. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21441. [Link]

  • Brahms, A., et al. (2021). Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruvate. Chemistry-A European Journal, 27(1), 314-319. [Link]

  • Alkorta, I., et al. (2004). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. Current Organic Chemistry, 8(15), 1439-1457. [Link]

  • Chuang, J. H., et al. (2006). Interference and Blood Sample Preparation for a Pyruvate Enzymatic Assay. Journal of the Formosan Medical Association, 105(1), 43-48. [Link]

  • Chuang, J. H., et al. (2006). Interference and blood sample preparation for a pyruvate enzymatic assay. Journal of the Formosan Medical Association, 105(1), 43-48. [Link]

  • Reddit. (2022). Tautomerization effect on NMR spectrum. r/OrganicChemistry. [Link]

  • Ozawa, T., et al. (2022). Tissue derivatization for visualizing lactate and pyruvate in mouse testis tissues using matrix-assisted laser desorption/ionization-mass spectrometry imaging. Analytical and Bioanalytical Chemistry, 414(26), 7545-7553. [Link]

  • Vinaixa, M., et al. (2021). Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples. International Journal of Molecular Sciences, 22(9), 4752. [Link]

  • Claramunt, R. M., et al. (2005). The Use of NMR Spectroscopy to Study Tautomerism. Annual Reports on NMR Spectroscopy, 55, 1-134. [Link]

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Technical Support Center: Maximizing the Stability of Hyperpolarized Sodium Pyruvate-2-13C

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hyperpolarized Sodium Pyruvate-2-13C. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments utilizing this powerful metabolic imaging agent. The stability of the hyperpolarized state is paramount for successful and reproducible results. This guide offers field-proven insights and scientifically grounded protocols to help you navigate the complexities of working with hyperpolarized this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of hyperpolarized this compound.

Q1: What is the primary factor limiting the stability of hyperpolarized this compound?

The primary limiting factor is the spin-lattice relaxation time (T1) of the 13C nucleus.[1][2] Hyperpolarization is a non-equilibrium state, and the enhanced nuclear magnetization decays back to thermal equilibrium with a time constant of T1. For [1-13C]pyruvate, the T1 is approximately 65 seconds in aqueous solution at 4.7 T, and similar values are expected for the 2-13C isotopomer.[2] Therefore, all experimental procedures, from dissolution to injection and imaging, must be performed as rapidly as possible.[3]

Q2: How do paramagnetic impurities affect the stability of my hyperpolarized pyruvate sample?

Paramagnetic impurities, such as residual electron paramagnetic agents (EPAs) from the dynamic nuclear polarization (DNP) process or trace metal ions, can significantly shorten the T1 relaxation time.[4] These impurities act as relaxation sinks, accelerating the decay of the hyperpolarized state. It is crucial to have an efficient filtration step after dissolution to remove the EPA.[5]

Q3: What is the optimal pH for a hyperpolarized this compound solution?

The final dissolved pyruvate solution should be neutralized to a physiological pH, typically between 7.3 and 8.0.[3][6] The T2 relaxation time of [1-13C]pyruvate is highly pH-dependent, especially in the range of 6.5–7.5.[4] While this is for the 1-13C isotopomer, similar pH sensitivity can be expected for this compound. Deviations from this range can impact the stability and the in vivo metabolic conversions.

Q4: Can I store the hyperpolarized this compound solution?

No, the hyperpolarized state is transient and decays rapidly. The solution must be used immediately after dissolution and quality control checks.[3] The entire process from dissolution to data acquisition should ideally be completed within a few multiples of the T1 relaxation time.

Q5: What are typical polarization levels I should expect for this compound?

Liquid-state polarization levels for [2-13C]pyruvate are typically reported to be in the range of 15% to over 30%, depending on the specific DNP polarizer, formulation, and polarization time.[6][7] For instance, one study reported liquid-state polarization of 28.2 ± 6.8%.[5]

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and use of hyperpolarized this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Polarization Level Post-Dissolution 1. Incomplete Polarization: The solid-state polarization time may have been insufficient. A longer polarization time (typically >90 minutes) is needed to reach near-maximum polarization.[8] 2. Inefficient Dissolution: A cold or incomplete dissolution can lead to a lower concentration of hyperpolarized pyruvate in the final solution. Ensure the dissolution medium is sufficiently heated and the dissolution process is rapid and complete. 3. Relaxation During Dissolution/Transfer: Delays or exposure to high magnetic fields during the transfer from the polarizer to the final formulation can cause significant polarization loss. The transfer process should be swift and occur in a low magnetic field environment.[1]
Rapid Signal Decay (Shorter than expected T1) 1. Paramagnetic Contamination: Residual EPA or other paramagnetic impurities are a common cause of shortened T1.[4] Verify the integrity and efficiency of your filtration system. Consider using a secondary purification step if necessary. 2. Incorrect pH: The final solution pH is outside the optimal range of 7.3-8.0.[3][6] Re-calibrate your pH meter and verify the concentration and volume of your neutralization buffer. 3. High Temperature: While a warm solution is necessary for dissolution, maintaining the final formulation at a controlled temperature (e.g., 30-37°C) is important.[3][9] Excessively high temperatures can accelerate relaxation.
Inconsistent Metabolic Conversion (e.g., lactate-to-pyruvate ratio) 1. Variable Pyruvate Concentration: Inaccurate final concentration of the injected pyruvate will directly affect the amount of substrate available for enzymatic conversion. Precisely measure the volume of the dissolution medium and ensure complete dissolution. 2. pH Fluctuation: The activity of enzymes like lactate dehydrogenase (LDH) is pH-sensitive. Inconsistent pH of the injected bolus can lead to variability in metabolic rates.[4] 3. Timing of Injection and Acquisition: Delays between injection and the start of data acquisition can lead to significant decay of the hyperpolarized pyruvate signal, affecting the calculated conversion ratios. Standardize this timing across all experiments.[3]
Presence of Impurity Peaks in the Spectrum 1. Pyruvic Acid Degradation: Pyruvic acid can form dimers and other byproducts like para-pyruvate and zymonic acid, especially during storage or preparation.[10] These impurities can also become hyperpolarized and appear in the spectrum. 2. Source of Pyruvic Acid: The purity of the initial [2-13C]pyruvic acid can vary between suppliers.[10] It is advisable to obtain a certificate of analysis and perform quality control on new batches.
Experimental Workflow for Preparation and Quality Control

The following diagram illustrates a typical workflow for the preparation of hyperpolarized this compound for in vivo experiments. Adherence to this workflow is critical for maximizing stability and ensuring reproducible results.

HyperpolarizedPyruvateWorkflow cluster_Polarization Polarization cluster_Dissolution Dissolution & Neutralization cluster_QC Quality Control cluster_Injection Injection PyruvicAcid [2-13C]Pyruvic Acid + EPA Polarizer DNP Polarizer (e.g., 5T, 0.8K) PyruvicAcid->Polarizer > 2 hours Dissolution Rapid Dissolution (Superheated Water) Polarizer->Dissolution < 10s Filtration EPA Filtration Dissolution->Filtration Neutralization Neutralization (TRIS-buffered NaOH) Filtration->Neutralization QC_Module Integrated QC Module Neutralization->QC_Module Check_pH pH (7.3-8.0) QC_Module->Check_pH Check_Conc Pyruvate Conc. QC_Module->Check_Conc Check_Pol Polarization Level QC_Module->Check_Pol Check_Temp Temperature QC_Module->Check_Temp Injection IV Injection QC_Module->Injection < 60s from dissolution

Caption: Workflow for hyperpolarized this compound preparation.

Detailed Protocol: Preparation of Sterile Hyperpolarized [2-13C]Pyruvate for In Vivo Studies

This protocol is a synthesis of methodologies reported in the literature for preparing a sterile dose of hyperpolarized [2-13C]pyruvate suitable for injection.[5][6]

Materials:

  • [2-13C] Pyruvic acid (GMP grade)

  • Electron Paramagnetic Agent (EPA), e.g., AH111501 or OX063 trityl radical

  • Superheated, sterile water for injection

  • TRIS-buffered Sodium Hydroxide (NaOH) solution for neutralization

  • Sterile filtration unit (0.2 µm)

  • DNP Polarizer (e.g., SPINlab or Hypersense)

  • Integrated Quality Control (QC) module or separate calibrated instruments for measuring pH, concentration, polarization, and temperature.

Procedure:

  • Sample Preparation:

    • In a sterile environment, prepare a sample containing approximately 1.47 g of [2-13C] pyruvic acid and 15 mM of the chosen EPA.[5]

    • Aseptically transfer the sample to the polarizer.

  • Hyperpolarization:

    • Polarize the sample for a minimum of two hours in a DNP polarizer (e.g., at 5T and 0.8 K).[5] Polarization build-up can take approximately 90 minutes to reach 95% of the maximum level.[8]

  • Dissolution and Formulation:

    • Rapidly dissolve the polarized sample with superheated sterile water.

    • Immediately pass the dissolved solution through a sterile filter to remove the EPA.

    • Neutralize the acidic solution with a TRIS-buffered NaOH solution to a final pH between 7.3 and 8.0.[6]

  • Quality Control:

    • Immediately measure the following parameters using a QC module or calibrated instruments:

      • pH: Must be within the target physiological range.[11]

      • Pyruvate Concentration: Verify the final concentration (e.g., ~240 mM).[5]

      • Residual EPA Concentration: Ensure it is below the acceptable safety limit.[3]

      • Liquid-State Polarization: Measure the polarization level to ensure it meets the experimental requirements (typically >15%).[3]

      • Temperature: Ensure the solution is at a suitable temperature for injection (e.g., 30-37°C).[3]

  • Injection:

    • The time elapsed between the start of dissolution and the start of intravenous (IV) injection should be minimized, ideally under 60 seconds.[5]

    • Inject the prepared dose at a consistent rate (e.g., 5 mL/s), followed by a saline flush.[5]

Factors Affecting T1 Relaxation of Hyperpolarized Pyruvate

Understanding the factors that influence T1 relaxation is key to troubleshooting stability issues. The following diagram illustrates the primary contributors to T1 decay.

T1RelaxationFactors cluster_Factors Factors Accelerating T1 Relaxation (Instability) HP_Pyruvate Hyperpolarized [2-13C]Pyruvate (High Stability) Paramagnetic Paramagnetic Impurities (e.g., EPA, metals) HP_Pyruvate->Paramagnetic Major Contributor pH_Extremes Non-Optimal pH HP_Pyruvate->pH_Extremes High_Temp High Temperature HP_Pyruvate->High_Temp Molecular_Tumbling Molecular Tumbling Rate (Viscosity Dependent) HP_Pyruvate->Molecular_Tumbling

Caption: Key factors that accelerate the T1 relaxation of hyperpolarized pyruvate.

This technical support guide provides a foundational understanding of the principles and practices necessary for maintaining the stability of hyperpolarized this compound. By carefully controlling the experimental parameters outlined and systematically troubleshooting any issues that arise, researchers can enhance the reliability and reproducibility of their metabolic imaging studies.

References

  • Chung, Y., et al. (2019). First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism. Journal of Magnetic Resonance, 309, 106617. [Link]

  • Reineri, F., et al. (2015). Parahydrogen‐Polarized [1‐13C]Pyruvate for Reliable and Fast Preclinical Metabolic Magnetic Resonance Imaging. Chemistry – A European Journal, 21(33), 11834-11841. [Link]

  • Harris, T., et al. (2014). Hyperpolarized singlet lifetimes of pyruvate in human blood and in the mouse. NMR in Biomedicine, 27(1), 43-50. [Link]

  • Martinez-Santiesteban, F. M., et al. (2011). T1 Nuclear Magnetic Resonance Dispersion of Hyperpolarized [1-13C] Pyruvate. Proceedings of the 19th Annual Meeting of ISMRM, Montréal, Canada. [Link]

  • Chaumeil, M. M., et al. (2021). Metabolite-specific echo-planar imaging of hyperpolarized [1-- 13 C]pyruvate at 4.7 T. Magnetic Resonance Imaging, 81, 1-8. [Link]

  • Lee, J., et al. (2023). Hyperpolarized [2–13C]pyruvate MR molecular imaging with whole brain coverage. NeuroImage, 277, 120245. [Link]

  • Larson, P. E. Z., et al. (2024). Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. Magnetic Resonance in Medicine, 91(6), 2295-2318. [Link]

  • Theis, T., et al. (2021). Proton-only sensing of hyperpolarized [1,2-13C2]pyruvate. Journal of Magnetic Resonance, 333, 107090. [Link]

  • Merritt, M. E., et al. (2007). Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. Proceedings of the National Academy of Sciences, 104(50), 19773-19777. [Link]

  • Mariotti, E., et al. (2014). Kinetic analysis of hyperpolarized data with minimum a priori knowledge: Hybrid maximum entropy and nonlinear least squares method (MEM/NLS). Magnetic Resonance in Medicine, 72(3), 854-863. [Link]

  • Keshari, K. R., et al. (2012). Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. Magnetic Resonance Imaging, 30(10), 1367-1372. [Link]

  • Keshari, K. R., et al. (2012). Use of Hyperpolarized [1-13C]pyruvate and [2-13C]pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism in Vivo in the Normal Rat. Magnetic Resonance Imaging, 30(10), 1367-72. [Link]

  • Dzien, P., et al. (2017). Impurities of [1-13C]Pyruvic Acid and a Method to Minimize Their Signals for Hyperpolarized Pyruvate Metabolism Studies. Metabolites, 7(4), 58. [Link]

  • De Luca, A., et al. (2024). MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. Journal of Cardiovascular Development and Disease, 11(5), 147. [Link]

  • Laustsen, C., et al. (2021). Initial Experience on Hyperpolarized [1-13C]Pyruvate MRI Multicenter Reproducibility—Are Multicenter Trials Feasible?. Metabolites, 11(11), 738. [Link]

  • Bøgh, N., et al. (2022). Consensus Recommendations for Hyperpolarized [1-13C]pyruvate MRI Multi-center Human Studies. Tomography, 8(4), 1859-1871. [Link]

  • Larson, P. E. Z., et al. (2023). Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. arXiv preprint arXiv:2309.03264. [Link]

  • Schmidt, A. B., et al. (2023). In Vivo Metabolic Imaging of [1‐¹³C]Pyruvate‐d3 Hyperpolarized By Reversible Exchange With Parahydrogen. Angewandte Chemie International Edition, 62(30), e202303530. [Link]

  • van der Lelij, S., et al. (2019). Imaging Hyperpolarized Pyruvate and Lactate after Blood–Brain Barrier Disruption with Focused Ultrasound. ACS Chemical Neuroscience, 10(5), 2337-2346. [Link]

  • Nelson, S. J., et al. (2013). Metabolic Imaging of Patients with Prostate Cancer Using Hyperpolarized [1-13C]Pyruvate. Science Translational Medicine, 5(198), 198ra108. [Link]

  • Mu, C., et al. (2023). Clinically Translatable Hyperpolarized 13C Bicarbonate pH Imaging Method for Use in Prostate Cancer. ACS Sensors, 8(11), 4158-4167. [Link]

  • Pravdivtsev, A. N., et al. (2020). PHIP hyperpolarized [1-13C]pyruvate and [1-13C]acetate esters via PH-INEPT polarization transfer monitored by 13C NMR and MRI. Magnetic Resonance, 1(1), 1-13. [Link]

  • Wilson, D. M., et al. (2010). Multi-compound Polarization by DNP Allows Simultaneous Assessment of Multiple Enzymatic Activities In Vivo. Journal of Magnetic Resonance, 205(1), 141-147. [Link]

  • Chung, Y., et al. (2019). First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism. Journal of Magnetic Resonance, 309, 106617. [Link]

  • FDA. (n.d.). HYPERPOLARIZED 2-13C-PYRUVIC ACID. precisionFDA. [Link]

  • National Cancer Institute. (2013). Hyperpolarized Pyruvate (13C) Injection INVESTIGATOR'S BROCHURE. Division of Cancer Treatment and Diagnosis. [Link]

  • Seth, P., et al. (2019). Hyperpolarized [1-C]-Pyruvate Magnetic Resonance Spectroscopic Imaging of Prostate Cancer In Vivo Predicts Efficacy of Targeting the Warburg Effect. Cancer Research, 79(10), 2734-2743. [Link]

Sources

challenges in Sodium pyruvate-2-13C data analysis and interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium pyruvate-2-13C metabolic imaging experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common challenges encountered during the analysis and interpretation of data from these powerful metabolic studies.

As a Senior Application Scientist, my goal is to provide you not just with steps, but with the underlying rationale to empower you to make informed decisions, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses high-level conceptual and methodological questions that frequently arise when working with 13C-labeled pyruvate.

Q1: What is the fundamental difference in metabolic information gained from [2-13C]pyruvate versus the more common [1-13C]pyruvate?

A1: The position of the 13C label on the pyruvate molecule determines which downstream metabolic products become visible to NMR or Mass Spectrometry.

  • [1-13C]pyruvate: The label is on the carboxyl carbon. When pyruvate dehydrogenase (PDH) acts on it to form acetyl-CoA, this labeled carbon is cleaved off as 13CO2, which is rapidly converted to [13C]bicarbonate (HCO3⁻).[1] This provides a direct measure of mitochondrial oxidative phosphorylation. The label is also retained in [1-13C]lactate and [1-13C]alanine.

  • [2-13C]pyruvate: The label is on the central carbonyl carbon. This label is retained during the conversion to acetyl-CoA, producing [1-13C]acetyl-CoA. This allows the label to be traced as it enters the TCA cycle, appearing in metabolites like [5-13C]glutamate.[2] The label is also conserved in [2-13C]lactate and [2-13C]alanine. Using [2-13C]pyruvate is therefore essential for probing TCA cycle activity directly.[2][3]

Q2: Why is kinetic modeling crucial for hyperpolarized 13C data, and what is "kPL"?

A2: Hyperpolarized MRI is a dynamic experiment. The signal is transient, decaying due to both T1 relaxation and metabolic conversion.[4] A single snapshot in time can be misleading, as it is heavily influenced by the timing of the pyruvate bolus arrival.[5] Kinetic modeling uses the full dynamic data series to deconvolve these effects and estimate the rate of metabolic conversion.[6][7][8]

kPL is the apparent first-order rate constant for the conversion of pyruvate to lactate.[5][6][9] It represents the flux of the 13C label from the hyperpolarized pyruvate pool to the lactate pool, and it is a key biomarker for probing glycolytic activity, which is often elevated in cancer (the Warburg effect).[8]

Q3: For quantification, should I use the lactate-to-pyruvate Area-Under-the-Curve (AUC) ratio or a kPL value from kinetic modeling?

A3: While the AUC ratio is simpler to calculate, it has a significant drawback: it is highly sensitive to variations in the delivery of the hyperpolarized pyruvate bolus.[5] This can introduce high variability in your data that is not related to the underlying biology. Kinetic modeling, particularly using an "input-less" approach, is generally more robust because it is less sensitive to these bolus characteristics.[5][6] For multi-center trials or studies where injection consistency may vary, kPL fitting is the superior method for robust quantification.[5][10] However, a consensus group of experts noted that normalized metabolite AUC values are a preferred metric, suggesting its practical utility.[11][12]

Q4: How critical is the correction for the natural abundance of 13C?

A4: It is absolutely critical for accurate quantification, especially when performing metabolic flux analysis (MFA). The natural abundance of 13C is approximately 1.1%. When you analyze mass isotopomer distributions (MIDs) using mass spectrometry, this natural abundance contributes to the signal of heavier isotopologues (M+1, M+2, etc.).[13][14] Failing to correct for this will lead to an overestimation of label incorporation and incorrect flux calculations.[15] This correction is not a simple subtraction; it must account for the non-linear "skewing" effect that occurs as a molecule becomes more heavily labeled from the tracer.[13][14][16]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during data analysis and interpretation.

Problem Area 1: Poor Data Quality & Low Signal-to-Noise Ratio (SNR)

Symptom: The signal from metabolic products like [2-13C]lactate or TCA cycle intermediates is weak, noisy, or undetectable, making quantification impossible.

Potential Cause Underlying Reason Troubleshooting & Validation Steps
Suboptimal Acquisition Timing The hyperpolarized signal is transient. If you start acquiring data too early, the pyruvate may not have reached the tissue and been metabolized. If you start too late, the signal may have already decayed.The optimal acquisition start time varies by organ due to differences in perfusion.[17] Review time-series data to ensure acquisition captures the peak of the metabolite signals. Perform pilot scans to determine the optimal window for your specific model system (e.g., brain, kidney, liver).[17]
Inefficient RF Pulse Sequence A constant flip angle across all time points and metabolites may not be optimal. It can rapidly deplete the magnetization of the injected pyruvate before it can be converted to downstream metabolites.Implement a variable flip angle (VFA) scheme that uses lower flip angles in the beginning to preserve pyruvate magnetization and higher angles later to maximize the signal from the less abundant metabolites.[2] Multispectral VFA schemes can further optimize SNR for each metabolite individually.[18][19]
B1+ Field Inhomogeneity Variations in the radiofrequency transmit field (B1+) across the sample lead to spatial variations in the actual flip angles. This directly impacts signal intensity and can introduce a 20% or greater bias in calculated kPL values.[20]Acquire a B1+ map as part of your experimental protocol. Use this map to correct the flip angles on a voxel-by-voxel basis during kinetic model fitting.[20] Data-driven fitting methods that compensate for B1+ uncertainties can also be employed.[20]
Poor Pre-Scan Shimming Poor magnetic field homogeneity (B0) results in broad spectral lines, reducing peak height and making it difficult to distinguish between different metabolites, especially if their peaks are close together.Ensure automated shimming routines are performing correctly. Manually inspect the proton spectrum linewidth before starting the 13C acquisition. A narrow water peak is a good indicator of good B0 homogeneity.[10]
Problem Area 2: Inaccurate or Unreliable Kinetic Model Fits

Symptom: The kinetic model fails to converge, produces physiologically unrealistic rate constants (e.g., negative kPL), or the parameter maps are excessively noisy.

Potential Cause Underlying Reason Troubleshooting & Validation Steps
Fitting Low SNR Data Kinetic models have multiple free parameters. Fitting them to noisy data can lead to unstable and unreliable results, as the algorithm cannot distinguish signal from noise.Do not fit all voxels. Apply a post-fitting error criterion or an SNR threshold to select only voxels with sufficient signal for analysis. This improves the precision and reliability of the resulting parameter maps.[6][8]
Incorrect Model Selection The chosen model does not accurately reflect the underlying biology. For example, a simple two-site model (pyruvate ↔ lactate) ignores the signal contribution from pyruvate still in the vasculature.For in-vivo studies, perfusion effects can bias results.[4] Consider using more advanced models that incorporate a vascular input function (VIF) or use an "input-less" model, which is less sensitive to these effects.[4][6] Statistically compare different models to see which best fits your data.[6]
Ignoring Reverse Flux The conversion of pyruvate to lactate is reversible. Assuming the reaction is unidirectional (kLP = 0) can be an oversimplification, although in many hyperpolarized experiments, the reverse flux is considered negligible due to the large pool of hyperpolarized pyruvate.[21]Be aware of this assumption in the model you are using. While often a reasonable simplification for [1-13C]pyruvate, its validity should be considered in the context of your biological question and experimental design.[21]
Problem Area 3: Misinterpretation of Metabolic Activity
Potential Cause Underlying Reason Troubleshooting & Validation Steps
Equating kPL with Absolute Glycolytic Flux kPL is an apparent rate constant reflecting the exchange of the 13C label. It is influenced by not only enzyme activity (LDH) but also by substrate transport (MCTs) and the sizes of the endogenous pyruvate and lactate pools.Interpret kPL as a biomarker of the pyruvate-to-lactate conversion capacity, not as a direct measurement of the overall glycolytic rate (e.g., in nmol/min/g tissue). Acknowledge these influences when discussing your results.
Ignoring Anaplerosis and Cataplerosis With [2-13C]pyruvate, the label enters the TCA cycle. However, the labeling pattern of TCA intermediates is affected by other pathways that feed into (anaplerosis) or draw from (cataplerosis) the cycle, diluting the 13C label.To resolve complex fluxes around the TCA cycle, a single [2-13C]pyruvate tracer may be insufficient.[22][23] Consider performing parallel labeling experiments with other tracers, such as [U-13C]glutamine, and integrating the data into a single, more comprehensive flux model.[22]
Incorrect Natural Abundance Correction Using an incorrect algorithm or failing to correct for natural 13C abundance leads to systematically flawed mass isotopomer distributions (MIDs) and, consequently, erroneous flux calculations.Use validated software tools like IsoCorrectoR that properly account for the non-linear skew of natural abundance in labeled molecules.[13][15] Validate the correction by running an unlabeled standard and ensuring the corrected M0 fraction is ~100%.[13]

Protocols & Visualized Workflows

Visualizing the Metabolic Fate of [2-13C]Pyruvate

The diagram below illustrates the key metabolic pathways traced by this compound. The 13C label (indicated by a red star) on the second carbon is tracked as it is converted to lactate, alanine, or enters the TCA cycle via PDH.

MetabolicPathway cluster_cytosol Cytosol cluster_mito Mitochondrion Pyr Pyruvate-2-13C Lac Lactate-2-13C Pyr->Lac LDH Ala Alanine-2-13C* Pyr->Ala ALT AcCoA Acetyl-CoA-1-13C Pyr->AcCoA PDH Cit Citrate AcCoA->Cit Citrate Synthase aKG α-Ketoglutarate Cit->aKG TCA Cycle Steps Glu Glutamate-5-13C aKG->Glu GDH / TA

Caption: Metabolic fate of the 13C label from [2-13C]pyruvate.

Standardized Data Analysis Workflow

This workflow provides a logical progression from raw acquired data to meaningful, quantitative metabolic parameters.

AnalysisWorkflow RawData Raw MRSI Data (Time-series FID) Processing Spectral Processing (FFT, Phasing, Baseline Correction) RawData->Processing Integration Peak Integration (Pyruvate, Lactate, etc.) Processing->Integration QC Data Quality Control (SNR Thresholding) Integration->QC ROI Anatomical ROI Definition (e.g., Tumor, Normal Tissue) Modeling Voxel-wise Kinetic Modeling (e.g., Input-less 2-Site Model) ROI->Modeling QC->Modeling High-quality voxels Maps Generate Parameter Maps (kPL, kPA, etc.) Modeling->Maps Stats Statistical Analysis (Comparison between ROIs) Maps->Stats

Caption: A typical workflow for kinetic analysis of hyperpolarized 13C data.

Protocol: Kinetic Analysis of Dynamic 13C Data to Estimate kPL

This protocol outlines the essential steps for processing dynamic hyperpolarized [2-13C]pyruvate data to derive the pyruvate-to-lactate conversion rate (kPL).

Objective: To robustly quantify the rate of metabolic conversion between pyruvate and lactate from dynamic 13C MRSI data.

Methodology:

  • Data Loading & Pre-processing:

    • Load the complex, time-series MRSI data into a suitable analysis environment (e.g., MATLAB, Python).

    • Perform a Fourier Transform along the spectral dimension to convert the data from the time domain (FID) to the frequency domain (spectrum).

    • Apply a zero-order and first-order phase correction to ensure all spectral peaks have a pure absorption lineshape. This can be done automatically or manually using the large pyruvate peak as a reference.

    • Apply a baseline correction algorithm to remove broad, underlying signal distortions.

  • Metabolite Quantification:

    • For each time point and each voxel, integrate the area under the curve for the [2-13C]pyruvate and [2-13C]lactate peaks. This yields the dynamic signal curves, M_pyr(t) and M_lac(t).

  • Region of Interest (ROI) Definition:

    • Using a corresponding high-resolution anatomical image (e.g., T2-weighted 1H MRI), define the anatomical regions of interest where you want to measure metabolism (e.g., tumor vs. healthy tissue).

  • SNR Masking:

    • Calculate the maximum SNR of the lactate peak for each voxel.

    • Create a binary mask by including only those voxels where the lactate SNR exceeds a predefined threshold (e.g., SNR > 5). This crucial step prevents fitting the model to pure noise.[6]

  • Kinetic Modeling:

    • For each voxel within the SNR mask and ROI, fit the dynamic signal curves (M_pyr(t), M_lac(t)) to a kinetic model. A common and robust choice is the input-less two-site exchange model.[5][6]

    • The model fits for the parameter kPL, which represents the pyruvate-to-lactate conversion rate. The fitting process should also account for T1 relaxation rates of pyruvate and lactate and the RF flip angles used during acquisition.

  • Parameter Map Generation:

    • Create a 2D or 3D map where the value of each voxel corresponds to the fitted kPL value. This provides a spatial visualization of metabolic activity.

  • Statistical Analysis:

    • Extract the mean and standard deviation of kPL values from the defined ROIs.

    • Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine if there are significant differences in metabolic rates between different tissue types or experimental conditions.

References

  • Kinetic Modeling of Hyperpolarized Carbon-13 Pyruvate Metabolism in the Human Brain. (2020). IEEE Transactions on Medical Imaging.
  • Kinetic Modeling and Constrained Reconstruction of Hyperpolarized [1-13C]-Pyruvate Offers Improved Metabolic Imaging of Tumors. (2015). Cancer Research.
  • Kinetic modeling of hyperpolarized 13C1-pyruvate metabolism in normal rats and TRAMP mice. (2010). Journal of Magnetic Resonance.
  • Kinetic modeling of hyperpolarized 13C1-pyruvate metabolism in normal rats and TRAMP mice. (2010). Journal of Magnetic Resonance.
  • Kinetic Modeling of Hyperpolarized Carbon-13 Pyruvate Metabolism in the Human Brain. (2020). IEEE Transactions on Medical Imaging.
  • Dynamic 13C MR spectroscopy as an alternative to imaging for assessing cerebral metabolism using hyperpolarized pyruvate in humans. (2022). Scientific Reports.
  • Quantifying normal human brain metabolism using hyperpolarized [1–13C]pyruvate and magnetic resonance imaging. (2016). NeuroImage.
  • MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. (2021).
  • Acquisition and quantification pipeline for in vivo hyperpolarized 13C magnetic resonance spectroscopy. (2021). JoVE.
  • First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism. (2020). Magnetic Resonance in Medicine.
  • Regional quantification of cardiac metabolism with hyperpolarized [1 - 13 C]-pyruvate MRI evaluated in an oral glucose challenge. (2023). medRxiv.
  • Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients. (2019). Magnetic Resonance in Medicine.
  • Consensus Recommendations for Hyperpolarized [1-13C]pyruvate MRI Multi-center Human Studies. (2024). arXiv.
  • A guide to 13C metabolic flux analysis for the cancer biologist. (2017). Experimental & Molecular Medicine.
  • The importance of accurately correcting for the natural abundance of stable isotopes. (2017). Metabolites.
  • Initial Experience on Hyperpolarized [1-13C]Pyruvate MRI Multicenter Reproducibility—Are Multicenter Trials Feasible?. (2021). Tomography.
  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2012). Experimental & Molecular Medicine.
  • A data‐driven approach for improved quantification of in vivo metabolic conversion rates of hyperpolarized [1‐ 13C]pyruvate. (2021). Magnetic Resonance in Medicine.
  • Correction of 13C mass isotopomer distributions for natural stable isotope abundance. (1992). Analytical Biochemistry.
  • Consensus Recommendations for Hyperpolarized [1-13C]pyruvate MRI Multi-center Human Studies. (2024).
  • Correction of 13C mass isotopomer distributions for natural stable isotope abundance. (1992). Analytical Biochemistry.
  • Optimizing SNR for multi‐metabolite hyperpolarized carbon‐13 MRI using a hybrid flip‐angle scheme. (2020). Magnetic Resonance in Medicine.
  • Optimizing SNR for multi‐metabolite hyperpolarized carbon‐13 MRI using a hybrid flip‐angle scheme. (2020).
  • Optimization of Scan Parameters for in vivo Hyperpolarized Carbon-13 Magnetic Resonance Spectroscopic Imaging. (2018).
  • and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. (2017). Scientific Reports.

Sources

minimizing background noise in Sodium pyruvate-2-13C NMR spectra

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Minimizing Background Noise in Sodium Pyruvate-2-13C NMR Spectra >

Introduction

The use of hyperpolarized this compound in Nuclear Magnetic Resonance (NMR) spectroscopy has opened new avenues for real-time metabolic imaging in preclinical and clinical research.[1][2][3] The dramatic signal enhancement—over 10,000-fold—achieved through dynamic nuclear polarization (DNP) allows for the unprecedented observation of metabolic pathways.[1] However, the inherent weakness of the 13C NMR signal, due to the low natural abundance of the 13C isotope (approximately 1.1%), makes these experiments highly susceptible to background noise.[4][5][6] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise, ensuring the acquisition of high-quality, quantifiable data.

Troubleshooting Guide

This section directly addresses common issues encountered during this compound NMR experiments in a question-and-answer format.

Q1: Why is there a broad, rolling baseline in my this compound NMR spectrum?

A1: A distorted baseline can obscure weak metabolite signals and complicate accurate quantification. Several factors can contribute to this issue:

  • Acoustic Ringing: This phenomenon arises from the mechanical vibrations of the probe coil after a radiofrequency (RF) pulse, leading to a distorted baseline.

    • Solution: Introduce a short delay (an "acoustic delay") before the start of signal acquisition. This allows the probe to dampen before data collection begins. Modern spectrometers often have built-in functionalities to address this.

  • Probe Background Signals: The materials used in the construction of the NMR probe can sometimes generate broad, underlying signals.

    • Solution: Perform a background scan with a sample of the deuterated solvent used in your experiment (without the pyruvate). This background spectrum can then be subtracted from your sample spectrum during data processing.

  • Cryogen Issues: For instruments equipped with cryoprobes, instabilities in the cryogen levels (liquid nitrogen and helium) can introduce low-frequency noise, manifesting as a rolling baseline.

    • Solution: Regularly check and maintain cryogen levels according to the manufacturer's specifications. Ensure that the probe has had adequate time to thermally stabilize after a cryogen fill.

Q2: What is the source of sharp, random spikes (t1 noise) in my spectrum?

A2: These random electronic spikes are often caused by external RF interference.

  • Troubleshooting Steps:

    • Check for Ground Loops: Ensure all spectrometer components are properly grounded to a single, common ground point.

    • Shielding: Verify the integrity of the spectrometer's shielding. The door to the NMR room should be closed during acquisition.

    • Identify External Sources: Nearby electronic equipment, such as pumps, heaters, or even mobile phones, can be sources of RF noise. Systematically turn off non-essential equipment in the vicinity to identify the culprit.

Q3: I'm observing unexpected, sharp peaks that are not from my sample. What are they?

A3: These are likely due to chemical contaminants introduced during sample preparation.

  • Common Contaminants and Their Prevention:

    • Grease: From glassware joints. Use minimal grease and ensure it does not come into contact with your sample.

    • Plasticizers: Leached from plastic tubing or containers. Use high-quality, solvent-resistant materials like Teflon or glass for sample handling.

    • Residual Solvents: From cleaning procedures or previous experiments. Thoroughly clean and dry all glassware and NMR tubes.[7] Rinsing with the deuterated solvent you will be using for your experiment can be a final, effective cleaning step.

Common Contaminant Approximate 13C Chemical Shift (ppm)
Acetone30.6, 206.7
Silicone Grease~1.0
Diethyl Ether15.4, 66.0
Ethanol18.0, 57.9
Hexane14.1, 22.7, 31.5

A comprehensive list of common laboratory solvent chemical shifts can be found in Gottlieb, Kotlyar, and Nudelman (1997) and Fulmer et al. (2010).[8][9]

Q4: My signal-to-noise ratio is very low. How can I improve it?

A4: A low signal-to-noise ratio (SNR) is a fundamental challenge in 13C NMR.[4][5] Several strategies can be employed to enhance it:

  • Increase Sample Concentration: The most direct way to improve the signal is to increase the concentration of this compound.[10][11] However, be mindful of potential solubility issues and viscosity effects that can degrade spectral resolution.[12]

  • Optimize Acquisition Parameters:

    • Number of Scans (NS): Increasing the number of scans and averaging them will improve the SNR. The SNR increases with the square root of the number of scans.[5]

    • Pulse Angle: For hyperpolarized studies where magnetization is non-recoverable, a small flip angle is often used to preserve the signal for dynamic measurements.[13] For standard 13C NMR, a 30° pulse angle can be a good compromise for reducing experiment time.[14]

    • Relaxation Delay (D1): This delay allows the nuclear spins to return to equilibrium between scans. A longer D1 can lead to a stronger signal per scan, but also increases the total experiment time.

  • Hardware Considerations:

    • Cryoprobes: If available, using a cryogenically cooled probe can significantly reduce thermal noise and boost the SNR by a factor of up to four.[4]

    • Probe Tuning and Matching: Ensure the probe is properly tuned to the 13C frequency and matched to the spectrometer's electronics.[15] This maximizes the efficiency of RF pulse transmission and signal reception.

Frequently Asked Questions (FAQs)

  • FAQ1: What is the optimal concentration of this compound for minimizing noise?

    • For standard 13C NMR, a concentration of 50-100 mg in 0.6-0.7 mL of solvent is a good starting point.[12] For hyperpolarized experiments, the concentration will be dictated by the specific requirements of the polarizer and the biological system under investigation.

  • FAQ2: How does the choice of solvent affect the background noise?

    • The solvent should fully dissolve the sample to create a homogenous solution.[11] Any undissolved particles can interfere with the magnetic field homogeneity, leading to broader peaks and a lower signal-to-noise ratio.[11] Additionally, ensure the deuterated solvent is of high purity to avoid contaminant peaks.[7]

  • FAQ3: Are there any specific NMR tube types that can help reduce background signals?

    • High-quality, clean NMR tubes are crucial.[7][11] For samples with limited volume, susceptibility plugs can be used to confine the sample to the most sensitive region of the RF coil, maximizing the signal.[7] For boron-containing compounds that may interfere, quartz NMR tubes can be considered.[16]

  • FAQ4: What data processing techniques can be used to reduce noise post-acquisition?

    • Line Broadening (Exponential Multiplication): Applying a line broadening factor can improve the appearance of a noisy spectrum by smoothing out the noise. However, this comes at the cost of reduced resolution. A line broadening of 1.0 Hz is a common starting point for 13C spectra.[14]

    • Baseline Correction Algorithms: Most NMR processing software includes algorithms to automatically correct for baseline distortions.

Experimental Protocols

Protocol 1: Recommended Sample Preparation for Low-Noise 13C NMR

  • Glassware Cleaning: Thoroughly clean a small vial and a 5 mm NMR tube. Wash with a suitable solvent (e.g., acetone), followed by distilled water, and then dry completely in an oven at a temperature not exceeding 100°C.[17]

  • Sample Weighing and Dissolution: Accurately weigh 50-100 mg of this compound into the clean, dry vial.[12] Add 0.6-0.7 mL of high-purity deuterated solvent.[12][17]

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any particulate matter.[12]

  • Filtration: Filter the solution through a small plug of glass wool or a Kimwipe in a Pasteur pipette directly into the NMR tube.[16][17] This removes any dust or undissolved particles.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly near the top.[17]

Protocol 2: Step-by-Step Guide to Probe Tuning and Matching

  • Insert Sample: Place your prepared this compound sample into the spectrometer.

  • Access Tuning Interface: In the spectrometer software, navigate to the probe tuning and matching interface.

  • Select Nucleus: Select 13C as the nucleus to be tuned.

  • Tune the Probe: Adjust the tuning capacitor to center the dip in the tuning curve on the 13C frequency. The goal is to minimize the reflected power.

  • Match the Probe: Adjust the matching capacitor to achieve the sharpest and deepest dip possible. This ensures the impedance of the probe matches that of the spectrometer (typically 50 Ω).

  • Iterate: Fine-tune both the tuning and matching adjustments iteratively until the reflected power is minimized.

Visualizations

Troubleshooting_Workflow start Poor Quality 13C Spectrum issue1 Broad, Rolling Baseline? start->issue1 issue2 Random Spikes (t1 Noise)? issue1->issue2 No sol1 Check Acoustic Delay Perform Background Subtraction Verify Cryogen Levels issue1->sol1 Yes issue3 Unexpected Sharp Peaks? issue2->issue3 No sol2 Check Grounding Ensure Shielding Isolate External RF Sources issue2->sol2 Yes issue4 Low Signal-to-Noise Ratio? issue3->issue4 No sol3 Review Sample Prep Check for Contaminants (Grease, Plasticizers) issue3->sol3 Yes sol4 Increase Concentration Optimize Acq. Parameters (NS, Pulse Angle) Use Cryoprobe issue4->sol4 Yes end High-Quality Spectrum issue4->end No sol1->end sol2->end sol3->end sol4->end

Sources

Technical Support Center: Optimizing In Vivo Sodium Pyruvate-2-13C Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for in vivo Sodium Pyruvate-2-13C studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during these advanced metabolic imaging experiments. The information herein is grounded in established scientific principles and field-proven insights to ensure the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental setup and execution of in vivo this compound studies.

Q1: What are the critical parameters to consider when preparing the this compound solution for injection?

A1: The formulation of the hyperpolarized pyruvate solution is a critical step that directly impacts the quality and reproducibility of your in vivo data. Key parameters to control are:

  • Concentration: The final concentration of pyruvate in the injected solution is a balance between delivering a sufficient amount of hyperpolarized substrate for signal detection and avoiding physiological disturbances. A typical concentration for preclinical studies is around 80-100 mM.[1][2][3][4]

  • pH: The pH of the final solution should be adjusted to a physiological range (typically ~7.4-7.7) to prevent acidosis upon injection.[1][2][3][4] This is usually achieved by neutralizing the pyruvic acid with a Tris/NaOH buffer solution.[1][2]

  • Temperature: The temperature of the dissolved pyruvate solution should be close to the animal's body temperature to avoid inducing physiological stress.

  • Purity and Sterility: Ensure the pyruvic acid and all other components of the formulation are of high purity. For preclinical studies, while full GMP compliance may not be required, sterile preparation techniques are highly recommended to prevent infection.[5]

  • Radical Removal: The formulation includes a trityl radical (e.g., OX063 or AH111501) to facilitate dynamic nuclear polarization (DNP).[2][6][7] While filtration after dissolution is not always performed in preclinical settings, minimizing the injected radical concentration is good practice. The presence of a chelating agent like EDTA is also common to scavenge any free radicals.[2][6]

Q2: How does the choice of anesthetic affect the metabolic readout in this compound studies?

A2: The choice and dose of anesthetic can significantly influence cerebral and cardiac metabolism, thereby altering the observed conversion of pyruvate to its downstream metabolites.[8][9][10][11] It is crucial to maintain a consistent and reproducible anesthesia protocol throughout a study to minimize variability.

  • Isoflurane: This is a commonly used anesthetic in preclinical studies. However, isoflurane is a potent cerebral vasodilator, and the dose can affect cerebral blood flow and volume, which in turn impacts the delivery of the hyperpolarized pyruvate to the tissue.[9] Studies have shown that higher doses of isoflurane can decrease the cerebral lactate-to-pyruvate and bicarbonate-to-pyruvate ratios.[9] In cardiac studies, high isoflurane concentrations have been associated with increased lactate and reduced bicarbonate production.[10]

  • Pentobarbital: This anesthetic is known to strongly depress brain metabolism, leading to a lower conversion rate of pyruvate to bicarbonate.[8][11]

  • Morphine: In contrast to pentobarbital, morphine has been shown to increase the apparent metabolic rate of pyruvate to bicarbonate, improving the detection of the hyperpolarized CO2 signal in the brain.[8][11]

  • α-Chloralose: This anesthetic provides an intermediate metabolic rate compared to pentobarbital and morphine.[8][11]

Table 1: Effect of Anesthetics on Brain Metabolism of Hyperpolarized [1-13C]pyruvate

AnestheticApparent Rate of Pyruvate to LactateApparent Rate of Pyruvate to Bicarbonate (TCA cycle)Reference
IsofluraneHighestIntermediate[8][11]
MorphineHighHighest[8][11]
α-ChloraloseIntermediateIntermediate[8][11]
PentobarbitalLowLowest[8][11]
Q3: What is the optimal injection route and rate for this compound?

A3: The goal of the injection is to deliver a cohesive bolus of the hyperpolarized substrate to the tissue of interest as rapidly as possible to maximize the signal before it decays due to T1 relaxation.

  • Route of Administration: For most systemic applications, intravenous (IV) injection via a tail vein catheter is the standard method in rodents.[12][13] For targeted organ studies, direct arterial injection can be employed to minimize substrate dilution in the circulation and achieve a higher local concentration.[7]

  • Injection Rate: A rapid bolus injection is crucial. In preclinical studies, injection rates of approximately 0.4 mL/s followed by a saline flush are common.[12] The injection duration should be kept as short as possible, typically around 12 seconds.[13][14] The timing of the start of data acquisition relative to the injection is also a critical parameter that needs to be optimized and kept consistent.[13][15]

  • Injection Volume: The injection volume should be carefully calculated based on the animal's weight to ensure consistent dosing across a cohort. A typical dose for pyruvate is approximately 1 µmol/g.[12]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during in vivo this compound experiments.

Problem 1: Low Signal-to-Noise Ratio (SNR) of Metabolite Peaks (e.g., Lactate, Bicarbonate)
Potential Cause Troubleshooting Step Scientific Rationale
Suboptimal Polarization Verify the liquid-state polarization level of your pyruvate sample immediately after dissolution.Low polarization of the initial pyruvate directly translates to a lower signal for all metabolites.[12]
Delayed Injection Minimize the time between dissolution and injection. Automate the injection process if possible.The hyperpolarized state decays with a T1 of ~40-60 seconds in solution. Any delay results in significant signal loss before the substrate reaches the tissue.
Slow Injection Rate Increase the injection rate to deliver a sharp, concentrated bolus. Follow with a saline flush.A slow injection leads to greater dilution of the hyperpolarized substrate in the bloodstream and more decay before it reaches the target organ.[12]
Incorrect RF Flip Angles Optimize the flip angles for both the substrate (pyruvate) and the expected metabolites.[16][17][18]Low flip angles for metabolites will result in a weak signal, while high flip angles for the substrate will quickly deplete its magnetization, leaving less available for conversion.[16]
Physiological State of the Animal Ensure the animal is physiologically stable (body temperature, heart rate, respiration).[17]Physiological stress can alter metabolism and blood flow, affecting substrate delivery and conversion.
Anesthetic Effects Review your anesthesia protocol. The type and depth of anesthesia can significantly impact metabolic rates.[8][9][10][11]As detailed in the FAQ section, different anesthetics can enhance or suppress specific metabolic pathways.
Problem 2: High Variability in Results Between Animals
Potential Cause Troubleshooting Step Scientific Rationale
Inconsistent Pyruvate Formulation Strictly adhere to a standardized protocol for pyruvate solution preparation (concentration, pH, temperature).Variations in the formulation can lead to different physiological responses and alter the amount of substrate delivered.
Variable Injection Parameters Use a power injector for consistent injection rates and volumes.[6] Standardize catheter placement.Manual injections can introduce variability in the delivery of the hyperpolarized bolus.[12]
Inconsistent Anesthesia Depth Closely monitor physiological parameters (e.g., respiration rate) to maintain a consistent plane of anesthesia.Fluctuations in anesthesia depth can alter metabolic activity and hemodynamics.[10]
Timing of Data Acquisition Standardize the delay between the start of injection and the beginning of data acquisition.[15]The kinetics of pyruvate and its metabolites are rapid and dynamic.[16] Inconsistent timing will capture different phases of the metabolic process.
Biological Variability Ensure animals are of a similar age, weight, and genetic background. Control for fasting state if relevant to the study.[19]Underlying biological differences can contribute to variability in metabolic rates.
Problem 3: Image Artifacts or Poor Spectral Quality
Potential Cause Troubleshooting Step Scientific Rationale
Motion Artifacts Ensure the animal is securely positioned and use respiratory gating during acquisition.[17]Animal movement during the rapid acquisition will cause blurring and ghosting in the images.
B0 and B1 Inhomogeneities Perform careful shimming on the region of interest. Calibrate the RF transmit power (B1) accurately.[1][18]Field inhomogeneities will lead to spectral broadening and inaccurate flip angles, degrading both spectral and image quality.
Chemical Shift Displacement Artifacts Use appropriate imaging sequences, such as chemical shift imaging (CSI) or spectral-spatial EPI, designed to handle the large chemical shift range of 13C metabolites.[16][18]The different resonance frequencies of pyruvate and its metabolites can cause spatial misregistration if not properly accounted for in the imaging sequence.

III. Experimental Protocols & Workflows

Protocol 1: Preparation of Hyperpolarized this compound for Injection

This protocol provides a general framework. Specific concentrations and volumes may need to be optimized for your particular application.

  • Sample Preparation:

    • In a sterile vial, combine [2-13C]pyruvic acid with a trityl radical (e.g., AH111501 or OX063) to a final concentration of approximately 15 mM.[2][14]

    • Optionally, a gadolinium-based contrast agent (e.g., Dotarem) can be added at a low concentration (~1.5 mM) to aid in T1 measurements of the solution.[2][14]

  • Polarization:

    • Load the prepared sample into a dynamic nuclear polarizer (DNP).

    • Cool the sample to cryogenic temperatures (e.g., ~1.4 K) in a high magnetic field (e.g., 3.35 T or 5 T).

    • Irradiate the sample with microwaves at the appropriate frequency for the specific radical used to transfer polarization from the electron spins of the radical to the 13C nuclear spins of the pyruvate. This process typically takes 1-3 hours.[1][2]

  • Dissolution and Neutralization:

    • Rapidly dissolve the hyperpolarized sample in a superheated sterile aqueous buffer (e.g., a solution containing Tris, NaOH, and EDTA).[2]

    • The dissolution medium should be formulated to rapidly neutralize the pyruvic acid to a physiological pH (~7.4-7.7) and result in the desired final pyruvate concentration (e.g., 80-100 mM).[1][2][3][4]

  • Quality Control and Injection:

    • Quickly draw the final hyperpolarized sodium pyruvate solution into a syringe.

    • If possible, measure the temperature and pH of a small aliquot of the solution.

    • Inject the solution into the animal as rapidly and as soon as possible after dissolution.

Workflow Visualization

A visual representation of the experimental workflow is crucial for understanding the sequence of events.

G cluster_prep Pyruvate Preparation cluster_exp In Vivo Experiment prep_pyruvic_acid [2-13C]Pyruvic Acid + Radical polarizer Dynamic Nuclear Polarizer (DNP) prep_pyruvic_acid->polarizer dissolution Dissolution & Neutralization Buffer polarizer->dissolution final_solution Hyperpolarized Sodium Pyruvate Solution dissolution->final_solution injection Rapid Bolus Injection final_solution->injection animal_prep Animal Preparation (Anesthesia, Catheterization) mri_acquisition Dynamic 13C MRS/MRSI Acquisition data_analysis Data Processing & Kinetic Modeling

Caption: Experimental workflow for in vivo hyperpolarized this compound studies.

Metabolic Pathway Visualization

Understanding the metabolic fate of the injected pyruvate is key to interpreting the data.

G Pyruvate [2-13C]Pyruvate AcetylCoA [1-13C]Acetyl-CoA Pyruvate->AcetylCoA PDH Lactate [2-13C]Lactate Pyruvate->Lactate LDH Alanine [2-13C]Alanine Pyruvate->Alanine ALT Citrate [5-13C]Citrate AcetylCoA->Citrate TCA Cycle Entry Glutamate [5-13C]Glutamate Citrate->Glutamate TCA Cycle

Caption: Metabolic fate of [2-13C]Pyruvate in vivo.

IV. Conclusion

Optimizing injection protocols for in vivo this compound studies requires careful attention to detail across the entire experimental workflow, from probe preparation to data acquisition. By understanding the scientific principles behind each step and implementing robust, standardized procedures, researchers can significantly improve the quality, reproducibility, and interpretability of their metabolic imaging data. This guide serves as a foundational resource to troubleshoot common issues and refine your experimental approach for this powerful technology.

V. References

  • Mishkovsky, M., Comment, A., & Gruetter, R. (2018). Brain metabolism under different anesthetic conditions using hyperpolarized [1-13C]pyruvate and [2-13C]pyruvate. Journal of Cerebral Blood Flow & Metabolism, 38(10), 1733-1744.

  • von Morze, C., Larson, P. E., Hu, S., Vigneron, D. B., & Kurhanewicz, J. (2012). Effects of isoflurane anesthesia on hyperpolarized 13C metabolic measurements in rat brain. Magnetic Resonance in Medicine, 68(4), 1046-1052.

  • Louwe, M. C., Hansen, E. S., Laustsen, C., & Støttrup, N. B. (2017). Assessing the influence of isoflurane anesthesia on cardiac metabolism using hyperpolarized [1-13 C]pyruvate. NMR in Biomedicine, 30(10), e3774.

  • Mishkovsky, M., Comment, A., & Gruetter, R. (2018). Brain metabolism under different anesthetic conditions using hyperpolarized [1-13C]pyruvate and [2-13C]pyruvate. PubMed, 30(10), 1733-1744.

  • National Cancer Institute. (n.d.). Summary of Data-Non-clinical Hyperpolarized Pyruvate (13C) Injection.

  • Chaumeil, M. M., Najac, C., Ronen, S. M. (2015). Investigating the Origin of the 13C Lactate Signal in the Anesthetized Healthy Rat Brain In Vivo after Hyperpolarized [1-13C]Pyruvate Injection. eNeuro, 2(3), ENEURO.0039-15.2015.

  • Lee, J., Kettunen, M. I., & Brindle, K. M. (2021). Hyperpolarized 13C magnetic resonance imaging for noninvasive assessment of tissue inflammation. WIREs Systems Biology and Medicine, 13(3), e1518.

  • Division of Cancer Treatment and Diagnosis. (n.d.). Hyperpolarized Pyruvate (13C) Injection INVESTIGATOR'S BROCHURE.

  • Larson, P. E. Z., et al. (2023). Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. Metabolites, 13(9), 997.

  • Yen, Y. F., et al. (2010). Imaging Considerations for In Vivo 13C Metabolic Mapping Using Hyperpolarized 13C-Pyruvate. Magnetic Resonance in Medicine, 63(1), 1-10.

  • The HP 13C MRI Consensus Group. (2025). Consensus Recommendations for Hyperpolarized [1-13C]pyruvate MRI Multi-center Human Studies. ResearchGate.

  • Serrao, E., & Kaggie, J. D. (2019). Hyperpolarized 13C MRI: State of the Art and Future Directions. Radiology, 292(3), 565-579.

  • Le-Niculescu, H., et al. (2018). Placental physiology monitored by hyperpolarized dynamic 13C magnetic resonance. Proceedings of the National Academy of Sciences, 115(12), 3132-3137.

  • Kim, Y., Nickles, T. M., Lee, P. M., et al. (2025). A Data-driven Approach for Improved Quantification of In-vivo Metabolic Conversion Rates of Hyperpolarized [1-13C]Pyruvate. eScholarship.org.

  • Laustsen, C., et al. (2021). Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol. Methods in Molecular Biology, 2216, 421-435.

  • Chen, A. P., et al. (2013). Rapid Sequential Injections of Hyperpolarized [1-13C]Pyruvate In Vivo Using a Sub-Kelvin, Multi-Sample DNP Polarizer. NMR in Biomedicine, 26(10), 1301-1307.

  • Atherton, H. J., et al. (2015). Determining In Vivo Regulation of Cardiac Pyruvate Dehydrogenase Based on Label Flux from Hyperpolarized [1-13C]Pyruvate. PLoS ONE, 10(10), e0139129.

  • Atherton, H. J., et al. (2011). Comparison of the different techniques used to analyse the in vivo hyperpolarised 13C MRS data. ResearchGate.

  • Iacono, M. I., et al. (2024). MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. Journal of Cardiovascular Development and Disease, 11(5), 146.

  • Lee, T., et al. (2021). Hyperpolarized 13C MR Spectroscopy Depicts in Vivo Effect of Exercise on Pyruvate Metabolism in Human Skeletal Muscle. Radiology, 300(1), 108-116.

  • The HP 13C MRI Consensus Group. (2025). Consensus Recommendations for Hyperpolarized [1-13C]pyruvate MRI Multi-center Human Studies. arXiv.

  • Marco-Rius, I., et al. (2026). Comparative evaluation of hyperpolarized [13C]pyruvate and [13C]lactate for imaging neuronal and glioma metabolism. bioRxiv.

  • Autry, A. W., et al. (2024). Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. Cancers, 16(2), 350.

  • Chen, A. P., et al. (2007). In Vivo Carbon-13 Dynamic MRS and MRSI of Normal and Fasted Rat Liver with Hyperpolarized 13C-Pyruvate. Molecular Imaging and Biology, 9(4), 209-216.

  • Le-Niculescu, H., et al. (2017). Acquisition and quantification pipeline for in vivo hyperpolarized 13C magnetic resonance spectroscopy. Journal of Visualized Experiments, (128), 56282.

  • Chen, A. P., et al. (2011). Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. NMR in Biomedicine, 24(8), 982-989.

  • The HP 13C MRI Consensus Group. (2025). Consensus Recommendations for Hyperpolarized [1-13C]pyruvate MRI Multi-center Human Studies. Magnetic Resonance in Medicine.

  • Lee, J., et al. (2019). Dynamic 13C MR spectroscopy as an alternative to imaging for assessing cerebral metabolism using hyperpolarized pyruvate in humans. Scientific Reports, 9(1), 1-9.

  • Larson, P. E. Z., et al. (2023). Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. PMC.

  • Kettunen, M. I., et al. (2017). Direct arterial injection of hyperpolarized 13C‐labeled substrates into rat tumors for rapid MR detection of metabolism with minimal substrate dilution. Magnetic Resonance in Medicine, 77(2), 856-863.

  • von Morze, C., et al. (2023). Metabolite-Specific Echo Planar Imaging for Preclinical Studies with Hyperpolarized 13 C-Pyruvate MRI. Metabolites, 13(4), 488.

  • Grant, A. (2012). Hyperpolarized Carbon 13 MRI for Imaging of Metabolism and Perfusion. YouTube.

  • JoVE. (2022). Hyperpolarized 13C Metabolic MRI | Protocol Preview. YouTube.

  • Larson, P. E., et al. (2013). Investigation of Tumor Hyperpolarized [1-13C]-Pyruvate Dynamics Using Time-Resolved Multiband RF Excitation Echo-Planar MRSI. Magnetic Resonance in Medicine, 69(4), 911-919.

  • Chen, A. P., et al. (2011). Use of Hyperpolarized [1-13C]pyruvate and [2-13C]pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism in Vivo in the Normal Rat. PubMed.

  • Park, J. M., et al. (2014). In vivo Dynamic Cardiac Magnetic Resonance Spectroscopy with hyperpolarized [2-13C] pyruvate in pigs. ISMRM.

  • Brindle, K. (2020). Editorial commentary for the special issue: technological developments in hyperpolarized 13C imaging—toward a deeper understanding of tumor metabolism in vivo. NMR in Biomedicine, 33(10), e4364.

  • The HP 13C MRI Consensus Group. (2025). Consensus recommendations for hyperpolarized [1-13C]pyruvate MRI multi-center human studies. Magnetic Resonance in Medicine, 94(4), 1386-1400.

Sources

dealing with low cell viability in Sodium pyruvate-2-13C tracer experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stable isotope tracer experiments. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low cell viability during Sodium Pyruvate-2-13C tracer experiments. As Senior Application Scientists, we have curated this resource to provide not only solutions but also the underlying scientific rationale to empower your research.

Navigating This Guide

This center is structured as a series of frequently asked questions (FAQs) that address common failure points in metabolic tracer studies. We will begin with initial diagnostic steps and then delve into specific issues related to reagents, cell handling, and experimental design.

Troubleshooting Workflow: A High-Level Overview

Before diving into specific questions, it's helpful to have a logical workflow for troubleshooting. The following diagram outlines a systematic approach to diagnosing the root cause of low cell viability in your experiment.

G A Low Cell Viability Observed in 13C-Pyruvate Experiment B 1. Verify Viability Measurement (e.g., Trypan Blue vs. Apoptosis Assay) A->B C 2. Assess Control Groups (No Tracer, Unlabeled Pyruvate) B->C Measurement is accurate. N Viability Issue Confirmed B->N Discrepancy found? Re-evaluate assay. O Control Viability Normal? C->O D 3. Investigate Media & Reagents G Pyruvate Toxicity? D->G H Basal Medium Issues? D->H I Serum-Related Stress? D->I E 4. Examine Cell-Specific Factors J Cell Density/Health? E->J K Adaptation Period? E->K F 5. Review Experimental Protocol L Incubation Time? F->L M Harvesting Method? F->M O->D Yes, issue is tracer-specific. O->H No, issue is general.

Caption: A logical workflow for troubleshooting low cell viability.

Part 1: Initial Diagnosis & Control Experiments

This section focuses on confirming the problem and using control groups to isolate the variable causing cell death.

Q1: My cell viability is low after the tracer experiment. How do I know if the issue is the 13C-pyruvate itself?

Answer: This is the most critical first question. The best way to isolate the effect of the labeled pyruvate is by comparing it to the right control groups.

Causality: Low viability could be caused by the pyruvate molecule (regardless of labeling), the specific 13C-labeled batch (e.g., contaminants), or other experimental conditions that coincide with the tracer addition.

Recommended Control Groups:

Group Purpose Expected Outcome if 13C-Pyruvate is the Issue
Experimental To test the effect of the 13C-pyruvate tracer. Low viability.
Control 1: No Tracer To assess baseline cell health in the tracer medium (e.g., pyruvate-free medium with dialyzed serum). High viability.
Control 2: Unlabeled Pyruvate To test for pyruvate toxicity. Use the same concentration of standard sodium pyruvate. High viability suggests an issue with the 13C-pyruvate batch (e.g., purity). Low viability suggests pyruvate toxicity at that concentration.

| Control 3: Vehicle Control | To test the solvent used to dissolve the tracer (if not media). | High viability. |

If cells in the "No Tracer" and "Unlabeled Pyruvate" groups are healthy, but the "Experimental" group shows low viability, it strongly points to an issue with your specific batch of this compound. If both pyruvate groups show low viability, you are likely dealing with pyruvate toxicity.

Part 2: Media, Serum, and Reagent-Specific Issues

The culture environment is a primary suspect in viability problems. Tracer experiments often require specialized media and serum that can inadvertently stress cells.

Q2: I suspect pyruvate toxicity. What concentration should I be using and why?

Answer: While pyruvate is a key energy substrate, high concentrations can be detrimental.[1] Most standard culture media like DMEM, if supplemented, contain 1 mM sodium pyruvate to support cellular metabolism.[2][3]

Causality: Pyruvate sits at a crucial metabolic node. It is the end-product of glycolysis and feeds into the TCA cycle via acetyl-CoA.[4] While it can act as an antioxidant by scavenging reactive oxygen species (ROS) like hydrogen peroxide[4][5], excessive concentrations can perturb the metabolic balance. Furthermore, some studies show that under high-glucose conditions, the absence of pyruvate can induce rapid cell death, highlighting its essential role in maintaining the glycolysis-TCA cycle flux.[6][7] The goal is to provide enough tracer for detection without causing metabolic overload or toxicity.

Troubleshooting Steps:

  • Check Your Concentration: Concentrations significantly above 1-5 mM should be considered potentially toxic and require validation.

  • Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM) to identify the optimal concentration that provides sufficient labeling with minimal impact on viability.

  • Consider the Basal Medium: If your basal medium already contains pyruvate, remember to account for this when calculating the final concentration of your added tracer.

Protocol 1: Optimizing 13C-Pyruvate Concentration
  • Plate Cells: Seed your cells in a multi-well plate (e.g., 24-well) at their normal experimental density and allow them to adhere overnight.

  • Prepare Media: Prepare your tracer medium (e.g., DMEM with dialyzed FBS) and create serial dilutions of this compound to achieve the desired final concentrations. Include an "unlabeled pyruvate" control at the highest concentration and a "no pyruvate" control.

  • Incubate: Replace the overnight media with the prepared tracer media. Incubate for your standard experimental duration (e.g., 6, 12, or 24 hours).

  • Assess Viability: At the end of the incubation, use a reliable method like Trypan Blue exclusion or a fluorescence-based live/dead assay to quantify the percentage of viable cells in each condition.

  • Analyze: Plot cell viability (%) against pyruvate concentration (mM). The optimal concentration will be the highest one that does not cause a significant drop in viability compared to the "no pyruvate" control.

Q3: I have to use dialyzed fetal bovine serum (dFBS) for my experiment, and my cells are dying. Why?

Answer: This is a very common and critical issue. Using dialyzed FBS is necessary for most tracer studies to remove endogenous, unlabeled small molecules (like pyruvate, glucose, and amino acids) that would otherwise compete with and dilute your 13C-labeled tracer.[8][9][10] However, this process also removes other small molecules that may be essential for cell survival.[8][11]

Causality - Serum Starvation Induced Apoptosis: The dialysis process uses a membrane with a molecular weight cut-off (typically ~10 kDa) to remove small molecules.[9][11] While this successfully removes the unlabeled metabolites, it also strips the serum of essential components like certain amino acids, vitamins, and other nutrients that cells rely on.[8] Placing cells abruptly into this nutrient-depleted environment is a form of metabolic stress that can induce apoptosis (programmed cell death).[12][13][14]

G A Switch from Standard FBS B Dialyzed FBS (dFBS) A->B C Removal of Small Molecules (<10 kDa) B->C D Unlabeled Tracer Substrates (e.g., Pyruvate, Glucose) REMOVED C->D E Essential Nutrients (e.g., certain non-essential amino acids, vitamins) REMOVED C->E F Clean Background for Tracer Analysis D->F Benefit G Metabolic Stress & Nutrient Deprivation E->G Side Effect H Apoptosis Pathway Activation G->H I Low Cell Viability H->I

Caption: The dual effect of using dialyzed FBS in tracer experiments.

Troubleshooting Steps:

  • Acclimatize Your Cells: Do not switch cells directly from a complete medium with standard FBS to a tracer medium with dFBS. Cells often require a period of adaptation.[8]

  • Use the Same Batch: Use the same batch of both standard and dialyzed FBS for an entire project to minimize variability.[8]

Protocol 2: Acclimatizing Cells to Dialyzed FBS
  • Initial Culture: Grow a healthy, log-phase culture of your cells in their standard medium (with 10% regular FBS).

  • Stepwise Weaning: When passaging the cells, split them into a medium containing a mix of standard and dialyzed FBS. Start with a 75:25 ratio (standard:dialyzed).

  • Monitor Growth: Culture the cells in this mixed-serum medium for at least two passages, monitoring their morphology and growth rate. Do not passage until they have reached their normal doubling time.

  • Increase dFBS Concentration: In subsequent passages, gradually increase the proportion of dFBS (e.g., to 50:50, then 25:75, and finally 100% dFBS).

  • Confirm Adaptation: Only once the cells are proliferating normally in 100% dFBS-containing medium should you proceed with your tracer experiment. This adaptation period can take several days to over a week.[8]

Part 3: Experimental Protocol and Cell Handling

Even with perfect reagents, flaws in the experimental procedure can lead to poor outcomes.

Q4: Could my cell harvesting technique be causing low viability?

Answer: Yes, absolutely. The method used to detach and collect cells at the end of the experiment is critical, especially for metabolomics.

Causality: Adherent cells are under stress during detachment. Enzymatic methods like trypsinization can damage cell membranes, leading to the leakage of intracellular metabolites and a loss of viability.[15][16] Mechanical methods like scraping, while often preferred for metabolomics to quickly quench metabolism, can cause significant physical damage if performed too aggressively.[16]

Recommended Harvesting Method for Metabolomics: The goal is to quench metabolism instantly and harvest the cells without lysis.

  • Aspirate Medium: Quickly remove the culture medium.

  • Wash: Place the plate on ice and wash the cells rapidly with ice-cold PBS to remove any remaining extracellular medium.

  • Quench & Lyse: Immediately add an ice-cold extraction solvent (e.g., 80% methanol) to the plate. This simultaneously stops all enzymatic activity and lyses the cells to release intracellular metabolites.

  • Scrape: Use a cell scraper to detach the cells into the extraction solvent.

  • Collect: Transfer the cell lysate/solvent mixture to a microcentrifuge tube for further processing.

Note: This method provides a snapshot of the intracellular metabolome but does not allow for a post-harvest viability count. Viability should be assessed on a parallel plate that is treated identically but harvested using a gentle method (e.g., TrypLE™, followed by a Trypan Blue count).

Q5: How long should I run the tracer experiment? Could the incubation time be the problem?

Answer: The optimal incubation time is a balance between achieving sufficient label incorporation for detection and maintaining cell health. Extended incubation times increase the risk of nutrient depletion, waste product accumulation (e.g., ammonia), and cell death, especially in the stressful environment of a tracer medium.

Troubleshooting Steps:

  • Time-Course Experiment: If you suspect the incubation is too long, perform a time-course experiment. Harvest cells at multiple time points (e.g., 2, 4, 8, 16, 24 hours) after adding the tracer.

  • Assess Viability and Labeling: For each time point, measure both cell viability and the isotopic enrichment of key downstream metabolites (e.g., 13C-lactate, TCA cycle intermediates).

  • Determine Optimal Window: The ideal incubation time is the earliest point at which you can detect a robust and stable isotopic enrichment without a significant decline in cell viability.

References

  • Littlewood, T. D., et al. (1995). Serum deprivation induces apoptotic cell death in a subset of Balb/c 3T3 fibroblasts. Journal of Cell Science, 108(Pt 6), 2367–2376. [Link]

  • Ren, J., et al. (2016). Serum starvation-induces down-regulation of Bcl-2/Bax confers apoptosis in tongue coating-related cells in vitro. Experimental and Therapeutic Medicine, 12(4), 2465–2472. [Link]

  • Wako, K., et al. (2001). Elucidation of apoptosis induced by serum deprivation in cultured conjunctival epithelial cells. Investigative Ophthalmology & Visual Science, 42(6), 1251–1256. [Link]

  • Metabolon. (n.d.). Optimizing Bioprocessing with Metabolomics. Metabolon.com. [Link]

  • ResearchGate. (n.d.). Apoptosis rates of cells treated with serum-starvation for 0, 12, 24,... [Link]

  • ResearchGate. (n.d.). Effect of sodium pyruvate on cytotoxicty. [Link]

  • Dietmair, S., et al. (2016). Removing the bottlenecks of cell culture metabolomics: fast normalization procedure, correlation of metabolites to cell number, and impact of the cell harvesting method. Metabolomics, 12(10), 154. [Link]

  • Kou, J., et al. (2012). Serum starvation: caveat emptor. American Journal of Physiology-Cell Physiology, 303(1), C1-C3. [Link]

  • Mabion. (n.d.). Optimizing CHO Cell Cultures via Metabolite Analysis. Mabion.eu. [Link]

  • Gonzalez, J. T., & Fuchs, C. J. (2017). Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. Frontiers in physiology, 8, 81. [Link]

  • Cambridge Isotope Laboratories. (n.d.). Optimal Tracers for Parallel Labeling Experiments and 13C Metabolic Flux Analysis: A New Precision and Synergy Scoring System. Isotopes.com. [Link]

  • Munger, J., et al. (2009). A roadmap for interpreting 13C metabolite labeling patterns from cells. PLoS computational biology, 5(1), e1000242. [Link]

  • Lorkiewicz, P. K., et al. (2019). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Metabolites, 9(7), 130. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2012). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic engineering, 14(2), 150–161. [Link]

  • Biocrates Life Sciences. (2023). Cell culture metabolomics – The shortcut to drug development. Biocrates.com. [Link]

  • O'Conor, C. J., et al. (2019). Sodium pyruvate pre-treatment prevents cell death due to localised, damaging mechanical strains in the context of pressure ulcers. Journal of tissue viability, 28(4), 187–195. [Link]

  • bioRxiv. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. biorxiv.org. [Link]

  • Giandomenico, A. R., et al. (1997). The importance of sodium pyruvate in assessing damage produced by hydrogen peroxide. Free radical biology & medicine, 23(3), 426–434. [Link]

  • Creek, D. J., et al. (2013). Metabolomics Guides Rational Development of a Simplified Cell Culture Medium for Drug Screening against Trypanosoma brucei. Antimicrobial agents and chemotherapy, 57(9), 4196–4205. [Link]

  • AntBio. (2024). Dialyzed Fetal Bovine Serum: A Critical Enabler for Precision Life Science Research. Antbio.com. [Link]

  • ResearchGate. (2016). Is sodium pyruvate a required component in media? Researchgate.net. [Link]

  • Wang, Y., et al. (2023). Role of sodium pyruvate in maintaining the survival and cytotoxicity of Staphylococcus aureus under high glucose conditions. Frontiers in microbiology, 14, 1184347. [Link]

  • Caso, S., et al. (2022). Effects of pyruvate on primary metabolism and product quality for a high-density perfusion process. Biotechnology and bioengineering, 119(4), 1053–1061. [Link]

  • ResearchGate. (2021). Role of pyruvate in maintaining cell viability and energy production under high-glucose conditions. [Link]

  • Regeneration Biology. (n.d.). Dialyzed Fetal Bovine Serum. Regeneration-biology.com. [Link]

  • Yako, H., et al. (2021). Role of pyruvate in maintaining cell viability and energy production under high-glucose conditions. Scientific reports, 11(1), 18910. [Link]

  • Al-Zubaidi, R., et al. (2023). Variations in the fetal bovine serum and glucose concentration in the culture medium impact the viability of glioblastoma cells as evidenced through the modulation of cell cycle and reactive oxygen species: An in vitro study. Biomedicine & Pharmacotherapy, 165, 115217. [Link]

  • Chen, A. P., et al. (2011). Investigation of Tumor Hyperpolarized [1-13C]-Pyruvate Dynamics Using Time-Resolved Multiband RF Excitation Echo-Planar MRSI. Journal of magnetic resonance (San Diego, Calif. : 1997), 212(2), 290–297. [Link]

  • Hui, S., et al. (2022). 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo. The Journal of biological chemistry, 298(8), 102213. [Link]

  • bioRxiv. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. biorxiv.org. [Link]

  • Zha, W., et al. (2012). Metabolism of Hyperpolarized [1-13C]Pyruvate in the Isolated Perfused Rat Lung – An Ischemia Study. NMR in biomedicine, 25(12), 1359–1365. [Link]

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calibration and standardization for quantitative Sodium pyruvate-2-13C analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of Sodium Pyruvate-2-13C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for your experiments.

Introduction

This compound is a stable isotope-labeled compound crucial for tracing the metabolic fate of pyruvate, a key intermediate in cellular metabolism. The position of the 13C label at the second carbon (C2) offers a unique window into mitochondrial metabolism, as this label is retained during the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex. This allows for the direct tracking of pyruvate-derived carbon into the Tricarboxylic Acid (TCA) cycle.[1][2][3]

This guide will provide you with the necessary information for accurate and reproducible quantitative analysis of this compound and its key downstream metabolites using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of the more common 1-13C labeled pyruvate?

The choice of label position depends on the metabolic pathway you intend to study. When [1-13C]pyruvate is metabolized by pyruvate dehydrogenase (PDH), the 13C label is lost as 13CO2.[3] In contrast, the label in [2-13C]pyruvate is retained on the acetyl group of acetyl-CoA, which then enters the TCA cycle.[1][3] This makes this compound the superior tracer for investigating TCA cycle flux and the activity of related pathways.[1][2]

Q2: What are the key downstream metabolites I should be looking for when using this compound?

The primary labeled metabolites of interest that indicate entry into the TCA cycle are:

  • [5-13C]glutamate: Glutamate is in equilibrium with the TCA cycle intermediate α-ketoglutarate, and the appearance of the 13C label at the C5 position is a direct measure of carbon flux through the first span of the TCA cycle.[1][2][3]

  • [1-13C]acetylcarnitine: This metabolite reflects the labeled acetyl-CoA pool and the activity of carnitine acetyltransferase.[1][2] You may also observe [2-13C]lactate as a product of glycolysis.[2]

Q3: What is the best analytical method for quantitative analysis?

Both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the quantitative analysis of 13C-labeled compounds.

  • 13C NMR: Provides structural information and can distinguish between different isotopomers (molecules with the same number of isotopic atoms but at different positions). However, it has lower sensitivity compared to MS.[4]

  • Mass Spectrometry (e.g., LC-MS, GC-MS): Offers high sensitivity and is excellent for quantifying the abundance of different isotopologues (molecules that differ in their isotopic composition).[5][6]

The choice depends on your specific experimental needs, sample complexity, and available instrumentation.

Q4: How should I prepare and store my this compound samples?

Sodium pyruvate is soluble in water.[7] For stability, it is recommended to store the solid compound and its solutions refrigerated (2-8°C) and protected from light.[7][8] Sterile filtered solutions of sodium pyruvate can be stable for up to 24 months under these conditions.[9] For metabolomics studies, it is crucial to rapidly quench metabolic activity and extract metabolites to prevent degradation.[10]

Q5: What internal standard should I use for quantification?

The choice of an internal standard is critical for accurate quantification.

  • For NMR: A good internal standard should have a simple spectrum with sharp peaks that do not overlap with the analyte signals, be soluble in the same solvent as the sample, and be chemically inert.[11] Examples of commonly used internal standards for 1H NMR that may be applicable to 13C NMR with careful consideration of their 13C spectra include maleic acid and DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate).[11][12]

  • For MS: The gold standard is a stable isotope-labeled version of the analyte, in this case, you might consider using 13C3-pyruvate if you are quantifying multiple isotopologues of pyruvate. The key is that the internal standard should co-elute with the analyte and experience similar matrix effects.[13]

Experimental Protocols

Calibration Curve Preparation for Quantitative Analysis

Accurate quantification requires a well-defined calibration curve. The following is a general protocol that can be adapted for both NMR and MS analysis.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound powder.
  • Dissolve it in a known volume of an appropriate solvent (e.g., ultrapure water, or the same solvent as your sample matrix) to create a high-concentration stock solution.

2. Serial Dilutions:

  • Perform a series of dilutions from the stock solution to prepare a set of calibration standards with at least 5-7 different concentrations.
  • The concentration range of your calibration standards should bracket the expected concentration of the analyte in your experimental samples.

3. Addition of Internal Standard:

  • Add a fixed concentration of your chosen internal standard to each calibration standard and your experimental samples.

4. Data Acquisition and Analysis:

  • Acquire the data for your calibration standards and samples using your optimized NMR or MS method.
  • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
  • Plot the peak area ratio (y-axis) against the concentration of the analyte (x-axis).
  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
  • Use the peak area ratio from your experimental samples and the equation from the calibration curve to calculate the concentration of this compound.
Parameter Recommendation
Number of Standards5-7
Concentration RangeShould bracket the expected analyte concentration
Internal StandardAdded at a fixed concentration to all standards and samples
Regression AnalysisLinear, with R² > 0.99
Experimental Workflow Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (this compound) dilutions Perform Serial Dilutions stock->dilutions is_add Add Internal Standard dilutions->is_add nmr_ms NMR / MS Analysis is_add->nmr_ms Analyze Standards & Samples sample_prep Prepare Experimental Samples peak_integration Peak Integration nmr_ms->peak_integration ratio_calc Calculate Area Ratios (Analyte / IS) peak_integration->ratio_calc cal_curve Generate Calibration Curve ratio_calc->cal_curve quantification Quantify Analyte Concentration cal_curve->quantification

Caption: A generalized workflow for the quantitative analysis of this compound.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues you may encounter during your experiments.

Troubleshooting Workflow

troubleshooting_workflow cluster_symptoms Symptom cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed high_variability High Variability in Replicates start->high_variability low_signal Low Signal-to-Noise start->low_signal poor_peak_shape Poor Peak Shape start->poor_peak_shape unexpected_peaks Unexpected Peaks start->unexpected_peaks var_prep Inconsistent Sample Prep high_variability->var_prep var_injection Injection Volume Variation high_variability->var_injection var_matrix Matrix Effects (MS) high_variability->var_matrix low_conc Low Analyte Concentration low_signal->low_conc improper_acq Suboptimal Acquisition Parameters low_signal->improper_acq ion_suppression Ion Suppression (MS) low_signal->ion_suppression column_overload Column Overloading (LC) poor_peak_shape->column_overload bad_shimming Poor Shimming (NMR) poor_peak_shape->bad_shimming sample_viscosity High Sample Viscosity poor_peak_shape->sample_viscosity contamination Contamination unexpected_peaks->contamination degradation Analyte Degradation unexpected_peaks->degradation side_reactions Side Reactions unexpected_peaks->side_reactions sol_var_prep Standardize Pipetting & Extraction var_prep->sol_var_prep sol_var_injection Check Autosampler var_injection->sol_var_injection sol_var_matrix Improve Sample Cleanup / Use Isotope-Labeled IS var_matrix->sol_var_matrix sol_low_conc Concentrate Sample low_conc->sol_low_conc sol_improper_acq Optimize NMR/MS Parameters improper_acq->sol_improper_acq sol_ion_suppression Dilute Sample / Improve Chromatography ion_suppression->sol_ion_suppression sol_column_overload Dilute Sample column_overload->sol_column_overload sol_bad_shimming Re-shim Spectrometer bad_shimming->sol_bad_shimming sol_sample_viscosity Dilute or Adjust Solvent sample_viscosity->sol_sample_viscosity sol_contamination Use Clean Glassware & Solvents contamination->sol_contamination sol_degradation Check Sample Stability / Store Properly degradation->sol_degradation sol_side_reactions Investigate Sample Matrix Interactions side_reactions->sol_side_reactions

Caption: A decision tree for troubleshooting common issues in quantitative analysis.

Issue 1: High Variability in Replicate Measurements
  • Question: My replicate injections are giving me very different results. What could be the cause?

  • Answer: High variability is often due to inconsistencies in sample preparation or instrumental factors.

    • Inconsistent Sample Preparation: Ensure that your pipetting and extraction procedures are highly standardized. Use of an internal standard added early in the preparation process can help to correct for variability in sample handling.[14]

    • Injection Volume Variation: Check the performance of your autosampler to ensure it is delivering a consistent volume for each injection.

    • Matrix Effects (for MS): If you are using mass spectrometry, variability can be caused by matrix effects, where other components in your sample enhance or suppress the ionization of your analyte.[13][15] Using a stable isotope-labeled internal standard that co-elutes with your analyte is the best way to compensate for this.[13] Improving your sample cleanup procedure to remove interfering compounds can also help.[15][16]

Issue 2: Low Signal-to-Noise Ratio (S/N)
  • Question: The peaks for my analyte are very small and noisy. How can I improve the signal?

  • Answer: A low S/N can be due to a low concentration of the analyte or suboptimal instrument settings.

    • Low Analyte Concentration: If possible, try to concentrate your sample.

    • Suboptimal Acquisition Parameters (for NMR): For 13C NMR, which has inherently low sensitivity, optimizing acquisition parameters is crucial.[4]

      • Increase the number of scans (NS).

      • Use a smaller flip angle (e.g., 30°) with a shorter relaxation delay (D1) to maximize signal over time.[17][18]

      • Ensure proton decoupling is active during acquisition and the relaxation delay to benefit from the Nuclear Overhauser Effect (NOE).[17][18]

      • For quaternary carbons with very long relaxation times (T1s), consider adding a paramagnetic relaxation agent like Cr(acac)3 to shorten the T1s and allow for faster acquisition.[19]

    • Ion Suppression (for MS): In mass spectrometry, low signal can be a result of ion suppression from matrix components.[15] Try diluting your sample, as this can sometimes reduce the concentration of interfering compounds more than the analyte, leading to a net increase in signal. Improving chromatographic separation to ensure the analyte does not co-elute with interfering compounds is also effective.[20]

Issue 3: Poor Peak Shape (Broadening, Tailing, or Splitting)
  • Question: My peaks are not sharp and symmetrical. What could be the issue?

  • Answer: Poor peak shape can be caused by a variety of factors related to the sample, chromatography, or the instrument itself.

    • Column Overloading (for LC-MS): Injecting too much sample can lead to broad or fronting peaks. Try diluting your sample.[21]

    • Poor Shimming (for NMR): In NMR, broad and asymmetric peaks are often a sign of an inhomogeneous magnetic field. Re-shimming the spectrometer should resolve this.

    • High Sample Viscosity: A highly viscous sample can lead to broader lines in NMR.[22] Ensure your sample is fully dissolved and consider diluting it if necessary.

    • Secondary Interactions (for LC-MS): Peak tailing can occur due to interactions between the analyte and active sites on the column. Adjusting the pH or ionic strength of the mobile phase can help to mitigate this.[21]

Issue 4: Unexpected Peaks in the Spectrum/Chromatogram
  • Question: I'm seeing peaks that I don't recognize. Where are they coming from?

  • Answer: Unexpected peaks are usually due to contamination, degradation of the analyte, or side reactions.

    • Contamination: Ensure that all glassware, solvents, and reagents are of high purity.

    • Analyte Degradation: Pyruvic acid can polymerize and decompose upon standing.[7] It is important to check the stability of your samples under your experimental conditions. Store samples appropriately (refrigerated and protected from light) and analyze them as quickly as possible after preparation.

    • Side Reactions: The analyte may be reacting with components in the sample matrix. This can sometimes be identified by running stability tests at different temperatures and time points.

References

  • Optimized Default 13C Parameters | NMR Facility - Chemistry Department. (2020, May 4). Retrieved from University of Missouri-St. Louis website: [Link]

  • Evaluation of minimal 13C-labelling for stable isotope dilution in organic analysis - SciSpace. (n.d.). Retrieved from [Link]

  • Evaluation of minimal 13C-labelling for stable isotope dilution in organic analysis. (2006). Journal of Mass Spectrometry, 41(8), 1024-1033. [Link]

  • Probing human heart TCA cycle metabolism and response to glucose load using hyperpolarized [2-13 C]pyruvate MRS. (2023). NMR in Biomedicine, 37(3), e5074. [Link]

  • First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism. (2019). NeuroImage, 203, 116182. [Link]

  • How Can I Get a Quantitative 13C NMR Spectrum? (2007, December 21). Retrieved from University of Ottawa NMR Facility Blog: [Link]

  • Acquiring 1H and 13C Spectra. (2018). In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. [Link]

  • Volumetric Spiral Chemical Shift Imaging of Hyperpolarized [2-13C]Pyruvate in a Rat C6 Glioma Model. (2014). Magnetic Resonance in Medicine, 72(5), 1215-1222. [Link]

  • Improving quantification of 13C CP-MAS NMR by steady state and well-defined data processing in variable contact time experiments. (2005).
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). Retrieved from American Pharmaceutical Review: [Link]

  • Standard calibration curve showing the ¹³C/¹²C isotope abundance... - ResearchGate. (n.d.). Retrieved from [Link]

  • Schematic demonstrating the 13 C-labeling of citrate and other CAC... - ResearchGate. (n.d.). Retrieved from [Link]

  • Evaluation of minimal 13C-labelling for stable isotope dilution in organic analysis. (2006). PubMed. [Link]

  • Comparison of 13C MRI of hyperpolarized [1‐13C]pyruvate and lactate with the corresponding mass spectrometry images in a murine lymphoma model. (2021). Magnetic Resonance in Medicine, 85(1), 440-449. [Link]

  • 13C-Pyruvate labeling pattern from [2-13C]glucose by recycling PPP... - ResearchGate. (n.d.). Retrieved from [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1).
  • A typical two-point calibration curve for d 13 C using standards... - ResearchGate. (n.d.). Retrieved from [Link]

  • Simultaneous quantification of 13 C-isotope labeling and absolute... - ResearchGate. (n.d.). Retrieved from [Link]

  • Hyperpolarized sodium 1-[13C]pyruvate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. (2008, January 29). Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021). Molecules, 26(11), 3144. [Link]

  • Oh, What a Mess! Dealing with Unwanted Matrix Effects. (2019, April 19). Agilent.
  • Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. (2022). Plant Physiology, 190(1), 275-291. [Link]

  • Quantification of single components in complex mixtures by 13C NMR. (n.d.). Magritek. Retrieved from [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. (2015). Current Opinion in Biotechnology, 34, 189-201. [Link]

  • 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 - YouTube. (2019, May 6). Retrieved from [Link]

  • Assay of the 13C and 2H mass isotopomer distribution of phosphoenolpyruvate by gas chromatography/mass spectrometry. (1995). Analytical Biochemistry, 225(1), 1-8. [Link]

  • The fate of pyruvate dictates cell growth by modulating cellular redox potential. (2024). eLife, 12, e86354. [Link]

  • The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer. (2014). Methods in Enzymology, 547, 257-285. [Link]

  • Multisite Kinetic Modeling of 13C Metabolic MR Using [1-13C]Pyruvate. (2013). IEEE Transactions on Medical Imaging, 32(1), 18-26. [Link]

  • Acquisition and quantification pipeline for in vivo hyperpolarized 13C magnetic resonance spectroscopy. (2021). Scientific Reports, 11(1), 1-13. [Link]

  • Sodium Pyruvate. (n.d.). Retrieved from [Link]

  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. (2014). Analytical Chemistry, 86(15), 7548-7555. [Link]

  • Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. (2020). Metabolites, 10(4), 143. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010). Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1274-1279. [Link]

  • The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells. (2019). Cancers, 11(1), 60. [Link]

  • Quantitative NMR Spectroscopy - Acanthus Research. (2022, June 24). Retrieved from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). Retrieved from [Link]

  • (PDF) Study of Sample Preparation Method Using Internal Standard Solution to Accurate Quantitative Analysis with 1H NMR Spectroscopy - ResearchGate. (2015). Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to Validating Metabolic Flux Data from Sodium Pyruvate-2-13C

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation framework for researchers utilizing Sodium pyruvate-2-13C in metabolic flux analysis (MFA). We will move beyond a simple recitation of protocols to a deeper understanding of the experimental choices and data validation strategies that underpin robust and reliable metabolic flux data. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge to critically evaluate their experimental design and confidently interpret their results.

The Central Role of 13C-MFA in Understanding Cellular Metabolism

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell, providing a snapshot of the cellular metabolic state.[1][2][3] By introducing stable isotope-labeled substrates, such as those containing 13C, we can trace the flow of atoms through metabolic pathways.[1][4] This allows for the determination of intracellular fluxes that are not directly measurable.[5][6] 13C-MFA has become the gold standard for quantifying in vivo metabolic fluxes in a variety of biological systems, from microbes to mammalian cells.[1][7]

This compound is a commonly used tracer for probing central carbon metabolism, particularly the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). Its strategic labeling at the second carbon position provides unique insights into the entry and processing of pyruvate within the mitochondria.

Experimental Workflow for 13C-MFA using this compound

A successful 13C-MFA experiment is a multi-step process that requires careful planning and execution. The following diagram and detailed protocol outline a typical workflow.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational & Validation Phase A Experimental Design (Tracer Selection, Labeling Strategy) B Cell Culture & Labeling (Achieve Isotopic Steady State) A->B Implement C Metabolite Quenching & Extraction B->C Sample D Mass Spectrometry Analysis (GC-MS or LC-MS) C->D Analyze E Mass Isotopomer Distribution (MID) Determination D->E Process Data G Flux Estimation (Software-based fitting) E->G Input F Metabolic Model Construction F->G Input H Statistical Validation (Goodness-of-fit, Confidence Intervals) G->H Evaluate I Biological Interpretation H->I Interpret

Caption: A typical workflow for a 13C-Metabolic Flux Analysis experiment.

Detailed Experimental Protocol

1. Cell Culture and Labeling:

  • Culture cells in a defined medium to ensure known substrate concentrations.

  • In the experimental phase, replace the standard medium with a medium containing this compound at a known concentration.

  • It is crucial to allow the cells to reach an isotopic steady state, where the labeling of intracellular metabolites is stable.[1][3] The time to reach this state varies depending on the cell type and metabolic rates but is a critical parameter to determine empirically.[8]

2. Metabolic Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity to prevent further enzymatic reactions that could alter labeling patterns.[9][10] A common method involves washing cells with ice-cold saline followed by quenching with a cold solvent like methanol or a methanol-water mixture.[10]

  • Extract metabolites using a suitable solvent system, often a combination of methanol, chloroform, and water, to separate polar metabolites from other cellular components.

3. Analytical Measurement:

  • Analyze the isotopic labeling of metabolites using mass spectrometry (MS), typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][11]

  • The choice of analytical platform will depend on the specific metabolites of interest and their chemical properties.

4. Data Analysis and Flux Estimation:

  • The raw MS data is processed to determine the mass isotopomer distributions (MIDs) for key metabolites.[4]

  • These MIDs, along with a stoichiometric model of the relevant metabolic pathways, are then used as inputs for specialized software to estimate the intracellular fluxes.[12][13][14][15][16]

The Metabolic Fate of this compound in the TCA Cycle

Understanding how the 13C label from this compound propagates through the TCA cycle is fundamental to interpreting the resulting data.

TCA_Cycle Pyruvate Pyruvate-2-13C AcetylCoA Acetyl-CoA (M+1) Pyruvate->AcetylCoA PDH Citrate Citrate (M+1) AcetylCoA->Citrate Isocitrate Isocitrate (M+1) Citrate->Isocitrate alphaKG α-Ketoglutarate (M+1) Isocitrate->alphaKG SuccinylCoA Succinyl-CoA (M+1) alphaKG->SuccinylCoA Succinate Succinate (M+1) SuccinylCoA->Succinate Fumarate Fumarate (M+1) Succinate->Fumarate Malate Malate (M+1) Fumarate->Malate Oxaloacetate Oxaloacetate (M+1) Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Entry and initial propagation of the 13C label from Pyruvate-2-13C into the TCA cycle.

When this compound is metabolized, the labeled carbon is incorporated into acetyl-CoA via the pyruvate dehydrogenase (PDH) complex. This M+1 acetyl-CoA then condenses with oxaloacetate to form M+1 citrate. As this citrate is processed through the TCA cycle, the M+1 label will be transferred to subsequent intermediates.

Validating Your Metabolic Flux Data: A Multi-faceted Approach

The validation of metabolic flux data is not a single step but a continuous process throughout the experimental workflow.[5][6] It involves ensuring the quality of the experimental data and the robustness of the computational model.

Goodness-of-Fit Analysis

A primary method for validating 13C-MFA results is to assess the goodness-of-fit between the experimentally measured MIDs and the MIDs predicted by the flux model.[5] This is typically done using a chi-squared (χ²) statistical test.[5][17] A statistically acceptable fit indicates that the model can accurately reproduce the experimental data. However, it's important to be aware of the potential limitations of the χ²-test, especially when flux bounds are imposed.[5]

Sensitivity Analysis

Sensitivity analysis helps to determine how sensitive the estimated fluxes are to variations in the experimental data. This provides confidence in the robustness of the calculated flux values. High sensitivity of a particular flux to small changes in the data may indicate that this flux is not well-determined by the chosen tracer and experimental setup.

Confidence Intervals

Calculating confidence intervals for the estimated fluxes is crucial for understanding the precision of the flux measurements.[18] Narrow confidence intervals indicate a high degree of certainty in the estimated flux value.

Comparison with Orthogonal Data

Where possible, comparing the MFA-derived fluxes with data from other experimental approaches can provide additional validation. For example, comparing the calculated uptake and secretion rates with direct measurements from the culture medium.

Comparison of this compound with Alternative Tracers

While this compound is a valuable tool, the choice of tracer should always be guided by the specific biological question.[19][20] Different tracers provide complementary information about metabolic pathways.

TracerPrimary Metabolic Pathway(s) ProbedAdvantagesDisadvantages
This compound TCA Cycle Entry (PDH vs. PC), AnaplerosisDirectly probes pyruvate metabolism.[8][21]Limited information on glycolysis and the pentose phosphate pathway.
[1,2-13C2]Glucose Glycolysis, Pentose Phosphate Pathway, TCA CycleProvides comprehensive labeling of central carbon metabolism.[19][22]Can be more complex to interpret due to multiple labeled species.
[U-13C6]Glucose Overall carbon metabolismLabels all carbons, useful for tracking the fate of the entire glucose backbone.Can lead to a large number of isotopologues, complicating analysis.
[U-13C5]Glutamine TCA Cycle, Anaplerosis, Reductive CarboxylationExcellent for studying glutamine metabolism and its contribution to the TCA cycle.[19][20]Does not directly probe glucose metabolism.

The optimal experimental design may involve parallel labeling experiments with different tracers to obtain a more complete picture of cellular metabolism.[18]

Common Pitfalls and How to Avoid Them

  • Failure to Reach Isotopic Steady State: This is a critical assumption in many 13C-MFA models.[3] It is essential to perform time-course experiments to determine the time required to reach isotopic steady state for the specific cell type and conditions being studied.

  • Incomplete Metabolic Model: An incomplete or inaccurate metabolic model will lead to erroneous flux estimates.[23] It is important to use a well-curated model that includes all relevant reactions and pathways.

  • Analytical Inaccuracies: Precise and accurate measurement of MIDs is fundamental to 13C-MFA. Careful optimization of the analytical method and appropriate quality control measures are necessary.

  • Overfitting the Data: Using a model that is too complex for the available data can lead to overfitting, where the model fits the noise in the data rather than the underlying biological reality.[17]

Conclusion

Validating metabolic flux data obtained from this compound requires a rigorous and multi-faceted approach. By carefully considering the experimental design, employing robust data analysis and statistical validation methods, and being aware of potential pitfalls, researchers can generate high-quality, reliable metabolic flux data. This, in turn, will provide deeper insights into the intricate workings of cellular metabolism and its role in health and disease.

References

  • High-resolution 13C metabolic flux analysis.
  • Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. PubMed Central.
  • Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PubMed Central.
  • 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Oxford Academic.
  • A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Cell Press.
  • Overview of 13c Metabolic Flux Analysis.
  • Isotopically nonstationary 13C metabolic flux analysis. PubMed.
  • 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology, ETH Zurich.
  • Isotopically Nonstationary 13C Metabolic Flux Analysis.
  • Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers.
  • Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers.
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A Researcher's Guide to Metabolic Flux Analysis: Comparing Sodium Pyruvate-2-¹³C and [1-¹³C]pyruvate as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of metabolic research, the ability to trace the flow of molecules through complex biochemical pathways is paramount. Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), have become indispensable tools for elucidating cellular metabolism in both health and disease. Among these, ¹³C-labeled pyruvate stands out as a key substrate, positioned at the crossroads of glycolysis and mitochondrial metabolism. This guide provides an in-depth comparison of two crucial pyruvate isotopomers: Sodium pyruvate-2-¹³C and [1-¹³C]pyruvate. We will explore their distinct applications, the rationale behind choosing one over the other, and provide detailed experimental protocols for their use with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two primary analytical platforms for ¹³C tracer analysis.[1][2][3]

The Crossroads of Metabolism: Why Pyruvate?

Pyruvate is the end-product of glycolysis and a primary substrate for the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production and biosynthesis.[4] Its fate is determined by the metabolic state of the cell, making it an excellent probe for investigating cellular bioenergetics. By introducing ¹³C-labeled pyruvate, researchers can track the incorporation of the heavy carbon isotope into downstream metabolites, thereby quantifying the rates, or fluxes, of specific metabolic pathways.[5][6]

At a Glance: [1-¹³C]pyruvate vs. Sodium pyruvate-2-¹³C

The key difference between these two tracers lies in the position of the ¹³C label on the pyruvate molecule. This seemingly small distinction has profound implications for the metabolic pathways that can be investigated.

Feature[1-¹³C]pyruvateSodium pyruvate-2-¹³C
Primary Application Probing glycolytic flux and lactate production (Warburg effect).[7]Interrogating Tricarboxylic Acid (TCA) cycle activity and anaplerosis.[8][9]
Key Metabolic Conversion Pyruvate to Lactate (via Lactate Dehydrogenase - LDH). Pyruvate to Alanine (via Alanine Transaminase - ALT). Pyruvate to Acetyl-CoA + ¹³CO₂ (via Pyruvate Dehydrogenase - PDH).[7][10]Pyruvate to Acetyl-CoA (¹³C label retained). Acetyl-CoA enters the TCA cycle, labeling intermediates like citrate and glutamate.[8][9]
Analytical Suitability Hyperpolarized MRI/MRS for in vivo real-time imaging of lactate production. NMR and MS for endpoint analysis.[7]NMR and MS for detailed isotopomer analysis of TCA cycle intermediates. Hyperpolarized MRI/MRS for in vivo detection of TCA cycle activity.[8][9][11]
Information Gained Rate of glycolysis, LDH activity, and PDH flux (indirectly via ¹³CO₂/bicarbonate).[7][10]TCA cycle flux, anaplerotic and cataplerotic fluxes, and mitochondrial function.[8][9][12]

Delving Deeper: The Biochemical Fate of Labeled Pyruvate

To understand the distinct applications of these tracers, it is essential to visualize their journey through central carbon metabolism.

The Path of [1-¹³C]pyruvate

When [1-¹³C]pyruvate enters a cell, the ¹³C label is on the carboxyl carbon. This carbon is lost as ¹³CO₂ during the conversion of pyruvate to acetyl-CoA by the enzyme pyruvate dehydrogenase (PDH).[10] This decarboxylation step prevents the ¹³C label from entering the TCA cycle. However, this tracer is invaluable for studying two other key metabolic pathways:

  • Conversion to Lactate: The enzyme lactate dehydrogenase (LDH) reversibly converts pyruvate to lactate. In many cancer cells, there is an upregulation of this pathway, a phenomenon known as the Warburg effect.[13] By monitoring the production of [1-¹³C]lactate, researchers can non-invasively assess glycolytic activity.[7]

  • Conversion to Alanine: The enzyme alanine transaminase (ALT) can convert pyruvate to alanine, providing insights into amino acid metabolism.

cluster_TCA TCA Cycle Pyruvate [1-¹³C]Pyruvate Lactate [1-¹³C]Lactate Pyruvate->Lactate LDH Alanine [1-¹³C]Alanine Pyruvate->Alanine ALT AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA CO2 ¹³CO₂ TCA No ¹³C Label Enters Cycle

Caption: Metabolic fate of the ¹³C label from [1-¹³C]pyruvate.

The Journey of Sodium pyruvate-2-¹³C

With Sodium pyruvate-2-¹³C, the label is on the central carbonyl carbon. This position is critical because the ¹³C is retained during the conversion of pyruvate to acetyl-CoA by PDH.[8] The resulting [2-¹³C]acetyl-CoA then enters the TCA cycle, leading to the labeling of all downstream TCA cycle intermediates, such as citrate, α-ketoglutarate, succinate, fumarate, and malate.[9] This allows for a detailed investigation of mitochondrial metabolism, including:

  • TCA Cycle Flux: The rate of appearance of ¹³C in TCA cycle intermediates provides a direct measure of the cycle's activity.[9]

  • Anaplerosis and Cataplerosis: By analyzing the specific isotopomer patterns of TCA cycle intermediates, researchers can dissect the contributions of anaplerotic (pathways that replenish TCA cycle intermediates) and cataplerotic (pathways that remove TCA cycle intermediates) fluxes.[12]

cluster_TCA TCA Cycle Pyruvate [2-¹³C]Pyruvate AcetylCoA [2-¹³C]Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate [¹³C]Citrate AcetylCoA->Citrate aKG [¹³C]α-Ketoglutarate Citrate->aKG Succinate [¹³C]Succinate aKG->Succinate Glutamate [5-¹³C]Glutamate aKG->Glutamate Transaminase Fumarate [¹³C]Fumarate Succinate->Fumarate Malate [¹³C]Malate Fumarate->Malate Malate->Citrate

Caption: Metabolic fate of the ¹³C label from [2-¹³C]pyruvate.

Experimental Design: Choosing the Right Tracer and Analytical Platform

The choice between [1-¹³C]pyruvate and Sodium pyruvate-2-¹³C is dictated by the primary research question.

  • For studying glycolysis, the Warburg effect, or lactate dynamics in vivo, [1-¹³C]pyruvate is the tracer of choice, especially when combined with hyperpolarized MRI/MRS. This technique provides a massive signal enhancement, allowing for real-time imaging of metabolic fluxes.[7][14]

  • For a detailed investigation of mitochondrial function, TCA cycle kinetics, and biosynthetic pathways originating from the TCA cycle, Sodium pyruvate-2-¹³C is superior. This tracer provides a wealth of information about central carbon metabolism that is inaccessible with [1-¹³C]pyruvate.[8][9]

The choice of analytical platform also plays a crucial role.

  • NMR Spectroscopy offers the unique advantage of resolving the positional distribution of ¹³C isotopes within a molecule (isotopomer analysis) without the need for chemical derivatization.[1] This provides highly detailed information about specific enzymatic reactions. However, NMR is less sensitive than MS and requires larger sample sizes.[2][3]

  • Mass Spectrometry (MS) , particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers high sensitivity and can detect a wide range of metabolites.[15] While MS provides information on the number of ¹³C atoms in a molecule (isotopologue analysis), determining the exact position of the label can be more challenging than with NMR.[1]

Experimental Protocols

The following are generalized protocols for cell culture and in vivo experiments. It is crucial to optimize these protocols for your specific cell type or animal model.

In Vitro Cell Culture Labeling Protocol

This protocol is suitable for adherent or suspension cells and can be adapted for analysis by both NMR and MS.

Materials:

  • Cell culture medium deficient in unlabeled pyruvate.

  • Sodium pyruvate-2-¹³C or [1-¹³C]pyruvate.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Metabolite extraction solution (e.g., 80% methanol, pre-chilled to -80°C).

  • Cell scraper (for adherent cells).

  • Centrifuge.

Procedure:

  • Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency at the time of harvest.

  • Media Preparation: Prepare the labeling medium by supplementing the pyruvate-free base medium with the desired concentration of either Sodium pyruvate-2-¹³C or [1-¹³C]pyruvate. The concentration should be optimized for your cell line but is typically in the physiological range.

  • Labeling: When cells reach the desired confluency, replace the standard culture medium with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites. The optimal labeling time should be determined empirically but is often in the range of several hours to overnight to reach isotopic steady state.[16]

  • Metabolite Extraction:

    • Adherent Cells: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Immediately add the pre-chilled extraction solution to the plate and scrape the cells.

    • Suspension Cells: Pellet the cells by centrifugation at a low speed. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in the pre-chilled extraction solution.

  • Sample Collection: Transfer the cell extract to a microcentrifuge tube.

  • Cell Lysis: Lyse the cells by vortexing and incubating at -20°C for at least 30 minutes.

  • Clarification: Centrifuge the extract at maximum speed for 10-15 minutes at 4°C to pellet cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new tube for subsequent analysis.

In Vivo Hyperpolarized ¹³C MRI/MRS Protocol (Rat Model)

This protocol provides a general framework for in vivo metabolic imaging using hyperpolarized pyruvate. All animal procedures must be approved by the local Institutional Animal Care and Use Committee.[12][17][18][19]

Materials:

  • Hyperpolarizer (e.g., SPINlab).

  • [1-¹³C]pyruvic acid or [2-¹³C]pyruvic acid containing a free radical (e.g., OX063).[20]

  • Dissolution medium (e.g., a buffered solution of NaOH and EDTA).[20]

  • Anesthetized rat with a cannulated tail vein.

  • MRI scanner equipped for ¹³C detection.

  • ¹³C transmit/receive coil.

Procedure:

  • Hyperpolarization: A sample of the ¹³C-pyruvic acid with the free radical is polarized in the hyperpolarizer at low temperature (e.g., ~1 K) and high magnetic field (e.g., 5 T).[17][20]

  • Dissolution: The hyperpolarized sample is rapidly dissolved in the pre-heated dissolution medium to create a solution of hyperpolarized sodium pyruvate at a physiological pH and temperature.[20]

  • Injection: The hyperpolarized sodium pyruvate solution is injected as a bolus via the tail vein catheter.[17][19]

  • MR Data Acquisition: Dynamic ¹³C MR spectra or images are acquired immediately following the injection to capture the real-time conversion of pyruvate to its metabolic products.[17][18]

  • Data Analysis: The acquired data is processed to generate time courses of the different ¹³C-labeled metabolites, from which metabolic flux rates can be calculated.[21]

Sample Preparation for Analysis

NMR Sample Preparation
  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS) for chemical shift referencing and quantification.[22]

  • Transfer: Transfer the reconstituted sample to an NMR tube.

  • Analysis: Acquire ¹³C and/or ¹H NMR spectra.

GC-MS Sample Preparation
  • Drying: Dry the metabolite extract as described for NMR samples.

  • Derivatization: Derivatize the dried metabolites to make them volatile for GC analysis. A common method is a two-step derivatization:

    • Oximation: React the sample with methoxyamine hydrochloride in pyridine to protect carbonyl groups.

    • Silylation: React the sample with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize hydroxyl, carboxyl, and amino groups.[23][24][25][26][27]

  • Analysis: Inject the derivatized sample into the GC-MS for analysis.

LC-MS/MS Sample Preparation
  • Drying: Dry the metabolite extract.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

  • Derivatization (Optional): For some TCA cycle intermediates that are difficult to retain on reverse-phase columns, derivatization may be necessary.[15][28][29][30]

  • Analysis: Inject the sample into the LC-MS/MS system.

Conclusion: A Tale of Two Tracers

Sodium pyruvate-2-¹³C and [1-¹³C]pyruvate are powerful and complementary tools for metabolic research. The choice between them is a critical experimental design decision that hinges on the specific metabolic pathway of interest. [1-¹³C]pyruvate provides an unparalleled window into glycolytic flux and lactate production, making it a cornerstone of cancer metabolism research. In contrast, Sodium pyruvate-2-¹³C unlocks the complexities of the TCA cycle, offering deep insights into mitochondrial function and cellular bioenergetics. By carefully selecting the appropriate tracer and analytical platform, researchers can unravel the intricate metabolic networks that underpin cellular function, paving the way for new diagnostic and therapeutic strategies.

References

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Cross-Validating Sodium Pyruvate-2-13C Metabolic Models: A Comparative Guide to Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metabolic models derived from Sodium Pyruvate-2-13C tracer experiments provide invaluable insights into cellular bioenergetics and pathway dynamics. However, the robustness and predictive power of these models are significantly enhanced through rigorous cross-validation with independent, orthogonal techniques. This guide offers a comprehensive comparison of various experimental approaches to validate and complement findings from 13C metabolic flux analysis (13C-MFA). We delve into the mechanistic underpinnings, experimental workflows, and data integration strategies for techniques including real-time metabolic assays, transcriptomics, and targeted metabolomics. By presenting detailed protocols and comparative data, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to build more accurate and predictive models of cellular metabolism.

Introduction: The Centrality of 13C-MFA and the Need for Cross-Validation

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying intracellular metabolic fluxes.[1][2][3] By introducing a 13C-labeled substrate, such as this compound, and tracking the incorporation of the isotope into downstream metabolites, researchers can construct detailed models of metabolic pathways.[2][4] This method offers unparalleled resolution in determining the activity of metabolic cycles, parallel pathways, and compartment-specific fluxes.[1]

However, 13C-MFA is a model-based approach, and the accuracy of the resulting flux map is critically dependent on the underlying metabolic network model.[5][6] The selection of reactions, compartments, and metabolite pools to include in the model is a crucial step that can introduce bias.[5][6] Therefore, cross-validation of the model's predictions with independent experimental data is not merely a best practice but a necessity for ensuring the scientific rigor and translational relevance of the findings. This guide will explore several powerful techniques that, when used in concert with 13C-MFA, provide a more holistic and validated understanding of cellular metabolism.

Orthogonal Validation Techniques: A Comparative Overview

The selection of a validation technique should be guided by the specific biological question and the aspects of the metabolic model that require the most stringent verification. Here, we compare three widely used orthogonal approaches: Seahorse XF technology for real-time bioenergetic analysis, transcriptomics for gene expression profiling, and targeted metabolomics for absolute metabolite quantification.

Technique Principle Key Parameters Measured Strengths Limitations
13C-Metabolic Flux Analysis (13C-MFA) Tracing the incorporation of stable isotopes from a labeled substrate (e.g., this compound) into downstream metabolites.Intracellular reaction rates (fluxes).[1][2]Gold standard for flux quantification; provides a dynamic view of pathway activity.[2][7]Model-dependent; can be complex to implement and analyze.[5][6]
Seahorse XF Technology Real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in live cells.Mitochondrial respiration, glycolysis, ATP production, spare respiratory capacity.[8][9]High-throughput; provides a functional readout of cellular bioenergetics.[8]Indirect measure of intracellular fluxes; less comprehensive than 13C-MFA.
Transcriptomics (e.g., RNA-Seq) Genome-wide quantification of mRNA transcripts.Gene expression levels of metabolic enzymes and transporters.Provides a global view of the metabolic potential of the cell.[10]Poor correlation between mRNA levels and metabolic flux in many cases.[10]
Targeted Metabolomics Absolute or relative quantification of a predefined set of metabolites.Intracellular and extracellular metabolite concentrations.Provides direct evidence of metabolite pool sizes; can identify metabolic bottlenecks.Does not directly measure flux; provides a static snapshot of the metabolome.

In-Depth Analysis and Experimental Workflows

Seahorse XF Technology: A Functional Readout of Bioenergetics

The Agilent Seahorse XF Analyzer provides a real-time, functional assessment of the two major energy-producing pathways: mitochondrial respiration and glycolysis.[8] By measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), it offers a dynamic view of cellular bioenergetics that can be directly compared to the fluxes predicted by a 13C-MFA model. For instance, an increase in the pyruvate dehydrogenase (PDH) flux predicted by a this compound model should correlate with an increase in OCR.

This assay interrogates key parameters of mitochondrial function by sequentially injecting pharmacological inhibitors.[11]

Seahorse_Mito_Stress_Test cluster_workflow Seahorse XF Cell Mito Stress Test Workflow Start Seed cells in Seahorse XF Plate Equilibrate Equilibrate in Assay Medium Start->Equilibrate Basal Measure Basal OCR & ECAR Equilibrate->Basal Oligo Inject Oligomycin (ATP Synthase Inhibitor) Basal->Oligo ATP_OCR Measure ATP-linked OCR Oligo->ATP_OCR FCCP Inject FCCP (Uncoupler) ATP_OCR->FCCP Max_OCR Measure Maximal Respiration FCCP->Max_OCR Rot_AA Inject Rotenone/Antimycin A (Complex I/III Inhibitors) Max_OCR->Rot_AA Non_Mito Measure Non-Mitochondrial Respiration Rot_AA->Non_Mito

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

  • Basal Respiration: Correlates with the sum of all oxygen-consuming fluxes in the 13C-MFA model.

  • ATP-Linked Respiration: Should correspond to the flux through ATP synthase, which is coupled to the TCA cycle and electron transport chain fluxes.

  • Maximal Respiration: Provides an upper bound for the respiratory capacity of the cell, which can be compared to the maximum theoretical flux predicted by the model under unconstrained conditions.

  • OCR/ECAR Ratio: This ratio indicates the relative reliance on mitochondrial respiration versus glycolysis and can be compared to the ratio of pyruvate oxidation to lactate production fluxes from the 13C-MFA model.[8]

Transcriptomics: Linking Gene Expression to Metabolic Function

While the correlation between transcript levels and metabolic fluxes can be weak, integrating transcriptomic data can provide valuable context and help to refine the metabolic network structure used for 13C-MFA.[10] For example, if a particular metabolic pathway is predicted to have high flux by the 13C model, one would expect to see a corresponding upregulation of the genes encoding the enzymes in that pathway. Discrepancies can highlight post-transcriptional or allosteric regulation. Several methods exist to integrate transcriptomic data into metabolic models, such as GIMME and iMAT.[10]

RNA_Seq_Workflow cluster_workflow RNA-Seq Workflow for Metabolic Gene Expression Analysis Sample Harvest Cells from Parallel Culture to 13C-MFA RNA_Extract RNA Extraction and QC Sample->RNA_Extract Lib_Prep Library Preparation RNA_Extract->Lib_Prep Sequencing High-Throughput Sequencing Lib_Prep->Sequencing Alignment Read Alignment to Reference Genome Sequencing->Alignment Quant Gene Expression Quantification Alignment->Quant DEA Differential Expression Analysis Quant->DEA Pathway Pathway Enrichment Analysis DEA->Pathway

Caption: A typical workflow for RNA-Seq analysis of metabolic gene expression.

  • Reaction Inclusion/Exclusion: Genes with very low or no expression can be used to justify the exclusion of the corresponding reactions from the 13C-MFA model, simplifying the network and reducing the number of free parameters.

  • Flux Bound Constraints: Gene expression data can be used to set upper and lower bounds on reaction fluxes in the model, a technique known as Linear Bound Flux Balance Analysis (LBFBA).[12][13]

  • Identifying Regulatory Hubs: By correlating changes in gene expression with changes in metabolic fluxes across different conditions, it is possible to identify key regulatory genes that control metabolic shifts.

Targeted Metabolomics: Quantifying Metabolite Pool Sizes

Targeted metabolomics provides a quantitative snapshot of the concentrations of key intracellular and extracellular metabolites. This information is highly complementary to the flux data from 13C-MFA. For instance, a low concentration of a particular metabolite coupled with a high flux through the pathway that produces it can indicate a high downstream demand.

Metabolomics_Workflow cluster_workflow Targeted Metabolomics Workflow using LC-MS/MS Quench Rapid Quenching of Metabolism Extract Metabolite Extraction Quench->Extract LC_Sep Liquid Chromatography Separation Extract->LC_Sep MS_Detect Tandem Mass Spectrometry Detection (MRM/SRM) LC_Sep->MS_Detect Quant Quantification using Stable Isotope-Labeled Internal Standards MS_Detect->Quant Data_Analysis Data Analysis and Concentration Calculation Quant->Data_Analysis

Caption: Workflow for targeted metabolomics via LC-MS/MS.

  • Thermodynamic Feasibility: Metabolite concentrations can be used to calculate the Gibbs free energy of reactions, providing a thermodynamic check on the directionality of fluxes predicted by the 13C-MFA model.[14]

  • Identifying Rate-Limiting Steps: An accumulation of a metabolite upstream of a particular reaction can suggest that this enzyme is a rate-limiting step, a hypothesis that can be tested by examining the corresponding flux in the 13C model.

  • Substrate Uptake and Product Secretion Rates: The rates of consumption of substrates (like pyruvate) and secretion of products (like lactate) measured from the extracellular medium provide essential constraints for the 13C-MFA model.

Case Study: Cross-Validation of a Pyruvate Metabolism Model in Cancer Cells

To illustrate the power of this integrated approach, consider a study investigating the metabolic reprogramming of cancer cells in response to a novel therapeutic agent. A this compound tracer experiment reveals a decrease in the flux from pyruvate into the TCA cycle via pyruvate dehydrogenase (PDH) and an increase in the flux to lactate via lactate dehydrogenase (LDH).

  • Seahorse XF Analysis: A Mito Stress Test confirms a decrease in basal and maximal respiration and an increase in the ECAR, consistent with the shift from oxidative phosphorylation to glycolysis.

  • Transcriptomics: RNA-Seq data shows a downregulation of the PDHA1 gene (encoding the E1 alpha subunit of PDH) and an upregulation of the LDHA gene.

  • Targeted Metabolomics: LC-MS/MS analysis reveals an increase in intracellular lactate and a decrease in citrate and other TCA cycle intermediates.

Conclusion and Future Perspectives

The cross-validation of this compound metabolic models with orthogonal techniques is essential for building robust and predictive models of cellular metabolism. The integration of real-time bioenergetic data, transcriptomic profiles, and quantitative metabolite concentrations provides a multi-faceted view of metabolic function that is greater than the sum of its parts. As analytical technologies continue to improve in sensitivity and throughput, the ability to integrate these diverse data types will become increasingly important for advancing our understanding of complex biological systems and for the development of novel therapeutic strategies. Future efforts should focus on developing more sophisticated computational frameworks for the seamless integration of these multi-omics datasets to generate even more accurate and predictive models of cellular metabolism.

References

  • Integrating Transcriptomic Data with Thermodynamically Consistent Metabolic Models. (n.d.).
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A Researcher's Guide to TCA Cycle Analysis: Comparing Sodium Pyruvate-2-¹³C with Other Metabolic Tracers

Author: BenchChem Technical Support Team. Date: January 2026

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, integrating nutrient catabolism to generate ATP and biosynthetic precursors. Understanding its dynamics is paramount for researchers in oncology, immunology, and drug development. ¹³C Metabolic Flux Analysis (MFA) is the state-of-the-art technique for quantifying intracellular fluxes, and the choice of isotopic tracer is the most critical decision in experimental design.[1][2] This guide provides an in-depth comparison of Sodium pyruvate-2-¹³C against other commonly used tracers, offering field-proven insights to help you select the optimal probe for your research question.

The Foundational Choice: Why the Tracer Matters

The principle of ¹³C-MFA is to introduce a nutrient labeled with the stable isotope ¹³C and track its incorporation into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR). The specific carbon position(s) labeled on the tracer molecule dictates the resulting mass isotopomer distribution (MID) of each metabolite.[3] This pattern is a direct signature of the metabolic pathways that were active. Therefore, choosing a tracer is not a trivial step; it is the very foundation upon which the interpretability of your entire experiment rests. An informed choice allows for the precise interrogation of specific reactions, while a poor choice can lead to ambiguous or uninformative data.[4]

Sodium Pyruvate-2-¹³C: A Precision Tool for Mitochondrial Entry

Sodium [2-¹³C]pyruvate offers a unique and powerful way to directly probe the entry of pyruvate into the TCA cycle and subsequent oxidative metabolism. Its utility stems from the specific position of the ¹³C label.

Mechanism of Action: When pyruvate enters the mitochondria, it is decarboxylated by the Pyruvate Dehydrogenase (PDH) complex to form acetyl-CoA.

  • [1-¹³C]pyruvate: The label is on the carboxyl carbon (C1). This carbon is cleaved off and released as ¹³CO₂ during the PDH reaction.[5] While this makes [1-¹³C]pyruvate an excellent tool for measuring PDH flux directly, the label does not enter the TCA cycle.[6][7]

  • [2-¹³C]pyruvate: The label is on the central ketone carbon (C2). This carbon is retained during the PDH reaction, becoming the C1 carbon of acetyl-CoA ([1-¹³C]acetyl-CoA).[5] This labeled acetyl-CoA then condenses with oxaloacetate to enter the TCA cycle.

This fundamental difference makes [2-¹³C]pyruvate superior for assessing downstream TCA cycle activity originating from pyruvate.[8] It enables the direct detection of key TCA cycle-associated metabolites, such as [5-¹³C]glutamate, which is in equilibrium with the TCA intermediate α-ketoglutarate.[5][9]

G cluster_cytosol Cytosol cluster_mito Mitochondria Pyruvate [2-13C]Pyruvate PDH PDH Complex Pyruvate->PDH Transport AcetylCoA [1-13C]Acetyl-CoA PDH->AcetylCoA Decarboxylation Citrate [5-13C]Citrate AcetylCoA->Citrate Citrate Synthase AKG [5-13C]α-Ketoglutarate Citrate->AKG Multiple Steps Glutamate [5-13C]Glutamate AKG->Glutamate Transamination (equilibrium) TCA TCA Cycle

The Workhorse Tracers: A Comparative Analysis

While [2-¹³C]pyruvate is a precision tool, other tracers provide a broader view of cellular metabolism. The most common alternatives are uniformly labeled glucose and glutamine.

[U-¹³C]glucose: The Global View of Glycolysis and TCA Contribution

Uniformly labeled glucose, where all six carbons are ¹³C, is arguably the most common tracer for studying central carbon metabolism.[10] It provides a comprehensive view of how glucose contributes to glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.

  • Labeling Pattern: Glycolysis metabolizes [U-¹³C₆]glucose to two molecules of [1,2,3-¹³C]pyruvate. This enters the mitochondria via PDH to become [1,2-¹³C]acetyl-CoA. When this M+2 acetyl-CoA condenses with unlabeled oxaloacetate, it generates M+2 citrate. This M+2 label is then passed around the cycle in the first turn.[11][12] Subsequent turns of the cycle lead to more complex labeling patterns (e.g., M+3, M+4) as labeled intermediates recombine with newly generated labeled acetyl-CoA.[13]

  • Key Insight: The prevalence of M+2 isotopologues in TCA cycle intermediates is a direct measure of glucose oxidation via PDH in the first turn of the cycle.[12] It provides a robust view of the overall contribution of glucose to mitochondrial energy production.

G Glucose [U-13C]Glucose Pyruvate M+3 Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA M+2 Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate M+2 Citrate AcetylCoA->Citrate Citrate Synthase OAA_unlabeled Unlabeled Oxaloacetate OAA_unlabeled->Citrate Citrate Synthase AKG M+2 α-Ketoglutarate Citrate->AKG Malate M+2 Malate AKG->Malate Multiple Steps TCA First Turn of TCA Cycle

[U-¹³C₅]glutamine: Interrogating Anaplerosis and Reductive Carboxylation

Many cells, particularly cancer cells, rely heavily on glutamine to replenish TCA cycle intermediates—a process called anaplerosis.[14] [U-¹³C₅]glutamine is the gold standard for studying this phenomenon and has been identified as the preferred tracer for detailed TCA cycle analysis in many contexts.[3][15]

  • Labeling Pattern: Glutamine is converted to glutamate and then to α-ketoglutarate, entering the TCA cycle as M+5 α-ketoglutarate.

    • Oxidative Metabolism (Forward Cycle): The M+5 α-ketoglutarate is metabolized "forward" through the cycle, losing a carbon at isocitrate dehydrogenase and another at α-ketoglutarate dehydrogenase, resulting in M+4 isotopologues of succinate, fumarate, and malate.[16]

    • Reductive Carboxylation: In some metabolic states (e.g., hypoxia, defective mitochondria), α-ketoglutarate can be reductively carboxylated "backwards" to form citrate. This process retains all five carbons from glutamine, producing M+5 citrate.[15]

  • Key Insight: The ratio of M+4 to M+5 labeled TCA intermediates provides a direct readout of the directionality of glutamine metabolism, distinguishing between its role in anaplerotic replenishment versus biosynthetic pathways like de novo lipogenesis.[15]

G cluster_oxidative Oxidative Pathway cluster_reductive Reductive Pathway Glutamine [U-13C]Glutamine AKG M+5 α-Ketoglutarate Glutamine->AKG Glutaminolysis AKG_ox AKG_ox AKG_red AKG_red Malate M+4 Malate AKG_ox->Malate Forward TCA Cycle Citrate M+5 Citrate Citrate->AKG_red Reductive Carboxylation

Head-to-Head Comparison: Selecting Your Tracer

The optimal tracer depends entirely on the biological question being asked. No single tracer can answer everything.

TracerPrimary Pathway(s) ProbedKey Labeled Metabolite(s)AdvantagesLimitations
Sodium [2-¹³C]pyruvate Pyruvate entry into TCA cycle, oxidative metabolism[5-¹³C]Glutamate, [1-¹³C]AcetylcarnitineDirectly measures flux from pyruvate into the cycle.[8] Isolates mitochondrial pyruvate metabolism from glycolysis. Excellent for hyperpolarized MRI studies.[17]Does not inform on glucose metabolism upstream of pyruvate. Provides limited information on anaplerotic inputs from other sources.
[U-¹³C]glucose Glycolysis, Pentose Phosphate Pathway, Glucose contribution to TCA cycleM+3 Pyruvate, M+2 Lactate, M+2 TCA Intermediates (1st turn)Provides a global view of glucose catabolism.[12] Essential for studying the Warburg effect and glucose oxidation coupling.Labeling patterns can become very complex after multiple turns.[13] Can be confounded by other carbon sources entering the TCA cycle (e.g., glutamine).
[U-¹³C₅]glutamine Glutamine anaplerosis, Reductive carboxylationM+5 α-Ketoglutarate, M+4 Malate/Fumarate, M+5 CitrateThe best tracer for quantifying the replenishment of the TCA cycle.[3] Can distinguish between oxidative and reductive glutamine metabolism.[15]Provides no information on glucose-derived carbon entry. Interpretation requires careful consideration of the complete isotopologue distribution.
[1,2-¹³C₂]glucose Glycolysis vs. Pentose Phosphate Pathway (PPP)M+2 Pyruvate (from Glycolysis), M+1/M+2 Pyruvate (from PPP)Considered optimal for resolving fluxes between glycolysis and the PPP.[3] Provides more precise estimates for the overall network than other glucose tracers.[4]More expensive than [U-¹³C]glucose. TCA cycle labeling is less intuitive than with uniformly labeled glucose.

Experimental Protocol: A Self-Validating Workflow for ¹³C Tracing

This generalized protocol provides a robust framework for conducting a ¹³C tracer experiment in adherent cell culture, with built-in checks for data integrity.

G cluster_exp Experimental Phase cluster_analysis Analytical Phase Culture 1. Cell Seeding & Growth TimeCourse 2. Isotopic Steady-State Determination (Pilot) Culture->TimeCourse Incubation 3. Tracer Incubation TimeCourse->Incubation Quench 4. Rapid Quenching Incubation->Quench Extract 5. Metabolite Extraction Quench->Extract Deriv 6. Derivatization (for GC-MS) Extract->Deriv GCMS 7. GC-MS Analysis Deriv->GCMS Data 8. Data Analysis & Flux Calculation GCMS->Data

1. Cell Seeding and Culture:

  • Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%). Ensure replicate wells for each condition and time point.

  • Causality: Growing cells to a consistent, sub-confluent state ensures they are in a logarithmic growth phase with stable metabolism, minimizing variability due to contact inhibition or nutrient depletion.

2. Determination of Isotopic Steady State (Pilot Experiment):

  • This is a critical, self-validating step . Before the main experiment, perform a time-course study.

  • Incubate cells with the chosen ¹³C tracer for various durations (e.g., 0, 1, 3, 6, 12, 24 hours).

  • Harvest and analyze the fractional enrichment of key downstream metabolites (e.g., citrate, glutamate).

  • Trustworthiness: Isotopic steady state is reached when the fractional enrichment of metabolites plateaus.[15] Running the main experiment at a time point confirmed to be at or near steady state is essential for accurate flux calculations. Different metabolites reach steady state at different rates.

3. Tracer Incubation (Main Experiment):

  • Prepare fresh medium containing the ¹³C-labeled tracer at the same concentration as its unlabeled counterpart in the normal medium. For example, replace 25 mM glucose with 25 mM [U-¹³C]glucose.

  • Aspirate the old medium and wash cells once with pre-warmed PBS.

  • Add the ¹³C tracer medium and incubate for the duration determined in Step 2.

4. Rapid Metabolite Quenching:

  • This step must be as fast as possible to halt all enzymatic activity.

  • Place the culture plate on a bed of dry ice.

  • Aspirate the medium and immediately add a liquid nitrogen-chilled quenching solution, such as 80% methanol (-80°C).[18]

  • Causality: Slow quenching allows metabolic enzymes to continue functioning, which can alter the labeling patterns of metabolites and corrupt the data. A rapid, cold quench provides a "snapshot" of the metabolic state at the precise moment of harvesting.

5. Metabolite Extraction:

  • Scrape the cells in the cold quenching solution and transfer the cell slurry to a pre-chilled tube.

  • Vortex thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris.[14]

  • Transfer the supernatant, which contains the polar metabolites, to a new tube.

6. Sample Preparation for GC-MS Analysis:

  • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Derivatize the dried metabolites to make them volatile for gas chromatography. A common method is methoximation followed by silylation (e.g., with MTBSTFA or MSTFA) to create TMS derivatives.[19]

  • Causality: GC-MS requires analytes to be thermally stable and volatile. Derivatization of polar groups like hydroxyls and carboxyls is necessary to prevent degradation in the hot GC inlet and allow for proper chromatographic separation.

7. GC-MS Data Acquisition:

  • Analyze the derivatized samples on a GC-MS system. The instrument separates the metabolites chromatographically, and the mass spectrometer detects the mass-to-charge ratio of the resulting fragments.

  • The output will be a mass spectrum for each metabolite, showing the distribution of its unlabeled (M+0) and ¹³C-labeled (M+1, M+2, etc.) isotopologues.[19]

8. Data Analysis and Interpretation:

  • Integrate the peak areas for all isotopologues of each measured metabolite.

  • Correct for the natural abundance of ¹³C in the unlabeled portion of the molecule and in the derivatizing agents.

  • The resulting Mass Isotopomer Distribution (MID) can be used for qualitative interpretation (as described in this guide) or as input for computational software (e.g., INCA, Metran) to calculate precise metabolic flux maps.[20][21]

Conclusion

The selection of a ¹³C-labeled tracer is a strategic decision that defines the scope and precision of a metabolic flux experiment. While [U-¹³C]glucose provides a broad overview of glucose catabolism and [U-¹³C₅]glutamine is unparalleled for dissecting anaplerosis, Sodium pyruvate-2-¹³C offers a uniquely focused lens to examine the pivotal step of pyruvate's entry into the mitochondrial TCA cycle. By understanding the distinct labeling patterns and mechanistic rationale behind each tracer, researchers can design more informative experiments, leading to deeper insights into the metabolic reprogramming that underpins health and disease.

References

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  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution ¹³C metabolic flux analysis. Nature Protocols. [Link]

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  • Wiechert, W. (2007). ¹³C metabolic flux analysis. Metabolic Engineering. [Link]

  • Lee, W. N. P., & Go, V. L. W. (2013). ¹³C-Based Metabolic Flux Analysis: Fundamentals and Practice. Methods in Molecular Biology. [Link]

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  • Crown, S. B., & Antoniewicz, M. R. (2013). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. [Link]

  • Buescher, J. M., et al. (2015). Dissecting Mammalian Cell Metabolism through ¹³C- and ²H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research. [Link]

  • Lee, J., et al. (2023). Probing human heart TCA cycle metabolism and response to glucose load using hyperpolarized [2-¹³C]pyruvate MRS. NMR in Biomedicine. [Link]

  • Le, A., et al. (2013). ¹³C labeling patterns in products of glycolysis, PPP and mitochondrial Krebs cycle with [U-¹³C]-Glc as tracer. ResearchGate. [Link]

  • Fan, T. W. M., et al. (2011). Expected ¹³C labeling patterns in mitochondrial Krebs cycle intermediates and byproducts with [U-¹³C]-Glc as tracer. ResearchGate. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. [Link]

  • Lee, S., et al. (2024). Comparative evaluation of hyperpolarized [¹³C]pyruvate and [¹³C]lactate for imaging neuronal and glioma metabolism. Communications Biology. [Link]

  • Herrero-Mendez, A., et al. (2009). ¹³C-Pyruvate labeling pattern from [2-¹³C]glucose by recycling PPP underestimates PPP contribution to glucose metabolism. ResearchGate. [Link]

  • Hui, S., et al. (2017). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]

  • Chatterjee, R. (2014). Can anyone suggest ways of improving ¹³C labelling of TCA intermediates? ResearchGate. [Link]

  • Gauthier, P. P., et al. (2023). Evaluation of GC/MS-Based ¹³C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant ¹³C-Labeled Experiments. Metabolites. [Link]

  • von Morze, C., et al. (2019). First hyperpolarized [2-¹³C]pyruvate MR studies of human brain metabolism. Scientific Reports. [Link]

  • Lee, J., et al. (2023). Probing Human Heart TCA Cycle Metabolism and Response to Glucose Load using Hyperpolarized [2-¹³C]Pyruvate MR Spectroscopy. bioRxiv. [Link]

  • Horn, P. J., et al. (2020). Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites. [Link]

  • Lytovchenko, O., et al. (2019). ¹³C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. Journal of Biological Chemistry. [Link]

  • Chaumeil, M. M., et al. (2011). Use of Hyperpolarized [1-¹³C]Pyruvate and [2-¹³C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. Journal of Cerebral Blood Flow & Metabolism. [Link]

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assessing the accuracy of Sodium pyruvate-2-13C in measuring metabolic rates

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Assessing Metabolic Rates: A Comparative Analysis of Sodium Pyruvate-2-13C and Alternative Tracers.

Introduction

In the landscape of biomedical research and therapeutic development, the ability to quantitatively measure metabolic rates in real-time provides an unparalleled window into the cellular machinery of health and disease. Altered metabolism is a cornerstone of numerous pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders. Consequently, robust methods for assessing metabolic fluxes are critical for understanding disease mechanisms, identifying therapeutic targets, and monitoring treatment efficacy.

Stable isotope tracers have emerged as a powerful tool for in vivo metabolic profiling. Among these, Sodium Pyruvate labeled with Carbon-13 (13C) has garnered significant attention. This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth, comparative analysis of this compound. We will delve into its mechanism, critically evaluate its accuracy, and benchmark its performance against other key metabolic tracers, providing the technical insights necessary to make informed experimental choices.

The Principle of Hyperpolarized 13C MRI

The remarkable sensitivity of pyruvate-based metabolic imaging is achieved through a technique called dissolution Dynamic Nuclear Polarization (dDNP). In conventional Magnetic Resonance Imaging (MRI), the signal arises from a tiny fraction of nuclear spins aligned with the magnetic field. 13C has a low natural abundance (1.1%) and a low gyromagnetic ratio, making its signal inherently weak.[1][2]

Hyperpolarization dramatically overcomes this limitation. By cooling a 13C-labeled substrate like pyruvic acid to near absolute zero (~1 Kelvin) in the presence of a stable radical and then exposing it to microwaves, the nuclear spin polarization can be increased by over 10,000-fold.[1][3] This "hyperpolarized" state is transient. The sample is rapidly dissolved in a superheated aqueous buffer to create a sterile, injectable solution at a physiological temperature and pH.[4] Once injected, the enhanced 13C signal decays back to its thermal equilibrium state over a timescale dictated by the spin-lattice relaxation time (T1), which is typically on the order of a minute.[2] This finite window necessitates rapid MRI acquisition techniques to capture the dynamic conversion of the tracer into its metabolic products in real-time.[1]

A Deep Dive into Sodium Pyruvate as a Metabolic Probe

Pyruvate stands at a critical crossroads of central carbon metabolism, linking the cytosolic process of glycolysis with the mitochondrial Tricarboxylic Acid (TCA) cycle. This central role makes it an ideal probe for assessing cellular energy metabolism. The specific position of the 13C label on the pyruvate molecule determines which metabolic pathways can be interrogated.

[1-¹³C]Pyruvate: A Probe of Glycolytic and PDH Flux

When the carboxyl carbon (C1) is labeled, intravenous administration of hyperpolarized [1-13C]pyruvate allows for the real-time monitoring of several key enzymatic conversions:

  • [1-¹³C]Lactate: Produced via the enzyme Lactate Dehydrogenase (LDH), the rate of conversion to lactate (often quantified as the rate constant, kPL) is a robust indicator of glycolytic activity.[5][6][7][8] This is particularly relevant in cancer, where many tumors exhibit elevated lactate production even in the presence of oxygen (the Warburg effect).[9][10]

  • [¹³C]Bicarbonate: The conversion of pyruvate to acetyl-CoA by the Pyruvate Dehydrogenase (PDH) complex in the mitochondria releases the 13C-labeled carboxyl group as 13CO2. This rapidly equilibrates with bicarbonate (H13CO3-), and its detection provides a direct, in vivo measure of PDH flux—the gatekeeper of mitochondrial oxidative metabolism.[11][12]

  • [1-¹³C]Alanine: The reversible transamination of pyruvate by Alanine Transaminase (ALT) produces alanine, offering insights into amino acid metabolism.

However, a key limitation of [1-13C]pyruvate is that the label is lost as CO2 upon entry into the TCA cycle, preventing the direct assessment of mitochondrial oxidative metabolism downstream of PDH.[13]

cluster_cytosol Cytosol cluster_mito Mitochondrion Pyruvate [1-13C]Pyruvate Lactate [1-13C]Lactate Pyruvate->Lactate LDH Alanine [1-13C]Alanine Pyruvate->Alanine ALT AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH CO2 13CO2 AcetylCoA->CO2 TCA TCA Cycle AcetylCoA->TCA Bicarbonate [13C]Bicarbonate CO2->Bicarbonate Carbonic Anhydrase

Metabolic fate of hyperpolarized [1-¹³C]pyruvate.
[2-¹³C]Pyruvate: Interrogating the TCA Cycle

To overcome the limitations of the C1 label, this compound is used. By labeling the central carbonyl carbon (C2), the 13C atom is retained during the PDH-mediated decarboxylation and enters the TCA cycle as part of the [2-13C]acetyl-CoA molecule.[14][15] This allows for the unprecedented ability to trace the label as it incorporates into downstream TCA cycle intermediates.[3][16]

The primary metabolite detected from [2-13C]pyruvate is [5-¹³C]glutamate .[3][17] Acetyl-CoA combines with oxaloacetate to form citrate, and through subsequent enzymatic steps, the label appears in α-ketoglutarate, which then transaminates to form glutamate. The detection of [5-13C]glutamate provides a direct readout of carbon flux through the TCA cycle, offering a powerful tool to study mitochondrial function and dysfunction.[3]

cluster_cytosol Cytosol cluster_mito Mitochondrion Pyruvate [2-13C]Pyruvate Lactate [2-13C]Lactate Pyruvate->Lactate LDH AcetylCoA [2-13C]Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate [1-13C]Citrate AcetylCoA->Citrate Citrate Synthase aKG [5-13C]α-Ketoglutarate Citrate->aKG ... Glutamate [5-13C]Glutamate aKG->Glutamate Transaminase

Metabolic fate of hyperpolarized [2-¹³C]pyruvate.

Comparative Analysis of Metabolic Tracers

Choosing the appropriate tracer is paramount for addressing a specific biological question. Here, we compare this compound with other commonly used metabolic tracers.

FeatureSodium Pyruvate-2-¹³C Sodium Pyruvate-1-¹³C [U-¹³C₆]Glucose 18F-FDG (PET)
Primary Pathway TCA Cycle Flux, Mitochondrial MetabolismGlycolysis, PDH FluxGlycolysis, Pentose Phosphate Pathway, TCA Cycle (steady-state)Glucose Uptake
Key Enzymes Pyruvate Dehydrogenase, Citrate Synthase, etc.Lactate Dehydrogenase, Pyruvate DehydrogenaseHexokinase, PFK, etc.Hexokinase, Glucose Transporters (GLUTs)
Temporal Resolution Very High (seconds to minutes)Very High (seconds to minutes)Low (hours to days for steady-state)Low (minutes to hours)
Sensitivity Very High (Hyperpolarized)Very High (Hyperpolarized)Moderate (Mass Spec/NMR)Very High (Radioactive)
Cellular Compartment Primarily MitochondrialCytosolic & Mitochondrial EntryWhole Cell AveragePrimarily Cytosolic
Advantages Direct, real-time measure of TCA cycle flux.[3][14] No ionizing radiation.Direct, real-time measure of LDH and PDH flux.[11][12] No ionizing radiation.Traces the entire glucose metabolism pathway.Clinically established, high sensitivity.
Limitations Short T1 of downstream metabolites. Complex kinetic modeling.[3]Does not trace into the TCA cycle.[13]Requires isotopic steady-state for flux analysis. Lower temporal resolution.Indirect measure of glycolysis. Ionizing radiation. Low specificity (uptake in inflammation).[9][18]

Causality Behind Tracer Choice:

  • To investigate rapid changes in mitochondrial oxidative capacity in response to a drug, [2-¹³C]pyruvate is superior due to its direct tracing of TCA cycle flux in real-time.

  • To assess the Warburg effect in cancer or measure glycolytic shifts, [1-¹³C]pyruvate is the tracer of choice, providing a robust readout of LDH activity.

  • When a comprehensive, steady-state view of central carbon metabolism is required, [U-¹³C₆]glucose followed by mass spectrometry is the gold standard, though it lacks temporal dynamism.

  • 18F-FDG PET remains a powerful clinical tool for detecting regions of high glucose uptake but provides less specific information about the downstream fate of that glucose compared to hyperpolarized 13C methods.[10][19][20] Studies have shown that while FDG uptake and lactate production can be correlated, they represent distinct biological processes.[10][20][21]

Experimental Workflow and Protocol

Executing a successful hyperpolarized 13C experiment requires meticulous planning and execution. The following protocol outlines the key steps for a preclinical study using this compound.

cluster_prep Phase 1: Probe Preparation cluster_acq Phase 2: In Vivo Acquisition cluster_analysis Phase 3: Data Analysis P1 Step 1: Formulation [2-13C]Pyruvic acid is mixed with a trityl radical (e.g., OX063) and a Gd-based chelate. P2 Step 2: Hyperpolarization Sample is cooled to ~1K in a polarizer (e.g., SPINlab) at high magnetic field (3-5T) and -irradiated with microwaves. P1->P2 P3 Step 3: Dissolution & QC Frozen sample is rapidly dissolved with a superheated buffer. Automated QC checks pH, temp, concentration, and polarization. P2->P3 A2 Step 5: Injection & Imaging Hyperpolarized solution is injected (e.g., 5 mL/sec). MRI acquisition (e.g., metabolite-specific EPI) starts simultaneously. P3->A2 A1 Step 4: Subject Prep Animal is anesthetized and a tail vein catheter is placed. A1->A2 D1 Step 6: Reconstruction Dynamic 13C images of pyruvate, lactate, and glutamate are reconstructed from raw k-space data. A2->D1 D2 Step 7: Kinetic Modeling Time-course data from regions of interest are fit to kinetic models to calculate conversion rates (e.g., kPG). D1->D2

End-to-end workflow for a hyperpolarized [2-¹³C]pyruvate experiment.

Detailed Methodologies:

  • Probe Formulation: A sterile formulation of pyruvic acid labeled at the C2 position is prepared. This typically includes a trityl radical to facilitate the DNP process and a gadolinium chelate to quench the radical's paramagnetic effects post-dissolution.[14]

  • Hyperpolarization: The formulation is loaded into a dDNP polarizer. Over 1-2 hours, microwave irradiation transfers the high electron spin polarization of the radical to the 13C nuclei.[4][5]

  • Dissolution and Quality Control: The hyperpolarized sample is dissolved in a sterile, pH-neutral buffer. Automated systems perform critical quality control checks to ensure the final injectable product is within specifications for pH, temperature, and concentration before release.[5][8][22][23]

  • Subject Preparation: Animal studies are conducted under approved institutional protocols. The subject is anesthetized, and a catheter is placed for intravenous injection.[14]

  • MRI Data Acquisition: The subject is positioned in the MRI scanner. The hyperpolarized agent is injected as a bolus, and dynamic 13C data acquisition begins immediately. Specialized pulse sequences, such as metabolite-specific echo-planar imaging (EPI), are used to rapidly acquire data for pyruvate and its metabolic products with high temporal and spatial resolution.[7][17][24][25][26][27]

  • Data Analysis and Quantification: The acquired data are processed to generate dynamic maps of each metabolite. Kinetic models (e.g., two-pool models) are then applied to the signal time-courses to calculate apparent rate constants of conversion, such as the pyruvate-to-glutamate rate (kPG).[3][5][6][7][28]

Assessing Accuracy: A Critical Evaluation

While hyperpolarized 13C MRI is a transformative technology, a rigorous understanding of its potential confounders is essential for accurate data interpretation.

  • Substrate Concentration and Competition: The injected dose of pyruvate is supraphysiological, meaning it is much higher than endogenous levels. This is necessary to achieve sufficient signal-to-noise but can perturb the metabolic system being measured. High pyruvate concentrations can alter redox states and compete with other physiological substrates like fatty acids and ketones for mitochondrial oxidation.[29][30] This is particularly relevant in tissues like the heart, where substrate preference can significantly impact the measured PDH flux.[29][30] Furthermore, competition with large endogenous pools of metabolites like lactate can reduce the sensitivity for detecting the hyperpolarized product.[11][31]

  • Kinetic Modeling: The quantification of metabolic rates relies heavily on the mathematical models used to fit the dynamic data. Simple models may not fully capture the underlying biology, while complex models may be prone to overfitting. The choice of model (e.g., assuming unidirectional vs. bidirectional flux) can significantly impact the calculated rate constants.[6] "Input-less" models that do not require knowledge of the arterial input function have been shown to be robust for clinical studies.[8][28]

  • Hardware and Acquisition Parameters: The accuracy of quantification is sensitive to technical parameters. B1 field inhomogeneity can lead to errors in the applied radiofrequency (RF) flip angles, which directly affects the signal intensity and apparent decay.[1] The choice of pulse sequence, spatial resolution, and temporal resolution involves trade-offs that must be optimized for the specific application.[1][25] Higher spatial resolution can reduce partial volume effects from large blood vessels, improving the accuracy of tissue-specific rate calculations.[32]

  • Biological Variables: Factors such as blood flow (tracer delivery), cell membrane transport via monocarboxylate transporters (MCTs), and the T1 relaxation times of the metabolites in different tissue environments can all influence the observed signal and must be considered during interpretation.[33]

Conclusion and Future Perspectives

This compound, when used with hyperpolarization technology, offers an exceptionally powerful method for the non-invasive, real-time assessment of mitochondrial TCA cycle flux. Its ability to directly trace carbon into the central engine of cellular respiration provides a distinct advantage over [1-13C]pyruvate, which primarily reports on cytosolic glycolysis and mitochondrial entry, and over steady-state methods that lack dynamic information.

However, the accuracy of the technique is contingent upon a careful experimental design that accounts for potential confounders such as substrate competition, and a rigorous analytical approach using appropriate kinetic models. As the technology matures, further standardization of acquisition and analysis protocols will be crucial for enabling multi-center clinical trials and realizing the full potential of this metabolic imaging modality.[22][34][35] The continued development of novel hyperpolarized probes promises to further expand the repertoire of metabolic pathways that can be interrogated in vivo, heralding a new era of functional metabolic imaging.

References

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  • Williams, K. J., et al. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

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  • Wang, Z. J., et al. (2020). Comparison of hyperpolarized [1-¹³C]lactate/[1-¹³C]pyruvate ratios and SUVmax from ¹⁸F-FDG PET/CT in patients with high-grade serous ovarian cancer. ResearchGate. [Link]

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  • Chen, A. P., et al. (2007). Pulse Sequence for Dynamic Volumetric Imaging of Hyperpolarized Metabolic Products. ISMRM 2007. [Link]

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A Comparative Guide for Researchers: Hyperpolarized [2-¹³C]Pyruvate MRI versus FDG-PET in Metabolic Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of in vivo metabolic imaging, the choice between hyperpolarized [2-¹³C]pyruvate Magnetic Resonance Imaging (MRI) and [¹⁸F]Fluorodeoxyglucose Positron Emission Tomography (FDG-PET) is a critical decision point. Both techniques offer powerful insights into cellular metabolism, yet they probe different aspects of these complex pathways and come with distinct operational considerations. This guide provides an in-depth comparative analysis to inform the selection of the most appropriate modality for your research needs, grounded in experimental data and field-proven insights.

Section 1: Fundamental Principles and Biological Basis

A clear understanding of the underlying biological principles of each technique is paramount to designing meaningful experiments and correctly interpreting the resulting data.

Hyperpolarized [2-¹³C]Pyruvate MRI: A Real-Time Window into Glycolytic Flux

Hyperpolarized ¹³C MRI is a novel molecular imaging technique that allows for the real-time, non-invasive investigation of metabolic pathways.[1] The technology is based on a process called dynamic nuclear polarization (DNP), which dramatically increases the signal of ¹³C-labeled molecules by over 10,000-fold.[1] This enhanced signal, albeit transient, is sufficient to detect not only the injected substrate but also its downstream metabolic products in vivo.[2]

The most clinically translated hyperpolarized probe is [1-¹³C]pyruvate. However, for the purpose of this guide, we will focus on the utility of [2-¹³C]pyruvate, which provides a more direct assessment of mitochondrial metabolism. Following intravenous injection, hyperpolarized [2-¹³C]pyruvate is transported into cells and is primarily metabolized via two key enzymes:

  • Lactate Dehydrogenase (LDH): In the cytosol, LDH catalyzes the conversion of pyruvate to lactate. Elevated conversion is often a hallmark of altered glucose metabolism, famously observed in cancer as the Warburg effect.

  • Pyruvate Dehydrogenase (PDH): Within the mitochondria, PDH decarboxylates pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. This is a crucial step in aerobic respiration.

By specifically labeling the C2 position of pyruvate, the ¹³C label is retained in acetyl-CoA and can be tracked as it incorporates into TCA cycle intermediates like glutamate and bicarbonate.[3] This allows for a dynamic assessment of mitochondrial function.

Signaling Pathway: Metabolism of Hyperpolarized [2-¹³C]Pyruvate

cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Pyruvate_ext Hyperpolarized [2-13C]Pyruvate Pyruvate_int [2-13C]Pyruvate Pyruvate_ext->Pyruvate_int MCT Lactate [2-13C]Lactate Pyruvate_int->Lactate LDH Pyruvate_mito [2-13C]Pyruvate Pyruvate_int->Pyruvate_mito AcetylCoA [1-13C]Acetyl-CoA Pyruvate_mito->AcetylCoA PDH TCA TCA Cycle ([13C]Glutamate, [13C]Bicarbonate) AcetylCoA->TCA

Caption: Metabolism of hyperpolarized [2-¹³C]pyruvate.

FDG-PET: A Snapshot of Glucose Uptake

FDG-PET is a well-established clinical imaging modality that provides a semi-quantitative measure of regional glucose uptake.[4] The technique utilizes the glucose analog [¹⁸F]Fluorodeoxyglucose (FDG).[5]

Once injected, FDG is transported into cells via glucose transporters (GLUTs) and is phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate.[6] Unlike glucose-6-phosphate, [¹⁸F]FDG-6-phosphate cannot be further metabolized and is effectively trapped within the cell.[6] The subsequent decay of the ¹⁸F isotope releases positrons, which, upon annihilation with electrons, produce two 511 keV gamma photons that are detected by the PET scanner.[6][7] The resulting image reflects the spatial distribution of glucose uptake, which is often elevated in metabolically active tissues such as tumors, the brain, and inflamed areas.[8]

Signaling Pathway: FDG Uptake and Trapping

cluster_extracellular Extracellular Space cluster_cell Cell FDG_ext [18F]FDG FDG_int [18F]FDG FDG_ext->FDG_int GLUT FDG6P [18F]FDG-6-Phosphate (Trapped) FDG_int->FDG6P Hexokinase

Caption: FDG uptake and metabolic trapping.

Section 2: Comparative Analysis of Performance and Applications

FeatureHyperpolarized [2-¹³C]Pyruvate MRIFDG-PET
Biological Process Measured Real-time metabolic flux (glycolysis vs. oxidative phosphorylation)Glucose uptake and phosphorylation
Temporal Resolution High (seconds to minutes)Low (static image after ~60 min uptake)
Spatial Resolution High (sub-millimeter in preclinical)Lower (~4-6 mm)
Radiation Exposure NoneIonizing radiation
Tracer Half-life Not applicable (hyperpolarized state decays)~110 minutes for ¹⁸F
Invasiveness Minimally invasive (intravenous injection)Minimally invasive (intravenous injection)
Quantification Rate constants (e.g., kPL), metabolite ratiosStandardized Uptake Value (SUV)
Primary Applications Oncology (tumor grading, treatment response), Cardiology (ischemia, heart failure), Neurology (brain tumors)[9][10][11]Oncology (staging, restaging, treatment response), Neurology (dementia, epilepsy), Cardiology (viability), Infectious/Inflammatory diseases[4][12][13]
Oncology

In oncology, both modalities are valuable, but they provide different information. FDG-PET is a cornerstone for cancer staging and monitoring treatment response by detecting changes in glucose uptake.[13][14] However, FDG uptake can be non-specific and may be elevated in inflammatory conditions, leading to false positives.[15][16]

Hyperpolarized [2-¹³C]pyruvate MRI, on the other hand, can provide more specific information about the metabolic phenotype of a tumor. For instance, an increased lactate-to-pyruvate ratio can indicate a shift towards aerobic glycolysis (the Warburg effect), which is associated with tumor aggressiveness.[9] This technique has shown promise in stratifying tumor grade and detecting early response to therapy, sometimes before changes in tumor size are apparent.[9][17] In some cases, hyperpolarized ¹³C MRI has been able to identify tumors that are not FDG-avid.[18]

Cardiology

In cardiology, FDG-PET is used to assess myocardial viability in patients with ischemic heart disease. Hyperpolarized [2-¹³C]pyruvate MRI can provide additional insights into cardiac metabolism, such as the balance between aerobic and anaerobic metabolism in the myocardium.[19] This can be particularly useful for assessing metabolic changes in heart failure and ischemia.[20] Clinical trials are underway to evaluate the combined use of both modalities for prognostic purposes in ischemic cardiomyopathy.[21][22]

Neurology

Both techniques have applications in neurology. FDG-PET can help in the differential diagnosis of dementia by identifying patterns of reduced glucose metabolism.[8] Hyperpolarized [2-¹³C]pyruvate MRI has been used to characterize the metabolism of brain tumors, demonstrating the production of lactate in tumor tissue.[11]

Section 3: Experimental Protocols

Hyperpolarized [2-¹³C]Pyruvate MRI Workflow

The experimental workflow for hyperpolarized ¹³C MRI is more complex than for FDG-PET and requires specialized equipment.

Workflow: Hyperpolarized ¹³C MRI

cluster_prep Probe Preparation cluster_imaging Imaging cluster_analysis Data Analysis Polarizer 1. Hyperpolarization ([2-13C]Pyruvic Acid + Trityl Radical) Dissolution 2. Rapid Dissolution & Neutralization Polarizer->Dissolution QC 3. Quality Control (pH, Temperature, Concentration) Dissolution->QC Injection 4. Intravenous Injection QC->Injection MRI 5. Dynamic 13C MRI Acquisition Injection->MRI Reconstruction 6. Image Reconstruction MRI->Reconstruction KineticModeling 7. Kinetic Modeling (Metabolite Ratios, kPL) Reconstruction->KineticModeling

Caption: Experimental workflow for hyperpolarized ¹³C MRI.

Step-by-Step Methodology:

  • Sample Preparation: A solution of [2-¹³C]pyruvic acid is mixed with a trityl radical.[23]

  • Hyperpolarization: The sample is cooled to ~1 K in a strong magnetic field within a DNP polarizer and irradiated with microwaves.[23] This process typically takes 2-3 hours to achieve 20-40% polarization.[11]

  • Dissolution: The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution and neutralized to a physiological pH.[23]

  • Quality Control: The final solution is checked for temperature, pH, and concentration before injection.

  • Injection: The hyperpolarized [2-¹³C]pyruvate solution is intravenously injected into the subject.

  • MRI Acquisition: Dynamic ¹³C MR images are acquired rapidly to capture the conversion of pyruvate to its metabolites before the hyperpolarized signal decays.[24] This requires specialized MRI sequences and hardware.[19][25]

  • Data Analysis: The acquired data is reconstructed to generate maps of pyruvate and its metabolites. Kinetic modeling can be applied to quantify metabolic rates.[24]

FDG-PET Workflow

The workflow for FDG-PET is more established and widely available.

Workflow: FDG-PET Imaging

cluster_prep Patient Preparation cluster_imaging Imaging cluster_analysis Data Analysis Fasting 1. Fasting (4-6 hours) GlucoseCheck 2. Blood Glucose Check Fasting->GlucoseCheck Injection 3. Intravenous Injection of [18F]FDG GlucoseCheck->Injection Uptake 4. Uptake Phase (45-60 minutes) Injection->Uptake PETCT 5. PET/CT Scan Uptake->PETCT Reconstruction 6. Image Reconstruction PETCT->Reconstruction SUV 7. SUV Calculation Reconstruction->SUV

Caption: Experimental workflow for FDG-PET imaging.

Step-by-Step Methodology:

  • Patient Preparation: Subjects are required to fast for at least 4-6 hours to reduce blood glucose and insulin levels.[26][27] Strenuous exercise should also be avoided.[28]

  • Blood Glucose Measurement: Blood glucose levels are checked prior to FDG injection, as hyperglycemia can interfere with FDG uptake.[26]

  • FDG Injection: A dose of [¹⁸F]FDG is administered intravenously.

  • Uptake Phase: The subject rests in a quiet, dimly lit room for approximately 45-60 minutes to allow for FDG distribution and uptake.[26][27]

  • PET/CT Scan: The subject is positioned in the PET/CT scanner, and images are acquired. The CT component provides anatomical information for localization and attenuation correction.

  • Image Reconstruction and Analysis: The PET data is reconstructed to create images of FDG distribution. The uptake in regions of interest is often quantified using the Standardized Uptake Value (SUV).

Section 4: Limitations and Considerations

FeatureHyperpolarized [2-¹³C]Pyruvate MRIFDG-PET
Limitations - High cost and complexity of equipment (polarizer)[19]- Short lifetime of hyperpolarized signal- Limited number of available hyperpolarized probes- Requires specialized expertise- Ionizing radiation exposure- Low specificity (uptake in inflammation/infection)[15][16][29]- Lower spatial resolution[30]- Influenced by blood glucose levels and insulin[15]
Considerations - Ideal for dynamic studies of metabolic flux- Non-radioactive, allowing for repeat studies- Provides more specific metabolic information- Widely available and clinically established- Well-validated for many applications- Can be used for whole-body imaging in a single session[30]

Section 5: Future Directions and Synergistic Applications

The future of metabolic imaging may lie in the synergistic use of both hyperpolarized ¹³C MRI and FDG-PET. The concept of "hyperPET," where both imaging modalities are performed simultaneously on a hybrid PET/MRI scanner, is being explored.[31][32] This approach could provide a more comprehensive metabolic phenotype of a disease by combining information on glucose uptake with real-time metabolic flux.[31][33] Such multi-modal imaging could lead to improved diagnosis, more accurate prognostication, and better monitoring of therapeutic response.

References

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  • MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. (2024). MDPI. [Link]

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  • Clinical Applications of PET and PET-CT. (n.d.). PMC. [Link]

  • Clinical applications of FDG PET/CT. (n.d.). CERN Indico. [Link]

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  • Hyperpolarized 13C MRI: State of the Art and Future Directions. (n.d.). PMC. [Link]

  • Understanding Your FDG PET Scan. (n.d.). Docpanel. [Link]

  • MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. (2024). PubMed Central. [Link]

  • Hyperpolarized 13C MRI and PET: In Vivo Tumor Biochemistry. (2011). The Journal of Nuclear Medicine. [Link]

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  • The Disadvantages of FDG PET. (n.d.). Liv Hospital. [Link]

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  • Combined hyperpolarized 13C-pyruvate MRS and 18F-FDG PET (hyperPET) estimates of glycolysis in canine cancer patients. (n.d.). PubMed. [Link]

  • Limitations and Pitfalls of FDG-PET/CT in Infection and Inflammation. (2021). ResearchGate. [Link]

  • FDG-PET Scans: A Comprehensive Explanation. (n.d.). Read My MRI. [Link]

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  • Fludeoxyglucose (18F). (2023). StatPearls - NCBI Bookshelf. [Link]

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  • Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. (n.d.). Semantic Scholar. [Link]

  • Metabolic differences between hyperpolarized 13C pyruvate MRI and 18F-FDG PET imaging in a rat model of spontaneous brain cancer. (2019). ResearchGate. [Link]

  • Simultaneous hyperpolarized 13C-pyruvate MRI and 18F-FDG-PET in cancer (hyperPET): feasibility of a new imaging concept using a clinical PET/MRI scanner. (n.d.). PMC. [Link]

  • Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients. (n.d.). NIH. [Link]

  • Current methods for hyperpolarized [1-13C]pyruvate MRI human studies. (n.d.). PubMed. [Link]

  • 18F-FDG PET/CT Imaging: Normal Variants, Pitfalls, and Artifacts Musculoskeletal, Infection, and Inflammation. (2022). Frontiers in Nuclear Medicine. [Link]

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A Senior Application Scientist's Guide to Validating Sodium Pyruvate-2-13C Results with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigor in Metabolic Discovery

In the intricate world of metabolic research, stable isotope tracers are the lanterns that illuminate the complex and dynamic pathways governing cellular function. Among these, Sodium pyruvate-2-13C stands out as a uniquely powerful tool. Its labeled carbon at the C2 position provides a direct window into mitochondrial metabolism, specifically tracking the fate of pyruvate-derived acetyl-CoA as it enters the Tricarboxylic Acid (TCA) cycle.[1][2] This capability is invaluable for understanding cellular energy, biosynthesis, and the metabolic reprogramming inherent in diseases like cancer.

Part 1: Foundational Principles of Isotope Tracer Validation

Validation is not a preliminary step to be rushed; it is the bedrock of scientific integrity. In stable isotope labeling studies, it ensures that the observed changes in mass isotopologue distributions are a true reflection of biological activity and not artifacts of the sample preparation or analytical methodology.[3][4]

The Strategic Advantage of the 2-13C Label

The choice of tracer is the first critical decision in experimental design. While other pyruvate isotopologues exist, this compound is superior for interrogating the TCA cycle.[1]

  • [1-13C]Pyruvate: The label is on the carboxyl carbon. This carbon is lost as 13CO2 during the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex. While useful for measuring PDH flux, it offers limited insight into subsequent mitochondrial metabolism.[2][5]

  • [2-13C]Pyruvate: The label is on the central carbonyl carbon. This carbon becomes the C1 of acetyl-CoA, which then condenses with oxaloacetate to form citrate. This 13C label is retained through the initial turns of the TCA cycle, allowing researchers to trace its incorporation into citrate, α-ketoglutarate, succinate, and other key intermediates.[1]

This distinction is crucial for obtaining a comprehensive understanding of cellular energy metabolism.[1]

cluster_Pyruvate Pyruvate Metabolism Pyruvate_1_13C [1-13C]Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate_1_13C->PDH Pyruvate_2_13C [2-13C]Pyruvate Pyruvate_2_13C->PDH AcetylCoA [1-13C]Acetyl-CoA PDH->AcetylCoA from C2 CO2 13CO2 (Lost) PDH->CO2 from C1 TCA_Cycle TCA Cycle Intermediates (M+1 Labeled) AcetylCoA->TCA_Cycle

Figure 1: Fate of 1-13C vs. 2-13C Pyruvate labels.

Core Validation Parameters: A Multi-Pillar Approach

A robust validation strategy rests on several key pillars, each addressing a potential source of error.

  • Isotopic & Chemical Purity: You must verify the starting material. The supplier's Certificate of Analysis (CoA) is the first step, but in-house verification is crucial for confirming the stated isotopic enrichment (e.g., >99 atom % 13C) and the absence of chemical contaminants.[1][6][7]

  • Specificity & Selectivity: The analytical method must unambiguously distinguish the target analytes (pyruvate, citrate, etc.) from other matrix components and resolve their different isotopologues (M+0, M+1, M+2, etc.).[8][9]

  • Accuracy & Precision: Accuracy is the closeness to the true value; precision is the reproducibility of the measurement. Both must be established to ensure that measured enrichment levels are correct and consistent.[9][10]

  • Linearity, LOD & LOQ: The method must demonstrate a linear response across a range of concentrations. The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lower bounds of reliable measurement.[9][11]

  • Matrix Effects: The biological sample itself can enhance or suppress the ionization of target analytes, introducing bias. These effects must be assessed and mitigated, often through the use of stable isotope-labeled internal standards.[12]

Part 2: A Comparative Guide to Mass Spectrometry Platforms

The two workhorses for metabolomics are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them depends on the specific goals of the study, available instrumentation, and the broader range of metabolites being analyzed.

The Gas Chromatography-Mass Spectrometry (GC-MS) Approach

GC-MS is a classic and powerful technique for separating and analyzing small, volatile, and thermally stable molecules. For metabolites like pyruvate and TCA cycle intermediates, a chemical derivatization step is required to increase their volatility.[13]

  • Principle: Samples are derivatized, injected into a heated inlet, vaporized, and separated on a long capillary column based on their boiling points and interaction with the column's stationary phase. Eluted compounds are then ionized (typically by electron impact, EI), fragmented in a reproducible pattern, and detected by the mass spectrometer.[11][14]

  • Strengths:

    • High Chromatographic Resolution: Provides excellent separation of structurally similar compounds.

    • Robust Fragmentation: Electron ionization creates extensive, reproducible fragmentation patterns that act as a fingerprint for confident compound identification.

  • Weaknesses:

    • Derivatization Required: This multi-step process can introduce variability and is a potential source of error. Pyruvate can be unstable during certain derivatization procedures.[15]

    • Thermal Degradation: Some metabolites may degrade at the high temperatures used in the GC inlet.

The Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach

LC-MS is highly versatile and particularly well-suited for the analysis of polar, non-volatile metabolites like pyruvate without the need for derivatization.

  • Principle: Samples are injected into a high-pressure liquid stream and separated on a chromatographic column (e.g., Reversed-Phase, HILIC). As compounds elute, they are ionized (typically by electrospray ionization, ESI) and transferred into the mass spectrometer. A tandem MS (MS/MS or QqQ) instrument allows for highly selective analysis using modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[16][17]

  • Strengths:

    • No Derivatization: Simplifies sample preparation, reducing potential errors and preserving analyte integrity.

    • High Sensitivity & Specificity: The use of MRM on a triple quadrupole instrument provides exceptional sensitivity and selectivity, filtering out chemical noise.[12]

    • Broad Applicability: Suitable for a wide range of polar and non-polar metabolites.

  • Weaknesses:

    • Matrix Effects: ESI is more susceptible to ion suppression or enhancement from co-eluting matrix components than GC-MS.[12]

    • Chromatographic Challenges: Achieving baseline separation for small, highly polar organic acids can be difficult on standard reversed-phase columns, often requiring specialized columns (HILIC) or ion-pairing reagents.

Performance Comparison

The following table summarizes typical performance characteristics, providing a guide for selecting the appropriate platform.

ParameterGC-MSLC-MS/MSRationale & Key Considerations
Sample Prep Derivatization requiredDirect injection (protein precipitation/filtration)LC-MS/MS offers a simpler, faster workflow with fewer potential points of analyte loss or degradation.[16]
Selectivity Good (based on RT and fragmentation)Excellent (based on RT and specific MRM transitions)MRM on a QqQ is the gold standard for quantitative accuracy in complex matrices.[12]
Sensitivity (LOQ) pg to low ng rangefg to low pg rangeLC-MS/MS generally offers superior sensitivity, crucial for low-abundance metabolites.[9]
Throughput Moderate (longer run times, batch derivatization)High (fast chromatography, simple prep)LC-MS/MS is often better suited for larger sample cohorts.
Robustness High (less prone to matrix effects)Moderate (susceptible to ion suppression)GC-MS can be more "rugged," while LC-MS requires careful management of matrix effects, often with internal standards.[12]
Primary Reference [8][9][14][12][16][17]Authoritative sources describing the application and validation of these techniques.

Part 3: The Step-by-Step Validation Workflow in Practice

This section details a three-stage, self-validating protocol applicable to both GC-MS and LC-MS/MS platforms.

Stage 1: Raw Material Qualification

Causality: You cannot trust your results if you do not trust your starting material. This stage confirms the identity, isotopic enrichment, and purity of the this compound tracer before it is used in any experiment.

Tracer This compound (New Lot) CoA Review Certificate of Analysis (CoA) Tracer->CoA Prep Prepare Stock Solution (e.g., 10 mM in H2O) CoA->Prep Purity >98%? Enrichment >99%? Analysis Analyze by High-Resolution MS (e.g., Orbitrap, Q-TOF) Prep->Analysis Pass PASS Analysis->Pass Correct M+1 Mass? No major contaminants? Fail FAIL Analysis->Fail Incorrect Mass? Significant M+0?

Figure 2: Workflow for incoming tracer quality control.

Protocol: Tracer Verification

  • Review the CoA: Check for the lot-specific isotopic purity (should be ≥99 atom % 13C) and chemical purity.[1]

  • Prepare a Stock Solution: Accurately weigh and dissolve the this compound in high-purity water to a known concentration (e.g., 100 mM).

  • High-Resolution MS Analysis: Dilute the stock solution and analyze it directly via infusion into a high-resolution mass spectrometer.

    • Verification: Confirm the presence of the M+1 ion at the expected high-resolution mass. For pyruvate (C3H3O3-), the monoisotopic mass of the unlabeled M+0 ion is 87.0082 Da. The M+1 ion from the 2-13C tracer will be at ~88.0116 Da.

    • Purity Check: The M+0 signal should be minimal, consistent with the stated isotopic purity. Screen for other unexpected masses that could indicate chemical impurities.

Stage 2: Analytical Method Validation

Causality: This stage proves that your chosen method (GC-MS or LC-MS/MS) can accurately and precisely measure the ratio of labeled to unlabeled pyruvate and its downstream metabolites in a clean, simple matrix.

Protocol: Method Validation with Standards

  • Prepare Calibration Curves: Create two sets of calibration standards in a simple matrix (e.g., water or extraction solvent).

    • Curve 1 (Unlabeled): A serial dilution of unlabeled Sodium Pyruvate (M+0).

    • Curve 2 (Labeled): A serial dilution of the validated this compound (M+1).

  • Establish Linearity and Range: Analyze both curves and plot the instrument response versus concentration. The relationship should be linear over the expected biological concentration range, with an R² value > 0.99.

  • Determine LOD and LOQ: Calculate the Limit of Detection (LOD) and Limit of Quantification (LOQ) from the low-concentration points of the calibration curve, typically defined as a signal-to-noise ratio of 3 and 10, respectively. This is critical for knowing the lower limit of trustworthy data.[9]

  • Assess Precision and Accuracy:

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the linear range.

    • Intra-day Precision: Analyze at least five replicates of each QC level within a single day. The Relative Standard Deviation (RSD) should typically be <15%.

    • Inter-day Precision: Analyze the QC samples over at least three different days to assess long-term reproducibility.

    • Accuracy: The measured concentration of the QCs should be within 85-115% of the theoretical value.

Stage 3: Full System Validation with a Biological Matrix

Causality: This is the ultimate test. It integrates the tracer and the analytical method into a complete biological workflow, from cell culture to final data analysis, to identify any confounding variables from the complex biological matrix.

cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Analysis MS Analysis & Data Processing Seed Seed Cells Grow Grow to ~80% Confluency Seed->Grow Label Switch to 13C-Pyruvate Media Grow->Label Time Incubate (Time Course) Label->Time Quench Quench Metabolism (e.g., Cold Methanol) Time->Quench Extract Extract Metabolites (e.g., MCT Solvent) Quench->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute MS LC-MS/MS or GC-MS Analysis Reconstitute->MS Peak Peak Integration MS->Peak Correct Correct for Natural 13C Abundance Peak->Correct Flux Calculate Fractional Enrichment & Interpret Flux Correct->Flux

Figure 3: Complete experimental workflow from cell culture to flux interpretation.

Protocol: In-Vitro Cell Culture Experiment

  • Cell Culture: Grow the chosen cell line (e.g., HCT116, A549) under standard conditions to ~80% confluency. Include multiple replicates for each time point and condition.

  • Tracer Introduction: Remove the standard culture medium and replace it with a medium containing this compound at a physiologically relevant concentration. Also include parallel "unlabeled" control wells.

  • Time-Course Sampling: Harvest cells at various time points (e.g., 0, 5, 15, 30, 60 minutes) to observe the dynamic incorporation of the 13C label into downstream metabolites.

  • Metabolite Quenching & Extraction: This is a critical step to halt all enzymatic activity instantly.

    • Rapidly aspirate the medium.

    • Immediately wash the cells with ice-cold saline.

    • Add a quenching/extraction solvent, typically an ice-cold mixture like 80:20 Methanol:Water.

    • Scrape the cells, collect the extract, and centrifuge to pellet protein and debris.

  • Sample Preparation for MS: Transfer the supernatant (containing the metabolites) to a new tube and dry it under nitrogen or in a vacuum concentrator. Reconstitute the dried extract in the appropriate solvent for your LC-MS or GC-MS method.

  • Data Analysis and Interpretation:

    • Acquire data for all isotopologues of your target metabolites (e.g., pyruvate M+0, M+1; citrate M+0, M+1, M+2, etc.).

    • Correct for Natural Abundance: The presence of natural 13C (~1.1%) in your unlabeled metabolites must be mathematically corrected to avoid overestimating the incorporation from the tracer.[4][18] Several software packages and algorithms are available for this correction.

    • Calculate Fractional Enrichment: For each metabolite, calculate the fraction of the pool that is labeled (e.g., M+1 / (M+0 + M+1)). This value, tracked over time, is your primary indicator of metabolic flux.

Part 4: Troubleshooting and Ensuring Data Integrity

  • Problem: High M+1 Signal at Time Zero.

    • Cause: This suggests contamination with the labeled tracer during sample preparation or carryover in the analytical system.

    • Solution: Implement rigorous cleaning procedures for all labware. Run solvent blanks between samples on the MS to check for carryover.

  • Problem: Inconsistent or Low Label Incorporation.

    • Cause: Could be due to poor cell viability, competition from unlabeled pyruvate in the media (e.g., from serum), or inefficient metabolite extraction.

    • Solution: Check cell health before the experiment. Use dialyzed serum to reduce endogenous unlabeled pyruvate. Optimize your extraction protocol and consider adding a stable isotope-labeled internal standard (different from your tracer) before extraction to monitor recovery efficiency.[12]

  • Problem: Drifting Signal in QC Samples.

    • Cause: The MS instrument's sensitivity can drift over a long analytical run.

    • Solution: Inject a pooled QC sample every 8-10 experimental samples. The data from these QCs can be used to monitor and correct for instrument drift, ensuring that comparisons across a large batch are valid.[12]

Conclusion: From Validation to Discovery

The validation of this compound results by mass spectrometry is not merely a quality control exercise; it is an integral part of the scientific process. By systematically verifying the tracer, the analytical method, and the entire experimental workflow, researchers can move forward with confidence. This rigorous, multi-faceted approach transforms raw mass spectrometry signals into reliable biological insights, ensuring that the discoveries made in the laboratory are both profound and true. It is this commitment to trustworthiness that underpins groundbreaking research and accelerates the development of novel therapeutics.

References
  • Chen, AP, et al. (2013). Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients. NIH National Library of Medicine. [Link]

  • Lee, SH, et al. (2018). Simultaneous Determination of Plasma Lactate, Pyruvate, and Ketone Bodies following tert-Butyldimethylsilyl Derivatization using GC-MS-SIM. Biomedical Science Letters. [Link]

  • Patti, GJ, et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. NIH National Library of Medicine. [Link]

  • Morer, C, et al. (2021). Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples. MDPI. [Link]

  • Shaik, AN, et al. (2017). Metabolic profiling by gas chromatography-mass spectrometry of energy metabolism in high-fat diet-fed obese mice. NIH National Library of Medicine. [Link]

  • Brunengraber, H, et al. (2007). Probing pyruvate metabolism in normal and mutant fibroblast cell lines using 13C-labeled mass isotopomer analysis and mass spectrometry. PubMed. [Link]

  • Chen, AP, et al. (2018). Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients. PubMed. [Link]

  • Hill, DK, et al. (2016). A comparison of quantitative methods for clinical imaging with hyperpolarized 13C‐pyruvate. NMR in Biomedicine. [Link]

  • Morer, C, et al. (2021). Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples. Semantic Scholar. [Link]

  • Morer, C, et al. (2021). Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples. PubMed. [Link]

  • Atherton, HJ, et al. (2015). Validation of the in vivo assessment of pyruvate dehydrogenase activity using hyperpolarised 13C MRS. SciSpace. [Link]

  • Afshar, M, & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. PubMed. [Link]

  • Moco, S, et al. (2016). A roadmap for interpreting 13C metabolite labeling patterns from cells. NIH National Library of Medicine. [Link]

  • Harrison, C, et al. (2012). Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. NIH National Library of Medicine. [Link]

  • Gehrke, S, et al. (2019). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. MDPI. [Link]

  • Thermo Fisher Scientific. Certificate of analysis: Sodium pyruvate, 99%. [Link]

  • neoFroxx GmbH. Certificate of Analysis: Sodium pyruvate. [Link]

  • Kiefer, P, et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. NIH National Library of Medicine. [Link]

  • Wegner, A, et al. (2013). Isotopic labeling-assisted metabolomics using LC–MS. NIH National Library of Medicine. [Link]

  • Nierop, KGJ, et al. (2021). Comparing Stable Isotope Enrichment by Gas Chromatography with Time-of-Flight, Quadrupole Time-of-Flight, and Single Quadrupole Mass Spectrometry. eScholarship.org. [Link]

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A Comparative Guide to Sodium Pyruvate-2-¹³C for High-Fidelity Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Sodium pyruvate-2-¹³C as a tracer for metabolic flux analysis (MFA), designed for researchers, scientists, and drug development professionals. We will delve into the experimental nuances that govern the reproducibility and reliability of these measurements, offering a framework for robust experimental design and data interpretation.

Introduction: The Crucial Role of Tracer Selection in ¹³C-MFA

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying intracellular metabolic pathway activities.[1][2] By introducing a ¹³C-labeled substrate into a biological system, we can trace the path of the labeled carbon atoms through the metabolic network. The resulting mass isotopomer distributions (MIDs) in downstream metabolites, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a wealth of information that, when coupled with a stoichiometric model, allows for the calculation of intracellular fluxes.[2]

The choice of the ¹³C-labeled tracer is a critical determinant of the precision and accuracy of the estimated metabolic fluxes.[3][4] Different tracers provide distinct labeling patterns that offer varying degrees of resolution for different pathways. While glucose and glutamine tracers are commonly employed to probe upper and lower central carbon metabolism, respectively, Sodium pyruvate-2-¹³C offers a unique entry point into key metabolic junctions, providing a focused lens on mitochondrial metabolism and anaplerotic pathways.

Experimental Workflow: From Cell Culture to Flux Estimation

A successful ¹³C-MFA experiment hinges on meticulous planning and execution. The following protocol outlines the key steps for a typical experiment using Sodium pyruvate-2-¹³C.

Experimental Protocol: Steady-State ¹³C-MFA with Sodium Pyruvate-2-¹³C
  • Cell Culture and Media Preparation:

    • Culture cells of interest to the desired confluence in standard growth medium.

    • Prepare experimental medium containing all necessary nutrients, but with unlabeled pyruvate replaced by Sodium pyruvate-2-¹³C at a known concentration. The concentration should be optimized for the specific cell line and experimental goals.[5]

    • Ensure the medium lacks any unlabeled carbon sources that could dilute the isotopic enrichment, unless specifically part of the experimental design.

  • Isotopic Labeling:

    • Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed experimental medium containing Sodium pyruvate-2-¹³C to the cells.

    • Incubate the cells for a duration sufficient to reach both metabolic and isotopic steady state. This time will vary depending on the cell type and its metabolic rates but is often determined empirically through time-course experiments.[6]

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Quench metabolic activity immediately by adding a cold quenching solution (e.g., 80% methanol at -80°C). This step is critical to prevent enzymatic activity from altering metabolite levels and labeling patterns post-harvest.

    • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

    • Perform metabolite extraction, for example, by a series of freeze-thaw cycles or sonication, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis by Mass Spectrometry:

    • Dry the metabolite extract, for instance, under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the metabolites if necessary for the chosen analytical method (e.g., for GC-MS analysis).

    • Analyze the mass isotopomer distributions of key metabolites (e.g., TCA cycle intermediates, amino acids) using an appropriate mass spectrometry platform (e.g., GC-MS, LC-MS/MS).[1]

  • Data Analysis and Flux Estimation:

    • Correct the raw mass isotopomer data for natural ¹³C abundance.[7]

    • Utilize specialized software (e.g., 13CFLUX2, INCA, METRAN) to estimate intracellular fluxes by fitting the measured MIDs to a metabolic network model.[8][9][10][11][12]

    • Perform a goodness-of-fit analysis to ensure the model accurately describes the experimental data.[7][13]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture media_prep Media Preparation (with Sodium pyruvate-2-13C) labeling Isotopic Labeling (Steady State) media_prep->labeling quenching Metabolite Quenching (-80°C) labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis MS Analysis (GC-MS or LC-MS/MS) extraction->ms_analysis data_processing Data Processing (MID Correction) ms_analysis->data_processing flux_estimation Flux Estimation (Software) data_processing->flux_estimation G cluster_experimental Experimental Variables cluster_analytical Analytical Techniques cluster_data_analysis Data Analysis Data_Quality Data Quality & Reproducibility Cell_State Cellular Physiology (Growth Phase, Density) Data_Quality->Cell_State Media_Comp Media Composition (Tracer Purity, Concentration) Data_Quality->Media_Comp Labeling_Time Labeling Duration (Isotopic Steady State) Data_Quality->Labeling_Time Quenching_Efficiency Quenching Efficiency Data_Quality->Quenching_Efficiency MS_Platform MS Platform (GC-MS vs LC-MS) Data_Quality->MS_Platform Derivatization Derivatization Consistency Data_Quality->Derivatization Data_Acquisition Data Acquisition Parameters Data_Quality->Data_Acquisition Model_Accuracy Metabolic Network Model (Scope and Accuracy) Data_Quality->Model_Accuracy Correction_Algo Natural Abundance Correction Data_Quality->Correction_Algo Flux_Software Flux Estimation Software Data_Quality->Flux_Software Stat_Analysis Statistical Analysis (Goodness-of-Fit) Data_Quality->Stat_Analysis

Caption: Key factors influencing the quality and reproducibility of ¹³C-MFA data.

Experimental Variables
  • Cellular Physiology: The metabolic state of the cells must be consistent across replicates. Factors such as cell density and growth phase can significantly impact metabolic fluxes.

  • Media Composition: The isotopic purity of Sodium pyruvate-2-¹³C is crucial. Any unlabeled pyruvate will lead to an underestimation of isotopic enrichment. The concentration of the tracer should be carefully chosen to ensure sufficient labeling without causing metabolic perturbations.

  • Labeling Duration: Achieving isotopic steady state is a fundamental assumption for steady-state MFA. Insufficient labeling time will result in inaccurate flux estimations.

  • Quenching and Extraction: Inefficient quenching can lead to continued metabolic activity and altered labeling patterns. The extraction method should be validated to ensure consistent recovery of all metabolites of interest.

Analytical Techniques
  • Mass Spectrometry Platform: The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the metabolites of interest and their chemical properties. Each platform has its own sources of variability that must be controlled.

  • Derivatization: For GC-MS analysis, derivatization is often required. Incomplete or inconsistent derivatization can introduce significant errors in the measured MIDs.

  • Data Acquisition: Consistent instrument settings and calibration are essential for reproducible measurements.

Data Analysis
  • Metabolic Network Model: The accuracy of the flux estimations is highly dependent on the completeness and correctness of the underlying metabolic model. [13][14]Omitting relevant pathways or including incorrect atom transitions will lead to erroneous results. [13]* Natural Abundance Correction: The raw MS data must be corrected for the natural abundance of ¹³C and other isotopes. Different correction algorithms can yield slightly different results, so consistency is key. [7]* Flux Estimation Software: Various software packages are available for flux estimation, each with its own algorithms and assumptions. The choice of software and its settings can influence the final flux values. [8][9][10][11][12]* Statistical Analysis: A thorough statistical analysis, including a goodness-of-fit test and calculation of confidence intervals for the estimated fluxes, is essential to assess the reliability of the results. [7]

Comparative Analysis: Sodium Pyruvate-2-¹³C vs. Other Tracers

The choice of tracer should be guided by the specific metabolic pathways under investigation. Sodium pyruvate-2-¹³C offers distinct advantages for probing mitochondrial metabolism.

TracerPrimary Metabolic Entry PointKey Pathways ProbedAdvantagesDisadvantages
[U-¹³C₆]Glucose GlycolysisGlycolysis, Pentose Phosphate Pathway, TCA Cycle (via Pyruvate)Provides comprehensive labeling of central carbon metabolism.Labeling patterns in the TCA cycle can be complex to interpret due to contributions from both glycolysis and glutaminolysis.
[1,2-¹³C₂]Glucose GlycolysisGlycolysis, Pentose Phosphate PathwayExcellent for resolving fluxes through the Pentose Phosphate Pathway. [3][15]Less informative for the lower part of the TCA cycle.
[U-¹³C₅]Glutamine TCA Cycle (via α-ketoglutarate)TCA Cycle, Anaplerosis, Reductive CarboxylationDirectly probes glutamine metabolism and its contribution to the TCA cycle. [4]Provides limited information on glycolytic fluxes.
Sodium pyruvate-2-¹³C Pyruvate Dehydrogenase, Pyruvate CarboxylaseTCA Cycle, Anaplerosis (Pyruvate Carboxylase), Malic EnzymeDirectly measures the flux through pyruvate dehydrogenase and pyruvate carboxylase. [14]Provides clearer insights into mitochondrial pyruvate metabolism compared to glucose tracers.Does not label upper glycolytic intermediates. The contribution of unlabeled pyruvate from other sources (e.g., glycolysis from unlabeled glucose) must be considered.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Isotopic Enrichment - Insufficient tracer concentration.- Presence of unlabeled carbon sources.- Short labeling time.- Increase tracer concentration.- Use a defined medium without unlabeled pyruvate.- Perform a time-course experiment to determine the time to isotopic steady state.
Poor Goodness-of-Fit - Incomplete or incorrect metabolic model.- Gross measurement errors.- Cells not at metabolic steady state.- Review and refine the metabolic network model.<[13]br>- Re-analyze raw data for errors.- Ensure consistent cell culture conditions and harvest at the same growth phase.
High Variability Between Replicates - Inconsistent cell density or growth phase.- Inconsistent quenching or extraction.- Analytical instrument instability.- Standardize cell seeding and harvesting procedures.- Optimize and standardize sample preparation protocols.- Perform regular instrument maintenance and calibration.

Conclusion

Sodium pyruvate-2-¹³C is a valuable tool for dissecting the complexities of central carbon metabolism, particularly for interrogating pyruvate's metabolic fate at the junction of glycolysis and the TCA cycle. Its utility is maximized when employed within a well-controlled experimental framework that prioritizes reproducibility. By understanding the factors that influence data quality and carefully selecting the appropriate tracer for the biological question at hand, researchers can confidently generate reliable and insightful metabolic flux data. The principles and protocols outlined in this guide provide a foundation for achieving high-fidelity ¹³C-MFA measurements and advancing our understanding of cellular metabolism in health and disease.

References

  • Metallo, W. B., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 169-177.
  • Metallo, W. B., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central.
  • Antoniewicz, M. R. (2015). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering, 29, 113-121.
  • Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
  • Nyström, K., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors.
  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-12.
  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis.
  • Nyström, K., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PubMed.
  • Ahn, W. S., & Antoniewicz, M. R. (2012). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic Engineering, 14(1), 21-28.
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  • Weitzel, M., et al. (2013). 13CFLUX2—high-performance software suite for C-metabolic flux analysis.
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  • Quek, L. E., et al. (2009). OpenFLUX: efficient modelling software for 13C-based metabolic flux analysis. Microbial Cell Factories, 8, 25.
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  • Yuan, J., et al. (2017). 13 C-labeling approaches for metabolism analysis. Methods in Molecular Biology, 1601, 107-119.
  • Abernathy, M., et al. (2019). Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling. Methods in Molecular Biology, 1859, 301-316.
  • Hasenour, C. M., et al. (2020). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions. Cell Reports, 31(2), 107503.
  • Sauer, U. (2006). 13C-based metabolic flux analysis.
  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Request PDF.
  • Nyström, K., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors.
  • Iwatani, S., et al. (2013). Investigation of useful carbon tracers for 13C-metabolic flux analysis of Escherichia coli by considering five experimentally determined flux distributions. Journal of Bioscience and Bioengineering, 115(1), 88-96.
  • Iwatani, S., et al. (2013). Investigation of useful carbon tracers for 13C-metabolic flux analysis of Escherichia coli by considering five experimentally determined flux distributions.
  • Fan, T. W., et al. (2015). 13 C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Bio-protocol, 5(22), e1656.
  • BenchChem. (n.d.).

Sources

A Senior Application Scientist's Guide to Correlating Sodium Pyruvate-2-¹³C Data with Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and metabolic disease, a singular view of cellular function is no longer sufficient. While transcriptomics reveals the intent of a cell through gene expression, metabolomics, specifically through stable isotope tracing, uncovers the cell's actual activity. This guide provides an in-depth, technically-grounded framework for the powerful multi-omics approach of integrating Sodium Pyruvate-2-¹³C metabolic flux analysis with gene expression profiling. This combination moves beyond correlation to causation, linking the genetic blueprint to the functional metabolic phenotype, a critical step in understanding disease and identifying novel therapeutic targets.[1][2]

The "Why": Pyruvate's Central Role and the Power of Integration

Pyruvate is a critical node in cellular metabolism. As the end-product of glycolysis, it stands at a crossroads, destined for either conversion to lactate in the cytosol or transport into the mitochondria to fuel the TCA (tricarboxylic acid) cycle.[3] This decision is tightly regulated by a host of enzymes whose expression and activity dictate the cell's metabolic state, from rapid proliferation in cancer to energy production in neurons.[4][5]

By using Sodium Pyruvate-2-¹³C, we can specifically trace the fate of the second carbon of pyruvate. When pyruvate is converted to acetyl-CoA by the enzyme Pyruvate Dehydrogenase (PDH), this ¹³C label is retained and enters the TCA cycle.[6] Tracking its incorporation into downstream metabolites like citrate, glutamate, and malate allows us to quantify the flux—the actual rate of activity—through these mitochondrial pathways.

Simultaneously analyzing gene expression provides the regulatory context for the observed metabolic fluxes.[7][8] For instance, a decrease in TCA cycle flux might be explained by the transcriptional downregulation of the PDHA1 gene (encoding a subunit of the PDH complex) or the upregulation of a PDK (Pyruvate Dehydrogenase Kinase) gene, which inhibits PDH activity.[4][5] This integrated approach transforms two separate datasets into a cohesive biological story, revealing the direct impact of genetic regulation on metabolic function.[1][9]

Designing a Robust Integrated ¹³C-Pyruvate and RNA-Seq Experiment

A successful integrated analysis hinges on a meticulously planned experiment. The key is to generate two high-quality, parallel datasets—one for metabolic analysis and one for gene expression—from identically treated cell populations.

Key Experimental Design Considerations
ParameterKey Consideration & Rationale
Cell Model Choose a cell line relevant to the research question (e.g., a cancer cell line vs. its non-malignant counterpart). Ensure consistent passage numbers and growth conditions to minimize variability.
Isotopic Tracer Sodium Pyruvate-2-¹³C is chosen to specifically monitor the entry of pyruvate-derived acetyl-CoA into the TCA cycle. The ¹³C on carbon-2 is not lost as CO₂ during the PDH reaction, unlike the label in [1-¹³C]pyruvate.[6]
Labeling Strategy The experiment should be designed to reach isotopic steady state , where the enrichment of ¹³C in intracellular metabolites becomes constant. This is crucial for accurate flux analysis.[10] The time to reach steady state varies by cell type and should be determined empirically (often 12-24 hours).
Biological Replicates A minimum of 3-5 biological replicates for each condition is essential for statistical power in both metabolomic and transcriptomic analyses.[11]
Controls Include appropriate controls, such as unlabeled cells (for natural isotope abundance correction) and vehicle-treated cells, to ensure that observed changes are specific to the experimental perturbation.
Visualizing the Integrated Workflow

The entire experimental process, from cell culture to data integration, can be visualized as a parallel workflow.

IntegratedWorkflow cluster_prep Phase 1: Cell Culture & Labeling cluster_metabolomics Metabolomics Arm cluster_transcriptomics Transcriptomics Arm cluster_integration Phase 3: Data Integration Culture Cell Culture (Identical Conditions) Label Introduce Sodium Pyruvate-2-¹³C Culture->Label Quench_M 1. Rapid Quenching (e.g., Liquid N₂) Label->Quench_M Harvest_T 1. Cell Harvest (e.g., TRIzol) Label->Harvest_T Extract_M 2. Metabolite Extraction (e.g., Cold Methanol/H₂O) Quench_M->Extract_M Analysis_M 3. LC-MS/MS or GC-MS Analysis Extract_M->Analysis_M MFA 4. ¹³C-Metabolic Flux Analysis (MFA) Analysis_M->MFA Integration Correlation & Pathway Analysis (e.g., MetaboAnalyst, Custom Scripts) MFA->Integration Extract_T 2. RNA Extraction & QC (RIN score) Harvest_T->Extract_T Library_T 3. RNA-Seq Library Prep Extract_T->Library_T Sequencing_T 4. Next-Gen Sequencing (NGS) Library_T->Sequencing_T Sequencing_T->Integration PyruvateMetabolism Glycolysis Glycolysis Pyruvate Pyruvate (²-¹³C) Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA, LDHB Pyruvate_M Pyruvate (²-¹³C) Pyruvate->Pyruvate_M MPC1, MPC2 AcetylCoA Acetyl-CoA (¹³C) Pyruvate_M->AcetylCoA PDH Complex (PDHA1, etc.) Inhibited by PDKs TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Sodium Pyruvate-2-¹³C

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of Sodium Pyruvate-2-¹³C. As drug development and metabolic research professionals, our commitment to safety and scientific integrity extends beyond the bench to the entire lifecycle of the chemical reagents we employ. This document serves as a definitive resource, grounding every procedural step in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

Part 1: Core Principles—Demystifying ¹³C-Labeled Compound Disposal

A foundational understanding of Sodium Pyruvate-2-¹³C is crucial for its proper handling. The single most important principle to grasp is that the presence of the Carbon-13 isotope does not render the compound radioactive.

The ¹³C Isotope: A Non-Radiological Moiety Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon.[1] Unlike its radioactive counterpart, Carbon-14 (¹⁴C), ¹³C does not undergo radioactive decay or emit radiation.[1] Consequently, it poses no radiological risk, and no specialized radiological handling or disposal protocols are required.[2][] The disposal procedures for Sodium Pyruvate-2-¹³C are therefore dictated entirely by the chemical and toxicological properties of the parent molecule, sodium pyruvate.[1]

Hazard Identification of Sodium Pyruvate The primary hazards associated with sodium pyruvate are related to its irritant properties. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as follows:

Hazard ClassificationGHS Hazard CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[4]
Serious Eye IrritationH319Causes serious eye irritation.[4][5]
Respiratory IrritationH335May cause respiratory irritation.[4]

These classifications mandate that Sodium Pyruvate-2-¹³C be handled as a hazardous chemical substance, in full compliance with the standards set by the Occupational Safety and Health Administration (OSHA) and the waste management regulations enforced by the Environmental Protection Agency (EPA).[6][7][8]

Part 2: Step-by-Step Disposal Protocol

Adherence to a systematic, multi-step protocol is essential for ensuring safety and regulatory compliance. This process begins at the point of waste generation and concludes with its formal transfer to institutional environmental safety personnel.

Experimental Protocol: Waste Segregation and Containment

  • Don Personal Protective Equipment (PPE): Prior to handling the waste, ensure you are wearing standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant nitrile gloves.[1][9] This is critical to prevent skin and eye irritation from the chemical.[4]

  • Characterize as Hazardous Chemical Waste: All unused Sodium Pyruvate-2-¹³C, contaminated consumables (e.g., weigh boats, gloves, wipers), and spill cleanup materials must be treated as hazardous chemical waste.[10]

  • Segregate the Waste Stream: Isolate this waste from all other types. It is imperative not to mix it with:

    • Non-hazardous general laboratory waste.[2]

    • Radioactive waste.[2]

    • Biohazardous waste.

    • Incompatible chemical waste streams (e.g., strong acids, bases, or oxidizing agents).[6][7][9]

  • Select an Appropriate Waste Container:

    • Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE).

    • The container must be in good condition, free of cracks or damage, and possess a secure, leak-proof screw-top cap.[6][7]

    • Ensure the container is appropriately sized for the volume of waste to be generated.[7]

  • Properly Label the Container: The container must be labeled clearly at the moment the first piece of waste is added. The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "Sodium Pyruvate-2-¹³C" .

    • A clear indication of the associated hazards (e.g., "Irritant" or corresponding hazard pictograms).[11]

  • Accumulate Waste in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container at or near the point of generation, in a designated location known as a Satellite Accumulation Area (SAA).[11]

    • This area must be under the control of laboratory personnel. The container must remain sealed at all times, except when waste is being added.[6]

  • Request Waste Collection:

    • Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health & Safety (EHS or EH&S) department.[10]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • Crucially, do not personally transport hazardous waste across the facility. This must be done by trained EHS personnel.[10]

Part 3: Disposal Workflow and Emergency Procedures

The logical flow from waste generation to final disposal is a critical component of a laboratory's Chemical Hygiene Plan, as mandated by OSHA.[12]

cluster_0 In-Laboratory Protocol cluster_1 Institutional Disposal Protocol gen Step 1: Waste Generation (Sodium Pyruvate-2-13C) ppe Step 2: Don PPE (Goggles, Gloves, Lab Coat) gen->ppe Safety First contain Step 3: Segregate & Place in Properly Labeled Container ppe->contain Containment saa Step 4: Store in Satellite Accumulation Area (SAA) contain->saa Secure Storage pickup Step 5: EHS Pickup Request (Follow Institutional Procedure) saa->pickup Initiate Disposal vendor Step 6: Transport to Central Accumulation & Vendor Pickup pickup->vendor Transfer of Custody disposal Step 7: Final Disposal (Incineration or other EPA-approved method) vendor->disposal Regulatory Compliance

Caption: Workflow for the compliant disposal of Sodium Pyruvate-2-¹³C waste.

Spill Management Protocol

In the event of a small spill of solid Sodium Pyruvate-2-¹³C:

  • Alert Personnel: Immediately notify others in the area.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.

  • Contain and Clean: Gently sweep the solid material to avoid creating dust.[13] Place the swept material and any contaminated cleaning supplies into your designated hazardous waste container.

  • Decontaminate: Clean the spill surface with an appropriate solvent or soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional policy.

Disposal of Empty Containers An "empty" container that held Sodium Pyruvate-2-¹³C must still be handled with care. Unless it has been triple-rinsed (with the rinsate collected as hazardous waste), the container itself should be disposed of as hazardous waste.[10] Deface the original label and place it in the appropriate solid waste stream as directed by your EHS office.[10]

References

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • SODIUM PYRUVATE (2-13C, 99%) Safety Data Sheet. Cambridge Isotope Laboratories.

  • Navigating the Stable Isotope Landscape: A Technical Guide to the Safe Handling of 13C-Labeled Compounds. Benchchem.

  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Sodium pyruvate | C3H3NaO3. PubChem - NIH.

  • SODIUM PYRUVATE FOR BIOCHEMISTRY Safety Data Sheet. Loba Chemie.

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.

  • PYRUVIC-2 3-13C2 ACID SODIUM SALT - Safety Data Sheet. ChemicalBook.

  • Sodium pyruvate Safety Data Sheet. Penta chemicals.

  • Sodium Pyruvate (Pyruvic Acid Sodium Salt) Safety Data Sheet. Santa Cruz Biotechnology.

  • Safety Data Sheet: Sodium pyruvate. Carl ROTH.

  • Safety Data Sheet Sodium pyruvate. Meta-Sci.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.

  • How to Dispose the Waste from Isotope Labeling. BOC Sciences.

  • SAFETY DATA SHEET - Sodium Pyruvate. Fisher Scientific.

  • SAFETY DATA SHEET - Sodium pyruvate. Thermo Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.